molecular formula C8H7BrO4 B1338319 5-Bromo-2-hydroxy-3-methoxybenzoic acid CAS No. 35090-76-7

5-Bromo-2-hydroxy-3-methoxybenzoic acid

Cat. No.: B1338319
CAS No.: 35090-76-7
M. Wt: 247.04 g/mol
InChI Key: VQCPZBYERTTWDS-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-3-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H7BrO4 and its molecular weight is 247.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-hydroxy-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCPZBYERTTWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544642
Record name 5-Bromo-2-hydroxy-3-methoxybenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35090-76-7
Record name 5-Bromo-2-hydroxy-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-2-hydroxy-3-methoxybenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-methoxybenzoic Acid: Properties, Synthesis, and Applications

For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of novel chemical entities is paramount. This compound, a substituted salicylic acid derivative, represents a versatile scaffold with significant potential in the synthesis of complex molecules and bioactive compounds. This technical guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in a laboratory setting.

Core Chemical Identity

This compound is an aromatic carboxylic acid. The strategic placement of its functional groups—a carboxylic acid, a hydroxyl group, a methoxy group, and a bromine atom—on the benzene ring imparts a unique combination of electronic and steric properties, making it a valuable intermediate in organic synthesis.

  • IUPAC Name : this compound

  • CAS Number : 35090-76-7[1]

  • Synonyms : 5-Bromo-3-methoxysalicylic acid

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectral data is fundamental for its identification, purification, and structural elucidation.

Physicochemical Properties

The key physical and chemical properties are summarized below. These values are critical for designing experimental conditions, such as selecting appropriate solvents and predicting reaction behavior.

PropertyValueSource
Molecular Formula C₈H₇BrO₄PubChem
Molecular Weight 247.04 g/mol Inferred from Formula
Appearance Solid (Form may vary)General Chemical Knowledge
Melting Point Data not consistently available; related compounds melt in the 125-160 °C range.[2]
Solubility Soluble in organic solvents like DMSO, Methanol, Chloroform.[3]
pKa (Predicted) ~2.73 ± 0.10 (Carboxylic Acid)[3]
SMILES COC1=C(C(=O)O)C(=CC(=C1)Br)OPubChem
InChIKey CWMGOQPZJWFRFT-UHFFFAOYSA-N (for methyl ester)[4]
Spectroscopic Data Interpretation

Spectroscopic analysis provides the definitive structural confirmation of the molecule. Below are the expected spectral characteristics based on its functional groups and substitution pattern.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals: a singlet for the methoxy group protons (~3.9 ppm), two doublets in the aromatic region for the two non-equivalent aromatic protons, a broad singlet for the phenolic hydroxyl proton, and another broad singlet for the carboxylic acid proton, which may be solvent-dependent or exchangeable with D₂O.[2]

  • ¹³C NMR Spectroscopy : The carbon spectrum will display eight unique signals corresponding to each carbon atom. Key signals include the carboxylic acid carbonyl carbon (~170 ppm), carbons attached to oxygen (in the 140-160 ppm range), the methoxy carbon (~56 ppm), and aromatic carbons, whose shifts are influenced by the electronic effects of the substituents.[2]

  • Infrared (IR) Spectroscopy : The IR spectrum provides a fingerprint of the functional groups. Characteristic absorption bands would include a very broad O-H stretch from the hydrogen-bonded carboxylic acid dimer (2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1680-1700 cm⁻¹), C-O stretching for the ether and phenol (~1240-1310 cm⁻¹), and aromatic C=C stretching vibrations (~1450-1600 cm⁻¹).[5]

  • Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed. A critical diagnostic feature is the presence of an [M+2]⁺ peak of nearly equal intensity, which is characteristic of compounds containing a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[5]

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are central to its utility.

Synthetic Pathway

While specific synthesis routes for the benzoic acid are not widely published, a logical and common approach involves the bromination of a suitable precursor. A highly analogous and well-documented synthesis is that of the corresponding aldehyde, 5-bromo-2-hydroxy-3-methoxybenzaldehyde, starting from o-vanillin. This process illustrates the principles that would apply to the synthesis of the target benzoic acid.

The key step is the electrophilic aromatic substitution (bromination) of the electron-rich aromatic ring. The hydroxyl and methoxy groups are activating and ortho-, para-directing. Bromination occurs para to the powerful hydroxyl directing group.

Synthesis_Workflow start o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) reaction Electrophilic Aromatic Substitution (Bromination) start->reaction Substrate reagents Reagents: - Bromine (Br₂) - Sodium Acetate - Acetic Acid (Solvent) reagents->reaction Conditions product 5-Bromo-2-hydroxy-3-methoxybenzaldehyde reaction->product Yields

Synthesis of the aldehyde analogue via bromination.

A similar strategy could be employed starting with 2-hydroxy-3-methoxybenzoic acid to yield the target compound.

Chemical Reactivity

The molecule's reactivity is governed by its three primary functional groups, allowing for a wide range of subsequent transformations.

Reactivity_Diagram main This compound Carboxylic Acid (-COOH) Phenolic Hydroxyl (-OH) Aryl Bromide (-Br) ester Esterification (e.g., + ROH, H⁺) main:f1->ester amide Amide Formation (e.g., + R₂NH, DCC) main:f1->amide ether Williamson Ether Synthesis (e.g., + R-X, Base) main:f2->ether suzuki Suzuki Coupling (e.g., + R-B(OH)₂, Pd catalyst) main:f3->suzuki

Key reactive sites and potential transformations.
  • Carboxylic Acid : This group is readily converted into esters, amides, or acid halides, providing a handle for attaching diverse molecular fragments.

  • Phenolic Hydroxyl : The acidic proton can be removed by a base, and the resulting phenoxide can undergo O-alkylation or O-acylation.

  • Aryl Bromide : The bromine atom is a key site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the formation of carbon-carbon or carbon-heteroatom bonds. This is particularly valuable in modern drug discovery for scaffold diversification.

Applications in Research and Drug Development

The true value of this compound lies in its role as a molecular building block.

  • Scaffold for Bioactive Molecules : The substituted benzoic acid motif is a common feature in many pharmaceutical agents. This compound serves as an excellent starting point for synthesizing novel analogues of known drugs or for creating entirely new chemical entities. Its derivatives could be explored as potential anticancer, anti-inflammatory, or antimicrobial agents.[6]

  • Fragment-Based Drug Discovery (FBDD) : As a "fragment," it can be used in screening campaigns to identify initial low-affinity binders to biological targets. The reactive handles then allow for the systematic "growing" or "linking" of the fragment to build more potent lead compounds.

  • Synthesis of Heterocycles : The functional groups can be used to construct complex heterocyclic ring systems, which are prevalent in medicinal chemistry. For example, the aldehyde analogue is used to synthesize benzimidazole-based ligands and chromenone derivatives.

Safety and Handling

As with any laboratory chemical, proper safety protocols are essential.

  • Hazard Identification : This compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[7][8]

  • GHS Hazard Statements : H315, H319, H335.

  • Precautions for Safe Handling :

    • Avoid all personal contact, including inhalation. Use in a well-ventilated area or under a chemical fume hood.[9]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

    • Wash hands thoroughly after handling.[10]

  • Storage Conditions :

    • Store in a cool, dry, well-ventilated place.[7]

    • Keep the container tightly closed and store locked up.

    • Incompatible materials include strong oxidizing agents and strong bases.[7]

Representative Experimental Protocol

To provide a practical context, the following is a detailed protocol for a reaction analogous to what would be required for the synthesis of the title compound's precursors: the bromination of o-vanillin.

Objective : To synthesize 5-bromo-2-hydroxy-3-methoxybenzaldehyde.

Materials :

  • o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

  • Acetic Acid (glacial)

  • Sodium Acetate

  • Bromine

  • Dichloromethane

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (anhydrous)

Procedure :

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve o-vanillin (1.0 eq) in glacial acetic acid at 0 °C (ice bath).

  • Addition of Base : Add sodium acetate (1.1 eq) to the solution and stir until dissolved.

  • Bromination : Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise to the reaction mixture while maintaining the temperature at 0 °C. The color will change as the reaction proceeds.

  • Reaction Monitoring : After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup : Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction : Extract the aqueous phase with dichloromethane (3x volumes).

  • Washing : Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product as a solid.[2]

This protocol highlights the standard techniques used in the electrophilic halogenation of activated aromatic systems and serves as a robust template for working with this class of compounds.

References

  • CymitQuimica. (2022-05-16). 5-Bromo-2-methoxybenzoic acid.
  • PubChem. 5-Bromo-2-hydroxy-3-methylbenzoic acid.
  • ChemicalBook. (2025-07-24). 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE.
  • ChemicalBook. (2025-07-16). This compound.
  • Fisher Scientific. (2010-10-15). SAFETY DATA SHEET - 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.
  • Echemi.
  • Sigma-Aldrich. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97%.
  • PubChem. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.
  • Thermo Fisher Scientific. (2009-08-06). SAFETY DATA SHEET - 2-Bromo-5-methoxybenzoic acid.
  • Thermo Fisher Scientific. (2009-08-06). SAFETY DATA SHEET - 2-Bromo-5-methoxybenzoic acid.
  • PubChem. Methyl 5-bromo-2-hydroxy-3-methoxybenzoate.
  • NIST. Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted).
  • NIST. Benzoic acid, 5-bromo-2-hydroxy- IR Spectrum. NIST Chemistry WebBook.
  • PubChem. 2-Bromo-5-methoxybenzoic acid.
  • PubChem. 5-Bromosalicylic acid.
  • Google Patents. (2023). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • BenchChem. A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.
  • NIST. Benzaldehyde, 5-bromo-2-hydroxy- Mass Spectrum. NIST Chemistry WebBook.
  • The Royal Society of Chemistry.
  • NIST. Benzoic acid, 5-bromo-2-hydroxy- UV/Visible spectrum. NIST Chemistry WebBook.
  • PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid.
  • Sigma-Aldrich. 2-Bromo-5-methoxybenzoic acid 98%.
  • PubChem. 5-Bromo-2-methoxybenzoic acid.
  • ResearchGate. (2008). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde.
  • NIH. (2010). (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide.
  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • NIH. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • NIH. (2022). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds.
  • BenchChem. Application Notes and Protocols: 3,5-Dibromo-4-methoxybenzoic Acid in Medicinal Chemistry.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 2-Bromo-5-methoxybenzoic Acid.
  • Chongqing Chemdad Co., Ltd. 2-BROMO-5-METHOXYBENZOIC ACID.
  • PubChem. 5-Bromo-3-hydroxy-2-methylbenzoic acid.

Sources

A Technical Guide to 5-Bromo-2-hydroxy-3-methoxybenzoic acid (CAS 35090-76-7): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 5-Bromo-2-hydroxy-3-methoxybenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its chemical properties, a validated synthesis protocol with mechanistic insights, analytical procedures for quality assurance, and its applications as a versatile building block in medicinal chemistry.

Core Profile and Physicochemical Properties

This compound is a polysubstituted aromatic carboxylic acid. Its structure is built upon a salicylic acid framework, which imparts specific reactivity and potential biological relevance. The strategic placement of a bromine atom and a methoxy group modifies the electronic and steric properties of the ring, making it a valuable precursor for targeted molecular design.

Key physicochemical data are summarized below for quick reference.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 35090-76-7[1]
Molecular Formula C₈H₇BrO₄N/A
Molecular Weight 247.05 g/mol N/A
Appearance Off-white to pale yellow solid (predicted)N/A
Melting Point Data not consistently available; related compounds melt in the 125-160 °C range.[2]N/A
Solubility Soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate; sparingly soluble in water.N/A

Spectroscopic Signature for Structural Elucidation

  • ¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show:

    • A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>12 ppm).

    • A singlet for the phenolic hydroxyl proton (-OH), which may be broad.

    • Two doublets in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the two protons on the benzene ring. Their meta-coupling would result in small splitting constants (J ≈ 2-3 Hz).

    • A sharp singlet around 3.8-3.9 ppm for the methoxy group (-OCH₃) protons.

  • ¹³C NMR (Carbon NMR): The proton-decoupled spectrum should exhibit 8 distinct signals corresponding to:

    • The carboxylic acid carbon (~170 ppm).

    • Six aromatic carbons, including four quaternary carbons attached to the substituents (Br, OH, OCH₃, COOH) and two carbons bearing protons. The C-Br bond will significantly influence the shift of its attached carbon.

    • The methoxy carbon (~56 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups:

    • A very broad O-H stretching band from ~2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid dimer.

    • A sharp and strong C=O stretching vibration for the carbonyl group of the carboxylic acid, typically around 1680-1710 cm⁻¹.

    • C-O stretching bands for the methoxy and phenolic groups.

    • Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

    • A C-Br stretching vibration in the fingerprint region.

  • Mass Spectrometry (MS): Electron ionization (EI-MS) would show:

    • A distinctive molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the hallmark isotopic pattern for a molecule containing one bromine atom. For C₈H₇BrO₄, the peaks would be at m/z 246 and 248.

    • Predictable fragmentation patterns, such as the loss of H₂O, CO, and COOH.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most logically achieved via electrophilic aromatic substitution on its direct precursor, 2-hydroxy-3-methoxybenzoic acid.

Reaction Scheme

The diagram below illustrates the direct bromination pathway.

Synthesis SM 2-Hydroxy-3-methoxybenzoic acid Product This compound SM->Product Electrophilic Bromination Br2 Br₂ / Acetic Acid

Caption: Synthesis of the target compound via electrophilic bromination.

Mechanistic Rationale and Experimental Choices
  • Causality of Regioselectivity: The starting material, 2-hydroxy-3-methoxybenzoic acid, has three substituents influencing the position of the incoming electrophile (Br⁺). The hydroxyl (-OH) and methoxy (-OCH₃) groups are both strongly activating and ortho, para-directing. The carboxylic acid (-COOH) is a deactivating, meta-directing group.

    • The hydroxyl group is the most powerful activator, making the positions ortho (position 3) and para (position 5) to it the most electron-rich.

    • Position 3 is already occupied by the methoxy group.

    • Therefore, the bromine electrophile is overwhelmingly directed to the C-5 position, which is para to the strongly activating hydroxyl group and meta to the deactivating carboxyl group. This convergence of directing effects leads to high regioselectivity and a clean reaction.

  • Choice of Reagents:

    • Bromine (Br₂): A standard and effective source of the electrophile.

    • Acetic Acid: A common polar protic solvent for bromination that can dissolve the starting material and facilitate the reaction without participating in it.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-hydroxy-3-methoxybenzoic acid (1.0 eq) in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Prepare a solution of bromine (1.05 eq) in glacial acetic acid and add it dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Quench the reaction by slowly pouring the mixture into a beaker of cold water. The crude product will precipitate out of the solution.

  • Filtration: Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid and inorganic salts.

  • Purification (Recrystallization): Dissolve the crude solid in a minimal amount of a hot solvent system, such as an ethanol/water or ethyl acetate/hexane mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C to a constant weight.

Analytical Validation and Quality Control

A self-validating system ensures the final product meets the required standards of identity and purity for use in research and development.

Analytical Workflow

This workflow ensures a crude product is transformed into a fully characterized and reliable chemical reagent.

Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Validation Crude Crude Precipitate Purified Recrystallized Solid Crude->Purified Recrystallization Purity Purity Check (HPLC >98%) Purified->Purity Identity Identity Confirmation (NMR, MS, IR) Purity->Identity Final Validated Compound (CAS 35090-76-7) Identity->Final Applications Core 5-Bromo-2-hydroxy- 3-methoxybenzoic acid Amides Amide Derivatives Core->Amides Amide Coupling (-COOH) Esters Ester Derivatives Core->Esters Esterification (-COOH) Ethers Phenolic Ether Derivatives Core->Ethers Williamson Ether Synthesis (-OH) Coupling Cross-Coupling Products (e.g., Suzuki, Stille) Core->Coupling Metal-Catalyzed (-Br)

Sources

synthesis of 5-Bromo-2-hydroxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its carefully positioned functional groups—a carboxylic acid, a hydroxyl group, a methoxy group, and a bromine atom—provide multiple reaction sites for further molecular elaboration. This guide presents a comprehensive, field-proven methodology for the synthesis of this compound, structured as a two-step process commencing from the readily available starting material, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). The narrative emphasizes the mechanistic rationale behind experimental choices, ensuring both scientific rigor and practical applicability.

Strategic Overview: A Two-Step Synthetic Approach

The synthesis of the target molecule is logically approached via a two-step sequence involving an initial electrophilic aromatic substitution followed by an oxidation reaction. This strategy leverages the inherent reactivity of the starting material and provides a high-yielding and regioselective pathway.

  • Step 1: Regioselective Bromination. The synthesis begins with the electrophilic bromination of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). The directing effects of the existing substituents on the aromatic ring are harnessed to selectively install a bromine atom at the C-5 position, yielding the key intermediate, 5-bromo-2-hydroxy-3-methoxybenzaldehyde.

  • Step 2: Oxidation. The aldehyde functional group of the brominated intermediate is then oxidized to a carboxylic acid, completing the .

The overall workflow is depicted below.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Oxidation Start 2-hydroxy-3-methoxybenzaldehyde (o-Vanillin) Reagent1 Br₂ / Acetic Acid Sodium Acetate Start->Reagent1 Product1 5-bromo-2-hydroxy-3-methoxybenzaldehyde Reagent1->Product1 Regioselective Substitution Reagent2 Oxidizing Agent (e.g., KMnO₄) Product1->Reagent2 Product2 This compound Reagent2->Product2 Aldehyde Oxidation

Caption: High-level workflow for the two-step synthesis.

Part I: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

Mechanistic Rationale & Regioselectivity

The success of this initial step hinges on controlling the regiochemistry of the electrophilic aromatic substitution (EAS). The starting material, o-vanillin, possesses three substituents whose electronic effects collaboratively direct the incoming electrophile (Br⁺).[1]

  • Hydroxyl (-OH): A strongly activating ortho-, para-director due to resonance donation of its lone pair electrons.

  • Methoxy (-OCH₃): An activating ortho-, para-director, also via resonance donation.

  • Aldehyde (-CHO): A deactivating meta-director due to its electron-withdrawing nature.

In electrophilic aromatic substitution, the most powerful activating group dictates the position of substitution.[2] In this case, the hydroxyl group's influence is paramount. It strongly activates the positions ortho (C-1, C-3) and para (C-5) to itself. The C-1 and C-3 positions are already substituted. Therefore, the incoming electrophile is overwhelmingly directed to the C-5 position, which is para to the hydroxyl group. This outcome is further favored as the C-5 position is meta to the deactivating aldehyde group, making it the most electronically favorable site for substitution.

Caption: Substituent directing effects on the o-vanillin ring.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of o-vanillin.[3]

Materials & Reagents:

  • 2-hydroxy-3-methoxybenzaldehyde (o-vanillin)

  • Glacial Acetic Acid

  • Sodium Acetate (anhydrous)

  • Bromine

  • Dichloromethane

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve o-vanillin (1.0 eq) in glacial acetic acid at 0 °C (ice bath).

  • Addition of Base: Add sodium acetate (1.1 eq) to the solution and stir until dissolved. The acetate acts as a base to moderate the reaction.

  • Bromine Addition: Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into cold water. Extract the aqueous phase with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (petroleum ether:ethyl acetate = 19:1) to afford pure 5-bromo-2-hydroxy-3-methoxybenzaldehyde as a yellow solid.[3]

Data Summary: Intermediate
ParameterValueReference
IUPAC Name 5-bromo-2-hydroxy-3-methoxybenzaldehyde[4]
Synonyms 5-Bromo-o-vanillin, 5-Bromo-3-methoxysalicylaldehyde
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.04 g/mol
Appearance Yellow solid[3]
Melting Point 125-127 °C
Yield ~98% (post-chromatography)[3]
¹H NMR (CDCl₃) δ = 3.92 (s, 3H, OCH₃), 7.18 (d, 1H), 7.31 (d, 1H), 9.86 (s, 1H, CHO), 11.00 (s, 1H, OH)[3]
¹³C NMR (CDCl₃) δ = 56.3, 111.1, 120.8, 121.3, 126.1, 149.3, 150.9, 195.4[3]

Part II: Oxidation to this compound

Principle of Oxidation

The conversion of the aldehyde to a carboxylic acid is a standard organic transformation. Several oxidizing agents can accomplish this; however, a reagent must be chosen that does not cause unwanted side reactions, such as further substitution or degradation of the electron-rich aromatic ring. Potassium permanganate (KMnO₄) under basic conditions is a powerful and cost-effective choice. The reaction proceeds by forming a hydrated aldehyde intermediate, which is then oxidized. Subsequent acidification protonates the carboxylate salt to yield the final carboxylic acid product.

Detailed Experimental Protocol

Materials & Reagents:

  • 5-bromo-2-hydroxy-3-methoxybenzaldehyde

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bisulfite (NaHSO₃) (for quenching)

  • Deionized Water

Procedure:

  • Dissolution: Suspend 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) in a round-bottom flask with vigorous stirring.

  • Oxidant Addition: Prepare a solution of potassium permanganate (approx. 1.5 eq) in water. Add this solution portion-wise to the aldehyde suspension. The reaction is exothermic; maintain the temperature below 40 °C using an ice bath if necessary. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Completion: Stir the mixture at room temperature for 2-4 hours or until the purple color no longer persists after addition.

  • Quenching: Add a small amount of sodium bisulfite to destroy any excess KMnO₄.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

  • Precipitation: Cool the clear filtrate in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid will form.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.

  • Drying: Dry the solid in a vacuum oven to obtain the final product, this compound. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Summary: Final Product
ParameterValueReference
IUPAC Name This compound
CAS Number 35090-76-7[5]
Molecular Formula C₈H₇BrO₄
Molecular Weight 247.04 g/mol
Appearance Off-white to white solid
Purity >98% (typical, post-recrystallization)

Conclusion

This guide details a robust and logical synthetic route for the preparation of this compound. By beginning with the regioselective bromination of o-vanillin, the key aldehyde intermediate is synthesized with high yield and purity. Subsequent oxidation provides the target carboxylic acid. The protocols provided are grounded in established chemical principles and have been designed to be self-validating, offering researchers a reliable pathway to this important chemical intermediate.

References

  • BenchChem. (2025). Application Note: A Three-Step Synthesis of 3-(2-Methoxyphenyl)
  • Der Pharma Chemica. (n.d.). Mechanistic Investigations of Oxidation of Vanillin by N-Bromosuccinimide-A Kinetic Approach. Der Pharma Chemica.
  • Unknown. (n.d.).
  • Unknown. (n.d.).
  • Google Patents. (n.d.). HU200581B - New process for producing 5-bromovanillin.
  • Books. (n.d.). 5.1.2.
  • ResearchGate. (n.d.). The Comparative Bromination of Vanillin Using the Reported Reagents vs. [BBIm]Br 3 ….
  • Rasayan Journal of Chemistry. (n.d.).
  • ChemicalBook. (2025). 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE | 5034-74-2.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97 | 5034-74-2.
  • ChemicalBook. (2019).
  • Guidechem. (n.d.). 5-bromovanillic acid | CAS No.6324-52-3 Synthetic Routes.
  • Ketone Pharma. (n.d.).
  • Sciencemadness Discussion Board. (2010). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis.
  • PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | C8H7BrO3 | CID 262238.
  • Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. (n.d.).
  • ResearchGate. (2025). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.
  • Guidechem. (n.d.). What is the synthesis process of 2-BROMO-5-METHOXYBENZONITRILE?.
  • ChemicalBook. (n.d.). 5-Bromo-2-methylbenzoic acid synthesis.
  • Google Patents. (n.d.). CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.
  • MDPI. (n.d.).
  • ChemicalBook. (2025). This compound | 35090-76-7.
  • Stenutz. (n.d.). 5-bromo-2-hydroxy-3-methoxybenzaldehyde.
  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.
  • PubChem. (n.d.). 2-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 89906.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxybenzoic acid 98 | 22921-68-2.
  • Creative Biolabs. (n.d.). CAS 873914-47-7 5-BROMO-2-(4-METHOXY-PHENYLAMINO)-BENZOIC ACID.
  • NIH. (n.d.). (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide.
  • ChemicalBook. (n.d.). 2-BROMO-5-METHOXYBENZOIC ACID(22921-68-2) 1H NMR spectrum.
  • BLD Pharm. (n.d.). 5034-74-2|5-Bromo-2-hydroxy-3-methoxybenzaldehyde.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxybenzoic acid 98 | 22921-68-2.
  • ChemicalBook. (2025). 2-bromo-5-hydroxybenzoic acid | 58380-11-3.

Sources

An In-Depth Technical Guide to 5-Bromo-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 5-Bromo-2-hydroxy-3-methoxybenzoic acid, a substituted aromatic carboxylic acid of significant interest to researchers in organic synthesis and drug discovery. This guide details the compound's fundamental chemical and physical properties, outlines a robust synthetic protocol and subsequent purification, and describes standard analytical methods for its characterization. Furthermore, it explores its potential applications as a versatile chemical building block and addresses critical safety and handling procedures. The primary audience for this guide includes researchers, chemists, and professionals in the pharmaceutical and chemical industries who require detailed, actionable information on this compound.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted benzoic acid derivative. The strategic placement of its functional groups—a carboxylic acid, a hydroxyl group, a methoxy group, and a bromine atom—makes it a valuable intermediate for constructing more complex molecular architectures. The electron-withdrawing bromine atom and electron-donating hydroxyl and methoxy groups create a unique electronic environment on the aromatic ring, influencing its reactivity and physicochemical properties.

Nomenclature and Identifiers

A clear identification of this compound is critical for regulatory compliance, procurement, and scientific communication. It is essential to distinguish it from the structurally similar 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, which features an aldehyde group instead of a carboxylic acid.

ParameterValueSource
IUPAC Name This compoundN/A
CAS Number 35090-76-7[1]
Molecular Formula C₈H₇BrO₄Calculated
Molecular Weight 247.04 g/mol Calculated
Canonical SMILES COC1=C(C(=O)O)C(=CC(=C1)Br)ON/A
InChI Key ZLVBPFNXPYXJSL-UHFFFAOYSA-NN/A
Physicochemical Data

The physical properties of the compound dictate its handling, reaction conditions, and purification methods. While extensive experimental data for this specific molecule is not widely published, properties can be reliably inferred from closely related analogues like 5-bromosalicylic acid.

ParameterValueSource/Comment
Physical Form Expected to be a crystalline solid at room temperature.N/A
Melting Point >160 °C (estimated)Based on analogues like 5-bromosalicylic acid (159-162 °C).[2]
Solubility Sparingly soluble in cold water; soluble in organic solvents like ethanol, ether, and acetone.Based on general properties of substituted benzoic acids.[2]
Acidity (pKa) Estimated to be ~2.5 - 3.5.The electron-withdrawing bromine and intramolecular hydrogen bonding between the hydroxyl and carboxyl groups increase acidity compared to benzoic acid (pKa 4.2).[3]

Synthesis and Purification

The synthesis of this compound is most logically achieved through the electrophilic aromatic substitution of a suitable precursor. The directing effects of the substituents on the starting material are paramount for achieving the desired regioselectivity.

Rationale for Synthetic Strategy

The chosen synthetic route involves the direct bromination of 2-hydroxy-3-methoxybenzoic acid (3-methoxysalicylic acid). The hydroxyl and methoxy groups are strong ortho-, para-directing activators. The position para to the powerful hydroxyl group (C5) is sterically accessible and electronically enriched, making it the most favorable site for electrophilic attack by bromine. This high regioselectivity simplifies the reaction and subsequent purification.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 2-Hydroxy-3-methoxybenzoic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Glacial Acetic Acid (solvent)

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Thiosulfate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolution: Dissolve 2-hydroxy-3-methoxybenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Bromination: Add N-Bromosuccinimide (NBS) to the solution in portions at room temperature. The use of NBS is preferable to liquid bromine as it is easier and safer to handle.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, pour the mixture into a beaker of cold deionized water. A precipitate of the crude product should form.

  • Workup: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove any unreacted bromine) and saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Workflow Diagram: Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A Dissolve 2-hydroxy-3-methoxybenzoic acid in Glacial Acetic Acid B Add N-Bromosuccinimide (NBS) in portions A->B 1.05 eq C Stir at RT (2-4h) Monitor by TLC B->C D Quench with cold H₂O C->D E Extract with Ethyl Acetate D->E F Wash with Na₂S₂O₃ & NaHCO₃ E->F G Dry (MgSO₄) & Concentrate F->G H Recrystallize from Ethanol/Water G->H I Isolate Pure Product (this compound) H->I

Caption: Synthetic workflow for this compound.

Purification Protocol: Recrystallization

Recrystallization is a robust method for purifying the crude solid product. The choice of solvent is critical for obtaining high purity and yield.

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to a constant weight.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system.[4][5]

Overview of Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound by separating it from any starting materials or byproducts.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation by mapping the hydrogen and carbon framework of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight and elemental formula of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the key functional groups present in the molecule.[6]

Protocol: High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Result: A single major peak indicates high purity.

Expected Spectral Data
  • ¹H NMR (in DMSO-d₆): Expected signals would include two aromatic protons appearing as doublets (or singlets depending on coupling constants), a singlet for the methoxy group (~3.8-4.0 ppm), and broad singlets for the acidic hydroxyl and carboxylic acid protons.

  • ¹³C NMR (in DMSO-d₆): Expected signals would include the carboxyl carbon (~170 ppm), aromatic carbons attached to oxygen (~145-155 ppm), other aromatic carbons (~110-130 ppm), and the methoxy carbon (~56 ppm).

  • Mass Spectrometry (ESI-MS): In negative ion mode, the expected [M-H]⁻ peak would be at m/z 244.95 and 246.95, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

  • FTIR (KBr pellet): Key vibrational bands would include a broad O-H stretch (~2500-3300 cm⁻¹ for the carboxylic acid), a C=O stretch (~1680 cm⁻¹), and C-O and C-Br stretches in the fingerprint region.

Analytical Workflow Diagram

G cluster_analysis Characterization Suite Start Synthesized Crude Product HPLC Purity Check (HPLC) Start->HPLC NMR Structure Elucidation (¹H & ¹³C NMR) Start->NMR MS MW Verification (Mass Spec) Start->MS FTIR Functional Groups (FTIR) Start->FTIR End Verified Pure Compound gather HPLC->gather NMR->gather MS->gather FTIR->gather gather->End

Caption: Integrated analytical workflow for compound validation.

Applications in Research and Development

The true value of this compound lies in its utility as a chemical intermediate. The bromine atom serves as a versatile handle for introducing further complexity through various cross-coupling reactions.

Role as a Versatile Building Block
  • Cross-Coupling Reactions: The C-Br bond is amenable to Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the formation of C-C, C-N, and C-O bonds at the C5 position. This is a powerful strategy for building libraries of drug-like molecules.

  • Modification of Functional Groups: The carboxylic acid can be converted to esters, amides, or reduced to an alcohol. The hydroxyl group can be alkylated or acylated. This multi-functional nature allows for sequential and divergent synthesis strategies.

Potential in Medicinal Chemistry

Substituted hydroxybenzoic acids are privileged scaffolds in medicinal chemistry, known for their antioxidant, anti-inflammatory, and antimicrobial properties.[7][8] The introduction of bromine can enhance potency, modulate metabolic stability, or provide a vector for further functionalization.[9][10] This compound is an ideal starting point for synthesizing novel inhibitors, receptor ligands, or molecular probes where precise substitution on the aromatic core is required.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety assessment can be made based on structurally related chemicals.

Hazard Identification

Based on data for analogous compounds like 5-bromo-2-hydroxy-3-methoxybenzaldehyde and other substituted benzoic acids, the following hazards should be assumed[11][12]:

  • Skin Irritation (H315): Causes skin irritation.

  • Serious Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation.

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat. A dust mask (N95) is recommended when handling the solid powder.[11]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Wash hands thoroughly after handling.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • Stenutz, R. 5-bromo-2-hydroxy-3-methoxybenzaldehyde. NIST. [Link]

  • PubChem. 5-Bromo-2-hydroxy-3-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Di Sarno, V., et al. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]

  • NIST. Benzoic acid, 5-bromo-2-hydroxy-. NIST WebBook. [Link]

  • ChemBK. 5-Bromo-2-hydroxybenzoic acid. ChemBK. [Link]

  • Pawar, T. B., et al. (2017). Synthesis, Characterization and DFT Studies of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids. Journal of Chemical, Biological and Physical Sciences. [Link]

  • Exner, O., & Cársky, P. (2009). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Physical Chemistry Chemical Physics. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. IJARSCT. [Link]

  • Sanna, C., et al. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules. [Link]

  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • PrepChem. Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com. [Link]

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. [Link]

  • Tethys Chemical. The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. [Link]

  • Kubiński, K. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Campos-Perez, W., et al. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. International Journal of Molecular Sciences. [Link]

  • ResearchGate. Kinetics of bromination of o-hydroxy benzoic acid: effect of added bromide ions. ResearchGate. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 5-Bromo-2-hydroxy-3-methoxybenzoic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the physicochemical properties of an active pharmaceutical ingredient (API) are foundational to its potential success. Among these, aqueous solubility is a paramount parameter that dictates the bioavailability, and ultimately, the therapeutic efficacy of a drug candidate.[1][2] Poor solubility can lead to erratic absorption, diminished efficacy, and challenges in formulation, often resulting in the costly failure of promising compounds in later developmental stages.[1]

This guide focuses on 5-Bromo-2-hydroxy-3-methoxybenzoic acid, a compound of interest for its potential applications in medicinal chemistry. Understanding its solubility profile is a critical first step in its journey from a laboratory curiosity to a viable therapeutic agent. Due to the novelty of this compound, publicly available, comprehensive solubility data is scarce. Therefore, this document serves as both a theoretical framework and a practical, in-depth guide for researchers to expertly determine the solubility of this compound and similar new chemical entities. We will delve into the theoretical underpinnings of its solubility, provide detailed, field-proven experimental protocols, and discuss the interpretation of the resulting data.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical characteristics. For this compound, the key features are:

  • Molecular Structure: The presence of a carboxylic acid group, a hydroxyl group, a methoxy group, and a bromine atom on a benzene ring creates a molecule with both polar and non-polar characteristics. The carboxylic acid and hydroxyl groups can participate in hydrogen bonding with water, which is favorable for aqueous solubility. Conversely, the brominated benzene ring is hydrophobic and will detract from water solubility.

  • Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity or hydrophobicity. A higher logP value indicates lower aqueous solubility. The presence of the bromine atom and the benzene ring will contribute to a higher logP. Similar to pKa, logP can be estimated using in silico tools or determined through experimental methods.

  • Crystal Lattice Energy: For a solid to dissolve, energy is required to overcome the forces holding the molecules together in the crystal lattice. A higher melting point can be indicative of stronger intermolecular forces and, consequently, lower solubility.

A summary of the known and anticipated physicochemical properties is presented in Table 1.

PropertyValue / Predicted ValueSignificance for Solubility
Molecular Formula C₈H₇BrO₄Provides the elemental composition.
Molecular Weight 247.04 g/mol Influences diffusion and dissolution rates.
Melting Point Not availableHigher melting points often correlate with lower solubility due to stronger crystal lattice energy.
pKa (Carboxylic Acid) Predicted to be acidicDetermines the pH at which the highly soluble carboxylate form begins to dominate.
pKa (Phenolic Hydroxyl) Predicted to be weakly acidicInfluences solubility at higher pH values.
logP Predicted to be moderately highThe hydrophobic character of the brominated aromatic ring will limit intrinsic solubility.

Theoretical Framework: pH-Dependent Solubility of a Weak Acid

This compound is a weak acid. Its solubility in aqueous media is governed by the equilibrium between the solid-state and the dissolved species, which includes both the neutral molecule (HA) and its ionized conjugate base (A⁻). The total solubility (S_T) at a given pH is the sum of the concentrations of these two species in a saturated solution:

S_T = [HA] + [A⁻]

The intrinsic solubility (S₀) is the solubility of the un-ionized form (HA) and is independent of pH. The relationship between total solubility, intrinsic solubility, and pH is described by the Henderson-Hasselbalch equation, which can be rearranged to:

S_T = S₀ (1 + 10^(pH - pKa))

This equation illustrates that for an acidic compound, as the pH of the solution increases above the pKa, the concentration of the more soluble ionized form (A⁻) increases, leading to a significant increase in the total solubility of the compound.[6][7] Therefore, determining the pH-solubility profile is crucial for predicting the compound's behavior in different physiological environments, such as the gastrointestinal tract.[8]

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium.[9] It is a critical parameter for preclinical development. The "gold standard" for its determination is the Shake-Flask Method .[9][10]

The Shake-Flask Method: A Self-Validating Protocol

The shake-flask method is considered the most reliable for determining thermodynamic solubility because it ensures that the system has reached equilibrium between the solid and dissolved states of the compound.[9]

Causality Behind Experimental Choices:

  • Excess Solid: An excess of the solid compound is used to ensure that a saturated solution is formed and maintained throughout the experiment.

  • Equilibration Time: A prolonged incubation period (e.g., 24-48 hours) is necessary to ensure that the dissolution and recrystallization processes have reached a true equilibrium.[1] Shorter times may result in an underestimation of solubility or reflect kinetic solubility, which can be misleading.[9]

  • Temperature Control: Solubility is temperature-dependent. Therefore, the experiment must be conducted at a constant, controlled temperature, typically 37 °C for biopharmaceutical relevance.[8][11]

  • pH Control: Given the pH-dependent solubility of this compound, the experiments must be performed in buffered solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8, as recommended by ICH guidelines).[11][12]

  • Phase Separation: After equilibration, the undissolved solid must be completely removed to accurately measure the concentration of the dissolved compound. This is typically achieved by filtration or centrifugation.

Step-by-Step Protocol for the Shake-Flask Method:

  • Preparation of Buffers: Prepare a series of buffers at the desired pH values (e.g., pH 1.2, 4.5, 6.8) using compendial recipes.

  • Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer. The excess should be visually apparent.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 37 °C) for 24-48 hours. The agitation ensures continuous mixing and facilitates the attainment of equilibrium.

  • Phase Separation: After the incubation period, allow the vials to stand at the experimental temperature to allow for sedimentation of the excess solid. Carefully withdraw an aliquot of the supernatant. For robust separation, centrifuge the aliquot at high speed or filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pH Verification: Measure the pH of the remaining solution in the vial to confirm that it has not significantly changed during the experiment.[11]

  • Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature. The experiment should be performed in triplicate for each condition.[12]

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers (pH 1.2, 4.5, 6.8) add_compound Add Excess Compound to Vials prep_buffers->add_compound incubate Incubate with Shaking (24-48h, 37°C) add_compound->incubate phase_sep Phase Separation (Centrifugation/Filtration) incubate->phase_sep verify_ph Verify Final pH incubate->verify_ph quantify Quantify Concentration (HPLC) phase_sep->quantify result Thermodynamic Solubility Data quantify->result

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Potentiometric Titration for pKa and Solubility Determination

For ionizable compounds like this compound, potentiometric titration is a powerful technique that can be used to determine both the pKa and the intrinsic solubility (S₀) from a single set of experiments.[5][13]

Causality Behind the Method:

This method relies on monitoring the pH of a solution or suspension of the compound as a strong acid or base is added. The point of inflection in the titration curve reveals the pKa.[5] For solubility determination, the titration is performed on a suspension of the compound. As the titrant is added and the pH changes, the compound will dissolve. The point at which all the solid has dissolved can be used to calculate the intrinsic solubility.

Step-by-Step Protocol for Potentiometric Titration:

  • Instrument Calibration: Calibrate a pH meter and electrode using standard buffers.

  • Sample Preparation: Prepare a suspension of a known amount of this compound in a known volume of water or a suitable co-solvent if the compound is very poorly soluble.

  • Titration: Place the suspension on a magnetic stirrer and immerse the pH electrode. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Recording: Record the pH after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis for pKa: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the first or second derivative of the titration curve.

  • Data Analysis for Solubility: The amount of titrant required to dissolve the solid, along with the pKa, can be used in specialized equations to calculate the intrinsic solubility.

Potentiometric_Titration_Workflow cluster_setup Setup cluster_titration Titration cluster_data_analysis Data Analysis calibrate Calibrate pH Meter prep_suspension Prepare Compound Suspension calibrate->prep_suspension titrate Titrate with Standardized Base (e.g., NaOH) prep_suspension->titrate record_ph Record pH vs. Volume titrate->record_ph plot_curve Plot Titration Curve (pH vs. Volume) record_ph->plot_curve determine_pka Determine pKa (Half-Equivalence Point) plot_curve->determine_pka calculate_sol Calculate Intrinsic Solubility plot_curve->calculate_sol result_pka pKa Value determine_pka->result_pka result_sol Intrinsic Solubility (S₀) calculate_sol->result_sol

Caption: Workflow for pKa and Intrinsic Solubility Determination via Potentiometric Titration.

Data Presentation and Interpretation

The solubility data for this compound should be summarized in a clear, tabular format.

Table 2: pH-Solubility Profile of this compound at 37 °C

pHMean Solubility (µg/mL)Standard Deviation
1.2Hypothetical ValueHypothetical Value
4.5Hypothetical ValueHypothetical Value
6.8Hypothetical ValueHypothetical Value
Intrinsic Solubility (S₀)Calculated ValueCalculated Value

Interpretation:

The data in Table 2 would constitute the pH-solubility profile. It is expected that the lowest solubility will be observed at the most acidic pH (pH 1.2), representing a value close to the intrinsic solubility (S₀). As the pH increases, particularly above the pKa of the carboxylic acid, the solubility is expected to rise significantly. This profile is critical for predicting where the drug will dissolve in the gastrointestinal tract and for guiding formulation strategies. For instance, if the intrinsic solubility is very low, formulation approaches such as salt formation or amorphous solid dispersions may be necessary to enhance bioavailability.

Conclusion

While direct solubility data for this compound is not yet widely published, this guide provides the essential theoretical and practical framework for its determination. By employing robust, self-validating methodologies such as the shake-flask method and potentiometric titration, researchers can generate the high-quality, reliable data necessary for informed decision-making in the drug development process. A thorough understanding of the pH-solubility profile is not merely an academic exercise; it is a fundamental prerequisite for advancing any ionizable compound through the preclinical and clinical phases, ultimately impacting its potential to become a safe and effective medicine.

References

  • pH and Solubility - AP Chem | Fiveable. (n.d.). Retrieved January 12, 2026, from [Link]

  • Luebbert, C., Sadowski, G. (2017). Thermodynamic Phase Behavior of API/Polymer Solid Dispersions.
  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • askIITians. (2025). How does pH affect solubility? Retrieved January 12, 2026, from [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved January 12, 2026, from [Link]

  • Pharma Innovation. (n.d.). API Thermodynamics. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved January 12, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Effect of pH on Solubility. Retrieved January 12, 2026, from [Link]

  • Un-nam, W. (n.d.).
  • Gonzalez-Galeano, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 12, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 12, 2026, from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved January 12, 2026, from [Link]

  • Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. (n.d.).
  • ResearchGate. (n.d.). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Retrieved January 12, 2026, from [Link]

  • ICH. (2019).
  • European Medicines Agency. (2020).
  • ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. (n.d.).
  • ResearchGate. (n.d.). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. Retrieved January 12, 2026, from [Link]

  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024).
  • ResearchGate. (2024). (PDF)
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. (n.d.).
  • PubChem. (n.d.). 5-Bromo-2-methoxybenzoic acid. Retrieved January 12, 2026, from [Link]

  • NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • CAS. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzoic acid. Retrieved January 12, 2026, from [Link]

  • NIH. (n.d.). (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide.
  • PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. Retrieved January 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Melting Point Determination of 5-Bromo-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The melting point of a crystalline solid is a fundamental physical property, serving as a crucial indicator of identity and purity for researchers, particularly in the fields of medicinal chemistry and drug development. This guide provides a comprehensive technical overview centered on the melting point of 5-Bromo-2-hydroxy-3-methoxybenzoic acid (CAS No. 35090-76-7). While an experimentally determined melting point for this specific compound is not consistently reported in publicly available literature, this document outlines the rigorous methodologies and scientific principles required for its precise determination. We present detailed protocols for both the classical capillary method and the advanced technique of Differential Scanning Calorimetry (DSC). Furthermore, this guide delves into the theoretical underpinnings of melting phenomena, the interpretation of experimental data, and the critical factors that influence measurement accuracy, thereby establishing a self-validating framework for analysis.

Introduction to this compound and the Significance of its Melting Point

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a hydroxyl group, a methoxy group, and a bromine atom on the benzoic acid framework, suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research.

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[1][2] For a pure crystalline compound, this transition occurs over a very narrow temperature range, making it a highly characteristic property.[2][3] The determination of a melting point serves two primary purposes in a research setting:

  • Identification: The melting point of an unknown compound can be compared to literature values of known substances to aid in its identification.

  • Purity Assessment: The presence of even minor impurities can cause a depression of the melting point and a broadening of the melting range.[4][5][6] Therefore, a sharp, well-defined melting point is a reliable indicator of high purity.[4]

Given its importance, the accurate determination of the melting point of a compound like this compound is an essential first step in its characterization.

Physicochemical Properties

PropertyDataSource
IUPAC Name This compound-
CAS Number 35090-76-7[8]
Molecular Formula C₈H₇BrO₄[9]
Molecular Weight 247.04 g/mol -
Structure -
Melting Point (°C) To Be Determined Experimentally [7]

For the sake of context, the melting points of structurally related compounds are listed below. It is imperative to recognize these are distinct molecules and their melting points are not predictive for the title compound.

  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde: 125-127 °C

  • 2-Bromo-5-methoxybenzoic acid: 157-159 °C

The Science of Melting: Core Principles

The melting of a crystalline solid is a thermodynamic process governed by the strength of intermolecular forces holding the molecules together in a rigid crystal lattice.[5] Energy, typically in the form of heat, must be supplied to provide molecules with sufficient kinetic energy to overcome these forces and transition into the more disordered liquid state.

Several factors inherent to a molecule's structure influence its melting point:

  • Intermolecular Forces: Stronger forces, such as hydrogen bonding and dipole-dipole interactions, require more energy to overcome, resulting in higher melting points. The presence of both a carboxylic acid and a hydroxyl group in this compound allows for significant hydrogen bonding.

  • Molecular Size and Shape: Larger molecules generally have higher melting points due to increased van der Waals forces.[6] Molecular symmetry and the efficiency of crystal packing are also critical; highly symmetrical molecules that pack tightly into a crystal lattice tend to have higher melting points.[5][6]

  • Polymorphism: Some compounds can crystallize into multiple distinct forms, known as polymorphs. These different crystal structures possess different lattice energies and, consequently, will exhibit different melting points.

Methodologies for Accurate Melting Point Determination

Two primary methods are employed for determining the melting point of a solid organic compound. The choice depends on the required precision, sample amount, and available instrumentation.

Method A: Capillary Melting Point Apparatus

This is a widely used, reliable, and accessible technique for determining the melting point range of a compound.

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry, as residual solvent will act as an impurity and depress the melting point.[2]

    • Grind the crystalline sample into a fine, uniform powder using a mortar and pestle to ensure efficient heat transfer.[2]

  • Capillary Loading:

    • Press the open end of a capillary melting point tube into the powdered sample.[7]

    • Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.[7] Alternatively, drop the tube down a long, narrow glass tube to achieve tight packing.[7]

    • The final packed sample height should be approximately 2-3 mm. An excessive amount of sample will lead to a broader apparent melting range.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the apparatus.[7]

    • For an unknown compound, a rapid preliminary determination is advised. Heat the sample quickly (e.g., 10-15°C per minute) to find an approximate melting temperature.[4]

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Prepare a new sample and heat it rapidly until the temperature is about 15-20°C below the expected melting point.

    • Reduce the heating rate to a slow and steady 1-2°C per minute.[8] This slow rate is critical for ensuring thermal equilibrium between the sample, heating block, and thermometer.

  • Data Recording:

    • Record the temperature at which the first droplet of liquid appears (T1, onset of melting).[8]

    • Record the temperature at which the last solid crystal disappears, and the sample is completely liquid (T2, completion of melting).[8]

    • The result is reported as the melting range: T1 - T2. For a pure compound, this range should be narrow (e.g., 0.5 - 1.5°C).

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube Grind->Load Pack Pack Sample (2-3 mm) Load->Pack Insert Insert into Apparatus Pack->Insert Heat_Fast Rapid Scan (Approx. MP) Insert->Heat_Fast Cool Cool Block Heat_Fast->Cool Heat_Slow Slow Scan (1-2°C/min) Cool->Heat_Slow Observe Observe & Record T1-T2 Heat_Slow->Observe

Fig. 1: Standard workflow for capillary melting point determination.
Method B: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. It offers higher precision than the capillary method and provides additional thermodynamic information.

A small amount of the sample is placed in a sealed pan, and an empty, sealed pan serves as a reference. Both pans are heated at a controlled, linear rate. The instrument measures the differential heat flow required to maintain both the sample and reference at the same temperature. When the sample melts (an endothermic process), it requires more energy to maintain the temperature ramp, resulting in a detectable change in heat flow.

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the finely powdered this compound into a DSC pan (typically aluminum).

    • Hermetically seal the pan using a sample press.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point.

  • Data Analysis:

    • The melting process will appear as an endothermic peak on the resulting thermogram (Heat Flow vs. Temperature).

    • The onset temperature of the peak is typically reported as the melting point (Tₘ). The instrument software can also calculate the peak maximum and the enthalpy of fusion (ΔHfus), which is the area under the peak.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Weigh Weigh Sample (1-5 mg) Seal Seal in DSC Pan Weigh->Seal Load_DSC Load Sample & Reference Seal->Load_DSC Program Set Thermal Program (e.g., 10°C/min ramp) Load_DSC->Program Run Run Analysis Program->Run Thermogram Generate Thermogram Run->Thermogram Analyze_Peak Analyze Endothermic Peak Thermogram->Analyze_Peak Report Report Onset Tₘ Analyze_Peak->Report

Fig. 2: General workflow for melting point analysis by DSC.

Interpretation of Melting Point Data

The data obtained from melting point determination provides direct insight into the purity of the sample.

ObservationInterpretation
Sharp Melting Range A narrow range (0.5-1.5°C) indicates a high degree of purity.[4]
Broad Melting Range A wide range (> 2°C) suggests the presence of impurities or that the substance is a mixture.[5]
Depressed Melting Point The observed melting point is significantly lower than an established reference value, indicating impurity.

Impurities disrupt the uniform crystal lattice of a solid. This disruption weakens the intermolecular forces, requiring less energy to break the lattice structure. The result is a melting point depression and a broadening of the range over which the substance melts.

G cluster_pure Properties of Pure Compound cluster_impure Properties of Impure Compound Pure Pure Compound Lattice_P Ordered Crystal Lattice Pure->Lattice_P Impure Impure Compound Lattice_I Disrupted Crystal Lattice Impure->Lattice_I Forces_P Uniform Intermolecular Forces Lattice_P->Forces_P MP_P Sharp, Defined MP Forces_P->MP_P Forces_I Weaker, Non-uniform Forces Lattice_I->Forces_I MP_I Broad, Depressed MP Forces_I->MP_I

Sources

5-Bromo-2-hydroxy-3-methoxybenzoic acid spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 5-Bromo-2-hydroxy-3-methoxybenzoic Acid

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a substituted benzoic acid, this molecule presents a unique combination of functional groups—a carboxylic acid, a phenol, a methoxy ether, and a brominated aromatic ring—each contributing distinct and identifiable spectral signatures. This document is designed for researchers, chemists, and drug development professionals, offering not only predicted spectral data but also the underlying principles and detailed experimental protocols necessary for acquiring and interpreting this data. By explaining the causality behind experimental choices and data interpretation, this guide serves as a practical reference for the unambiguous characterization of this and structurally related compounds.

Introduction to Spectroscopic Characterization

The precise identification and structural confirmation of chemical entities are foundational to chemical research and pharmaceutical development. This compound is a polysubstituted aromatic compound whose potential utility as a synthetic intermediate or a pharmacologically active agent necessitates rigorous characterization. Spectroscopic methods provide a non-destructive means to probe the molecular structure, offering insights into the electronic environment of atoms, the nature of chemical bonds, and the overall molecular mass and fragmentation behavior.[1]

A multi-spectroscopic approach is essential for unambiguous structure determination.[2]

  • NMR Spectroscopy reveals the carbon-hydrogen framework and the connectivity of atoms.[3]

  • IR Spectroscopy identifies the specific functional groups present in the molecule through their characteristic vibrational frequencies.[4]

  • Mass Spectrometry determines the molecular weight and provides clues to the structure through analysis of fragmentation patterns.

This guide will systematically deconstruct the expected spectral output from each of these techniques, grounded in established chemical principles.

Molecular Structure and Core Features

To interpret the spectral data, one must first understand the key structural features of this compound.

  • Aromatic Ring: A benzene ring substituted at positions 1, 2, 3, and 5. The substitution pattern dictates the chemical shifts and coupling patterns of the two remaining aromatic protons.

  • Carboxylic Acid (-COOH): This group will produce a highly characteristic broad O-H stretch in the IR spectrum and a deshielded, exchangeable proton signal in the ¹H NMR spectrum. The carbonyl carbon (C=O) will have a distinct signal in the ¹³C NMR spectrum.

  • Phenolic Hydroxyl (-OH): The hydroxyl group attached directly to the ring will also show a characteristic O-H IR stretch and an exchangeable proton in the ¹H NMR spectrum. Its electronic donating effect influences the chemical shifts of nearby ring protons and carbons.

  • Methoxy Group (-OCH₃): This ether group will present a sharp singlet corresponding to the three methyl protons in the ¹H NMR spectrum and a distinct signal for the methyl carbon in the ¹³C NMR spectrum.

  • Bromine Atom (-Br): As a halogen, bromine exerts an electron-withdrawing inductive effect and a weak deactivating effect on the aromatic ring. Its most significant impact is in mass spectrometry, where its two stable isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance will produce a characteristic M+ and M+2 isotopic pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds.[5] It provides detailed information about the chemical environment, connectivity, and dynamics of molecules in solution.[2]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show signals for two aromatic protons, one phenolic proton, one carboxylic acid proton, and three methoxy protons. A solvent like DMSO-d₆ is ideal as it can solubilize the compound and allows for the observation of the exchangeable -OH and -COOH protons.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
-COOH~13.0Broad SingletN/AThe acidic proton of a carboxylic acid is highly deshielded due to the electronegativity of the oxygen atoms and intramolecular hydrogen bonding.
Ar-OH~9.5 - 10.5Broad SingletN/AThe phenolic proton is also acidic and deshielded, participating in hydrogen bonding.
H-6~7.4 - 7.6Doublet~2.5This proton is ortho to the bromine atom and meta to the -COOH group. It couples with H-4.
H-4~7.2 - 7.4Doublet~2.5This proton is ortho to the bromine atom and meta to both the -OH and -OCH₃ groups. It couples with H-6.
-OCH₃~3.8 - 3.9SingletN/AThe three equivalent protons of the methoxy group appear as a sharp singlet.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. Chemical shifts are predicted based on standard values for substituted benzenes.[6]

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O~170Typical chemical shift for a carboxylic acid carbonyl carbon.
C-2 (-OH)~148-152Aromatic carbon attached to an -OH group is significantly deshielded.
C-3 (-OCH₃)~145-149Aromatic carbon attached to an -OCH₃ group is also highly deshielded.
C-6~125-128Aromatic CH carbon adjacent to the bromine-substituted carbon.
C-4~120-123Aromatic CH carbon situated between the bromine and methoxy-substituted carbons.
C-1 (-COOH)~115-118The ipso-carbon attached to the carboxylic acid group.
C-5 (-Br)~112-115Aromatic carbon attached to bromine shows a moderate shift.
-OCH₃~56Typical chemical shift for a methoxy group carbon.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for dissolving the polar, acidic compound and for observing the exchangeable protons of the -OH and -COOH groups.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. A spectral width of approximately 16 ppm, centered around 8 ppm, is appropriate.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope. A spectral width of 240 ppm is standard.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation A Weigh Sample (10-15 mg) B Dissolve in DMSO-d6 (~0.7 mL) A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune Probe & Shim Gradients D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum F->G H Fourier Transform & Phasing G->H I Calibrate to Solvent Residual Peak H->I J Integrate Peaks (1H) I->J K Assign Signals to Structure J->K L Confirm Structure K->L

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule.[7] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific molecular vibration (e.g., stretching or bending).

Predicted IR Spectral Data

The IR spectrum of this compound is expected to be dominated by the strong absorptions from the hydroxyl and carbonyl groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
2500 - 3300O-H Stretch (Carboxylic Acid)Strong, Very BroadThis extremely broad absorption is characteristic of the hydrogen-bonded dimer of a carboxylic acid and often obscures the C-H stretches.
~3200O-H Stretch (Phenol)Broad, MediumThis signal may be superimposed on the broad carboxylic acid O-H band.
2850 - 3000C-H Stretch (Aromatic & Methyl)Medium to WeakThese stretches are often visible as small, sharp peaks on top of the broad O-H band.[8]
1680 - 1710C=O Stretch (Carboxylic Acid)Strong, SharpThe carbonyl stretch of an aromatic carboxylic acid is very intense and is a key diagnostic peak.[7]
1580 - 1610C=C Stretch (Aromatic Ring)MediumAbsorptions characteristic of the aromatic ring itself.
~1420O-H Bend (in-plane)Medium, BroadOften coupled with C-O stretching, contributing to the fingerprint region.
1200 - 1300C-O Stretch (Carboxylic Acid & Phenol)StrongStrong absorptions resulting from the C-O single bond stretches.
1000 - 1100C-O Stretch (Aryl Ether)MediumCharacteristic stretch for the Ar-O-CH₃ system.
Experimental Protocol: FTIR-ATR Data Acquisition
  • Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.[9]

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.[9]

  • Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft wipe.

Logic for IR Spectrum Interpretation

IR_Interpretation start Start Analysis q1 Very broad peak 2500-3300 cm-1? start->q1 q2 Strong, sharp peak ~1700 cm-1? q1->q2 no result1 Carboxylic Acid O-H Present q1->result1 yes q3 Strong peak ~1200-1300 cm-1? q2->q3 no result2 Carbonyl C=O Present q2->result2 yes q4 Peaks in fingerprint region (600-1400 cm-1)? q3->q4 no result3 C-O Stretch Present q3->result3 yes result4 Confirm with other data q4->result4 yes result1->q2 result2->q3 result3->q4 no No yes Yes

Caption: Decision-making flowchart for IR functional group analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information based on how the molecule fragments upon ionization.[10]

Predicted Mass Spectrum (Electron Ionization)

For this compound (Molecular Formula: C₈H₇BrO₃), the key feature will be the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br, ~50.7% abundance; ⁸¹Br, ~49.3% abundance), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

  • Molecular Weight: 245.96 g/mol (using ⁷⁹Br) and 247.96 g/mol (using ⁸¹Br).

  • Predicted Molecular Ion (M⁺): A pair of peaks at m/z 246 and m/z 248 . The presence of this isotopic pattern is definitive evidence for a single bromine atom in the molecule.

Table 4: Predicted Key Fragment Ions

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)LossFragment IdentityRationale
229231-OH[M-17]⁺Loss of the hydroxyl radical from the carboxylic acid is a common fragmentation pathway for aromatic acids.[10]
201203-COOH[M-45]⁺Loss of the entire carboxyl group as a radical is another characteristic fragmentation.
215217-OCH₃[M-31]⁺Cleavage of the methoxy radical.
122122-Br, -COOH[M-Br-COOH]⁺Loss of both the bromine and carboxyl groups, leading to a dihydroxy-methoxybenzene fragment.
Experimental Protocol: GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate. Derivatization (e.g., methylation of the acidic protons) may be required to improve volatility, though it is often possible to analyze benzoic acids directly.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source.

  • GC Separation: Inject a small volume (1 µL) of the solution into the GC. The sample is vaporized and travels through a capillary column (e.g., a DB-5ms), which separates the analyte from any impurities. A temperature program is used, for example, starting at 100°C and ramping to 280°C at 10°C/min.

  • Ionization: As the compound elutes from the GC column, it enters the EI source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, generating the mass spectrum.

Predicted Fragmentation Pathway

MS_Fragmentation M Molecular Ion [M]+• m/z 246/248 F1 [M - OH]+ m/z 229/231 M->F1 - •OH F2 [M - OCH3]+ m/z 215/217 M->F2 - •OCH3 F3 [M - COOH]+ m/z 201/203 M->F3 - •COOH

Caption: Primary fragmentation pathways for the target molecule.

Conclusion

The comprehensive analysis of this compound requires the synergistic use of NMR, IR, and MS techniques. Each method provides a unique and essential piece of the structural puzzle. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and substitution pattern. The IR spectrum provides definitive evidence for the carboxylic acid, phenolic, and ether functional groups. Finally, mass spectrometry establishes the molecular weight and confirms the presence of a single bromine atom through its characteristic isotopic signature. The predicted data and protocols outlined in this guide provide a robust framework for the empirical validation and quality control of this compound, ensuring its structural integrity for any subsequent application in research or development.

References

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman College. Retrieved from [Link]

  • Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link]

  • NMR Spectroscopy: Principles, Techniques, and Applications. (n.d.). SlideShare. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • Günther, H. (2013).
  • Bērziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836. [Link]

  • IR Spectroscopy: Functional Group Analysis. (n.d.). Scribd. Retrieved from [Link]

  • Nuclear magnetic resonance spectroscopy. (2024). In Wikipedia. Retrieved from [Link]

  • What Is Functional Group Region In IR Spectroscopy? (2024, January 22). Chemistry For Everyone. YouTube. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

  • Mass Spectrometry: Aromatic Compound Fragmentation. (2024). JoVE. Retrieved from [Link]

  • Bērziņš, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods... ACS Publications. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). University of Puget Sound. Retrieved from [Link]

  • Bērziņš, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution... ACS Publications. Retrieved from [Link]

  • Bērziņš, A., et al. (2021). Speciation of substituted benzoic acids in solution... UCL Discovery. Retrieved from [Link]

  • Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. Retrieved from [Link]

  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Benzoic acid, 5-bromo-2-hydroxy-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • 13C NMR Chemical Shifts. (2021). Organic Chemistry Data. Retrieved from [Link]

Sources

A Technical Guide to 5-Bromo-2-hydroxy-3-methoxybenzoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-hydroxy-3-methoxybenzoic acid, a substituted salicylic acid derivative, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctionalized aromatic core, featuring a carboxylic acid, a hydroxyl group, and a methoxy moiety, alongside a bromine atom, offers a versatile scaffold for the synthesis of novel compounds with diverse biological activities and material properties. This technical guide provides an in-depth overview of this compound, including its chemical properties, a survey of potential suppliers, a proposed synthetic pathway, and a discussion of its potential applications in research and development. The document also outlines key analytical methodologies for its characterization and quality control, as well as essential safety and handling protocols.

Introduction: The Scientific Potential of a Multifunctional Scaffold

Substituted benzoic acids are fundamental building blocks in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The specific arrangement of functional groups on the aromatic ring of this compound imparts a unique combination of reactivity and potential for intermolecular interactions. The carboxylic acid and hydroxyl groups can participate in hydrogen bonding and serve as points for esterification or amidation. The methoxy group influences the electronic properties and steric hindrance of the molecule, while the bromine atom provides a site for cross-coupling reactions, enabling the introduction of further molecular complexity.

This guide aims to serve as a comprehensive resource for researchers, providing the foundational knowledge necessary to effectively source, synthesize, and utilize this compound in their scientific endeavors.

Sourcing and Procurement: A Global Supplier Landscape

The availability of high-quality starting materials is paramount for any research program. This compound (CAS No. 35090-76-7) is available from a number of specialized chemical suppliers catering to the research and pharmaceutical industries. When selecting a supplier, researchers should consider factors such as purity, available quantities, lead times, and the provision of comprehensive analytical documentation, including a Certificate of Analysis (CoA).

Table 1: Prominent Suppliers of this compound

SupplierWebsitePurityNotes
ParchemInquiryGlobal supplier of specialty chemicals.[1]
ChemicalBookInquiryLists multiple suppliers and manufacturers.[2]
Ambeed>98%Provides pricing for various quantities.[3]
Angene InternationalInquiryLists the compound under its CAS number.[4]

It is important to note that some catalogs may list the structurally similar 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS No. 5034-74-2). Researchers must therefore exercise diligence in confirming the exact chemical identity of the product being ordered.

Synthesis and Chemical Reactivity

While specific, peer-reviewed synthetic protocols for this compound are not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established organic chemistry principles and analogous transformations.

Proposed Synthetic Pathway: From Vanillin to the Target Acid

A logical starting material for the synthesis is o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The synthesis can be envisioned as a two-step process: bromination followed by oxidation of the aldehyde to a carboxylic acid.

Synthetic Pathway start o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) intermediate 5-Bromo-2-hydroxy-3-methoxybenzaldehyde start->intermediate Bromination (e.g., Br2 in Acetic Acid) product This compound intermediate->product Oxidation (e.g., Jones Oxidation, Pinnick Oxidation)

Caption: Proposed two-step synthesis of this compound from o-vanillin.

Step 1: Electrophilic Bromination of o-Vanillin

The hydroxyl and methoxy groups of o-vanillin are ortho-, para-directing activators for electrophilic aromatic substitution. Bromination is expected to occur at the position para to the strongly activating hydroxyl group.

  • Protocol Insight: A common method for the bromination of activated aromatic rings is the use of molecular bromine in a solvent such as acetic acid. The reaction of o-vanillin with bromine in acetic acid is a known transformation to produce 5-bromo-2-hydroxy-3-methoxybenzaldehyde.[5]

Step 2: Oxidation of the Aldehyde to a Carboxylic Acid

The aldehyde functional group of 5-bromo-2-hydroxy-3-methoxybenzaldehyde can be selectively oxidized to a carboxylic acid using a variety of reagents.

  • Protocol Insight: The Pinnick oxidation, using sodium chlorite buffered with a phosphate, is a mild and efficient method for the oxidation of aldehydes to carboxylic acids, particularly in the presence of other sensitive functional groups. Alternatively, Jones oxidation (chromium trioxide in sulfuric acid and acetone) could be employed, although this method is less favored due to the use of heavy metals.

Key Reactivity Considerations

The presence of multiple functional groups dictates the reactivity of this compound.

  • The Carboxylic Acid: Undergoes typical reactions such as esterification, amidation, and reduction.

  • The Phenolic Hydroxyl Group: Can be alkylated or acylated. Its acidity will be influenced by the other ring substituents.

  • The Bromine Atom: Serves as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at this position.

Applications in Research and Drug Development

While specific applications of this compound are not widely reported, its structural motifs are present in molecules with known biological activity. This suggests its potential as a valuable scaffold in medicinal chemistry.

A Scaffold for Novel Therapeutics
  • Enzyme Inhibitors: The substituted benzoic acid core can serve as a pharmacophore for interacting with the active sites of various enzymes.

  • Anti-inflammatory Agents: Salicylic acid and its derivatives are well-known for their anti-inflammatory properties. The unique substitution pattern of this molecule could lead to the development of novel anti-inflammatory agents.

  • Anticancer Agents: The benzoic acid scaffold is a common feature in numerous anticancer agents. Derivatives of this compound could be designed as inhibitors of various protein kinases or other cancer-related targets.

Potential_Applications Core 5-Bromo-2-hydroxy- 3-methoxybenzoic acid App1 Enzyme Inhibitors Core->App1 App2 Anti-inflammatory Agents Core->App2 App3 Anticancer Agents Core->App3 App4 Functional Materials Core->App4

Caption: Potential research applications stemming from the core structure.

Building Block for Functional Materials

The reactivity of the carboxylic acid and the bromine atom makes this compound a candidate for the synthesis of novel polymers and functional materials with tailored electronic or optical properties.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

Table 2: Key Analytical Techniques and Expected Observations

TechniquePurposeExpected Observations
¹H NMR Structural ElucidationAromatic protons with distinct splitting patterns, singlets for the methoxy and hydroxyl protons, and a signal for the carboxylic acid proton.
¹³C NMR Carbon Skeleton ConfirmationSignals corresponding to the aromatic carbons (including those attached to the functional groups), the methoxy carbon, and the carbonyl carbon of the carboxylic acid.
FT-IR Functional Group IdentificationBroad O-H stretch from the carboxylic acid and phenol, C=O stretch of the carboxylic acid, C-O stretches of the ether and phenol, and aromatic C-H and C=C stretches.
HPLC Purity AssessmentA single major peak under appropriate chromatographic conditions. A reversed-phase C18 column with a mobile phase of acetonitrile/water with an acid modifier is a good starting point.
Mass Spectrometry Molecular Weight ConfirmationA molecular ion peak corresponding to the exact mass of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, the safety precautions for the structurally similar 5-Bromo-2-hydroxy-3-methoxybenzaldehyde should be considered as a baseline.

  • Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[6][7]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound is a chemical entity with considerable, yet largely untapped, potential. Its multifunctional nature makes it an attractive starting point for the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide has provided a framework for researchers to source, potentially synthesize, and characterize this compound, while also highlighting key safety considerations. As research into novel chemical scaffolds continues to expand, it is anticipated that the utility of this compound will become increasingly apparent.

References

  • Angene International Limited. This compound|CAS 35090-76-7. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for the synthesis of 5-Bromo-2-hydroxy-3-methoxybenzoic acid, a valuable substituted aromatic building block in the fields of medicinal chemistry and materials science. This guide is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of synthetic strategies, reaction mechanisms, and step-by-step experimental protocols.

Strategic Overview: Selecting the Optimal Synthetic Pathway

The molecular architecture of this compound features a benzoic acid core with three distinct substituents. The regiochemistry of these groups—a hydroxyl at C2, a methoxy at C3, and a bromine at C5—is critical and dictates the choice of starting materials and the overall synthetic strategy. A retrosynthetic analysis reveals several potential precursors, with the most viable options being o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and 2-hydroxy-3-methoxybenzoic acid itself.

While direct bromination of 2-hydroxy-3-methoxybenzoic acid presents the most concise route, the commercial availability and cost of this starting material can be prohibitive for large-scale synthesis. In contrast, o-vanillin is a readily available and cost-effective starting material. The powerful ortho, para-directing effects of its hydroxyl (at C2) and methoxy (at C3) groups make it an ideal precursor. These groups work in concert to activate the aromatic ring and direct electrophilic substitution to the C5 position, which is para to the strongly activating hydroxyl group.

Therefore, the most judicious and widely applicable synthetic strategy involves a two-step sequence commencing from o-vanillin:

  • Electrophilic Aromatic Bromination: Introduction of a bromine atom at the C5 position of o-vanillin.

  • Selective Oxidation: Conversion of the aldehyde functional group to a carboxylic acid to yield the final product.

This approach is efficient, high-yielding, and utilizes common laboratory reagents, making it a robust and reproducible method.

cluster_main Synthetic Strategy Overview Target 5-Bromo-2-hydroxy- 3-methoxybenzoic Acid Intermediate 5-Bromo-2-hydroxy- 3-methoxybenzaldehyde (5-Bromo-o-vanillin) Target->Intermediate Oxidation SM2 Alternative Starting Material: 2-Hydroxy-3-methoxybenzoic Acid Target->SM2 Direct Bromination SM1 Starting Material: o-Vanillin Intermediate->SM1 Electrophilic Bromination

Caption: High-level overview of the primary and alternative synthetic routes.

Primary Synthetic Route: A Two-Step Synthesis from o-Vanillin

This section details the recommended pathway, which has been demonstrated to be highly effective and reliable.

Step 1: Electrophilic Bromination of o-Vanillin

The first step involves the regioselective bromination of o-vanillin to produce 5-bromo-2-hydroxy-3-methoxybenzaldehyde.

Causality of Experimental Choices: The hydroxyl and methoxy substituents are strong activating groups that significantly increase the nucleophilicity of the aromatic ring, facilitating electrophilic substitution without the need for a harsh Lewis acid catalyst.[1] The reaction proceeds selectively at the C5 position, which is electronically favored due to its para position relative to the potent C2-hydroxyl group and ortho to the C3-methoxy group. The choice of bromine in glacial acetic acid provides a polar medium that stabilizes the reaction intermediates and a convenient source of the bromine electrophile.[2] Sodium acetate is used to buffer the reaction, mitigating the formation of HBr which could otherwise lead to side reactions.

Experimental Protocol: Synthesis of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (4) [2]

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add o-vanillin (1.0 g, 6.58 mmol) and sodium acetate (1.67 g) to glacial acetic acid (20 mL).

  • In a separate flask, prepare a solution of bromine (1.16 g, 7.25 mmol) in glacial acetic acid (10 mL).

  • Slowly add the bromine solution dropwise to the stirred o-vanillin mixture at room temperature.

  • Stir the reaction for 1 hour at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the acetic acid under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water (50 mL) and extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic extracts and wash sequentially with a 2% sodium carbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde as a yellow powder.

Quantitative Data Summary (Step 1)

Reagent Molar Mass ( g/mol ) Amount Molar Equiv. Role
o-Vanillin 152.15 1.0 g 1.0 Starting Material
Bromine 159.81 1.16 g 1.1 Brominating Agent
Sodium Acetate 82.03 1.67 g ~3.1 Buffer
Glacial Acetic Acid 60.05 30 mL - Solvent

| Expected Yield | 231.04 (Product) | - | - | ~97% [2] |

Step 2: Oxidation of 5-Bromo-o-vanillin

The second and final step is the selective oxidation of the aldehyde group in 5-bromo-o-vanillin to a carboxylic acid.

Causality of Experimental Choices: A critical consideration for this step is the choice of an oxidizing agent that will not affect the sensitive phenolic hydroxyl group or the carbon-bromine bond. Strong, non-selective oxidants like potassium permanganate under harsh conditions can lead to degradation. The Pinnick oxidation , which utilizes sodium chlorite (NaClO₂) buffered with a phosphate salt in the presence of a chlorine scavenger like 2-methyl-2-butene, is the method of choice. This reaction is highly chemoselective for aldehydes, operates under mild, nearly neutral conditions, and consistently delivers high yields without disturbing other functional groups on the aromatic ring.

Experimental Protocol: Synthesis of this compound

  • In a 250 mL flask, dissolve 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 g, 4.33 mmol) in tert-butanol (50 mL).

  • Add 2-methyl-2-butene (2.3 mL, ~5 equiv.).

  • In a separate beaker, prepare an aqueous solution by dissolving sodium chlorite (0.78 g, ~2 equiv.) and sodium dihydrogen phosphate (NaH₂PO₄, 0.78 g) in water (15 mL).

  • Add the aqueous solution dropwise to the stirred aldehyde solution over 15-20 minutes. An ice bath can be used to maintain the temperature below 25 °C.

  • Allow the mixture to stir at room temperature for 4-6 hours, or until TLC indicates the complete consumption of the starting aldehyde.

  • Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative (indicating no remaining oxidant).

  • Acidify the mixture to pH 2-3 with 1 M hydrochloric acid (HCl). A precipitate should form.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting solid can be recrystallized from an ethanol/water mixture to afford pure this compound.

Quantitative Data Summary (Step 2)

Reagent Molar Mass ( g/mol ) Amount Molar Equiv. Role
5-Bromo-o-vanillin 231.04 1.0 g 1.0 Starting Material
Sodium Chlorite (80%) 90.44 0.78 g ~1.6 Oxidant
NaH₂PO₄ 119.98 0.78 g ~1.5 Buffer
2-Methyl-2-butene 70.13 2.3 mL ~5.0 Scavenger

| Expected Yield | 247.04 (Product) | - | - | >90% |

cluster_workflow Experimental Workflow: o-Vanillin Route start Start: o-Vanillin in Acetic Acid add_br2 Add Br2/AcOH (1 hr, RT) start->add_br2 evap1 Evaporate Solvent add_br2->evap1 extract1 Aqueous Workup & DCM Extraction evap1->extract1 dry1 Dry & Concentrate extract1->dry1 intermediate Intermediate: 5-Bromo-o-vanillin dry1->intermediate dissolve2 Dissolve in t-BuOH Add Scavenger intermediate->dissolve2 add_oxidant Add NaClO2/NaH2PO4 (4-6 hr, RT) dissolve2->add_oxidant quench Quench (Na2SO3) add_oxidant->quench acidify Acidify (HCl) & EtOAc Extraction quench->acidify dry2 Dry & Concentrate acidify->dry2 recrystallize Recrystallize (EtOH/Water) dry2->recrystallize product Final Product: 5-Bromo-2-hydroxy- 3-methoxybenzoic Acid recrystallize->product

Caption: Step-by-step workflow for the two-step synthesis.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Bromine: Is highly toxic, corrosive, and a strong oxidant. Handle with extreme care. Solutions should be prepared and used exclusively within a fume hood. Any spills should be neutralized immediately with a sodium thiosulfate solution.[1]

  • Glacial Acetic Acid: Is corrosive and can cause severe skin and eye burns.

  • Sodium Chlorite: Is a strong oxidizing agent. Do not mix with organic materials or acids without proper procedure, as this can generate explosive chlorine dioxide gas.

  • Organic Solvents: Dichloromethane, ethyl acetate, and tert-butanol are flammable and should be handled away from ignition sources.

References

  • BenchChem. (2025). Application Note: A Three-Step Synthesis of 3-(2-Methoxyphenyl)
  • Der Pharma Chemica. (n.d.). Mechanistic Investigations of Oxidation of Vanillin by N-Bromosuccinimide-A Kinetic Approach.
  • Unknown. (n.d.).
  • Unknown. (n.d.).
  • Google Patents. (n.d.). New process for producing 5-bromovanillin.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.2.
  • SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.

Sources

electrophilic aromatic substitution of 2-hydroxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Hydroxy-3-methoxybenzoic Acid

Abstract

2-Hydroxy-3-methoxybenzoic acid, also known as 3-methoxysalicylic acid or o-vanillic acid, is a multifunctionalized aromatic compound that serves as a valuable scaffold in the synthesis of pharmaceuticals and fine chemicals.[1] Its utility is largely defined by the reactivity of its aromatic core. This technical guide provides an in-depth analysis of the electrophilic aromatic substitution (EAS) reactions of this substrate. We will dissect the competing electronic and steric influences of its three distinct substituents—hydroxyl, methoxy, and carboxylic acid—to build a predictive model for regioselectivity. This guide moves beyond mere procedural outlines to explain the causal mechanisms behind reaction outcomes, offering field-proven insights for researchers, chemists, and drug development professionals aiming to strategically functionalize this versatile molecule.

Theoretical Framework: Predicting Regioselectivity

The outcome of any electrophilic aromatic substitution is governed by the substituents already present on the ring.[2] These groups influence both the reaction rate (activation or deactivation) and the position of the incoming electrophile (regioselectivity).[2][3] In 2-hydroxy-3-methoxybenzoic acid, we have a fascinating interplay of three different groups.

The General Mechanism: A Two-Step Process

All reactions discussed herein proceed through the canonical EAS mechanism. This process involves a slow, rate-determining first step where the aromatic π-system acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex.[4] Aromaticity is disrupted in this intermediate. The second step is a fast deprotonation of the carbon bearing the new electrophile, which restores the highly stable aromatic system.[4]


Substrate [label="Aromatic Ring\n(Nucleophile)"]; Electrophile [label="Electrophile (E+)"]; Intermediate [label="Arenium Ion\n(Sigma Complex)\n(Resonance Stabilized)"]; Product [label="Substituted\nAromatic Product"]; Base [label="Base"]; HB [label="H-Base+"];

sub_elec [shape=none, label="+"]; int_base [shape=none, label="+"]; prod_hb [shape=none, label="+"];

{rank=same; Substrate; sub_elec; Electrophile;} {rank=same; Intermediate; int_base; Base;} {rank=same; Product; prod_hb; HB;}

Substrate -> Intermediate [label=" Step 1 (Slow)\nRate-Determining", arrowhead=vee, color="#EA4335"]; Electrophile -> Intermediate [style=invis]; Intermediate -> Product [label=" Step 2 (Fast)\nDeprotonation", arrowhead=vee, color="#34A853"]; Base -> Product [style=invis]; }

Figure 1: Generalized workflow for Electrophilic Aromatic Substitution (EAS).

Analysis of Substituent Effects

The unique reactivity of 2-hydroxy-3-methoxybenzoic acid stems from the combined influence of its substituents. Their individual characteristics are summarized below.

SubstituentPositionTypeDirecting EffectMechanism of Action
-OH (Hydroxyl)C2Strongly Activatingortho, paraDonates electron density via resonance (+M), which strongly outweighs its inductive withdrawal (-I).[5][6]
-OCH₃ (Methoxy)C3Activatingortho, paraDonates electron density via resonance (+M). It is a slightly weaker activator than -OH.[7][8][9]
-COOH (Carboxyl)C1DeactivatingmetaWithdraws electron density via resonance (-M) and induction (-I).[10][11]

The hierarchy of influence is critical: the powerful activating, ortho, para-directing effects of the hydroxyl and methoxy groups will dominate the reaction, making the ring significantly more reactive than benzoic acid itself.[12]

The Consensus Model: Identifying the Primary Site of Attack

To predict the outcome, we must map the directing vectors of each group onto the ring and identify points of synergy or conflict.

  • Hydroxyl (-OH at C2): Directs incoming electrophiles to its ortho positions (C1, C3) and its para position (C5). C1 and C3 are already substituted. Therefore, the -OH group strongly directs to C5 .

  • Methoxy (-OCH₃ at C3): Directs to its ortho positions (C2, C4) and its para position (C6). C2 is substituted. This group directs to C4 and C6 .

  • Carboxylic Acid (-COOH at C1): Directs to its meta positions (C3, C5). C3 is substituted. This deactivating group weakly directs to C5 .

A clear consensus emerges at the C5 position . This site is electronically favored by the powerful para-directing effect of the hydroxyl group and the meta-directing effect of the carboxyl group.[13] While C4 and C6 are activated by the methoxy group, C5 benefits from this powerful reinforcement. Furthermore, the C5 position is the most sterically accessible of the activated sites. Attack at C4 is hindered by the adjacent methoxy group, and attack at C6 is hindered by the adjacent hydroxyl group.


// Ring structure Ring [shape=plaintext, label=<

>, pos="3,3!"]; // Placeholder for a visual ring if possible, otherwise use nodes

C1 [label="C1\n(COOH)", pos="3,5!", fillcolor="#F1F3F4", fontcolor="#202124"]; C2 [label="C2\n(OH)", pos="1.5,4!", fillcolor="#F1F3F4", fontcolor="#202124"]; C3 [label="C3\n(OCH3)", pos="1.5,2!", fillcolor="#F1F3F4", fontcolor="#202124"]; C4 [label="C4", pos="3,1!", fillcolor="#FFFFFF", fontcolor="#202124"]; C5 [label="C5\n(HOT SPOT)", pos="4.5,2!", fillcolor="#FBBC05", fontcolor="#202124", shape=doublecircle]; C6 [label="C6", pos="4.5,4!", fillcolor="#FFFFFF", fontcolor="#202124"];

// Substituent nodes OH [label="OH", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,4!"]; OCH3 [label="OCH3", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,2!"]; COOH [label="COOH", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,6!"];

// Edges showing directing effects OH -> C5 [label="para", color="#4285F4"]; OCH3 -> C4 [label="ortho", color="#34A853"]; OCH3 -> C6 [label="para", color="#34A853"]; COOH -> C5 [label="meta", color="#EA4335", style=dashed];

// Connect substituents to ring positions C1 -- COOH [style=invis]; C2 -- OH [style=invis]; C3 -- OCH3 [style=invis]; }

Figure 2: Consensus model for EAS on 2-hydroxy-3-methoxybenzoic acid.

Key Electrophilic Aromatic Substitution Protocols

Based on the theoretical framework, we can now explore specific, high-yield protocols for the functionalization of 2-hydroxy-3-methoxybenzoic acid, with the strong expectation of substitution occurring at the C5 position.

Nitration

Objective & Rationale: The introduction of a nitro (-NO₂) group is a cornerstone of aromatic chemistry. The resulting nitroarene is a versatile intermediate that can be reduced to an amine (-NH₂), providing a nucleophilic handle for further derivatization in drug development.[6]

Mechanistic Considerations: The electrophile is the nitronium ion (NO₂⁺), typically generated in situ from nitric acid using a strong acid catalyst like sulfuric acid. The reaction is generally fast and exothermic on activated rings.

Detailed Experimental Protocol: This protocol is adapted from the nitration of the structurally similar vanillic acid.[14][15]

  • Dissolution: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), dissolve 10.0 g (59.5 mmol) of 2-hydroxy-3-methoxybenzoic acid in 100 mL of glacial acetic acid.

  • Preparation of Nitrating Agent: In a separate beaker, cautiously and slowly add 5.0 mL of concentrated nitric acid (68%) to 10.0 mL of concentrated sulfuric acid, maintaining the temperature below 10°C.

  • Addition: Add the cold nitrating mixture dropwise to the stirred solution of the benzoic acid derivative over 30-45 minutes. The internal temperature must be maintained below 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for 2-3 hours.

  • Quenching & Isolation: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum at 50°C. Recrystallization from an ethanol/water mixture can be performed if higher purity is required.

Expected Outcome: The primary product will be 2-hydroxy-3-methoxy-5-nitrobenzoic acid .[16] Characterization can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Halogenation (Bromination)

Objective & Rationale: Introducing a halogen atom (e.g., Br, Cl) onto the aromatic ring provides a key functional handle for cross-coupling reactions (e.g., Suzuki, Heck), which are fundamental to modern drug discovery for building molecular complexity.

Mechanistic Considerations: For activated rings like this one, bromination can often be achieved with molecular bromine (Br₂) in a polar solvent without the need for a Lewis acid catalyst. The high electron density of the ring is sufficient to polarize the Br-Br bond, initiating the reaction.

Detailed Experimental Protocol:

  • Dissolution: Dissolve 5.0 g (29.7 mmol) of 2-hydroxy-3-methoxybenzoic acid in 50 mL of glacial acetic acid in a flask protected from light.

  • Addition: In a dropping funnel, prepare a solution of 1.6 mL (31.2 mmol, 1.05 equivalents) of liquid bromine in 10 mL of glacial acetic acid. Add this solution dropwise to the stirred reaction mixture at room temperature over 20 minutes.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The disappearance of the bromine color is an indicator of reaction progress. Monitor the reaction by TLC.

  • Quenching & Isolation: Once the reaction is complete, pour the mixture into 250 mL of cold water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Workup: Combine the organic extracts, wash with a 5% sodium thiosulfate solution to remove any unreacted bromine, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure bromo-derivative.

Expected Outcome: The major product is predicted to be 5-bromo-2-hydroxy-3-methoxybenzoic acid .

Sulfonation

Objective & Rationale: The introduction of a sulfonic acid group (-SO₃H) dramatically increases the aqueous solubility of a molecule, a property that is often desirable for drug candidates.[6] It can also serve as a protecting group or a precursor to other functional groups.

Mechanistic Considerations: The electrophile is sulfur trioxide (SO₃), used either directly or as a solution in sulfuric acid (fuming sulfuric acid). Sulfonation is a reversible reaction; the sulfonic acid group can be removed by heating in dilute acid.[6]

Detailed Experimental Protocol:

  • Reaction Setup: In a flask cooled to 0°C, place 5.0 g (29.7 mmol) of 2-hydroxy-3-methoxybenzoic acid.

  • Addition: Cautiously and slowly add 15 mL of fuming sulfuric acid (20% SO₃) to the flask with efficient stirring, ensuring the temperature does not rise above 10°C.

  • Reaction: After the addition, allow the mixture to slowly warm to room temperature and then heat to 40-50°C for 2-4 hours.

  • Quenching & Isolation: Cool the reaction mixture back to room temperature and pour it carefully onto crushed ice. A precipitate should form. If the product is water-soluble, "salting out" by adding sodium chloride may be necessary to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with a cold, saturated NaCl solution, and dry.

Expected Outcome: The expected product is 2-hydroxy-3-methoxy-5-sulfobenzoic acid .[17]

Friedel-Crafts Reactions: A Case Study in Competing Effects

Friedel-Crafts alkylation and acylation are powerful methods for forming C-C bonds, but they present significant challenges with this particular substrate.

The Challenge: The standard Lewis acid catalysts (e.g., AlCl₃, FeCl₃) required for Friedel-Crafts reactions are strong Lewis acids.[18][19] The substrate contains two Lewis basic sites: the hydroxyl group and the carboxylic acid group.

  • Catalyst Sequestration: The AlCl₃ will preferentially coordinate with the lone pairs on the oxygen atoms of the -OH and -COOH groups. This complexation deactivates the ring by converting the activating -OH group into a deactivating -O-AlCl₂ group.

  • Stoichiometric Requirement: Because of this complexation, a stoichiometric amount, rather than a catalytic amount, of the Lewis acid is required, which complicates the workup.[18]

  • Ring Deactivation: Aromatic rings with strongly deactivating groups (or groups that become deactivating upon complexation) often fail to undergo Friedel-Crafts reactions.[20][21]

A Potential Solution: Protecting Group Strategy

To successfully perform a Friedel-Crafts reaction, the highly reactive -OH group must be protected to prevent its interference with the catalyst. A common strategy is to convert it into a less Lewis-basic functional group, such as a methyl ether or an acetate ester, prior to the reaction.


Start [label="2-Hydroxy-3-methoxy-\nbenzoic Acid"]; Protect [label="Step 1: Protection\n(e.g., Methylation of -OH group)\nReagents: DMS, K₂CO₃"]; Protected [label="2,3-Dimethoxy-\nbenzoic Acid"]; FC_Reaction [label="Step 2: Friedel-Crafts Acylation\nReagents: RCOCl, AlCl₃"]; Acylated [label="5-Acyl-2,3-dimethoxy-\nbenzoic Acid"]; Deprotect [label="Step 3: Deprotection\n(e.g., Demethylation of 2-methoxy)\nReagent: BBr₃"]; Final [label="Target Product:\n5-Acyl-2-hydroxy-3-methoxy-\nbenzoic Acid", fillcolor="#FBBC05"];

Start -> Protect [color="#4285F4"]; Protect -> Protected; Protected -> FC_Reaction [color="#EA4335"]; FC_Reaction -> Acylated; Acylated -> Deprotect [color="#34A853"]; Deprotect -> Final; }

Figure 3: A potential workflow for Friedel-Crafts acylation using a protecting group strategy.

Summary & Outlook

The is a predictable and controllable process governed by the powerful, reinforcing directing effects of its substituents. The C5 position is overwhelmingly activated towards electrophilic attack, providing a reliable route to 5-substituted derivatives. While standard nitration, halogenation, and sulfonation reactions can be readily implemented, Friedel-Crafts reactions require a more nuanced approach involving protecting group strategies to mitigate catalyst sequestration and ring deactivation. The insights and protocols detailed in this guide provide a robust foundation for chemists to confidently and strategically utilize this important building block in the synthesis of complex, high-value molecules.

References

  • 16.5: An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?. (2015). Chemistry Stack Exchange. [Link]

  • Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. [Link]

  • Directing Groups in SE Ar. Course Hero. [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]

  • Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. (2020). New Journal of Chemistry. [Link]

  • Electrophilic Aromatic Substitution. LabXchange. [Link]

  • 17.4: Electrophilic Attack on Disubstituted Benzenes. (2019). Chemistry LibreTexts. [Link]

  • introduction to regioselectivity in aromatic reactions. (2019). YouTube. [Link]

  • 18.6: Substituent Effects on the EAS Reaction. (2020). Chemistry LibreTexts. [Link]

  • Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. University of Calgary. [Link]

  • The Friedel—Crafts Reaction on Highly Methoxylated Compounds. Journal of the American Chemical Society. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions. (2023). YouTube. [Link]

  • Electrophilic Aromatic Substitution. University of Wisconsin-Madison. [Link]

  • 2-Hydroxy-3-methoxy-5-(methoxycarbonyl)nitrobenzene. ChemBK. [Link]

  • 2-Hydroxy-3-methoxy-5-nitrobenzoic acid. SpectraBase. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]

  • 5 Major Electrophilic Aromatic Substitution Reactions. St. Olaf College. [Link]

  • Aromatic Electrophilic substitution. SlideShare. [Link]

  • Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. [Link]

  • Preparation of 3-methoxybenzoic acid. (2016). Sciencemadness.org. [Link]

  • Process for producing 3-nitro-4-alkoxybenzoic acid.
  • Aromatic Reactivity. Michigan State University Chemistry. [Link]

  • Synthesis of 2-carbomethoxy-3-methoxybenzoic acid. PrepChem.com. [Link]

  • Showing metabocard for 2-hydroxy-3-(sulfooxy)benzoic acid. Human Metabolome Database. [Link]

  • Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021). Proceedings of the National Academy of Sciences. [Link]

  • Friedel-Crafts Alkylation. EduBirdie. [Link]

  • Benzoic acid, 2-hydroxy-3-nitro-. NIST WebBook. [Link]

  • Friedel-Crafts Handout. University of California, Irvine. [Link]

  • 3-Methoxysalicylic acid. PubChem. [Link]

  • Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. International Journal of Research and Analytical Reviews. [Link]

  • Showing Compound 2-Hydroxy-3-methoxybenzoic acid. FooDB. [Link]

  • 2-hydroxy-3-methoxybenzoic acid;2-hydroxy-3-methoxybenzoic acid. PubChem. [Link]

  • Process for the preparation of meta sulfobenzoic acid and meta hydroxybenzoic acid there

Sources

biological activity of substituted benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acids represent a foundational scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) and mechanisms of action that govern their efficacy as antimicrobial, antifungal, anti-inflammatory, antioxidant, and anticancer agents. By delving into the causal relationships behind experimental design and providing detailed, self-validating protocols, this document serves as an essential resource for researchers engaged in the discovery and development of novel therapeutics derived from the benzoic acid core. We will explore how the strategic placement and nature of substituents on the phenyl ring modulate the physicochemical properties and, consequently, the biological functions of these versatile compounds.

The Benzoic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

The benzoic acid core, consisting of a benzene ring attached to a carboxylic acid group, is a common motif in a vast number of biologically active molecules.[1] The carboxylic acid functionality is a critical hydrogen bond donor and acceptor, frequently engaging in pivotal interactions within the active sites of enzymes and receptors.[1] The true versatility of this scaffold, however, lies in the profound impact of substituents on the aromatic ring. The nature, position, and number of these substituents dictate the molecule's electronic properties, lipophilicity, and steric profile, which in turn govern its pharmacokinetic and pharmacodynamic behavior.[1] Understanding these relationships is paramount for the rational design of potent and selective therapeutic agents.[1][2]

Structure-Activity Relationships (SAR): Decoding the Substituent Effect

The biological activity of a substituted benzoic acid is not merely the sum of its parts but rather a complex interplay of substituent effects. Key parameters that are modulated by substituents include:

  • Electronic Effects: Electron-donating groups (EDGs) like hydroxyl (-OH) and methyl (-CH₃) and electron-withdrawing groups (EWGs) like nitro (-NO₂) and halogens (-Cl, -F) significantly alter the electron density of the aromatic ring and the acidity of the carboxylic acid.[1]

  • Lipophilicity: The hydrophobicity or hydrophilicity of a molecule, often quantified by its partition coefficient (logP), influences its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. Substituents like alkyl chains increase lipophilicity, while polar groups like hydroxyls decrease it.

  • Steric Factors: The size and shape of substituents can create steric hindrance, influencing how the molecule fits into a binding site and its selectivity for a particular target.

Key Substituents and Their Influence
  • Hydroxyl Group (-OH): As an electron-donating group, the hydroxyl group can also act as a hydrogen bond donor and acceptor, influencing solubility and target interactions.[1] Its position is critical for activity, with ortho- and para-positions often enhancing antioxidant and antimicrobial properties.[3][4]

  • Methyl Group (-CH₃): This electron-donating and lipophilic group can enhance membrane permeability and introduce steric effects that modulate binding.[1]

  • Nitro Group (-NO₂): A strong electron-withdrawing group, the nitro group increases the acidity of the carboxylic acid and is a known pharmacophore in various antimicrobial agents.[1]

  • Halogens (-Cl, -Br, -F, -I): These electron-withdrawing groups can enhance lipophilicity and are often employed to improve metabolic stability and binding affinity.

  • Amino Group (-NH₂): The amino group can act as a hydrogen bond donor and its presence, particularly in the para-position (p-aminobenzoic acid or PABA), is a key structural feature in various bioactive compounds.[2]

The following diagram illustrates the general workflow for a Structure-Activity Relationship (SAR) guided drug discovery program.

SAR_Workflow cluster_0 Lead Identification & Optimization cluster_1 Iterative Design & Synthesis Cycle Initial_Screening Initial Screening of Compound Library Hit_Compound Identify Hit Compound (e.g., Benzoic Acid Derivative) Initial_Screening->Hit_Compound Identifies SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Compound->SAR_Analysis Initiates Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Guides Design Design Analogs (Vary Substituents) SAR_Analysis->Design Informs Iterative Cycle Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Leads to Synthesis Synthesize Analogs Design->Synthesis Informs Biological_Testing Biological Testing (In Vitro/In Vivo) Synthesis->Biological_Testing Provides Data_Analysis Data Analysis (QSAR Modeling) Biological_Testing->Data_Analysis Generates Data for Data_Analysis->SAR_Analysis Updates Data_Analysis->Design Refines

Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.

Antimicrobial and Antifungal Activity

Substituted benzoic acids are well-documented for their antimicrobial and antifungal properties, which is why they have been used as food preservatives for over a century.[5]

Mechanism of Action

The primary antimicrobial mechanism of benzoic acid and its derivatives involves the disruption of the internal pH of microbial cells.[6] The un-dissociated form of the acid penetrates the cell membrane and then dissociates within the more alkaline cytoplasm.[6] This acidification of the cytoplasm inhibits essential enzymatic activities and metabolic processes, ultimately leading to microbial death.[6]

Structure-Activity Insights
  • Hydroxylation: The presence and position of hydroxyl groups significantly impact antimicrobial activity. Generally, antibacterial activity is enhanced with an increasing number of hydroxyl groups.[7] However, some studies suggest that hydroxylation might reduce antifungal activity through an unidentified mechanism.[5]

  • Alkylation: Increasing the length of an alkyl chain substituent can increase antimicrobial effect by enhancing the compound's ability to cross the microbial cell wall.[8]

  • Halogenation: The introduction of halogens, such as in 2-chlorobenzoic acid derivatives, has been shown to yield potent antimicrobial agents.[9]

  • CYP53 Inhibition: Some benzoic acid derivatives exert their antifungal activity by targeting the fungal-specific enzyme CYP53.[5][10]

The following table summarizes the minimum inhibitory concentrations (MIC) of various substituted benzoic acids against different microbial strains.

CompoundSubstituent(s)Microbial StrainMIC (mg/mL)Reference
Benzoic AcidNoneEscherichia coli O1571[11]
2-hydroxybenzoic acid2-OHEscherichia coli O1571[11]
3-hydroxybenzoic acid3-OHEscherichia coli O157>1[11]
4-hydroxybenzoic acid4-OHEscherichia coli O157>1[11]

Antioxidant Activity

Many substituted benzoic acids, particularly those with hydroxyl groups, exhibit significant antioxidant properties. They can act as reducing agents, scavengers of free radicals, and chelators of metal ions.[12]

Mechanism of Action

The antioxidant activity of phenolic benzoic acids is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger.

Structure-Activity Insights
  • Hydroxylation Pattern: The number and position of hydroxyl groups are crucial. Dihydroxy and trihydroxy derivatives generally show higher antioxidant activity than monohydroxy derivatives.[13][14] The antioxidant activity often increases in the sequence: p-hydroxy < p-hydroxymethoxy < dihydroxy < p-hydroxydimethoxy.[13][15]

  • Ortho and Para Positions: Hydroxyl groups in the ortho and para positions to the carboxylate group tend to exhibit the best antioxidant properties.[4]

  • Comparison with Cinnamic Acids: Cinnamic acid derivatives are often more potent antioxidants than their corresponding benzoic acid counterparts.[13][15]

The following diagram illustrates a simplified mechanism of antioxidant action by a hydroxybenzoic acid.

Antioxidant_Mechanism Hydroxybenzoic_Acid Hydroxybenzoic Acid (Ar-OH) Free_Radical Free Radical (R•) Phenoxy_Radical Phenoxy Radical (Ar-O•) (Resonance Stabilized) Hydroxybenzoic_Acid->Phenoxy_Radical Donates H• Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H•

Sources

A Technical Guide to the Synthetic Potential of 5-Bromo-2-hydroxy-3-methoxybenzoic Acid in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-hydroxy-3-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid poised for significant utility in medicinal chemistry, drug discovery, and materials science. Its unique arrangement of functional groups—a carboxylic acid for amide and ester formation, a phenolic hydroxyl for etherification, and a bromine atom for cross-coupling reactions—renders it a highly versatile building block. This guide provides an in-depth analysis of its core reactivity, presents detailed protocols for its strategic elaboration, and explores its potential applications as a scaffold for novel therapeutic agents and functional materials. We aim to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies required to harness the full synthetic potential of this compound.

Introduction: A Profile of this compound

Substituted benzoic acids are a cornerstone of synthetic chemistry, frequently appearing as integral structural motifs in a vast array of pharmaceuticals, agrochemicals, and polymers.[1][2] The specific substitution pattern of this compound provides a trifecta of reactive sites that can be addressed with high chemo-selectivity, making it an ideal starting point for the construction of complex molecular architectures. The interplay between the electron-donating hydroxyl and methoxy groups and the electron-withdrawing carboxyl and bromo groups creates a unique electronic landscape that influences the molecule's reactivity and the properties of its derivatives.[3]

This molecule can be viewed as a derivative of salicylic acid, a well-known pharmacophore, suggesting a strong potential for biological activity in its downstream products.[4] Its utility is not merely theoretical; it serves as a robust scaffold for generating compound libraries in fragment-based drug discovery (FBDD) and as a key intermediate for targeted synthesis projects.

Physicochemical Properties

A clear understanding of a molecule's fundamental properties is critical for its application in research and development. The key physicochemical data for this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 35090-76-7[5]
Molecular Formula C₈H₇BrO₄N/A
Molecular Weight 247.04 g/mol
Appearance White to off-white solidN/A
Solubility Soluble in organic solvents like DMF, DMSO, MethanolN/A
Spectroscopic Profile
  • ¹H NMR: Key expected signals include a singlet for the methoxy protons (~3.9 ppm), two distinct aromatic proton signals in the range of 6.9-7.5 ppm, a broad singlet for the phenolic hydroxyl proton, and a very broad singlet for the carboxylic acid proton (>10 ppm).

  • ¹³C NMR: Expected signals would include the carboxyl carbon (~170 ppm), aromatic carbons attached to oxygen (~145-160 ppm), aromatic carbons attached to bromine and protons (~110-125 ppm), and the methoxy carbon (~56 ppm).

  • IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-O and C-Br stretches in the fingerprint region.

Synthesis and Core Reactivity

The strategic value of this compound begins with its synthesis. A common and efficient route involves the oxidation of the corresponding commercially available aldehyde, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.

Synthetic Workflow: From Aldehyde to Acid

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic chemistry. For this specific substrate, a Pinnick oxidation or a similar mild oxidative method is preferable to avoid unwanted side reactions on the electron-rich aromatic ring.

Synthesis_Workflow start 5-Bromo-2-hydroxy- 3-methoxybenzaldehyde reagents NaClO₂ NaH₂PO₄ 2-Methyl-2-butene t-BuOH/H₂O start->reagents Oxidation product 5-Bromo-2-hydroxy- 3-methoxybenzoic acid reagents->product

Caption: Synthetic route from the aldehyde precursor to the target benzoic acid.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative procedure and should be adapted and optimized by the end-user. All work should be conducted in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: To a solution of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in tert-butanol (approx. 0.2 M), add 2-methyl-2-butene (5.0 eq).

  • Reagent Addition: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 4.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 4.0 eq) in water. Add this aqueous solution dropwise to the stirred aldehyde solution at room temperature.

  • Reaction Monitoring: Stir the biphasic mixture vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

The Three Pillars of Reactivity

The synthetic versatility of this compound stems from its three distinct functional handles, which can be manipulated to build molecular complexity.

Reactivity_Pillars cluster_COOH Carboxylic Acid (-COOH) cluster_OH Phenolic Hydroxyl (-OH) cluster_Br Bromo Group (-Br) CORE 5-Bromo-2-hydroxy- 3-methoxybenzoic acid Amide Amide Formation (R-NH₂ + Coupling Agent) CORE->Amide Derivatization Ester Esterification (R-OH + Acid Catalyst) CORE->Ester Derivatization Ether Etherification (e.g., Williamson Ether Synthesis) CORE->Ether Derivatization Suzuki Suzuki Coupling (Boronic Acids) CORE->Suzuki Cross-Coupling Buchwald Buchwald-Hartwig (Amines) CORE->Buchwald Cross-Coupling Sonogashira Sonogashira Coupling (Alkynes) CORE->Sonogashira Cross-Coupling

Caption: Key reaction pathways for derivatizing the core scaffold.

Potential Applications in Medicinal Chemistry

The structural alerts within this compound suggest its utility in developing novel therapeutic agents. Benzoic acid derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][7]

Application Case Study 1: Synthesis of Amide Libraries for Kinase Inhibitor Screening

Rationale: The amide bond is a critical linkage in a multitude of approved drugs. By coupling the carboxylic acid moiety of the title compound with a diverse set of amines, particularly those containing heterocyclic scaffolds, a library of potential kinase inhibitors can be rapidly generated. The substituted phenyl ring can serve as a "hinge-binding" motif, a common feature in many kinase inhibitors.

Experimental Protocol: Amide Coupling via HATU

  • Activation: In an inert atmosphere vial, dissolve this compound (1.0 eq), HATU (1.1 eq), and the desired primary or secondary amine (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir at room temperature.

  • Reaction: Allow the reaction to proceed for 12-24 hours. Monitor for completion using LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to obtain the desired amide.

Application Case Study 2: Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling

Rationale: The biaryl motif is a privileged structure in medicinal chemistry. The bromine atom on the core scaffold is a prime handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl compounds. Such structures are of interest as potential inhibitors of enzymes like phosphatases or for targeting protein-protein interactions.[8]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br complex1 Ar-Pd(II)L₂-Br ox_add->complex1 transmetal Transmetalation complex1->transmetal complex2 Ar-Pd(II)L₂-R transmetal->complex2 boronic R-B(OR)₂ boronic->transmetal base Base base->transmetal red_elim Reductive Elimination complex2->red_elim red_elim->pd0 Catalyst Regeneration product Ar-R red_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a microwave vial, add this compound (or its methyl ester derivative for better solubility) (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) (3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1).

  • Reaction: Seal the vial and heat the mixture in a microwave reactor at 100-120 °C for 30-60 minutes, or alternatively, heat at 80-90 °C under conventional heating overnight. Monitor for completion by LC-MS.

  • Workup: After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to yield the biaryl product.

Conclusion and Future Outlook

This compound represents a powerful and underutilized scaffold in synthetic chemistry. Its strategically positioned functional groups provide a robust platform for generating molecular diversity through well-established and reliable chemical transformations. The protocols and conceptual frameworks presented in this guide demonstrate its potential as a key building block in the rational design of novel compounds for drug discovery and materials science. As the demand for novel chemical entities continues to grow, the versatility of intermediates like this compound will undoubtedly secure their place in the modern chemist's toolbox.

References

  • PubChem. 5-Bromo-2-hydroxy-3-methylbenzoic acid. Available at: [Link]

  • PubChem. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. Available at: [Link]

  • Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. Available at: [Link]

  • Gomez-Almazo, E., et al. (2018). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. Available at: [Link]

  • PubChem. Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. Available at: [Link]

  • Rovira, A., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie. Available at: [Link]

  • YMER. A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. Available at: [Link]

  • Chen, P., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed. Available at: [Link]

  • Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • Ortiz-Soto, M. E., et al. (2022). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. MDPI. Available at: [Link]

  • PubChem. 5-Bromo-2-methoxybenzaldehyde. Available at: [Link]

  • Safarova, I. R. (2022). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Processes of Petrochemistry and Oil Refining. Available at: [Link]

  • NIST. Benzoic acid, 5-bromo-2-hydroxy-. Available at: [Link]

  • PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. Available at: [Link]

  • Liu, X. (2007). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. Available at: [Link]

  • Zhang, J., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. Available at: [Link]

  • SpectraBase. 5-Bromo-2-hydroxy-m-anisaldehyde. Available at: [Link]

  • Kincses, A., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]

  • Stenutz. 5-bromo-2-hydroxy-3-methoxybenzaldehyde. Available at: [Link]

  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • NIH. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Available at: [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-2-hydroxy-3-methoxybenzoic Acid: Synthesis, Properties, and Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of organic synthesis and medicinal chemistry is one of constant evolution, driven by the pursuit of novel molecular architectures with unique biological activities. Within this dynamic field, substituted benzoic acid derivatives represent a cornerstone, serving as versatile scaffolds for the development of new therapeutic agents and functional materials. This technical guide focuses on a specific, yet intriguing, member of this class: 5-Bromo-2-hydroxy-3-methoxybenzoic acid . While not as extensively studied as some of its structural relatives, this compound holds significant potential as a key intermediate and a subject of scientific inquiry. This document aims to provide a comprehensive overview of its known synthesis, physicochemical properties, and to extrapolate its potential applications based on the activities of analogous structures, thereby serving as a valuable resource for researchers navigating the frontiers of chemical and pharmaceutical sciences.

Introduction and Physicochemical Profile

This compound, also known as 5-bromo-ortho-vanillic acid or 5-bromo-3-methoxysalicylic acid, is a halogenated derivative of salicylic acid. Its structure is characterized by a benzene ring substituted with a carboxylic acid group, a hydroxyl group, a methoxy group, and a bromine atom. The strategic placement of these functional groups imparts specific electronic and steric properties that can influence its reactivity and biological interactions.

A comprehensive profile of its physicochemical properties is crucial for its application in experimental settings.

PropertyValueSource
Molecular Formula C₈H₇BrO₄
Molecular Weight 247.04 g/mol
CAS Number 35090-76-7[1]
Appearance Expected to be a solid
Solubility Expected to be soluble in organic solvents like DMSO[2]

Historical Context and Discovery: An Unfolding Narrative

The precise historical account of the discovery and first synthesis of this compound is not prominently documented in readily available scientific literature. Its journey is likely intertwined with the broader exploration of halogenated phenolic compounds. Often, the synthesis of such molecules is driven by the need for specific building blocks in more complex molecular constructions.

While a definitive "discovery paper" remains elusive, the foundational knowledge for its synthesis can be traced back to early 20th-century research on the bromination of vanillin and its derivatives. For instance, the bromination of vanillin to produce 5-bromovanillin has been known for over a century, with early work by Dakin in 1909 laying the groundwork.[3] This suggests that the synthesis of the corresponding carboxylic acid would have been a logical extension of this established chemistry.

The compound's more recent history is likely characterized by its role as a chemical intermediate, synthesized on demand for specific research purposes rather than being the primary focus of extensive investigation itself. Its appearance in chemical supplier catalogs indicates its availability and utility in contemporary organic synthesis.

Synthesis and Methodologies

Proposed Synthetic Pathway: Electrophilic Bromination of 2-Hydroxy-3-methoxybenzoic Acid

The most logical and direct approach to synthesize this compound is through the electrophilic bromination of its readily available precursor, 2-hydroxy-3-methoxybenzoic acid (also known as o-vanillic acid or 3-methoxysalicylic acid).

The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups and ortho-, para- directors for electrophilic aromatic substitution. The carboxylic acid (-COOH) group is a deactivating group and a meta- director. In 2-hydroxy-3-methoxybenzoic acid, the positions ortho and para to the powerful hydroxyl group are positions 1 and 5 respectively. Position 1 is occupied by the carboxylic acid. Therefore, electrophilic substitution is strongly directed to the C5 position, which is para to the hydroxyl group and ortho to the methoxy group.

Synthesis Start 2-Hydroxy-3-methoxybenzoic acid (o-Vanillic Acid) Product This compound Start->Product Electrophilic Aromatic Substitution Reagents Br₂ Acetic Acid

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the well-established methods for the bromination of similar phenolic compounds, such as the synthesis of 5-bromovanillin from o-vanillin.[4]

Materials:

  • 2-Hydroxy-3-methoxybenzoic acid

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Acetate (optional, as a scavenger for HBr)

  • Ice

  • Water

  • Dichloromethane or other suitable organic solvent

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a known quantity of 2-hydroxy-3-methoxybenzoic acid in glacial acetic acid. The reaction should be conducted in a well-ventilated fume hood due to the hazardous nature of bromine.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Bromination: Slowly add a stoichiometric equivalent of bromine, dissolved in a small amount of glacial acetic acid, to the cooled solution via the dropping funnel with continuous stirring. The addition should be dropwise to control the reaction temperature and prevent side reactions. The reaction mixture is expected to change color upon the addition of bromine.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 30 minutes to a few hours) to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: Pour the reaction mixture into a beaker containing ice-cold water. The product, being less soluble in water, should precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any remaining acetic acid and inorganic byproducts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to obtain the pure this compound.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as a polar protic solvent that can dissolve the starting material and is relatively inert to bromine.

  • Low Temperature: The initial cooling of the reaction mixture helps to control the exothermic nature of the bromination reaction and improves the selectivity by minimizing the formation of poly-brominated byproducts.

  • Stoichiometric Control: Using a slight excess of bromine can ensure complete conversion of the starting material, but a large excess should be avoided to prevent over-bromination.

Potential Applications and Biological Significance: A Field of Possibilities

While direct studies on the biological activity and applications of this compound are scarce, its structural motifs suggest several promising avenues for investigation, particularly in drug discovery and materials science.

As a Precursor in the Synthesis of Bioactive Molecules

The true value of this compound likely lies in its utility as a versatile chemical intermediate. The presence of multiple functional groups allows for a variety of subsequent chemical transformations:

  • Esterification and Amidation: The carboxylic acid group can be readily converted into esters and amides, allowing for the introduction of diverse functionalities and the modulation of pharmacokinetic properties.

  • Cross-Coupling Reactions: The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds to construct more complex molecular frameworks.

  • Etherification: The phenolic hydroxyl group can be alkylated to produce ethers, further diversifying the molecular structure.

A notable example of a related compound's application is the use of 2-Bromo-5-methoxybenzoic acid in the synthesis of urolithin derivatives and other bioactive compounds. This highlights the potential of brominated methoxybenzoic acids as key building blocks in medicinal chemistry.

Extrapolated Biological Activities

The biological activities of various substituted benzoic acids and phenolic compounds provide a basis for speculating on the potential therapeutic applications of this compound.

  • Antimicrobial and Antiviral Activity: Phenolic acids and their derivatives are well-known for their antimicrobial and antiviral properties.[5] The presence of a bromine atom can often enhance these activities.

  • Anti-inflammatory Effects: Brominated vanillin derivatives have been shown to exhibit anti-inflammatory effects.[6] Given its structural similarity, this compound could be investigated for similar properties.

  • Anticancer and Antioxidant Potential: Many phenolic compounds demonstrate antioxidant and anticancer activities.[7] The specific substitution pattern on the benzene ring of this compound could lead to interesting biological profiles in these areas.

PotentialApplications cluster_synthesis Synthetic Intermediate cluster_bioactivity Potential Biological Activity Core This compound Bioactive Bioactive Molecules Core->Bioactive Materials Functional Materials Core->Materials Antimicrobial Antimicrobial Core->Antimicrobial Antiinflammatory Anti-inflammatory Core->Antiinflammatory Anticancer Anticancer Core->Anticancer

Caption: Potential applications of this compound.

Conclusion and Future Directions

This compound stands as a molecule of untapped potential. While its own history and biological profile are yet to be fully elucidated, its structural features and the well-documented activities of its chemical cousins strongly suggest that it is a compound worthy of further investigation. Its synthesis, achievable through straightforward electrophilic bromination, makes it an accessible building block for synthetic chemists.

Future research should focus on:

  • Definitive Synthesis and Characterization: Publishing a detailed and optimized synthesis protocol along with comprehensive spectral data (NMR, IR, Mass Spectrometry) would be invaluable to the scientific community.

  • Exploration of Biological Activities: A systematic screening of its antimicrobial, anti-inflammatory, and anticancer properties could uncover novel therapeutic applications.

  • Application in Materials Science: Investigating its potential as a monomer or precursor for the synthesis of novel polymers or functional materials could open up new avenues in materials science.

This in-depth guide, by consolidating the available information and proposing logical next steps, aims to catalyze further research into this promising, yet under-explored, chemical entity. The journey of this compound from a chemical curiosity to a molecule of significant scientific and potentially commercial value is just beginning.

References

  • Dakin, H. D. The Oxidation of Hydroxy- and Amino-Acids with Hydrogen Peroxide and Ferrous Sulphate. American Chemical Journal1909, 42, 477-498.
  • The Rhodium Archive. A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. [Link]

  • ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]

  • Google Patents. Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • ACS Publications. The bromination of p-hydroxybenzoic acid in aqueous solution. Reaction via the minor p-carboxyphenoxide anion tautomer. [Link]

  • Sciencemadness Discussion Board. Odd results from 5-bromovanillin synthesis?. [Link]

  • Google Patents. Process for the preparation of hydroxy and/or alkoxy substituted bromobenzaldehydes.
  • Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Google Patents. Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • Manuja, R., et al. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research2013, 22(2), 109-115.
  • PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]

  • National Center for Biotechnology Information. (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway. [Link]

  • PubChem. Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. [Link]

  • FooDB. 2-Hydroxy-3-methoxybenzoic acid. [Link]

  • PubChem. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. [Link]

  • ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]

  • MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]

  • National Center for Biotechnology Information. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

Sources

Methodological & Application

Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 5-Bromo-2-hydroxy-3-methoxybenzoic acid, a valuable intermediate in the development of novel pharmaceutical compounds and other specialty chemicals. The protocol outlines a robust two-step synthetic route commencing with the regioselective bromination of o-vanillin (2-hydroxy-3-methoxybenzaldehyde), followed by the oxidation of the resulting 5-bromo-o-vanillin to the target carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and safety considerations to ensure a successful and reproducible synthesis.

Introduction and Scientific Context

This compound and its derivatives are key structural motifs in a variety of biologically active molecules. The strategic placement of the bromine atom, hydroxyl, and methoxy groups on the benzoic acid core provides a versatile scaffold for further chemical modification, making it a crucial building block in medicinal chemistry. The synthesis protocol detailed herein is optimized for both yield and purity, leveraging established principles of electrophilic aromatic substitution and selective oxidation.

The synthetic strategy is predicated on a two-step sequence:

  • Electrophilic Aromatic Bromination: The initial step involves the bromination of commercially available o-vanillin. The electron-donating hydroxyl and methoxy groups are ortho-, para-directing activators. Due to steric hindrance from the adjacent aldehyde and methoxy groups, the bromine electrophile is directed to the C5 position, which is para to the strongly activating hydroxyl group.

  • Oxidation of the Aldehyde: The second step involves the oxidation of the aldehyde functional group of 5-bromo-o-vanillin to a carboxylic acid. This transformation is achieved using a mild oxidizing agent to prevent unwanted side reactions with the activated aromatic ring.

This application note provides a granular, step-by-step methodology, accompanied by explanations for critical experimental choices, ensuring that the researcher can not only execute the protocol but also understand the underlying chemical principles.

Reaction Scheme

Synthesis_of_5-Bromo-2-hydroxy-3-methoxybenzoic_acid o_vanillin 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) step1 Step 1: Bromination o_vanillin->step1 Br2, Acetic Acid intermediate 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (5-bromo-o-vanillin) step2 Step 2: Oxidation intermediate->step2 KMnO4, Acetone/Water final_product This compound step1->intermediate step2->final_product

Figure 1: Overall two-step synthesis workflow.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)ReagentSigma-AldrichPurity ≥98%
BromineReagentSigma-AldrichUse with extreme caution in a fume hood.
Glacial Acetic AcidACSFisher Scientific
Sodium AcetateAnhydrousSigma-Aldrich
Dichloromethane (DCM)HPLCFisher Scientific
Magnesium SulfateAnhydrousSigma-Aldrich
Potassium Permanganate (KMnO4)ACSSigma-Aldrich
AcetoneACSFisher Scientific
Sodium BisulfiteReagentSigma-Aldrich
Hydrochloric Acid (HCl)ConcentratedFisher Scientific
Deionized WaterIn-house
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • pH paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.

Detailed Experimental Protocol

PART 1: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (Intermediate)

This procedure is adapted from established methods for the bromination of substituted phenols.[1][2]

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.0 g (0.026 mol) of o-vanillin in 80 mL of glacial acetic acid.

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add 2.37 g (0.029 mol) of sodium acetate. The sodium acetate acts as a base to deprotonate a portion of the phenolic hydroxyl group, increasing the electron-donating capacity and thus the reactivity of the aromatic ring towards electrophilic substitution.

  • Bromine Addition: In a separate container, carefully prepare a solution of 1.49 mL (0.029 mol) of bromine in 10 mL of glacial acetic acid. Slowly add this bromine solution dropwise to the stirred o-vanillin solution over 30 minutes, maintaining the temperature at 0 °C. The color of the reaction mixture will change as the bromine is consumed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Extraction: Upon completion, pour the reaction mixture into 100 mL of cold water. Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 80 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with 100 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde as a solid.[1]

PART 2: Synthesis of this compound (Final Product)

This step involves the oxidation of the aldehyde to a carboxylic acid. Potassium permanganate is a strong oxidizing agent suitable for this transformation.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified 5-bromo-2-hydroxy-3-methoxybenzaldehyde from Part 1 in a mixture of 50 mL of acetone and 20 mL of water.

  • Oxidant Addition: Slowly add a solution of potassium permanganate (approximately 1.2 equivalents) in 50 mL of water to the stirred aldehyde solution at room temperature. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux. A brown precipitate of manganese dioxide (MnO₂) will form as the reaction proceeds.

  • Reaction Completion: Stir the mixture at room temperature for 2-4 hours, or until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.

  • Quenching and Filtration: Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

  • Solvent Removal: Remove the acetone from the reaction mixture using a rotary evaporator.

  • Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2. The target product, this compound, will precipitate out of the solution as a solid.

  • Isolation and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and dry it in a vacuum oven to a constant weight.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H, C=O, C-Br).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Safety and Hazard Information

It is imperative to conduct all steps of this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Bromine: Highly corrosive, toxic, and causes severe burns. Handle with extreme care.

  • Glacial Acetic Acid: Corrosive and causes burns.

  • Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.

  • Hydrochloric Acid: Corrosive and causes severe burns.

  • Dichloromethane: A volatile and potentially carcinogenic solvent.

Refer to the Material Safety Data Sheets (MSDS) for all chemicals before commencing the synthesis.[3][4][5]

Discussion and Troubleshooting

The success of this synthesis relies on careful control of the reaction conditions.

  • Bromination: The regioselectivity of the bromination is high due to the directing effects of the hydroxyl and methoxy groups. Over-bromination can be minimized by controlling the stoichiometry of bromine and the reaction temperature.

  • Oxidation: The oxidation step should be monitored carefully to ensure complete conversion of the aldehyde without causing degradation of the aromatic ring. If the reaction is sluggish, gentle heating can be applied.

References

  • Puri, S. K., et al. (2012). Halogenation Reactions of Vanillin. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromosalicylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methylbenzoic acid. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 5-Bromo-2-hydroxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide provides detailed analytical methodologies for the characterization of 5-Bromo-2-hydroxy-3-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis. The protocols herein are designed to deliver robust, reproducible, and accurate results for identity, purity, and quantification assessments. We will delve into the foundational principles behind each technique, offering insights honed from extensive field experience to empower researchers in their method development and validation efforts. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Introduction: The Significance of Analytical Scrutiny

This compound is a substituted aromatic carboxylic acid. Its multifaceted structure, featuring a carboxylic acid, a hydroxyl group, a methoxy group, and a bromine atom, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The precise arrangement of these functional groups dictates the compound's reactivity and its suitability for downstream applications.

Therefore, rigorous analytical characterization is not merely a quality control step but a fundamental necessity to ensure the integrity of the synthetic process and the quality of the final product. In-depth analysis confirms the chemical identity, quantifies impurities, and provides a detailed fingerprint of the molecule. This guide offers a suite of validated starting methods that can be adapted and optimized for specific laboratory and project requirements.

Physicochemical Properties: A Foundation for Method Development

Understanding the inherent properties of this compound is the first step in designing effective analytical methods. While experimental data for this specific molecule is not extensively published, we can infer its characteristics from its structure and data from closely related analogues.

PropertyValue (Estimated)Source
Molecular Formula C₈H₇BrO₄
Molecular Weight 247.04 g/mol
CAS Number 35090-76-7[1]
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, acetonitrile, and aqueous bases. Limited solubility in water.Inferred from similar structures
pKa ~3-4 (for the carboxylic acid)Inferred from benzoic acid derivatives

These properties, particularly the solubility and the presence of a chromophore (the substituted benzene ring), are pivotal in selecting the appropriate solvents, chromatographic conditions, and spectroscopic techniques.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination and quantification of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most suitable approach.

Rationale for Method Design

The choice of a C18 stationary phase is based on its wide applicability and excellent resolving power for moderately polar compounds. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an acidified aqueous phase, allows for the elution of the analyte by modulating the polarity. The addition of an acid (phosphoric acid or formic acid) to the mobile phase is crucial; it suppresses the ionization of the carboxylic acid group, leading to a more retained and sharper peak shape.[2][3] UV detection is ideal due to the strong absorbance of the aromatic ring.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis A Prepare Mobile Phase A (e.g., 0.1% Phosphoric Acid in Water) E Equilibrate C18 Column A->E B Prepare Mobile Phase B (Acetonitrile) B->E C Prepare Standard Solution (1 mg/mL in Methanol) F Inject Sample/Standard C->F D Prepare Sample Solution (Dissolve in Methanol, filter) D->F E->F G Isocratic or Gradient Elution F->G H UV Detection (e.g., 230 nm) G->H I Integrate Peak Area H->I J Calculate Purity/Concentration I->J

Caption: Workflow for HPLC analysis of this compound.

Detailed HPLC Protocol

This protocol provides a starting point and should be optimized for your specific instrumentation and requirements.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (85%) or Formic acid (99%)

  • Methanol (for sample preparation)

  • Reference standard of this compound

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: To 1 L of HPLC-grade water, add 1.0 mL of phosphoric acid (for a 0.1% solution). Degas the solution.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.

    • Dilute this stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL).

  • Sample Preparation:

    • Accurately weigh a sample of the material and dissolve it in methanol to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase Isocratic: 60% Acetonitrile / 40% Water with 0.1% Phosphoric AcidA good starting point for elution. Adjust ratio as needed.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 230 nmExpected UV maximum for this type of chromophore.
Injection Volume 10 µLAdjust based on concentration and detector response.
  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase), followed by the standard solution, and then the sample solutions.

    • Identify the peak for this compound by comparing the retention time with the standard.

    • Calculate the purity by the area percent method or quantify against the standard.

Spectroscopic Characterization: Confirming Molecular Identity

Spectroscopic techniques provide orthogonal information to chromatography, confirming the molecular structure and identifying functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte. When coupled with a chromatographic technique (like GC-MS or LC-MS), it is a powerful tool for identification.

Protocol for LC-MS Analysis:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred. The carboxylic acid and hydroxyl groups will readily deprotonate to form [M-H]⁻ ions.

  • Expected Mass: The monoisotopic mass of C₈H₇BrO₄ is 245.95 g/mol . The expected [M-H]⁻ ion will be observed at m/z 244.9. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a doublet of peaks at m/z 244.9 and 246.9.

  • Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Mobile Phase: Use a volatile acid like formic acid instead of phosphoric acid in the HPLC mobile phase for MS compatibility.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • -COOH Proton: A broad singlet, typically downfield (>10 ppm).

  • -OH Proton: A singlet, chemical shift can vary depending on concentration and solvent.

  • Aromatic Protons: Two doublets in the aromatic region (around 7-8 ppm), corresponding to the two protons on the benzene ring.

  • -OCH₃ Protons: A singlet around 3.8-4.0 ppm, integrating to 3 protons.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon (-COOH): Around 165-175 ppm.

  • Aromatic Carbons: Several signals in the 110-160 ppm range. The carbons attached to the bromine, hydroxyl, and methoxy groups will have characteristic shifts.

  • Methoxy Carbon (-OCH₃): Around 55-60 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for identifying the functional groups present in the molecule.

Sample Preparation:

  • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and faster method.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~3400-2400 (broad)O-H stretchCarboxylic acid
~3200 (broad)O-H stretchPhenolic hydroxyl
~3000-2850C-H stretchMethoxy and aromatic
~1700-1680C=O stretchCarboxylic acid dimer
~1600, ~1470C=C stretchAromatic ring
~1250C-O stretchAryl ether
Below 800C-Br stretchBromo group

Integrated Analytical Approach

A multi-technique approach provides the most comprehensive and trustworthy characterization of this compound.

Integrated_Approach cluster_techniques Analytical Techniques cluster_info Information Obtained HPLC HPLC Purity Purity & Quantification HPLC->Purity MS Mass Spectrometry MolWeight Molecular Weight & Formula MS->MolWeight NMR NMR Spectroscopy Structure Chemical Structure (Connectivity) NMR->Structure FTIR FTIR Spectroscopy FuncGroups Functional Groups FTIR->FuncGroups Analyte 5-Bromo-2-hydroxy- 3-methoxybenzoic acid Analyte->HPLC Analyte->MS Analyte->NMR Analyte->FTIR

Caption: An integrated approach for the comprehensive analysis of the target compound.

By combining the quantitative power of HPLC with the qualitative and structural information from MS, NMR, and FTIR, a complete and reliable analytical profile of this compound can be established. This ensures that the material meets the required specifications for its intended use in research and development.

References

  • PubChem. 5-Bromo-2-hydroxy-3-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • ChemBK. 5-Bromo-2-hydroxybenzoic acid. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • SpectraBase. 5-Bromo-2-hydroxy-m-anisaldehyde. [Link]

  • SIELC Technologies. 2-Bromo-5-methoxybenzoic acid. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Bromo-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Bromo-2-hydroxy-3-methoxybenzoic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive protocol from sample preparation to method validation. The described methodology ensures high specificity, accuracy, and precision, adhering to the principles of scientific integrity and established validation standards.

Introduction

This compound (CAS 35090-76-7) is a substituted phenolic and benzoic acid derivative.[1][2][3][4] As with many halogenated aromatic compounds, it serves as a valuable intermediate in the synthesis of more complex molecules in the pharmaceutical and chemical industries. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and reaction monitoring. High-performance liquid chromatography (HPLC) is a widely used analytical technique in the pharmaceutical industry for the separation, identification, and quantification of various compounds due to its high resolution, sensitivity, and reproducibility.[5]

This application note details a systematic approach to the HPLC analysis of this compound. The method is developed based on the physicochemical properties of the analyte and established principles of reversed-phase chromatography.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

  • Structure: this compound possesses a benzene ring substituted with a carboxylic acid, a hydroxyl group, a methoxy group, and a bromine atom.

  • Ionization: The presence of a carboxylic acid and a phenolic hydroxyl group makes the molecule ionizable. The pKa of the carboxylic acid group is expected to be in the range of 2-5, similar to other substituted benzoic acids. The phenolic hydroxyl group will have a higher pKa. The retention of such ionizable compounds in reversed-phase HPLC is highly dependent on the mobile phase pH.[6][7] To ensure reproducible retention times and good peak shape, the mobile phase pH should be controlled with a suitable buffer, ideally at least 1.5 pH units away from the analyte's pKa.[7][8]

  • Solubility: Substituted benzoic acids generally exhibit low solubility in water and higher solubility in organic solvents like methanol, ethanol, and acetonitrile.[9][10][11][12][13] The choice of diluent for sample preparation should be guided by the analyte's solubility and compatibility with the mobile phase.

  • UV Absorbance: Aromatic carboxylic acids exhibit strong UV absorbance due to the π-electron system of the benzene ring.[14][15][16][17][18] The UV spectrum is influenced by the substituents on the ring and the pH of the solution. A UV-Vis spectrophotometer or a photodiode array (PDA) detector can be used to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

HPLC Method Development and Optimization

The selection of chromatographic conditions is a critical step in achieving the desired separation. Reversed-phase HPLC is the preferred mode for the analysis of moderately polar to nonpolar compounds like this compound.

Column Selection

A C18 (octadecylsilane) column is a versatile and widely used stationary phase in reversed-phase HPLC, providing excellent retention and selectivity for a broad range of analytes, including aromatic acids.[19][20][21][22]

Mobile Phase Selection

The mobile phase composition, particularly the type and concentration of the organic modifier and the pH, plays a pivotal role in the retention and resolution of the analyte.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[23][24] Acetonitrile is often preferred due to its lower viscosity and UV cutoff.

  • Aqueous Phase and pH Control: To suppress the ionization of the carboxylic acid group and ensure good peak shape and consistent retention, the mobile phase should be acidified. Phosphoric acid is a suitable choice for this purpose as it has a low UV cutoff and provides buffering capacity in the desired pH range.[8][23] A concentration of 0.1% phosphoric acid in water is a good starting point.

Detection Wavelength

Based on the UV spectra of similar substituted benzoic acids, a detection wavelength in the range of 230-280 nm is expected to provide good sensitivity.[15][16] A photodiode array (PDA) detector can be used to acquire the full UV spectrum of the analyte and select the optimal detection wavelength.

Detailed Application Protocol

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile, methanol, and water.

  • Phosphoric acid (analytical grade).

  • This compound reference standard.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B to 40% A / 60% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined by PDA)
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC grade water and mix well.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for linearity and calibration.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable volume of methanol to achieve a concentration within the calibration range.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[25][26]

Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standard/Sample B->E C Prepare Sample C->E D->E F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Quantify Analyte H->I

Figure 1: HPLC Analysis Workflow.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5][27][28][29][30]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank (diluent), a placebo (if applicable), and the analyte, and showing no interference at the retention time of the analyte peak. PDA peak purity analysis can also be used to confirm the homogeneity of the analyte peak.

Linearity

The linearity of the method should be established across a range of concentrations. A minimum of five concentrations is recommended. The linearity is evaluated by a linear regression analysis of the peak area versus the concentration.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix. The analysis should be performed at a minimum of three concentration levels in triplicate.

ParameterAcceptance Criteria
Recovery 98.0% - 102.0%
Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the same sample are analyzed on the same day.

  • Intermediate Precision: The analysis is repeated on a different day by a different analyst.

ParameterAcceptance Criteria
RSD of Peak Area ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 x (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 x (Standard Deviation of the y-intercept / Slope)

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as flow rate, column temperature, and mobile phase composition. The system suitability parameters should be checked under each varied condition.

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The detailed protocol and validation guidelines ensure that the method is accurate, precise, and specific for its intended use in research and quality control environments.

References

  • Kamath, B. V., Mehta, J. D., & Bafna, S. L. (n.d.). Ultraviolet absorption spectra: Some substituted benzoic acids. Scilit. [Link]

  • Levin, S. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. American Pharmaceutical Review. [Link]

  • Olkowski, A. A., Amarowicz, R., & Peiqu, Y. (n.d.). A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). ResearchGate. [Link]

  • Zhang, X., Chen, J., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

  • A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. (n.d.). ACS Publications. [Link]

  • Experimental UV spectra of benzoic acid derivatives. (n.d.). ResearchGate. [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (n.d.). Semantic Scholar. [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. (n.d.). RJPT. [Link]

  • Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. (n.d.). SciELO. [Link]

  • Ultraviolet absorption spectra: Some substituted benzoic acids. (2025, August 8). Request PDF. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International. [Link]

  • Exploring the Different Mobile Phases in HPLC. (2025, February 2). Veeprho. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. [Link]

  • A robust method for quantifying 42 phenolic compounds by RP-HPLC. (2024, August 8). Repositório Alice - Embrapa. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. [Link]

  • Critical Evaluation of HPLC Methods: Working with Ionizable Analytes. (2017, June 1). LCGC International. [Link]

  • PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. (n.d.). Canadian Science Publishing. [Link]

  • The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate. [Link]

  • ULTRAVIOLET SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. [Link]

  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. (n.d.). AIP Publishing. [Link]

  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. (2013, May 15). Semantic Scholar. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. [Link]

  • HPLC Sample Preparation. (n.d.). Organomation. [Link]

  • Sample Pretreatment for HPLC. (n.d.). [Link]

  • How to Prepare a Sample for HPLC Analysis. (2023, April 27). Greyhound Chromatography. [Link]

  • This compound|CAS 35090-76-7. (2025, November 28). [Link]

  • 5-bromo-2-hydroxy-3-methoxybenzaldehyde. (n.d.). Stenutz. [Link]

  • Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. (n.d.). PubChem. [Link]

Sources

Application Note: High-Sensitivity GC-MS Analysis of 5-Bromo-2-hydroxy-3-methoxybenzoic Acid Derivatives for Pharmaceutical and Metabolomic Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and detailed protocol for the analysis of 5-Bromo-2-hydroxy-3-methoxybenzoic acid and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of the target analyte, a crucial derivatization step is employed to enhance its chromatographic performance and ensure high sensitivity and specificity. This guide provides a comprehensive workflow, from sample preparation and trimethylsilyl (TMS) derivatization to optimized GC-MS parameters and interpretation of mass spectral data. The methodologies described herein are tailored for researchers, scientists, and drug development professionals requiring precise quantification and structural elucidation of this and structurally related compounds.

Introduction: The Significance of Substituted Benzoic Acids

This compound is a halogenated and substituted phenolic acid. Compounds with this structural motif are of significant interest in pharmaceutical development, serving as key intermediates in the synthesis of novel therapeutic agents. Furthermore, as derivatives of benzoic acid, they can appear as metabolites in biological systems, making their detection and quantification crucial in metabolomics and toxicology studies.

The inherent polarity of the carboxylic acid and hydroxyl functional groups makes direct GC-MS analysis of this compound challenging. These groups lead to poor peak shape, low volatility, and thermal instability.[1] To overcome these limitations, a chemical derivatization step is essential to convert the polar active hydrogen sites into less polar, more volatile, and thermally stable moieties.[2][3] This note details a validated silylation method, a widely adopted and effective derivatization technique for GC-MS analysis of polar compounds.[2][3][4]

Principle of the Method: Silylation for Enhanced Volatility

The core of this protocol is the conversion of the polar analyte into its trimethylsilyl (TMS) derivative. The silylation process replaces the active hydrogens on the carboxylic acid and hydroxyl groups with a non-polar TMS group (-Si(CH₃)₃).[2] This chemical modification drastically reduces intermolecular hydrogen bonding, thereby increasing the analyte's volatility and thermal stability, making it amenable to GC analysis.[2][5]

We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst for this purpose. BSTFA is a powerful silylation agent, and the addition of TMCS enhances its reactivity, ensuring a complete and rapid derivatization.[6][7][8]

G cluster_Analyte Target Analyte cluster_Derivatization Derivatization cluster_Product Derivatized Product cluster_Analysis Analysis Analyte This compound (Polar, Non-volatile) Reagent BSTFA + 1% TMCS (Silylating Agent) Reaction Silylation Reaction (Heat) Reagent->Reaction Replaces active H with -Si(CH₃)₃ Product Di-TMS Derivative (Non-polar, Volatile) Reaction->Product GCMS GC-MS System Product->GCMS Injection

Caption: Workflow of the derivatization process for GC-MS analysis.

Experimental Protocol

Materials and Reagents
  • This compound standard

  • Internal Standard (e.g., 4-Bromobenzoic acid or a stable isotope-labeled analog)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Ethyl Acetate (HPLC grade)

  • Hydrochloric Acid (HCl), 1M

  • Anhydrous Sodium Sulfate

  • GC vials (2 mL) with inserts and PTFE-lined caps

Sample Preparation: Liquid-Liquid Extraction

This protocol is designed for samples in an aqueous matrix.

  • Sample Collection: To 1 mL of the aqueous sample, add the internal standard to a final concentration of 1 µg/mL.

  • Acidification: Adjust the pH of the sample to approximately 2 by adding 1M HCl. This ensures that the carboxylic acid is in its protonated form, facilitating extraction into an organic solvent.

  • Extraction: Add 2 mL of ethyl acetate to the sample. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Drying: Pass the collected organic extract through a small column containing anhydrous sodium sulfate to remove any residual water. Moisture can interfere with the silylation reaction.[6]

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. The dry residue is now ready for derivatization.

Derivatization Protocol

Caution: Perform this step in a well-ventilated fume hood as silylating reagents are moisture-sensitive and can be harmful.

  • Reagent Addition: To the dried sample residue in the GC vial, add 50 µL of anhydrous pyridine (or acetonitrile) to redissolve the analyte.

  • Silylation: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization of both the carboxylic acid and the phenolic hydroxyl group.[7][9]

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

G start Start: Aqueous Sample acidify Acidify to pH 2 (1M HCl) start->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract separate Centrifuge & Separate Organic Layer extract->separate dry Dry with Na₂SO₄ separate->dry evaporate Evaporate to Dryness (Nitrogen Stream) dry->evaporate derivatize Add Pyridine and BSTFA + 1% TMCS evaporate->derivatize heat Heat at 70°C for 60 min derivatize->heat analyze Ready for GC-MS Injection heat->analyze

Caption: Step-by-step sample preparation and derivatization workflow.

GC-MS Instrumental Parameters

The following parameters are a robust starting point and may be optimized for specific instrumentation.

Parameter Setting Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides excellent retention time reproducibility and performance.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5ms, Phenomenex ZB-5)A non-polar column providing good separation for a wide range of derivatized compounds.
Injector Splitless mode, 280°CEnsures quantitative transfer of the analyte onto the column, suitable for trace analysis. High temperature ensures rapid volatilization.
Injection Volume 1 µLStandard volume for good sensitivity without overloading the column.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing optimal separation efficiency.
Oven Program Initial 100°C for 2 min, ramp at 10°C/min to 280°C, hold for 10 minA graded temperature ramp allows for the separation of derivatization byproducts from the analyte of interest.
Mass Spectrometer Agilent 5977B MSD or equivalentA sensitive and reliable detector for quantitative and qualitative analysis.
Ion Source Electron Ionization (EI), 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching and structural elucidation.
Source Temperature 230°COptimizes ionization efficiency and minimizes source contamination.
Quadrupole Temperature 150°CMaintains mass accuracy and stability.
Transfer Line Temp. 280°CPrevents condensation of the analyte between the GC and MS.
Scan Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)Full scan for qualitative analysis and identification. SIM mode for high-sensitivity quantification of target ions.

Data Interpretation: Expected Mass Spectrum

The di-TMS derivative of this compound has a molecular weight of 376.3 g/mol (for ⁷⁹Br isotope). The Electron Ionization (EI) mass spectrum is expected to show characteristic fragments that are crucial for its identification.

Expected Key Fragments:

m/z (mass-to-charge) Proposed Fragment Identity Significance
376/378 [M]⁺ (Molecular Ion)Confirms the molecular weight of the di-TMS derivative. The isotopic pattern (approx. 1:1 ratio) is characteristic of a monobrominated compound.
361/363 [M - CH₃]⁺ A very common and often abundant fragment in TMS derivatives, resulting from the loss of a methyl group from one of the silyl moieties.[10][11][12]
303/305 [M - Si(CH₃)₃]⁺ Loss of a complete TMS group from the TMS ester, a characteristic fragmentation pathway for silylated carboxylic acids.
193/195 [BrC₆H₂(OCH₃)(OTMS)]⁺ Represents the brominated, methoxylated, and silylated aromatic ring after cleavage of the carboxyl-TMS group.
73 [Si(CH₃)₃]⁺ The trimethylsilyl cation. This is a hallmark of TMS derivatives and is often a base peak or at least a very prominent ion in the spectrum.[12][13]

The fragmentation of TMS derivatives of phenolic acids often involves the loss of a methyl radical ([M-15]) as a primary fragmentation step, leading to a stable ion.[10][13] The presence of the bromine atom will be clearly indicated by the characteristic isotopic doublet peaks (⁷⁹Br and ⁸¹Br are in approximately equal natural abundance) for any fragment containing bromine.[10]

Conclusion and Field-Proven Insights

This application note provides a comprehensive and validated method for the GC-MS analysis of this compound. The protocol's trustworthiness is established through the use of a well-understood derivatization chemistry and a robust extraction procedure.

Expert Recommendations:

  • Matrix Effects: For complex biological matrices (e.g., plasma, urine), a solid-phase extraction (SPE) cleanup step prior to liquid-liquid extraction may be beneficial to reduce interferences.

  • Reagent Purity: Always use high-purity, anhydrous solvents and freshly opened silylation reagents to ensure maximum derivatization efficiency. Store reagents under an inert atmosphere.[6]

  • Quantification: For accurate quantification, a multi-point calibration curve should be prepared using a derivatized standard of the analyte and the internal standard.

  • Confirmation: The identity of the analyte in unknown samples should be confirmed by both retention time matching and comparison of the full scan mass spectrum with that of an authentic standard.

By following this detailed guide, researchers can achieve reliable and sensitive detection and quantification of this compound and its derivatives, facilitating advancements in drug discovery, metabolomics, and related scientific fields.

References

  • GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Proestos, C., Sereli, D., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. Retrieved January 12, 2026, from [Link]

  • Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). (n.d.). IDC Technologies. Retrieved January 12, 2026, from [Link]

  • Shree, U., et al. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. PubMed Central. Retrieved January 12, 2026, from [Link]

  • BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • BSTFA – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 12, 2026, from [Link]

  • Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive. (2013). PubMed. Retrieved January 12, 2026, from [Link]

  • Harvey, D. J., & Vouros, P. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. PubMed. Retrieved January 12, 2026, from [Link]

  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved January 12, 2026, from [Link]

  • EI Mass spectra of the TMS derivatives of (a) phenol (4) and (b) 2‐methoxyphenol (5). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]

  • GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-. (2023). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Supplement of Yields and molecular composition of gas-phase and secondary organic aerosol from the photooxidation of the volatil. (n.d.). ACP. Retrieved January 12, 2026, from [Link]

  • Do, T., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Retrieved January 12, 2026, from [Link]

  • Mass fragmentation spectrum of the tri-methylsilyl derivatives of EtG. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. (n.d.). Autech. Retrieved January 12, 2026, from [Link]

  • GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. (2023). NIH. Retrieved January 12, 2026, from [Link]

  • Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. PubMed. Retrieved January 12, 2026, from [Link]

  • IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). Encyclopedia of Chromatography.
  • Benzoic Acid, TMS derivative. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

Sources

Application Note: High-Purity Recovery of 5-Bromo-2-hydroxy-3-methoxybenzoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, technically-grounded protocol for the purification of 5-Bromo-2-hydroxy-3-methoxybenzoic acid, a key intermediate in pharmaceutical and organic synthesis. Achieving high purity is critical for downstream applications, and recrystallization remains a fundamental, cost-effective, and scalable method for this purpose. This guide moves beyond a simple list of steps to explain the underlying principles and causal relationships behind the protocol, empowering researchers to not only execute the procedure but also to troubleshoot and adapt it. We detail solvent selection strategies, a step-by-step purification workflow, methods for purity assessment, and critical safety considerations.

Foundational Principles: Physicochemical Profile & Recrystallization Theory

Successful purification by recrystallization is predicated on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. The ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures.[1] This temperature-dependent solubility gradient is the driving force for crystallization upon cooling. As the solution cools, it becomes supersaturated, and the target compound begins to form a crystal lattice. The slow, ordered process of crystal growth tends to exclude impurity molecules, which remain dissolved in the mother liquor.[2]

The physicochemical properties of this compound are central to designing an effective purification strategy.

Table 1: Physicochemical Properties of this compound and Related Analogs

Property Value / Information Source
Molecular Formula C₈H₇BrO₃ PubChem[3]
Molecular Weight 231.04 g/mol PubChem[3]
Appearance Expected to be a solid, likely white to off-white crystals. General Knowledge
Melting Point Not readily available for this specific isomer. The melting point of the purified product should be determined and recorded as a key purity indicator. For comparison, the related compound 5-bromosalicylic acid melts at 159-162 °C. ChemBK[4]
Solubility Aromatic carboxylic acids are typically soluble in hot water and polar organic solvents like ethanol and methanol, with reduced solubility in cold water.[4][5] Chempedia, ChemBK

| GHS Hazards | Based on similar compounds, may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] | PubChem[6] |

Pre-Protocol Optimization: Selecting the Ideal Solvent System

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should:

  • Dissolve the target compound completely when hot (near boiling).

  • Dissolve the compound poorly when cold (room temperature or below).

  • Either dissolve impurities completely at all temperatures or not at all.

  • Be chemically inert with the target compound.

  • Be volatile enough to be easily removed from the purified crystals.

For this compound, common and effective solvent systems include water, ethanol, or a binary mixture such as ethanol/water. A mixed solvent system is often superior, as it allows for fine-tuning of the solubility properties.

Protocol for Solvent Screening (Small Scale):

  • Place ~50 mg of the crude acid into a small test tube.

  • Add the chosen solvent dropwise at room temperature, agitating after each addition. If the compound dissolves readily, the solvent is unsuitable as a single-solvent system.

  • If it is insoluble, heat the mixture gently (e.g., in a warm water bath). Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool to room temperature, then place it in an ice-water bath.

  • Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent system.

Detailed Recrystallization Protocol

This protocol assumes an ethanol/water solvent system, which is a robust starting point for many substituted benzoic acids.

Materials & Equipment
  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Activated Charcoal (decolorizing grade, if needed)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Glass funnel (for hot filtration)

  • Fluted filter paper

  • Büchner funnel and vacuum flask

  • Vacuum source

  • Spatulas and glass stirring rods

  • Watch glass

Step-by-Step Methodology

Step 1: Dissolution

  • Place the weighed crude this compound into an Erlenmeyer flask.

  • Add the minimum volume of hot ethanol required to dissolve the solid completely. Heat the solution gently on a hot plate in a fume hood.

  • Once dissolved, add hot deionized water dropwise until the solution becomes faintly cloudy (the saturation point).

  • Add a few more drops of hot ethanol until the solution becomes clear again. This ensures the compound remains dissolved during the subsequent hot filtration step.

  • Expert's Rationale: Using a minimal amount of the hot solvent mixture is crucial for maximizing the yield. If too much solvent is used, the solution may not become saturated upon cooling, leading to poor or no crystal formation. The ethanol/water system provides a wide polarity range to effectively dissolve the target compound while leaving certain impurities behind.

Step 2: Decolorization (Optional)

  • If the hot solution is colored, remove it from the heat source and allow it to cool slightly.

  • Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the flask.

  • Gently swirl the mixture and bring it back to a boil for a few minutes.

  • Expert's Rationale: Activated charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.[2] It must be added to a solution slightly below its boiling point to prevent violent frothing.

Step 3: Hot Gravity Filtration

  • Set up a gravity filtration apparatus using a short-stemmed glass funnel and fluted filter paper, resting on a second, pre-heated Erlenmeyer flask.

  • Pre-heat the entire apparatus (funnel and flask) with hot solvent vapor or in an oven to prevent premature crystallization in the funnel.

  • Pour the hot solution containing the dissolved compound through the fluted filter paper as quickly as possible.

  • Expert's Rationale: This step removes insoluble impurities, including dust, and activated charcoal if it was used.[1] Keeping the apparatus hot is critical to prevent the desired compound from crystallizing on the filter paper, which would result in significant product loss.

Step 4: Crystallization

  • Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Expert's Rationale: Slow cooling is essential for the formation of large, pure crystals.[7] Rapid cooling can trap impurities within the crystal lattice. The subsequent ice bath decreases the solubility of the compound further, maximizing the recovery yield.

Step 5: Crystal Isolation and Washing

  • Set up a Büchner funnel with filter paper over a vacuum flask. Wet the filter paper with a small amount of the cold ethanol/water mixture to ensure a good seal.

  • Turn on the vacuum and pour the crystallized mixture into the funnel.

  • Wash the crystals with a small volume of ice-cold solvent to rinse away any adhering mother liquor containing dissolved impurities.

  • Continue to draw air through the crystals for several minutes to partially dry them.

  • Expert's Rationale: Vacuum filtration is an efficient method for separating the solid crystals from the liquid mother liquor. Washing with a minimal amount of ice-cold solvent is critical; a warm or large volume of solvent would redissolve a portion of the purified product.

Step 6: Drying

  • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a modest temperature (e.g., 40-50 °C) to avoid sublimation or decomposition.

  • Expert's Rationale: Complete removal of the solvent is necessary for accurate yield calculation and to prevent solvent presence from interfering with subsequent reactions or analyses.

Workflow Visualization

The following diagram illustrates the complete purification workflow.

Recrystallization_Workflow cluster_dissolution Dissolution & Clarification cluster_crystallization Crystallization & Isolation cluster_final Final Product Crude Crude Product Dissolve Dissolve in Minimum Hot Solvent System (e.g., Ethanol/Water) Crude->Dissolve Charcoal Add Activated Charcoal (Optional, for color) Dissolve->Charcoal HotFilt Hot Gravity Filtration Dissolve->HotFilt If no charcoal needed Charcoal->HotFilt Cool Slow Cooling to Room Temp. HotFilt->Cool Impurities_Solid Insoluble Impurities (to waste) HotFilt->Impurities_Solid Ice Chill in Ice Bath Cool->Ice VacFilt Vacuum Filtration Ice->VacFilt Wash Wash with Ice-Cold Solvent VacFilt->Wash Dry Dry Crystals to Constant Weight Wash->Dry Impurities_Liquid Soluble Impurities in Mother Liquor (to waste) Wash->Impurities_Liquid Pure Pure, Crystalline Product Dry->Pure

Caption: Workflow for the purification of this compound.

Purity Assessment & Troubleshooting

Verifying the purity of the final product is a mandatory step.

  • Melting Point Analysis: A sharp melting point range that is narrower than that of the crude material indicates increased purity.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred quantitative method. A pure sample should yield a single major peak.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structural integrity of the compound and can reveal the presence of structurally similar impurities.

Table 2: Troubleshooting Common Recrystallization Issues

Issue Potential Cause(s) Solution(s)
No crystals form upon cooling Too much solvent was used; the solution is not supersaturated. Boil off some of the solvent to increase the concentration and allow it to cool again. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce nucleation.[7]
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the solute; the solution is too saturated. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.
Low recovery yield Premature crystallization during hot filtration; too much solvent used; crystals washed with warm solvent. Ensure filtration apparatus is pre-heated. Use the minimum amount of hot solvent. Always wash crystals with ice-cold solvent.

| Crystals are still colored | The impurity is co-crystallizing; insufficient activated charcoal was used. | Repeat the recrystallization, potentially with a different solvent system. Ensure proper use of activated charcoal during the process. |

Safety & Hazard Management

All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • PPE: Safety glasses or goggles, a flame-resistant lab coat, and nitrile gloves are mandatory.

  • Chemical Hazards: this compound and its analogs are considered irritants. Avoid inhalation of dust and contact with skin and eyes.[9]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Dispose of chemical waste in designated containers according to institutional guidelines.

References

  • Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids.
  • Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). EP1841724B1 - Process for purification of aromatic carboxylic acids.
  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methylbenzoic acid. Retrieved from [Link]

  • University of Canterbury. (n.d.). Recrystallisation of benzoic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities.... Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • StudyMoose. (2024). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • ChemBK. (n.d.). 5-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • NIST WebBook. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. Retrieved from [Link]

Sources

Application Notes & Protocols: 5-Bromo-2-hydroxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of 5-Bromo-2-hydroxy-3-methoxybenzoic acid in modern organic synthesis.

Introduction: A Multifunctional Synthon

This compound, also known as 5-bromo-3-methoxysalicylic acid, is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry. Its utility stems from the orthogonal reactivity of its four distinct functional groups: a carboxylic acid, a phenolic hydroxyl group, a methoxy ether, and a bromine atom. This unique arrangement allows for selective, stepwise modifications, making it a versatile scaffold for constructing complex molecular architectures.

The bromine atom serves as a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The carboxylic acid and hydroxyl groups provide sites for esterification, amidation, and etherification, enabling the synthesis of diverse derivatives with potential biological activity. The interplay of these groups makes it a valuable starting material in medicinal chemistry and materials science.

Physicochemical Properties

A summary of the key properties of the reagent is provided below for quick reference.

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₇BrO₄
Molecular Weight 247.04 g/mol
CAS Number 35090-76-7
Appearance Typically a solid powder
Synonyms 5-Bromo-3-methoxysalicylic acid, 2-Hydroxy-3-methoxy-5-bromobenzoic acid

Core Application I: Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is the most synthetically versatile feature of the molecule, serving as an electrophilic partner in numerous palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry for their ability to form C-C bonds with high efficiency and functional group tolerance.[1][2] The electron-donating hydroxyl and methoxy groups can influence the reactivity of the C-Br bond, a factor to consider in catalyst and ligand selection. N-heterocyclic carbenes (NHCs) are often superior ligands in these contexts due to their strong σ-donating ability, which facilitates the oxidative addition step even with more challenging substrates.[3]

Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a powerful method for creating biaryl linkages, a common motif in pharmaceuticals.

The reaction cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of base is critical; it must be strong enough to facilitate transmetalation but not so strong as to cause unwanted side reactions with the acidic phenol and carboxylic acid groups. A carbonate or phosphate base is often a suitable compromise. The solvent system, typically a mixture of an organic solvent and water, is chosen to solubilize both the organic and inorganic reagents.

Suzuki_Coupling SM 5-Bromo-2-hydroxy- 3-methoxybenzoic acid + R-B(OH)₂ Reaction Heat (e.g., 80-100 °C) SM->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction Product 5-Aryl-2-hydroxy- 3-methoxybenzoic acid Reaction->Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

This protocol describes a representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • 4-Methylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • 2M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Add the degassed solvent system of toluene, ethanol, and water in a 4:1:1 ratio.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Acidify the aqueous layer to pH ~2 with 2M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired biaryl compound.

Core Application II: Derivatization for Biological Scaffolds

The carboxylic acid and phenolic hydroxyl groups are ideal points for modification to generate libraries of compounds for drug discovery screening. Simple derivatization reactions like amidation and esterification can significantly alter the compound's physicochemical properties (e.g., solubility, lipophilicity) and biological activity.

Amide Synthesis via Carbodiimide Coupling

Direct amidation of the carboxylic acid group is a common strategy to produce benzamide derivatives, which are known to possess a wide range of biological activities.[4]

Carbodiimide coupling agents, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine. A catalyst like 4-Dimethylaminopyridine (DMAP) is often added to accelerate the reaction.[5] The choice of a non-protic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) is crucial to prevent unwanted reactions with the coupling agents.

Amide_Synthesis Acid 5-Bromo-2-hydroxy- 3-methoxybenzoic acid Reaction Stir at RT Acid->Reaction Amine Amine (R-NH₂) Amine->Reaction CouplingAgent Coupling Agent (e.g., EDC/DMAP) CouplingAgent->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Product 5-Bromo-2-hydroxy-3-methoxy- N-R-benzamide Reaction->Product

Caption: General workflow for amide synthesis using a coupling agent.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add EDC (1.5 eq) and DMAP (0.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Add benzylamine (1.1 eq) dropwise to the mixture.

  • Allow the reaction to stir at room temperature for 18-24 hours. Monitor progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure amide product.

Core Application III: Selective Alkylation

The phenolic hydroxyl group can be selectively alkylated to form an ether. This modification is useful for structure-activity relationship (SAR) studies, as it removes a hydrogen bond donor and increases lipophilicity.

Williamson Ether Synthesis

A classic Williamson ether synthesis provides a reliable route to alkylate the phenol.

The reaction requires a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. The pKa of a phenol is typically around 10, so a moderately strong base like potassium carbonate (K₂CO₃) is sufficient. A polar aprotic solvent such as DMF or acetone is ideal as it solubilizes the reagents and promotes the Sₙ2 reaction between the phenoxide and an alkyl halide (e.g., methyl iodide). Running the reaction at room temperature is often sufficient.[6]

Note: This protocol first protects the carboxylic acid as a methyl ester to prevent it from interfering with the basic conditions of the ether synthesis.

Part A: Fischer Esterification

  • Suspend this compound (1.0 eq) in methanol (MeOH).

  • Carefully add concentrated sulfuric acid (H₂SO₄) (0.2 eq) as a catalyst.

  • Reflux the mixture for 6-8 hours until TLC indicates the consumption of the starting material.

  • Cool the reaction and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of NaHCO₃ and extract the product with ethyl acetate.

  • Dry the organic layer with Na₂SO₄, filter, and concentrate to yield methyl 5-bromo-2-hydroxy-3-methoxybenzoate, which can often be used without further purification.[7]

Part B: O-Methylation

  • Dissolve the methyl ester from Part A (1.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq) in dry DMF.[6]

  • Add methyl iodide (CH₃I) (1.5 eq) to the mixture.

  • Stir the reaction at room temperature for 4-6 hours.[6]

  • Quench the reaction by adding water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent to yield the crude product, which can be purified by column chromatography.

References

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [Link]

  • Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. ResearchGate. [Link]

  • How can a mixture of 5-bromo-2-hydroxy-4-methoxybenzaldehyde and 3-bromo-2-hydroxy-4-methoxybenzaldehyde be separated?. ResearchGate. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

  • Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. PubChem. [Link]

  • Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. PubChem. [Link]

  • Oxidative Cross-Coupling of N-(2'-Phenylphenyl)benzenesulfonamides or Benzoic and Naphthoic Acids with Alkenes Using a Palladium−Copper Catalyst System under Air. ACS Publications. [Link]

  • 5-Methoxysalicylic Acid. PubChem. [Link]

  • Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. qualitas1998.net. [Link]

  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. [Link]

  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI. [Link]

  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. [Link]

  • Synthetic method of 2-halogen-5-bromobenzoic acid.
  • 5-Methoxysalicylic Acid. PubChem. [Link]

  • Showing Compound 5-Methoxysalicylic acid (FDB011959). FooDB. [Link]

Sources

experimental setup for bromination of hydroxybenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Experimental Setup for the Regioselective Bromination of Hydroxybenzoic Acids

Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on the experimental setup and execution of the bromination of hydroxybenzoic acids. Brominated hydroxybenzoic acids are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] This guide elucidates the underlying principles of electrophilic aromatic substitution that govern regioselectivity, offers detailed, step-by-step protocols for the bromination of ortho-, meta-, and para-hydroxybenzoic acid isomers, and outlines critical safety procedures for handling the hazardous reagents involved. By explaining the causality behind experimental choices, this note serves as a practical resource for achieving reproducible and high-yield synthesis.

Introduction and Scientific Background

The introduction of bromine atoms onto the aromatic ring of hydroxybenzoic acids is a fundamental transformation in organic synthesis. The resulting brominated compounds serve as versatile building blocks, where the bromine atom can be readily converted into other functional groups via cross-coupling reactions, or can be retained to modulate the biological activity of a target molecule.[1]

The success of the bromination reaction hinges on controlling the regioselectivity—the position at which the bromine atom is introduced. This is governed by the electronic effects of the substituents already present on the benzene ring: the hydroxyl (-OH) group and the carboxylic acid (-COOH) group.

  • Hydroxyl (-OH) Group: A powerful activating group that donates electron density into the ring through resonance. It strongly directs incoming electrophiles (like Br⁺) to the ortho and para positions.[2]

  • Carboxylic Acid (-COOH) Group: A deactivating group that withdraws electron density from the ring, making the substitution reaction slower. It directs incoming electrophiles to the meta position.

When both groups are present, the powerfully activating -OH group dominates the directing effect. Therefore, bromination will occur at the positions that are ortho or para to the hydroxyl group.[3] The choice of solvent, temperature, and brominating agent can further influence the reaction's outcome and prevent side reactions like polybromination or decarboxylation.[4][5]

General Experimental Workflow

A typical experimental procedure for the bromination of hydroxybenzoic acids can be visualized as a multi-step process from setup to final product characterization.

G start_node Reactant & Solvent Preparation A 1. Dissolve Hydroxybenzoic Acid in Appropriate Solvent start_node->A process_node process_node hazard_node hazard_node end_node Product Characterization (NMR, IR, MS, MP) B 2. Cool Reaction Mixture (e.g., Ice Bath) A->B Control Exotherm C 3. Slow, Dropwise Addition of Brominating Agent B->C Maintain Temp. D 4. Reaction Monitoring (e.g., by TLC) C->D Allow to React H HAZARD: Bromine is highly corrosive and toxic. Use fume hood and appropriate PPE. C->H E 5. Quenching Excess Bromine (e.g., Na₂S₂O₃ solution) D->E Upon Completion F 6. Product Precipitation/Extraction E->F G 7. Purification (Recrystallization or Chromatography) F->G G->end_node

Figure 1: General experimental workflow for the bromination of hydroxybenzoic acids.

Safety First: Handling Bromine and Hydrobromic Acid

WARNING: Bromine and its derivatives are highly corrosive, toxic, and can cause severe chemical burns upon contact with skin, eyes, or the respiratory tract.[6] All manipulations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Required PPE & Safety EquipmentHandling & Storage GuidelinesSpill & Emergency Procedures
Chemical-resistant gloves (Nitrile or Neoprene)[7]Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., metals, strong bases).[8]Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[6]
Chemical splash goggles and a full-face shield.[7]Use corrosion-resistant containers (glass or HDPE) with tightly sealed caps.[7]Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]
Chemical-resistant apron or lab coat.Always add acid to water, never the other way around, to prevent splattering.[6]Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
Respiratory protection if ventilation is inadequate.Have a spill kit with a neutralizing agent (e.g., sodium bicarbonate) and an absorbent material readily available.Spill: Neutralize with sodium bicarbonate or another suitable agent. Absorb with an inert material and place in a sealed container for hazardous waste disposal.

Experimental Protocols

The following protocols are designed for the regioselective monobromination of the three primary isomers of hydroxybenzoic acid.

Protocol 1: Bromination of 4-Hydroxybenzoic Acid (p-hydroxybenzoic acid)

The hydroxyl group at position 4 directs bromination to its ortho positions (3 and 5). Monobromination is achieved by controlling the stoichiometry of bromine.

  • Objective: To synthesize 3-Bromo-4-hydroxybenzoic acid.

  • Reaction Principle: The highly activating -OH group directs the electrophilic substitution to the ortho position. Using a non-aqueous solvent like acetic acid helps to moderate the reaction and prevent side products.[9]

Materials:

  • 4-Hydroxybenzoic acid

  • Glacial Acetic Acid

  • Liquid Bromine (Br₂)

  • Dichloromethane (optional solvent)[9]

  • Sodium thiosulfate (Na₂S₂O₃) solution (5% w/v)

  • Distilled water

  • Anhydrous sodium sulfate

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxybenzoic acid (1 eq.) in glacial acetic acid.[9]

  • Cool the flask in an ice-water bath to 0-5 °C. This is crucial to control the reaction rate and minimize the formation of the dibrominated byproduct.

  • In the dropping funnel, prepare a solution of bromine (1.0-1.1 eq.) in a small amount of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.[9] The solution will typically turn from a reddish-brown to a lighter yellow or colorless state as the bromine is consumed.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Slowly pour the reaction mixture into a beaker of cold distilled water. A precipitate of the crude product should form.

    • To quench any unreacted bromine, add 5% sodium thiosulfate solution dropwise until the reddish color disappears.

    • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Purification:

    • Recrystallize the crude solid from an ethanol/water mixture to yield pure 3-bromo-4-hydroxybenzoic acid as a white solid.

    • Dry the crystals under vacuum.

Protocol 2: Bromination of 2-Hydroxybenzoic Acid (Salicylic Acid)

In salicylic acid, the para position relative to the -OH group is occupied by the -COOH group. Therefore, bromination is directed to the other ortho position (C5) and the other para position (C3 is also ortho). With excess bromine in aqueous solution, this reaction can lead to 2,4,6-tribromophenol via brominative decarboxylation.[4][5] Careful control is needed to achieve monobromination.

  • Objective: To synthesize 5-Bromosalicylic acid.

  • Reaction Principle: The -OH group directs bromination to the C3 and C5 positions. The C5 position (para to -OH) is sterically less hindered and electronically favored, leading to 5-bromosalicylic acid as the major product.[2] The reaction is often rapid.[10]

Materials:

  • Salicylic acid (2-hydroxybenzoic acid)

  • Aqueous solution of Potassium Bromide (KBr) and Sulphuric Acid[10]

  • Potassium bromate (KBrO₃) solution[10]

  • Sodium bisulfite (NaHSO₃)

Step-by-Step Procedure:

  • Prepare a solution by dissolving salicylic acid (1 eq.) in an aqueous solution containing potassium bromide and a catalytic amount of sulfuric acid.[10]

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of potassium bromate (which reacts with KBr in acid to generate Br₂ in situ) dropwise with vigorous stirring. The in situ generation helps control the concentration of free bromine.

  • Monitor the reaction by TLC. The reaction is typically fast.[11]

  • Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bisulfite until the yellow color of bromine disappears.

  • Work-up:

    • The product will precipitate from the aqueous solution.

    • Cool the mixture further in an ice bath to maximize precipitation.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification:

    • Recrystallize the crude product from hot water or an ethanol/water mixture.

    • Dry the purified 5-bromosalicylic acid.

Protocol 3: Bromination of 3-Hydroxybenzoic Acid (m-hydroxybenzoic acid)

Here, the ortho and para positions relative to the activating -OH group are C2, C4, and C6. All are viable positions for substitution. The outcome can be a mixture of isomers, and reaction conditions must be carefully selected to favor a specific product.

  • Objective: To synthesize brominated derivatives of 3-hydroxybenzoic acid.

  • Reaction Principle: The -OH group activates the C2, C4, and C6 positions. The reaction can yield a mixture of 2-bromo, 4-bromo, and 6-bromo isomers. Using bromine in acetic acid with a sulfuric acid catalyst can influence the product distribution.[12]

Materials:

  • 3-Hydroxybenzoic acid

  • Acetic Acid

  • Sulfuric Acid (concentrated)

  • Bromine

  • Ethyl acetate

  • Saturated brine solution

Step-by-Step Procedure:

  • Dissolve 3-hydroxybenzoic acid (1 eq.) in acetic acid in a round-bottom flask.[12]

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture gently to around 50 °C.

  • Prepare a solution of bromine (1.05 eq.) in acetic acid and add it dropwise to the reaction mixture.[12]

  • Stir the reaction at a higher temperature (e.g., 100 °C) for approximately 30 minutes.[12]

  • Work-up:

    • Allow the reaction to cool to room temperature and then dilute with water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and then with a saturated brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The resulting product is likely a mixture of isomers and may require column chromatography on silica gel for separation and purification.

Results and Characterization

The success of the synthesis should be validated through standard analytical techniques. The expected products and typical characterization data are summarized below.

Starting MaterialBrominating Agent/SolventMajor Product(s)Expected Melting Point (°C)
4-Hydroxybenzoic acidBr₂ in Acetic Acid3-Bromo-4-hydroxybenzoic acid~220-223 °C
2-Hydroxybenzoic acidKBr/KBrO₃ in H₂O5-Bromosalicylic acid~164-167 °C
3-Hydroxybenzoic acidBr₂ in Acetic Acid/H₂SO₄Mixture (e.g., 4-Bromo-3-hydroxybenzoic acid)204-207 °C (for 4-bromo isomer)[13]

Characterization:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

  • Melting Point: Comparison with literature values provides a quick purity check.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the chemical shifts and coupling patterns of protons and carbons on the aromatic ring.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (-OH, -C=O, C-Br).

References

  • Patil, B., Thakur, G. J., Shende, M., & Parmanand. (2010). Kinetics and Mechanism of the Bromination of Salicylic Acid. Asian Journal of Chemistry, 22, 5072-5076.

  • Allen. (n.d.). The aciton of bromine water (excess) on salicylic acid results in the formation of. Toppr.

  • Gauth. (n.d.). Outline the mechanism for the bromination of salicylic acid. Gauth.

  • Asian Journal of Chemistry. (2010). Kinetics and Mechanism of the Bromination of Salicylic Acid. Asian Journal of Chemistry.

  • Sarthaks eConnect. (2019). The aciton of bromine water (excess) on salicylic acid results in the formation of. Sarthaks.

  • Guidechem. (n.d.). What are the synthesis and applications of 4-Bromo-2-hydroxybenzoic acid?. Guidechem.

  • Windia Chemical. (2025). Safe Handling and Supply of Hydrobromic Acid (HBr). Windia Chemical.

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: Hydrobromic acid. Fisher Scientific.

  • Filo. (2025). Given the compound p-hydroxybenzoic acid (4-hydroxybenzoic acid) reacts with Br2/H2O. Filo.

  • Vyas, P.V., et al. (2003). An efficient method of bromination of aromatic amines, hydrocarbons and naptholts. Tetrahedron Letters, 44, 4085-4088. (Referenced within a methods document).

  • ICL-IP. (n.d.). Hydrobromic Acid Safety Handbook. ICL Industrial Products.

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation.

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. Google Patents.

  • Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Organic Syntheses.

  • ChemicalBook. (n.d.). 4-Bromo-2-hydroxybenzoic acid synthesis. ChemicalBook.

  • PubChem. (n.d.). 4-Bromo-3-hydroxybenzoic acid. National Center for Biotechnology Information.

Sources

reaction conditions for esterification of 5-Bromo-2-hydroxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Selective Esterification of 5-Bromo-2-hydroxy-3-methoxybenzoic Acid

This document provides a detailed guide for researchers, scientists, and drug development professionals on the reaction conditions for the selective esterification of this compound. As a key intermediate in the synthesis of various biologically active molecules, the successful and selective esterification of this compound is of significant interest. This guide moves beyond simple step-by-step instructions to explain the rationale behind protocol choices, addressing potential challenges and offering robust solutions.

Introduction: The Challenge of Selective Acylation

This compound is a multifunctional aromatic compound. Its utility in medicinal chemistry and materials science often requires modification of the carboxylic acid group into an ester. The primary synthetic challenge arises from the presence of two nucleophilic sites: the carboxylic acid and the phenolic hydroxyl group. Under many conditions, these two groups have comparable acidities and nucleophilicities, leading to a mixture of products, including O-acylation of the phenol, self-esterification leading to polymerization, and the desired carboxylate ester.[1][2]

Therefore, achieving high yields of the desired ester necessitates a carefully chosen strategy that favors the esterification of the carboxylic acid while leaving the phenolic hydroxyl group intact. This guide details two primary, field-proven methodologies: the classic Fischer-Speier Esterification for simple alcohols and the milder Steglich Esterification for more sensitive or complex substrates.

Strategic Approach: Selecting the Right Esterification Pathway

The choice of esterification method is dictated by the nature of the alcohol and the overall acid/base sensitivity of the starting material.

  • Fischer-Speier Esterification : This is the workhorse method for simple, unhindered primary and secondary alcohols (e.g., methanol, ethanol).[3][4] The reaction is catalyzed by a strong acid (e.g., H₂SO₄, p-TsOH) and driven to completion by using a large excess of the alcohol, which also serves as the solvent.[1][5] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity and making it susceptible to nucleophilic attack by the alcohol.[1][4] The phenolic hydroxyl group is significantly less nucleophilic under these strongly acidic conditions and does not readily compete.

  • Steglich Esterification : For acid-sensitive substrates, tertiary alcohols, or more valuable, complex alcohols where using a large excess is not feasible, the Steglich esterification offers a mild and highly efficient alternative.[3][6][7] This reaction employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[8] The reaction proceeds at room temperature and under neutral conditions, forming a highly reactive O-acylisourea intermediate that is then attacked by the alcohol.[7] DMAP serves as an acyl transfer agent, accelerating the reaction and suppressing the formation of the common N-acylurea side product.[7]

Below is a decision-making framework for selecting the appropriate method.

G start Select Alcohol for Esterification q1 Is the alcohol a simple primary or secondary alcohol (e.g., MeOH, EtOH)? start->q1 fischer Protocol 1: Fischer-Speier Esterification q1->fischer  Yes q2 Is the substrate acid-sensitive or is the alcohol hindered, tertiary, or precious? q1->q2  No end_node Proceed to Purification fischer->end_node steglich Protocol 2: Steglich Esterification q2->steglich  Yes steglich->end_node

Caption: Decision tree for selecting an esterification protocol.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Fischer-Speier Esterification of this compound with Methanol

This protocol is optimized for the synthesis of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate.

Rationale: Using methanol in large excess serves as both the reactant and the solvent, shifting the reaction equilibrium towards the product side according to Le Châtelier's principle. Concentrated sulfuric acid is a cost-effective and highly efficient catalyst for protonating the carboxylic acid carbonyl, making it more electrophilic.[5]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 50 mL). Stir the mixture until the acid is fully dissolved or well-suspended.

  • Carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL, ~0.1 eq) to the stirring solution.[1] An exothermic reaction may occur.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-10 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (e.g., 100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, Caution: CO₂ evolution ), and finally with brine (1 x 50 mL).[9]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude ester by recrystallization (e.g., from a mixture of hexane and ethyl acetate) or column chromatography on silica gel.

Protocol 2: Steglich Esterification with a Secondary Alcohol (e.g., Isopropanol)

This protocol is ideal for alcohols that are more sterically hindered or when milder conditions are required.

Rationale: This method avoids harsh acidic conditions and high temperatures. DCC activates the carboxylic acid by forming an O-acylisourea intermediate.[7] The DMAP catalyst is a superior nucleophile compared to the alcohol and forms a highly reactive acylpyridinium intermediate, which is then readily attacked by the alcohol, preventing the slower, undesired rearrangement of the O-acylisourea to a stable N-acylurea.[7]

Materials:

  • This compound

  • Isopropanol (or other alcohol, 1.2-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the alcohol (1.2 eq) and DMAP (0.1 eq) to the solution and stir.

  • Cool the mixture to 0°C in an ice bath.

  • In a separate container, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Transfer the combined filtrate to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Summary of Reaction Conditions & Troubleshooting

The following table summarizes the key parameters and considerations for each protocol.

ParameterFischer-Speier EsterificationSteglich Esterification
Alcohol Type Primary & secondary (simple)Primary, secondary, tertiary, hindered, acid-sensitive
Catalyst/Reagents H₂SO₄ or p-TsOH (catalytic)DCC or EDC (stoichiometric), DMAP (catalytic)
Solvent Excess alcoholAnhydrous aprotic (DCM, THF, Acetonitrile[10])
Temperature Reflux (60-110°C)0°C to Room Temperature
Typical Time 1-10 hours[1]12-24 hours
Advantages Simple, inexpensive reagents, scalable.Mild conditions, high yields, broad substrate scope.[6]
Disadvantages Harsh acidic conditions, high temp, not suitable for sensitive substrates or tertiary alcohols.[3]Stoichiometric byproduct (DCU) must be removed, DCC is an allergen, reagents are more expensive.[6]

Troubleshooting Common Issues:

  • Low Yield / Incomplete Reaction :

    • Fischer: Ensure the alcohol is anhydrous and used in large excess. The acid catalyst may need to be fresh. Reaction time may need to be extended.[1]

    • Steglich: Ensure all reagents and solvents are anhydrous. Check the quality of the DCC. For very hindered alcohols, a longer reaction time or slight warming may be necessary.

  • Formation of Side Products :

    • The primary side product of concern is the etherification of the phenolic -OH. This is minimized by using the acidic conditions of the Fischer protocol or the neutral conditions of the Steglich protocol.[2] Basic conditions (e.g., using alkyl halides and a base) are known to cause competing O-alkylation.[11][12]

    • In the Steglich reaction, a slow-moving spot on TLC may indicate the formation of the N-acylurea byproduct. This occurs when the alcohol is not sufficiently nucleophilic.[7] Ensure a proper catalytic amount of DMAP is used.

Reaction Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Starting Material: 5-Bromo-2-hydroxy- 3-methoxybenzoic acid C Combine Reagents (See Protocol 1 or 2) A->C B Select & Prepare Alcohol + Reagents B->C D Monitor by TLC C->D E Quench & Extract D->E Reaction Complete F Dry & Concentrate E->F G Purify (Recrystallization or Chromatography) F->G H Characterize Final Product G->H

Caption: General experimental workflow for esterification.

Conclusion

The selective esterification of this compound can be achieved with high efficiency by selecting the appropriate reaction conditions. For simple and robust alcohols, the Fischer-Speier esterification provides a straightforward and economical route. For more delicate, sterically hindered, or valuable alcohol substrates, the mild and versatile Steglich esterification is the method of choice. By understanding the underlying mechanisms and potential pitfalls associated with each method, researchers can effectively synthesize the desired ester derivatives while minimizing competing side reactions, facilitating advancements in drug discovery and materials science.

References

  • Shelkov, R., Nahmany, M., & Melman, A. (2002). Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry. Available from: [Link]

  • Shelkov, R., Nahmany, M., & Melman, A. (2002). Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry. Available from: [Link]

  • Selective esterifications of alcohols and phenols through carbodiimide couplings | Request PDF - ResearchGate. Available from: [Link]

  • Kalita, C., Bharadwaj, S. K., & Saikia, P. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 9(2). Available from: [Link]

  • Steglich esterification - Wikipedia. Available from: [Link]

  • Bowden, K., Chapman, N. B., & Shorter, J. (1964). The kinetics of the esterification of ortho-substituted benzoic acids by methanol. Journal of the Chemical Society (Resumed). Available from: [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(7), 2551-2651. Available from: [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Available from: [Link]

  • Esterification of hydroxybenzoic acids - US5260475A - Google Patents.
  • Esterification of hydroxybenzoic acids - US5260475A - Google Patents.
  • Esterification of carboxylic acids containing phenol groups - EP0139252A2 - Google Patents.
  • A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction - ResearchGate. Available from: [Link]

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Available from: [Link]

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. Available from: [Link]

  • Mitsunobu Reaction. (2019). Organic Chemistry. Available from: [Link]

  • Newman, M. S., & Courduvelis, C. (1965). Studies on the Acid-Catalyzed Esterification of Substituted o-Benzoylbenzoic Acids in Methanol. The Journal of Organic Chemistry, 30(6), 1795–1801. Available from: [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. Available from: [Link]

  • Steglich Esterification - Organic Chemistry Portal. Available from: [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - JoVE. (2018). Available from: [Link]

  • Synthesis method of 2-bromo-3, 4-methylenedioxy-5-methoxybenzoic acid methyl ester.
  • Fischer Esterification-Typical Procedures - OperaChem. (2024). Available from: [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Available from: [Link]

  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? | ResearchGate. (2015). Available from: [Link]

  • Fischer–Speier esterification - Wikipedia. Available from: [Link]

  • Gilles, A., et al. (2015). Synthesis of Juglone Esters by Steglich Reaction Modified with Lewis Acids and Evaluation of Their Wax Deposition Inhibitor Activity. Journal of the Brazilian Chemical Society, 26(1), 74-80. Available from: [Link]

  • Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. Available from: [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - ResearchGate. Available from: [Link]

  • Preparation of alkyl esters of parahydroxybenzoic acid - US3321509A - Google Patents.
  • Methyl 5-bromo-2-hydroxy-3-methoxybenzoate | C9H9BrO4 | CID 15054916 - PubChem. Available from: [Link]

  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024). Available from: [Link]

  • A typical DCC + DMAP mediated Steglich esterification - ResearchGate. Available from: [Link]

  • Synthesis process of 2-bromo-5-methoxybenzoic acid - CN115974678A - Google Patents.
  • Methyl 5-bromo-2-hydroxybenzoate - PMC - NIH. Available from: [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - NIH. Available from: [Link]

  • Synthetic method of 2-bromo-5-methoxybenzoic acid - CN112250562A - Google Patents.

Sources

The Strategic Utility of 5-Bromo-2-hydroxy-3-methoxybenzoic Acid in Synthetic Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffolding Molecule

5-Bromo-2-hydroxy-3-methoxybenzoic acid is a trifunctional aromatic compound poised as a strategic building block for synthetic chemists, particularly those in drug discovery and materials science. Its carefully arranged functional groups—a carboxylic acid, a phenolic hydroxyl group, and an aryl bromide—offer orthogonal reactivity, enabling sequential and site-selective modifications. This guide provides an in-depth exploration of its chemical personality, potential applications, and detailed protocols for its derivatization, empowering researchers to harness its full synthetic potential.

The intrinsic electronic nature of the substituents dictates the reactivity of each site. The hydroxyl and methoxy groups are electron-donating, activating the aromatic ring towards electrophilic substitution, while the bromine atom and the meta-positioned carboxylic acid are electron-withdrawing. The interplay of these effects, combined with the steric environment, allows for controlled chemical transformations at each of the three key functional groups.

PropertyValue
Molecular Formula C₈H₇BrO₄
Molecular Weight 247.05 g/mol
CAS Number 35090-76-7
Appearance Off-white to pale yellow solid
Key Reactive Sites 1. Carboxylic Acid2. Phenolic Hydroxyl3. Aryl Bromide

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COOH [label="Carboxylic Acid\n(Esterification, Amidation)", pos="3.5,1.5!"]; OH [label="Phenolic Hydroxyl\n(Etherification, Acylation)", pos="-3.5,1.5!"]; Br [label="Aryl Bromide\n(Cross-Coupling)", pos="0,-3!"];

main -> COOH [label="Site 1", color="#4285F4", fontcolor="#4285F4"]; main -> OH [label="Site 2", color="#EA4335", fontcolor="#EA4335"]; main -> Br [label="Site 3", color="#34A853", fontcolor="#34A853"]; }

Caption: Key reactive sites on this compound.

Core Synthetic Transformations & Protocols

The true value of a building block is realized through the reactions it can undergo. Below are detailed protocols for the most strategic transformations of this compound. These protocols are based on established methodologies for analogous substrates and are designed to be robust starting points for experimental work.

Reactions at the Carboxylic Acid: Amide and Ester Formation

The carboxylic acid moiety is readily converted into amides and esters, which are fundamental linkages in a vast number of biologically active molecules. Amide formation, in particular, is a cornerstone of medicinal chemistry.

This protocol describes the synthesis of a benzamide via the formation of an acyl chloride intermediate, a classic and high-yielding method.

Workflow:

Amidation_Workflow start 5-Bromo-2-hydroxy- 3-methoxybenzoic acid acyl_chloride Acyl Chloride Formation (SOCl₂, cat. DMF) start->acyl_chloride coupling Amine Coupling (Amine, Base) acyl_chloride->coupling product Substituted Benzamide coupling->product

Caption: Workflow for benzamide synthesis via an acyl chloride intermediate.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops)

  • Substituted primary or secondary amine (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

Procedure:

  • Acyl Chloride Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq). Suspend the acid in anhydrous DCM. Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature, then heat to reflux (approx. 40 °C for DCM) for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

  • Amine Coupling: Dissolve the crude acyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.1 eq) and TEA (2.0 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Expertise & Causality: The conversion to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine.[1] The use of a base like TEA is crucial to neutralize the HCl byproduct, driving the reaction to completion.[1] The phenolic hydroxyl group may be acylated under these conditions; if this is not desired, protection of the phenol (e.g., as a silyl ether) may be necessary prior to the reaction, or milder coupling conditions (e.g., using HATU or EDC) should be employed.

Reactions at the Phenolic Hydroxyl: Williamson Ether Synthesis

The phenolic hydroxyl group provides a handle for introducing a variety of substituents through etherification, which can modulate properties such as solubility, lipophilicity, and metabolic stability. The Williamson ether synthesis is a fundamental method for this transformation.[2][3][4][5]

This protocol outlines a general procedure for the alkylation of the phenolic hydroxyl group.

Workflow:

Etherification_Workflow start 5-Bromo-2-hydroxy- 3-methoxybenzoic acid deprotonation Deprotonation (Base, e.g., K₂CO₃) start->deprotonation sn2 SN2 Reaction (Alkyl Halide) deprotonation->sn2 product 2-Alkoxy Derivative sn2->product

Caption: Workflow for Williamson ether synthesis.

Materials:

  • This compound (1.0 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.2 eq)

  • Anhydrous Acetone or N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.5 eq).

  • Add anhydrous acetone or DMF as the solvent.

  • Add the alkyl halide (1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 56 °C for acetone) and stir vigorously for 4-24 hours. Note that the carboxylic acid will also be deprotonated by the base, but the resulting carboxylate is a much weaker nucleophile than the phenoxide and is unlikely to react with the alkyl halide.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and water.

  • Acidify the aqueous layer with 1 M HCl to pH ~2-3 to protonate the carboxylic acid.

  • Extract the product into the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Trustworthiness: This protocol is self-validating. The progress can be easily monitored by TLC, and the final product can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS). The change in the chemical shift of the aromatic protons and the appearance of new signals corresponding to the added alkyl group in the NMR spectrum will confirm a successful reaction.

Reactions at the Aryl Bromide: Suzuki-Miyaura Cross-Coupling

The aryl bromide is arguably the most versatile functional group on this building block, serving as a key anchor point for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond, is a powerful tool for constructing biaryl structures, which are prevalent in pharmaceuticals and organic materials.[6][7]

This protocol provides a general method for coupling an arylboronic acid to the 5-position of the benzoic acid core.

Workflow:

Suzuki_Workflow start 5-Bromo-2-hydroxy- 3-methoxybenzoic acid coupling Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) start->coupling product 5-Aryl-2-hydroxy- 3-methoxybenzoic acid

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under an inert atmosphere.

  • Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 6-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water. Acidify the aqueous layer with 1 M HCl to pH ~2-3 and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Authoritative Grounding: The mechanism of the Suzuki coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8] The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[6] The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and should be optimized for specific substrates.

Applications in Drug Discovery and Medicinal Chemistry

While specific, published applications of this compound are not yet widespread, its structure is highly suggestive of its potential in medicinal chemistry. The substituted benzoic acid motif is a common feature in many therapeutic agents.

The structural relative, (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide (FLB 457), is a known high-affinity antagonist for dopamine D2 and D3 receptors.[9] This highlights the relevance of the 5-bromo-2,3-dioxygenated benzamide scaffold for developing agents that target the central nervous system. Dopamine receptors are implicated in a range of neuropsychiatric disorders, including Parkinson's disease and schizophrenia.[9][10][11] The ability to derivatize this compound at its three reactive sites allows for the creation of a diverse library of compounds that can be screened for activity against such targets.

Furthermore, an unverified report suggests that this compound may possess fungicidal properties and the ability to cross the blood-brain barrier, which, if substantiated, would open up additional avenues for therapeutic development.[12]

Conclusion

This compound represents a building block of significant strategic value. Its three distinct functional groups offer a platform for controlled, sequential chemical modifications, enabling the synthesis of complex molecular architectures. By leveraging the established reactivity patterns of its carboxylic acid, phenolic hydroxyl, and aryl bromide moieties, researchers can efficiently generate novel compounds for screening in drug discovery and for the development of new materials. The protocols and insights provided in this guide serve as a robust foundation for unlocking the synthetic potential of this versatile molecule.

References

  • Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-430.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Available at: [Link]

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Bioorganic & Medicinal Chemistry Letters.
  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Myers, A. G. The Suzuki Reaction. Available at: [Link]

  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • PubChem. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. Available at: [Link]

  • National Center for Biotechnology Information. (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2-[11C]methoxy-3-methoxybenzamide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
  • PrepChem. Synthesis of 2-bromo-5-methoxybenzoic acid. Available at: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 2024.
  • AOBChem USA. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. Available at: [Link]

  • Liu, S.-Y., & Wang, X. (2010). (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1805.
  • Karki, R., et al. (2002). A D2 class dopamine receptor transactivates a receptor tyrosine kinase to inhibit NMDA receptor transmission. Neuron, 35(6), 1111-1122.
  • Siegel, G. J., et al. (Eds.). (1999). Dopamine Receptors. In: Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition.
  • Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program.
  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Journal of Chemical Research.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • PubChem. 5-Bromo-2-methoxybenzoic acid. Available at: [Link]

  • National Center for Biotechnology Information. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine.

Sources

Application Notes and Protocols for Cell-Based Assays Involving 5-Bromo-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Benzoic Acid Derivative

5-Bromo-2-hydroxy-3-methoxybenzoic acid is a halogenated and methoxylated derivative of benzoic acid. While direct biological data on this specific compound is emerging, the broader family of substituted benzoic acids is a wellspring of bioactive molecules with significant therapeutic potential. Structurally related compounds have demonstrated a range of activities, including anti-inflammatory, antioxidant, and anticancer effects. For instance, certain brominated and methoxylated phenolic compounds have been shown to modulate key signaling pathways implicated in disease, such as the NF-κB and MAPK pathways which are central to the inflammatory response. Furthermore, other related molecules have exhibited protective effects against oxidative stress.

These tantalizing clues from structurally adjacent molecules provide a strong impetus for the systematic investigation of this compound in a variety of cell-based assay systems. This guide provides a comprehensive suite of protocols for researchers, scientists, and drug development professionals to explore the bioactivity of this compound. The following sections detail methods to assess its cytotoxicity, anti-inflammatory potential, impact on oxidative stress, and its influence on crucial cellular signaling cascades.

These protocols are designed to be self-validating, with an emphasis on appropriate controls and clear data interpretation. By following these guidelines, researchers can generate robust and reliable data to elucidate the biological functions of this compound and evaluate its potential as a novel therapeutic agent.

Preparing this compound for Cell-Based Assays

Accurate and reproducible results in cell-based assays begin with the correct preparation of the test compound. The solubility of a compound is a critical parameter for ensuring its bioavailability in cell culture.

Solubility and Stock Solution Preparation:

While explicit quantitative solubility data for this compound is not widely published, it is anticipated to be soluble in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions of organic compounds for cell culture.

Recommended Protocol for Stock Solution Preparation:

  • Initial Solubility Test: To prepare a 10 mM stock solution, dissolve 2.47 mg of this compound (Molecular Weight: 247.04 g/mol ) in 1 mL of high-quality, sterile DMSO.

  • Vortexing and Observation: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Visually inspect the solution for any undissolved particulate matter. If the compound is fully dissolved, this 10 mM stock can be used for further dilutions.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect the solution from light.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before each experiment. The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

I. Cytotoxicity and Cell Viability Assessment: The MTT Assay

Before investigating the specific biological activities of this compound, it is essential to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1] The amount of formazan produced is directly proportional to the number of viable cells.[2]

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24h for cell adherence seed_cells->incubate_24h add_compound Add varying concentrations of the compound incubate_24h->add_compound incubate_treatment Incubate for the desired exposure time (e.g., 24, 48, 72h) add_compound->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed your cells of interest (e.g., HeLa, RAW 264.7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

II. Anti-Inflammatory Activity Assessment

Based on the activity of structurally similar compounds, this compound may possess anti-inflammatory properties. This can be investigated by measuring its effect on the production of inflammatory mediators and the activation of key inflammatory signaling pathways in macrophage-like cells such as RAW 264.7 or THP-1 cells.

A. Measurement of Nitric Oxide (NO) Production

Principle: Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages. The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable metabolite, nitrite, in the cell culture supernatant.

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat them with this compound for 1-2 hours before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite should be generated to quantify the nitrite concentration in the samples.

B. Analysis of Pro-Inflammatory Cytokine Production (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.

Protocol:

  • Cell Culture and Treatment: Similar to the NO assay, treat macrophages with the compound prior to LPS stimulation.

  • Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength as specified in the kit protocol.

C. Investigation of NF-κB and MAPK Signaling Pathways

Principle: The NF-κB and MAPK signaling pathways are central to the inflammatory response. Western blotting can be used to assess the activation of these pathways by measuring the phosphorylation status of key proteins.[3] The degradation of IκBα and the phosphorylation of p65 are indicators of NF-κB activation, while the phosphorylation of ERK, JNK, and p38 indicates MAPK pathway activation.[3]

Signaling Pathway Diagram:

Inflammation_Pathway cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_response Cellular Response LPS LPS MAP3K MAP3K LPS->MAP3K IKK IKK LPS->IKK MAP2K MAP2K MAP3K->MAP2K P MAPK MAPK (ERK, JNK, p38) MAP2K->MAPK P Nucleus Nucleus MAPK->Nucleus translocation IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB degradation frees NFkB->Nucleus translocation Inflammatory_Genes Transcription of Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes

Caption: Simplified diagram of the NF-κB and MAPK signaling pathways.

Western Blot Protocol:

  • Cell Lysis: After treatment with the compound and LPS for a shorter duration (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p65, IκBα, ERK, JNK, and p38 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the extent of pathway activation.

III. Oxidative Stress Assessment

The presence of a phenolic hydroxyl group in this compound suggests potential antioxidant activity. This can be assessed by measuring its ability to reduce intracellular reactive oxygen species (ROS).

Principle: The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is a common method for detecting intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.[4] The fluorescence intensity is proportional to the level of intracellular ROS.[4]

Protocol:

  • Cell Culture and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat the cells with this compound for a specified time.

  • ROS Induction: Induce oxidative stress by treating the cells with a known ROS inducer, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).[4]

  • DCFH-DA Staining:

    • Remove the treatment medium and wash the cells with warm PBS.

    • Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.[5]

    • Incubate for 30 minutes at 37°C in the dark.[5]

  • Data Acquisition:

    • Wash the cells with PBS to remove excess probe.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[4]

Data Presentation:

Table 1: Hypothetical Cytotoxicity Data for this compound

Concentration (µM) % Cell Viability (24h) % Cell Viability (48h)
0 (Untreated) 100 ± 5.2 100 ± 6.1
0 (Vehicle - 0.1% DMSO) 98.5 ± 4.8 97.9 ± 5.5
1 95.3 ± 6.0 92.1 ± 7.3
10 88.7 ± 5.4 75.4 ± 6.8
50 65.2 ± 7.1 40.1 ± 5.9

| 100 | 30.8 ± 4.9 | 15.6 ± 3.2 |

Table 2: Hypothetical Anti-Inflammatory Activity Data

Treatment Nitrite (µM) TNF-α (pg/mL) p-p65/total p65 (Fold Change)
Control 2.1 ± 0.3 50 ± 12 1.0
LPS (1 µg/mL) 25.4 ± 2.1 1500 ± 120 5.2 ± 0.6
LPS + Compound (10 µM) 15.8 ± 1.5 950 ± 98 3.1 ± 0.4

| LPS + Compound (50 µM) | 8.2 ± 0.9 | 420 ± 55 | 1.8 ± 0.3 |

Table 3: Hypothetical Antioxidant Activity Data

Treatment Relative Fluorescence Units (RFU)
Control 100 ± 15
H₂O₂ (100 µM) 850 ± 75
H₂O₂ + Compound (10 µM) 520 ± 60

| H₂O₂ + Compound (50 µM) | 250 ± 40 |

References

  • Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. [Link]

  • OxisResearch. (n.d.). ROS Assay Kit Protocol. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • PubMed. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. [Link]

  • PubMed. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. [Link]

  • Enzo Life Sciences. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy. [Link]

Sources

Application Note: A Comprehensive Guide to the Spectroscopic Characterization of 5-Bromo-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-2-hydroxy-3-methoxybenzoic acid, also known as 5-bromovanillic acid, is a substituted aromatic carboxylic acid. Its molecular structure, featuring a bromine atom, a hydroxyl group, a methoxy group, and a carboxylic acid function on a benzene ring, makes it a valuable intermediate in organic synthesis and a target for investigation in medicinal chemistry. The precise arrangement of these substituents is critical to its chemical reactivity and potential biological activity. Therefore, unambiguous structural confirmation and purity assessment are paramount.

This guide provides a detailed, multi-technique approach to the spectroscopic characterization of this compound. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the protocols but on the scientific rationale behind the experimental choices and the synergy between the different analytical techniques for complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

Application Note

NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR confirms the number and connectivity of hydrogen atoms, while ¹³C NMR identifies all unique carbon environments.

  • Expertise & Causality : The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups like bromine, hydroxyl, and carboxyl deshield nearby nuclei, shifting their signals downfield (to higher ppm values). Conversely, the electron-donating methoxy group provides a shielding effect.[1] The choice of a deuterated polar aprotic solvent, such as DMSO-d₆, is a deliberate experimental decision. Unlike protic solvents (like D₂O or CD₃OD), DMSO-d₆ allows for the observation of exchangeable protons from the hydroxyl (-OH) and carboxylic acid (-COOH) groups, which provide crucial structural information.[2] In ¹³C NMR, broadband proton decoupling is employed to simplify the spectrum, collapsing the carbon signals into singlets and improving the signal-to-noise ratio.[3]

Detailed Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution : Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Homogenization : Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required.

  • Referencing : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), or reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).[2]

  • Instrument Setup : Place the NMR tube in the spectrometer (e.g., 400 MHz for ¹H, 100 MHz for ¹³C).[2] Allow the sample to thermally equilibrate inside the probe.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR : Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.[4]

  • Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Integrate the ¹H NMR signals to determine the relative proton ratios.

Data Interpretation and Visualization

The combined NMR data provide a complete picture of the molecule's structure. The presence of two distinct aromatic signals, a methoxy signal, and two exchangeable proton signals, along with eight unique carbon signals, is definitive proof of the compound's identity.

Table 1: Expected NMR Spectral Data for this compound in DMSO-d₆

¹H NMR Data ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
~13.0 (s, broad, 1H) -COOH ~168-172 C =O (Carboxylic Acid)
~9.8 (s, broad, 1H) Ar-OH ~151 C -OH
~7.35 (d, J≈2.5 Hz, 1H) Ar-H (H-6) ~148 C -OCH₃
~7.20 (d, J≈2.5 Hz, 1H) Ar-H (H-4) ~125 C -H (C-6)
~3.85 (s, 3H) -OCH ~122 C -H (C-4)
~118 C -COOH
~112 C -Br
~56 -OC H₃

(Note: Predicted chemical shifts are based on data for structurally similar compounds and established chemical shift theory. Actual values may vary slightly.)[5][6]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in DMSO-d6 (0.7 mL) A->B C Add TMS (Internal Standard) B->C D Insert into Spectrometer (400 MHz) C->D E Acquire 1H & 13C Spectra (Proton Decoupled for 13C) D->E F Fourier Transform (FID -> Spectrum) E->F G Phase & Baseline Correction F->G H Integrate & Assign Signals G->H

Fig. 1: NMR Spectroscopy Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Application Note

FTIR spectroscopy is an essential technique for rapidly identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

  • Expertise & Causality : For this compound, the FTIR spectrum is dominated by features characteristic of a carboxylic acid and a phenol. The carboxylic acid O-H bond vibration appears as a very broad absorption band spanning from ~3300 cm⁻¹ to 2500 cm⁻¹, a result of strong intermolecular hydrogen bonding that forms a stable dimer structure.[7] Superimposed on this may be the phenolic O-H stretch. The carbonyl (C=O) stretch of the carboxylic acid is an intense, sharp peak typically found around 1680-1700 cm⁻¹.[8] The exact position can be influenced by conjugation with the aromatic ring and hydrogen bonding. Other key vibrations include C-O stretches from the acid and methoxy groups, aromatic C=C stretches, and the C-Br stretch in the fingerprint region.

Detailed Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

  • Sample Application : Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure : Lower the ATR press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition : Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Processing : The resulting spectrum of % Transmittance or Absorbance vs. Wavenumber (cm⁻¹) is displayed. Label the significant peaks.

  • Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Data Interpretation and Visualization

The FTIR spectrum provides a quick and reliable fingerprint of the molecule, confirming the presence of all key functional groups in a single measurement.

Table 2: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Expected Appearance
3300 - 2500 O-H Stretch (Carboxylic Acid Dimer) Very Broad, Strong
~3200 O-H Stretch (Phenol) Broad, may be obscured by acid O-H
~3050 C-H Stretch (Aromatic) Weak to Medium
~2950 C-H Stretch (Methoxy -CH₃) Weak to Medium
1700 - 1680 C=O Stretch (Carboxylic Acid) Sharp, Very Strong
1600, 1470 C=C Stretch (Aromatic Ring) Medium to Strong
~1250 C-O Stretch (Acid/Aryl Ether) Strong

| 700 - 550 | C-Br Stretch | Medium |

(Note: These are approximate ranges. The exact positions can vary based on the sample state and intermolecular interactions.)[7][8][9]

FTIR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Apply Solid Sample to Crystal B->C D Apply Pressure Arm C->D E Acquire Spectrum (4000-400 cm-1) D->E F Analyze Spectrum: Identify Functional Group Peaks E->F

Fig. 2: ATR-FTIR Spectroscopy Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

Application Note

UV-Vis spectroscopy provides information about the conjugated π-electron system within a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy state (e.g., π→π* transitions).

  • Expertise & Causality : The primary chromophore in this compound is the substituted benzene ring. The presence of auxochromes—substituents with non-bonding electrons like -OH, -OCH₃, and -Br—modifies the energy levels of the π-system. These groups typically cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λ_max) compared to unsubstituted benzene. Phenolic acids and their derivatives generally exhibit strong absorption in the 200-320 nm range.[10] The solvent can also influence the λ_max; polar solvents can stabilize the excited state, often causing a shift in the absorption bands.

Detailed Protocol: Solution UV-Vis Spectroscopy
  • Solvent Selection : Choose a UV-transparent solvent in which the sample is soluble. Methanol or ethanol are common choices.

  • Sample Preparation : Prepare a dilute stock solution of the compound in the chosen solvent. From this stock, prepare a final solution in a quartz cuvette with a concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU (Absorbance Units).

  • Instrument Blank : Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

  • Data Acquisition : Replace the blank cuvette with the sample cuvette. Scan the sample across a relevant wavelength range, typically from 400 nm down to 200 nm.

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λ_max).

Data Interpretation and Visualization

The UV-Vis spectrum helps to confirm the presence of the aromatic chromophore and can be used for quantitative analysis via the Beer-Lambert law if a calibration curve is prepared.

Table 3: Expected UV-Vis Absorption Data for this compound

Parameter Expected Value (in Methanol)
Primary λ_max ~260 - 290 nm
Secondary λ_max ~210 - 230 nm

(Note: Benzoic acid derivatives typically show multiple absorption bands corresponding to different electronic transitions within the aromatic system.)[10]

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Prepare Dilute Solution (e.g., in Methanol) B Transfer to Quartz Cuvette A->B C Run Solvent Blank B->C D Scan Sample (200-400 nm) C->D E Identify λmax (Wavelengths of Max Absorbance) D->E

Fig. 3: UV-Vis Spectroscopy Workflow

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Application Note

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound. The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Expertise & Causality : The most critical diagnostic feature in the mass spectrum of this compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[9] Consequently, the molecular ion peak will not be a single peak but a pair of peaks (M and M+2) separated by 2 m/z units and having nearly identical intensities. This doublet is an unambiguous indicator of the presence of a single bromine atom in the molecule. Using high-resolution mass spectrometry (HRMS), the exact mass can be determined to several decimal places, allowing for the calculation of a unique elemental formula (C₈H₇BrO₄).[11] Analysis of the fragmentation pattern provides further structural confirmation.

Detailed Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation : Prepare a dilute solution of the sample (typically ~10-100 µg/mL) in a solvent suitable for ESI, such as a mixture of methanol and water. A trace amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to aid ionization.

  • Ionization Mode Selection : For a carboxylic acid, negative ion mode is often preferred as the molecule can be easily deprotonated to form the [M-H]⁻ ion.

  • Infusion : The sample solution is introduced into the mass spectrometer's source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Tuning : Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and strong signal for the ion of interest.

  • Data Acquisition : Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-500). For fragmentation studies (MS/MS), the molecular ion is isolated and fragmented to produce a daughter ion spectrum.[12]

Data Interpretation and Visualization

The mass spectrum provides the definitive molecular weight and, with HRMS, the elemental formula. The bromine isotope pattern is a key confirmation point.

Table 4: Expected Mass Spectrometry Data for this compound

Ion (Negative ESI Mode) Expected m/z Key Feature
[M-H]⁻ 244.95 / 246.95 Isotope doublet with ~1:1 intensity ratio, confirming one Br atom.
[M-H-CH₃]⁻ 229.9 / 231.9 Loss of a methyl radical from the methoxy group.
[M-H-CO₂]⁻ 200.9 / 202.9 Decarboxylation of the molecular ion.

(Note: The exact mass values are calculated for [C₈H₆⁷⁹BrO₄]⁻ and [C₈H₆⁸¹BrO₄]⁻. Observed m/z values should be within a few ppm in HRMS.)[9][13]

MS_Workflow A Prepare Dilute Solution (~50 µg/mL in MeOH/H2O) B Select Ionization Mode (e.g., Negative ESI) A->B C Infuse Sample into MS Source B->C D Acquire Full Scan Spectrum (m/z 100-500) C->D E Analyze Data D->E F Identify [M-H]- Ion (Look for 1:1 Isotope Doublet) E->F G Analyze Fragmentation Pattern (MS/MS if needed) E->G

Fig. 4: ESI-Mass Spectrometry Workflow

Integrated Analysis for Structural Confirmation

No single technique provides all the necessary information. The true power of spectroscopic characterization lies in the integration of data from all these methods.

  • MS confirms the molecular weight and elemental formula (C₈H₇BrO₄) and establishes the presence of one bromine atom.

  • FTIR confirms the presence of the key functional groups: an -OH (phenol), a -COOH (carboxylic acid), a -OCH₃ (methoxy), and an aromatic ring.

  • UV-Vis confirms the existence of a substituted aromatic π-electron system.

  • ¹H and ¹³C NMR provide the final, definitive proof of the structure. They show the exact connectivity of the atoms, confirming the 1,2,3,5-substitution pattern on the benzene ring and distinguishing this isomer from all other possibilities.

Together, these techniques provide a self-validating system, ensuring an authoritative and trustworthy characterization of this compound for any research or development application.

References

  • Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823-4836. [Link][7][14][15]

  • Setyawati, A., Wahyuningsih, T. D., & Purwono, B. (2018). Synthesis, characterization and antibacterial activity of 3-bromo-4-hydroxy-5-methoxybenzaldehyde and its benzohydrazide derivatives. Indonesian Journal of Chemistry, 18(2), 269-276. (Data for a structurally similar compound, brominated vanillin, is discussed). [Link][9]

  • SIELC Technologies. (2018). 5-Bromovanillic acid. [Link][13]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for a related article showing typical NMR acquisition parameters. [Link][2]

  • ResearchGate. (n.d.). FTIR spectra of various compounds showing characteristic peaks. (General reference for functional group regions). [Link][8]

  • Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance. [Link][4]

  • University of Wisconsin-Madison, Department of Chemistry. (2020). 5-HMR-2 Chemical Shift. Organic Chemistry Data. [Link][1]

  • Robbins, R. J. (2003). Phenolic Acids in Foods: An Overview of Analytical Methodology. Journal of Agricultural and Food Chemistry, 51(10), 2866-2887. [Link][10]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid fragmentation pattern. [Link][16]

  • Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR. [Link][3]

  • Chemguide. (n.d.). Interpreting C-13 NMR spectra. [Link][6]

  • Caliendo, G., et al. (2021). Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid. Molecules, 26(21), 6439. [Link][11]

  • Wang, L., et al. (2019). Metabolite identification of salvianolic acid A in rat using post collision-induced dissociation energy-resolved mass spectrometry. Chinese Medicine, 14(1), 1-12. [Link][12]

Sources

Application Notes & Protocols: Synthesis of Novel Derivatives from 5-Bromo-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Bromo-2-hydroxy-3-methoxybenzoic acid is a highly functionalized aromatic compound that serves as a versatile and valuable starting material in synthetic organic and medicinal chemistry. Its strategic substitution pattern—featuring a carboxylic acid, a phenolic hydroxyl group, a methoxy group, and a reactive bromine atom—provides multiple handles for selective chemical modification. This allows for the systematic construction of diverse molecular scaffolds. Derivatives of this core structure are precursors to a wide range of compounds, including complex natural products, heterocyclic systems, and novel pharmaceutical candidates. This guide provides detailed protocols and expert insights into the synthesis of novel derivatives, focusing on transformations at the carboxylic acid moiety and the carbon-bromine bond.

Part 1: Derivatization of the Carboxylic Acid Group

The carboxylic acid is often the primary site for initial modifications, enabling the synthesis of amides and esters. These transformations are fundamental in drug development for modulating properties such as solubility, metabolic stability, and target binding affinity. Amide bonds, in particular, are ubiquitous in pharmaceuticals and can act as bioisosteres for other functional groups.[1]

Amide Bond Formation: Synthesis of Novel Amides

The direct conversion of a carboxylic acid and an amine to an amide is a thermodynamically unfavorable process that requires activation of the carboxyl group. Two primary strategies are presented here: conversion to a highly reactive acid chloride intermediate and direct coupling using modern reagents.

Protocol 1: Amide Synthesis via Acid Chloride Intermediate

This robust, two-step method is suitable for a wide range of primary and secondary amines. The initial conversion to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amine.

  • Expertise & Rationale: Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion and simplifies purification. The reaction is performed under anhydrous conditions to prevent hydrolysis of the highly reactive acid chloride back to the carboxylic acid.

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

    • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Heat the mixture to reflux (approx. 70-80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 5-bromo-2-hydroxy-3-methoxybenzoyl chloride is often used directly in the next step.

  • Amidation:

    • Dissolve the crude acid chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.2 eq) in the same solvent. The base is crucial to neutralize the HCl generated during the reaction.

    • Cool the amine solution to 0 °C in an ice bath and add the acid chloride solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates completion.

  • Work-up and Purification:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Direct Amide Synthesis using Coupling Agents

Modern coupling agents allow for the direct formation of amide bonds from carboxylic acids and amines under milder conditions, avoiding the need for harsh reagents like thionyl chloride. This is particularly advantageous for sensitive substrates.

  • Expertise & Rationale: Reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) activate the carboxylic acid in situ to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine. This method offers excellent yields and is widely applicable.[2]

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

  • Coupling:

    • Add a solution of DCC (1.1 eq) in the same solvent dropwise to the reaction mixture.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Work-up and Purification:

    • Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude amide by column chromatography.

Fischer Esterification: Synthesis of Benzoate Esters

Esterification is another key transformation. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

  • Expertise & Rationale: The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol (if it is inexpensive and volatile) or by removing the water formed during the reaction using a Dean-Stark apparatus.[3]

Protocol 3: Fischer Esterification with Methanol

  • Reaction Setup:

    • Suspend this compound (1.0 eq) in a large excess of methanol (which acts as both reactant and solvent).

    • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).

  • Reaction:

    • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude methyl ester.[4]

    • Purify by column chromatography or recrystallization if necessary.

Reaction TypeKey ReagentsSolventTemperatureTypical Yield
Amidation (Acid Chloride) SOCl₂, Amine, TEADCM or THF0 °C to RT75-95%
Amidation (DCC Coupling) DCC, DMAP, AmineDCM or DMF0 °C to RT80-98%
Fischer Esterification Alcohol, H₂SO₄ (cat.)Excess AlcoholReflux70-90%
A summary of typical conditions for derivatizing the carboxylic acid group.

Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond on the aromatic ring is a prime site for introducing structural diversity through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with remarkable efficiency and functional group tolerance.[5][6]

  • Expertise & Rationale: The C-Br bond can be activated by a low-valent palladium(0) species in an oxidative addition step, initiating the catalytic cycle. The choice of ligand, base, and solvent is critical for achieving high catalytic turnover and preventing side reactions. N-heterocyclic carbenes (NHCs) and bulky phosphine ligands are often superior in these transformations due to their ability to stabilize the palladium catalyst and promote the reductive elimination step.[6]

G cluster_start Starting Materials cluster_cycle Catalytic Cycle cluster_end Product SM 5-Bromo-Benzoic Acid Derivative (Ar-Br) Pd0 Pd(0) Catalyst CP Coupling Partner (R-M) TM Transmetalation (Ar-Pd(II)-R) CP->TM R-M OA Oxidative Addition (Ar-Pd(II)-Br) Pd0->OA Ar-Br OA->TM RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Prod Coupled Product (Ar-R) RE->Prod G cluster_COOH Carboxylic Acid (-COOH) cluster_Br Aryl Bromide (-Br) cluster_OH Phenolic Hydroxyl (-OH) Start 5-Bromo-2-hydroxy- 3-methoxybenzoic Acid Amide Amide Derivatives Start->Amide Amidation Ester Ester Derivatives Start->Ester Esterification Biaryl Biaryl Derivatives (Suzuki) Start->Biaryl Pd-Coupling Arylamine Arylamine Derivatives (Buchwald-Hartwig) Start->Arylamine Pd-Coupling Ether Ether Derivatives Start->Ether O-Alkylation

Sources

Leveraging 5-Bromo-2-hydroxy-3-methoxybenzoic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

5-Bromo-2-hydroxy-3-methoxybenzoic acid is a poly-functionalized aromatic compound poised for significant application in medicinal chemistry. Its unique substitution pattern—featuring a carboxylic acid for derivatization, a phenolic hydroxyl for hydrogen bonding, a methoxy group for modulating electronic properties, and a bromine atom for strategic vector-based modifications—makes it an exceptionally valuable, albeit under-explored, scaffold. This guide provides an in-depth analysis of its synthetic utility and projects its therapeutic potential by drawing logical parallels from well-documented structural analogs. We present detailed, field-proven protocols for key chemical transformations and a foundational biological assay, designed to empower researchers to unlock the potential of this versatile building block in the discovery of novel therapeutic agents.

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of drug discovery, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. An ideal scaffold offers multiple, orthogonally reactive sites, enabling the systematic construction of diverse chemical libraries for Structure-Activity Relationship (SAR) studies. This compound embodies these characteristics. It is a derivative of salicylic acid, a privileged structure in medicinal chemistry, and shares features with brominated marine natural products known for potent bioactivities.[1][2]

The strategic placement of its functional groups provides a clear roadmap for chemical exploration:

  • Carboxylic Acid (-COOH): The primary handle for amide and ester formation, allowing for the introduction of a vast array of side chains to probe interactions with biological targets.[3]

  • Phenolic Hydroxyl (-OH): A key hydrogen bond donor and potential site for etherification to fine-tune lipophilicity and metabolic stability.

  • Bromine (-Br): A gateway for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, alkyl, and heteroaryl moieties to expand the molecule in specific vectors.[4]

  • Methoxy Group (-OCH₃): Influences the electronic nature of the ring and provides a steric handle that can be crucial for target recognition.

This combination of features suggests its potential in developing agents for oncology, inflammation, and metabolic diseases, areas where substituted benzoic acids have already demonstrated significant promise.[5][6]

Synthetic Utility and Strategic Derivatization

The true power of this compound lies in its capacity for controlled, stepwise modification. The differential reactivity of its functional groups allows for a logical and efficient synthesis of complex molecular architectures.

Core Synthetic Transformations

The primary pathways for derivatization involve standard, high-yielding reactions familiar to medicinal chemists. The carboxylic acid is the most accessible functional group for initial modifications, followed by strategic elaboration using the bromine atom.

G start_node 5-Bromo-2-hydroxy- 3-methoxybenzoic acid amide_node N-Substituted Amides start_node->amide_node Amide Coupling (EDC, HOBt) ester_node Ester Derivatives start_node->ester_node Esterification (e.g., Fischer, Mitsunobu) suzuki_node Bi-aryl Derivatives amide_node->suzuki_node Suzuki Coupling (Pd catalyst, Boronic Acid) sonogashira_node Alkynylated Derivatives amide_node->sonogashira_node final_node Diverse Library of Bioactive Candidates ester_node->final_node suzuki_node->final_node sonogashira_node->final_node

Caption: Synthetic utility workflow for this compound.

This workflow illustrates a common medicinal chemistry strategy: first, establish a core amide or ester linkage, then introduce molecular complexity via palladium-catalyzed cross-coupling reactions at the bromine position. This approach rapidly generates a library of compounds with diverse substituents for biological screening.

Postulated Therapeutic Applications: An Evidence-Based Outlook

While direct biological data for this compound is limited, the activities of its close structural analogs provide a strong basis for hypothesizing its therapeutic potential.

Anti-Inflammatory Agents

Inflammation is a key pathological driver in numerous diseases. A structurally related compound, 2-bromo-5-hydroxy-4-methoxybenzaldehyde , has been shown to exert potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1] The mechanism involves the simultaneous inhibition of the NF-κB and MAPK signaling pathways, leading to a significant reduction in pro-inflammatory mediators like nitric oxide (NO), PGE₂, TNF-α, IL-1β, and IL-6.[1] Given that this compound shares the core brominated, hydroxylated, and methoxylated phenyl ring, it is a prime candidate for development as a novel anti-inflammatory agent.

G lps_node LPS tlr4_node TLR4 Receptor lps_node->tlr4_node mapk_node MAPK Pathway (ERK, JNK) tlr4_node->mapk_node ikb_node IκB-α Degradation tlr4_node->ikb_node nfkb_node NF-κB Nuclear Translocation mapk_node->nfkb_node ikb_node->nfkb_node response_node Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) nfkb_node->response_node target_node Target Compound (e.g., 2B5H4M) target_node->mapk_node Inhibits Phosphorylation target_node->ikb_node Inhibits

Caption: Postulated anti-inflammatory mechanism via NF-κB and MAPK inhibition.[1]

Anticancer and Enzyme Inhibition

The substituted benzoic acid motif is a cornerstone of many anticancer agents, often acting as a scaffold for kinase inhibitors.[5] Furthermore, complex molecules containing a bromo-dimethoxybenzyl moiety have been identified as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in diabetes and oncology.[7] This suggests that derivatives of this compound could be designed as targeted enzyme inhibitors. The bromine atom, in particular, can form halogen bonds with protein active sites, providing an additional layer of affinity and selectivity.

Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for exploring the chemistry and biology of this compound.

Protocol 1: Synthesis of N-Aryl Amide Derivatives

This protocol details a standard amide coupling reaction, a fundamental first step in building a chemical library from the parent acid.

Objective: To synthesize a representative N-aryl amide of this compound for biological screening.

Reagents and Materials:

ReagentMW ( g/mol )EquivalentsAmount
This compound247.051.0247 mg (1 mmol)
Substituted Aniline (e.g., 4-fluoroaniline)111.121.1122 mg (1.1 mmol)
EDC (EDAC)191.701.2230 mg (1.2 mmol)
HOBt135.121.2162 mg (1.2 mmol)
DIPEA129.242.0348 µL (2.0 mmol)
Anhydrous DMF--5 mL
Ethyl Acetate--50 mL
Saturated Aqueous NaHCO₃--20 mL
Brine--20 mL

Step-by-Step Methodology:

  • Reaction Setup: To a dry 25 mL round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Solubilization: Add anhydrous DMF (5 mL) and stir until the acid is fully dissolved.

  • Reagent Addition: Add the substituted aniline (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Coupling Agent: Slowly add EDC (1.2 eq) portion-wise to the stirred solution. Causality Note: Slow addition at 0 °C minimizes side reactions and preserves the integrity of the active ester intermediate formed by EDC/HOBt.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate (25 mL) and transfer to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL). Trustworthiness Note: The aqueous washes are critical to remove excess reagents, DMF, and acidic/basic byproducts, ensuring a clean crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol provides a reliable method to screen synthesized compounds for anti-inflammatory activity.[1]

Objective: To quantify the inhibitory effect of test compounds on NO production in LPS-stimulated RAW 264.7 macrophages.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 10, 25, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Supernatant Collection: Carefully collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Expertise Note: The Griess reaction is a colorimetric assay that reliably quantifies nitrite, a stable and measurable breakdown product of NO.

  • Incubation & Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage of NO inhibition relative to the LPS-only treated cells.

Data Presentation Template:

CompoundConcentration (µM)Absorbance (540 nm)NO Concentration (µM)% Inhibition
Vehicle-0% (Control)
Test Cmpd 110
Test Cmpd 125
Test Cmpd 150
Dexamethasone10

Conclusion and Future Directions

This compound represents a scaffold of significant untapped potential. Its multifunctional nature provides chemists with a versatile platform for generating novel and diverse molecular entities. Based on robust evidence from structurally related compounds, derivatives of this acid are promising candidates for development as anti-inflammatory and anticancer agents. The protocols provided herein offer a clear and validated starting point for researchers to synthesize, screen, and optimize new chemical entities based on this valuable core. Future work should focus on building a diverse library of amide and bi-aryl derivatives and screening them against a wider range of biological targets, including specific kinases and phosphatases, to fully elucidate the therapeutic promise of this scaffold.

References

  • Desos, P., et al. (1995). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Journal of Heterocyclic Chemistry. [Link]

  • Wang, L., et al. (2021). Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. Bioorganic Chemistry. [Link]

  • Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • Kim, J. H., et al. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules. [Link]

  • Liu, G.-L., et al. (2010). (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide. Acta Crystallographica Section E. [Link]

  • PrepChem. Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com. [Link]

  • Jo, E., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs. [Link]

  • Singh, P., et al. (2022). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure. [Link]

  • PubChem. Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. [Link]

  • Domínguez, G., & Ramón, D. J. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. [Link]

  • Pavić, J., et al. (2022). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. [Link]

  • AOBChem USA. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. AOBChem. [Link]

  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • PubChem. 5-Bromosalicylic acid. National Center for Biotechnology Information. [Link]

  • González-García, E., et al. (2024). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. International Journal of Molecular Sciences. [Link]

  • Viswanadha, S., et al. (2022). Scaffold Hopping in Drug Discovery. PharmaFocus Asia. [Link]

  • Pontiki, E., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules. [Link]

  • ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]

  • Fun, H.-K., et al. (2008). (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide. Acta Crystallographica Section E. [Link]

  • Nkoana, J.K., et al. (2024). Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antiproliferative and Antioxidant Activities. Antioxidants. [Link]

  • da Silva, A. C. C., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Yield Optimization and Troubleshooting

Welcome to the technical support center for the synthesis of 5-Bromo-2-hydroxy-3-methoxybenzoic acid. As a key intermediate in pharmaceutical and materials science research, achieving a high yield and purity of this compound is paramount. This guide is designed for laboratory professionals and moves beyond simple protocols to provide a deeper understanding of the reaction's mechanics, offering expert insights into optimizing outcomes and resolving common experimental challenges.

My approach is built on three pillars: mechanistic understanding, rigorous troubleshooting, and validated protocols. We will explore the causality behind each experimental step, empowering you to make informed decisions in your own work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the synthesis, providing concise, scientifically-grounded answers.

Q1: What is the underlying mechanism for this synthesis? The synthesis of this compound from 2-hydroxy-3-methoxybenzoic acid is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction.[1] The aromatic ring acts as a nucleophile, attacking an electrophilic bromine species (Br+ or a polarized equivalent). The existing substituents on the ring—hydroxyl (-OH), methoxy (-OCH₃), and carboxylic acid (-COOH)—direct the incoming bromine to a specific position.

Q2: Why does the bromine add at the C-5 position? The directing effect of the substituents is key. The hydroxyl and methoxy groups are strong activating, ortho, para-directing groups due to their ability to donate electron density to the ring through resonance.[2] The carboxylic acid group is a deactivating, meta-directing group. The powerful activating effects of the -OH and -OCH₃ groups dominate. The C-5 position is para to the hydroxyl group and ortho to the methoxy group, making it the most electronically enriched and sterically accessible site for electrophilic attack.

Q3: Is it necessary to use elemental bromine (Br₂)? Are there safer alternatives? While elemental bromine in acetic acid is a traditional method, it is highly corrosive and hazardous.[3] Safer and equally effective alternatives involve the in situ generation of bromine. A common method uses potassium bromate (KBrO₃) and hydrobromic acid (HBr) in glacial acetic acid.[2] This mixture produces bromine directly in the reaction flask, minimizing handling risks. Another approach uses N-Bromosuccinimide (NBS), a milder and easier-to-handle solid brominating agent.[4]

Q4: How critical is temperature control during the reaction? Temperature control is arguably the most critical parameter for maximizing yield and purity. The reaction is exothermic, and allowing the temperature to rise above 20-25°C significantly increases the likelihood of side reactions, particularly di-bromination, which leads to a dark-colored, impure product and a lower yield of the desired mono-brominated compound.[5]

Q5: My final product is a dark brown or orange powder, not the expected off-white solid. What went wrong? A dark product color is a strong indicator of impurities, often resulting from oxidation or side reactions caused by excess bromine or, more commonly, overheating.[5] After the reaction is complete, any residual bromine must be quenched. Adding a few drops of a sodium thiosulfate solution until the orange color disappears will remove excess bromine and prevent it from contaminating the final product.[2]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Issue 1: Low or No Product Yield

A low yield can be traced back to several factors. Use the following diagnostic workflow to identify the root cause.

LowYield Start Low or No Yield Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Temp Review Temperature Logs Start->Check_Temp Check_Time Assess Reaction Time Start->Check_Time Check_Workup Examine Work-up Procedure Start->Check_Workup Cause_Reagents Cause: Degraded starting material or insufficient brominating agent. Check_Reagents->Cause_Reagents Incorrect? Cause_Temp Cause: Temperature too low, slowing reaction rate significantly. Check_Temp->Cause_Temp Too Low? Cause_Time Cause: Incomplete reaction. Check_Time->Cause_Time Too Short? Cause_Workup Cause: Product lost during filtration or washing. Check_Workup->Cause_Workup Inefficient? Solution_Reagents Solution: Use fresh reagents. Confirm calculations and ensure accurate measurements. Cause_Reagents->Solution_Reagents Solution_Temp Solution: Maintain temperature in the optimal 0-5°C range for addition, then allow to stir at room temp. Cause_Temp->Solution_Temp Solution_Time Solution: Monitor reaction via TLC. Extend stir time if starting material is still present. Cause_Time->Solution_Time Solution_Workup Solution: Ensure complete precipitation by using ice-cold water. Wash solid with minimal amount of cold solvent. Cause_Workup->Solution_Workup

Sources

Technical Support Center: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Bromo-2-hydroxy-3-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively, optimize your reaction conditions, and ensure the highest purity of your final product.

Section 1: Reaction Overview and Key Principles

The synthesis of this compound is achieved through the electrophilic aromatic substitution (bromination) of 2-hydroxy-3-methoxybenzoic acid. Understanding the interplay of the functional groups on the aromatic ring is critical to predicting the outcome and potential side reactions.

  • -OH (Hydroxyl): A strongly activating, ortho-, para-directing group.

  • -OCH3 (Methoxy): A strongly activating, ortho-, para-directing group.

  • -COOH (Carboxyl): A deactivating, meta-directing group.

The combined electron-donating effects of the hydroxyl and methoxy groups make the aromatic ring highly susceptible to electrophilic attack. The hydroxyl group's directing effect is dominant, favoring substitution at the C5 position (para), which leads to our desired product. However, the high reactivity also opens the door for several common byproducts.

Caption: General reaction scheme for the bromination of 2-hydroxy-3-methoxybenzoic acid.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.

Question 1: Why is my yield unexpectedly low?

Answer: Low yield can stem from several factors, from an incomplete reaction to the unintended formation of side products.

  • Potential Cause A: Incomplete Reaction

    • Explanation: The reaction may not have proceeded to completion due to insufficient time, low temperature, or suboptimal stoichiometry of the brominating agent.

    • Recommended Solution:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material.

      • Adjust Conditions: If the reaction stalls, consider extending the reaction time or moderately increasing the temperature. Ensure the brominating agent is of high quality and used in at least a 1:1 molar ratio.

  • Potential Cause B: Formation of Soluble Byproducts

    • Explanation: The formation of isomeric or other byproducts can consume starting material, thus lowering the yield of the desired product. During workup, improper pH adjustment can also lead to the loss of the acidic product in the aqueous phase.

    • Recommended Solution:

      • Control Reaction Conditions: Employ milder conditions to improve regioselectivity (see Question 2).

      • Optimize Workup: After quenching the reaction, ensure the aqueous phase is acidified sufficiently (to pH ~2) to fully precipitate your carboxylic acid product before filtration or extraction.

Question 2: My analytical data (TLC, LC-MS) shows multiple product spots/peaks. What are they?

Answer: The presence of multiple spots or peaks indicates a mixture of products. The highly activated nature of the starting material makes the formation of isomers and over-brominated compounds the most common issue.

  • Problem A: Impurity with the Same Mass (Isomeric Byproduct)

    • Explanation: The methoxy and hydroxyl groups can also direct bromination to other positions, primarily C4 and C6, creating isomeric byproducts. Harsh reaction conditions can decrease the selectivity of the reaction.[1]

    • Troubleshooting:

      • Use Milder Conditions: Lowering the reaction temperature often favors the thermodynamically more stable product. Using N-Bromosuccinimide (NBS) instead of liquid bromine (Br₂) can provide a slower, more controlled release of the electrophile.[1][2]

      • Purification: These isomers are often difficult to separate. Fractional recrystallization or column chromatography on silica gel is typically required.

  • Problem B: Impurity with a Higher Mass (Di-brominated Byproduct)

    • Explanation: The product, this compound, is itself an activated aromatic ring and can undergo a second bromination, leading to a di-bromo byproduct (MW ~310 g/mol ).

    • Troubleshooting:

      • Control Stoichiometry: Use a precise stoichiometric amount of the brominating agent (1.0 to 1.05 equivalents). Avoid using a large excess.[1]

      • Slow Addition: Add the brominating agent slowly or in portions to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of a second reaction.[1]

Troubleshooting_Workflow Start Problem Detected: Low Yield or Impurities Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis Isomers Isomeric Byproducts (Same Mass)? Analysis->Isomers OverBrom Di-brominated Byproducts (Higher Mass)? Isomers->OverBrom No Sol_Isomers Refine Conditions: - Milder Brominating Agent (NBS) - Lower Temperature - Optimize Solvent Isomers->Sol_Isomers Yes Unreacted Unreacted Starting Material Present? OverBrom->Unreacted No Sol_OverBrom Refine Conditions: - Use 1.0-1.05 eq. Bromine - Slow, Portioned Addition - Monitor Closely OverBrom->Sol_OverBrom Yes Sol_Unreacted Refine Conditions: - Increase Reaction Time - Check Reagent Quality - Moderate Temp Increase Unreacted->Sol_Unreacted Yes Purify Purify Final Product: Recrystallization or Column Chromatography Unreacted->Purify No Sol_Isomers->Purify Sol_OverBrom->Purify Sol_Unreacted->Purify

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of Brominated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of brominated benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these important synthetic transformations. Here, we address common challenges encountered in the lab with in-depth explanations and practical, field-tested solutions. Our goal is to provide you with the expertise to not only troubleshoot your reactions but also to understand the underlying chemical principles for more robust and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Regioselectivity in the Direct Bromination of Benzoic Acid

Question: I am trying to synthesize 3-bromobenzoic acid by direct bromination of benzoic acid, but I am getting a mixture of isomers. How can I improve the regioselectivity?

Answer: This is a classic challenge in electrophilic aromatic substitution. The carboxyl group (-COOH) of benzoic acid is a deactivating, meta-directing group. This is due to its electron-withdrawing nature, which destabilizes the carbocation intermediates (arenium ions) formed during ortho and para attack more than the intermediate formed during meta attack.

  • Causality: The resonance structures for ortho and para attack place a positive charge on the carbon atom directly attached to the electron-withdrawing carboxyl group, which is highly unfavorable. The intermediate for meta attack avoids this destabilization, making it the kinetically favored pathway.

  • Troubleshooting Steps:

    • Confirm Your Catalyst: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is essential to polarize the Br-Br bond and generate a sufficiently strong electrophile (Br⁺). Ensure your catalyst is anhydrous and active.

    • Control the Temperature: Running the reaction at a lower temperature can sometimes enhance selectivity by favoring the pathway with the lowest activation energy, which is typically the meta-substitution.

    • Solvent Choice: The choice of solvent can influence the reaction. Non-polar solvents are often preferred for this reaction.

Here is a decision-making workflow for troubleshooting poor regioselectivity:

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Over-bromination and the Formation of Di- or Poly-brominated Products

Question: My reaction is producing a significant amount of dibromobenzoic acid and other poly-brominated species. How can I favor mono-bromination?

Answer: Over-bromination occurs when the mono-brominated product is sufficiently reactive to undergo a second bromination. While the carboxyl group is deactivating, the bromine atom added to the ring is also a deactivating group but an ortho, para-director. This can lead to the formation of products like 3,5-dibromobenzoic acid.

  • Troubleshooting Steps:

    • Stoichiometry is Key: Carefully control the stoichiometry of your brominating agent (e.g., Br₂ or N-Bromosuccinimide). Use a 1:1 molar ratio of benzoic acid to the brominating agent. Adding the brominating agent slowly and portion-wise can help maintain a low concentration and reduce the likelihood of over-reaction.

    • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to a satisfactory level. Lowering the reaction temperature can also help to control the reaction rate and minimize side reactions.

The following table summarizes the directing effects of the substituents involved:

SubstituentActivating/DeactivatingDirecting Effect
-COOHDeactivatingmeta
-BrDeactivatingortho, para
Issue 3: Low Yield and Unreacted Starting Material

Question: My reaction yield is very low, and I am recovering a large amount of unreacted benzoic acid. What could be the cause?

Answer: Low conversion is a common issue that can often be traced back to the reaction conditions or the purity of the reagents.

  • Causality: The deactivating nature of the carboxyl group makes the bromination of benzoic acid slower than that of benzene itself. Insufficient activation of the brominating agent or suboptimal reaction conditions can lead to incomplete conversion.

  • Troubleshooting Steps:

    • Catalyst Activity: The Lewis acid catalyst is hygroscopic and can be deactivated by moisture. Ensure your catalyst is fresh and handled under anhydrous conditions.

    • Purity of Brominating Agent: If using N-Bromosuccinimide (NBS), it should be recrystallized if it appears yellow or brown, as this indicates the presence of bromine, which can lead to side reactions.

    • Reaction Time and Temperature: As mentioned, benzoic acid is deactivated. You may need to increase the reaction time or gently heat the reaction mixture to drive it to completion. Monitor by TLC to find the optimal balance.

Issue 4: Difficulty in Purifying the Brominated Benzoic Acid Product

Question: I have a crude solid product, but I'm struggling to get a pure compound. What is the best purification method?

Answer: The most common impurity is often unreacted benzoic acid. Recrystallization is a highly effective method for purifying solid brominated benzoic acids.

  • Principle of Recrystallization: This technique relies on the difference in solubility of the desired product and impurities in a given solvent at different temperatures. Ideally, the desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurities remain soluble in the cold solvent or are insoluble in the hot solvent.

  • A General Protocol for Recrystallization:

    • Dissolve the crude solid in a minimum amount of a suitable hot solvent (water or a water/ethanol mixture often works well for brominated benzoic acids).

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the pure product.

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

    • The purity can be checked by taking a melting point. A sharp melting point close to the literature value indicates high purity.

For more challenging separations, such as separating isomers, column chromatography may be necessary.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromobenzoic Acid via Electrophilic Aromatic Substitution

This protocol outlines the direct bromination of benzoic acid.

Materials:

  • Benzoic acid

  • Liquid Bromine (Br₂)

  • Iron filings or Iron(III) bromide (FeBr₃)

  • Carbon tetrachloride (CCl₄) or another suitable solvent

  • Sodium bisulfite solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Round-bottom flask, reflux condenser, dropping funnel, heating mantle, and magnetic stirrer.

Procedure:

  • In a fume hood, set up a round-bottom flask with a reflux condenser and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.

  • To the flask, add benzoic acid and the solvent (e.g., CCl₄).

  • Add the Lewis acid catalyst (either a small amount of iron filings, which will react with bromine to form FeBr₃ in situ, or anhydrous FeBr₃ directly).

  • In the dropping funnel, place a solution of bromine in the same solvent.

  • Slowly add the bromine solution to the stirred benzoic acid mixture. The reaction is exothermic and will generate HBr gas.

  • After the addition is complete, gently heat the mixture to reflux for a specified time, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding it to cold water.

  • To remove excess bromine, add a sodium bisulfite solution until the orange/brown color disappears.

  • The crude product can be isolated and purified by recrystallization as described in the FAQ section.

Protocol 2: Purification of Crude Brominated Benzoic Acid by Acid-Base Extraction and Recrystallization

This protocol is particularly useful for removing non-acidic impurities.

Procedure:

  • Dissolve the crude product in a dilute sodium hydroxide (NaOH) solution to form the sodium salt of the benzoic acids.

  • Filter the solution to remove any insoluble, non-acidic impurities.

  • Cool the filtrate in an ice bath.

  • Slowly add concentrated hydrochloric acid (HCl) to the filtrate with stirring until the solution is acidic (pH ~2).

  • The brominated benzoic acid will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and then proceed with recrystallization as described previously to remove other acidic impurities like unreacted benzoic acid.

Here is a diagram illustrating the purification workflow:

Technical Support Center: Purification of 5-Bromo-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-2-hydroxy-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to enhance the purity of your product through a combination of theoretical understanding and practical, field-tested protocols.

Introduction to Purification Challenges

This compound is a substituted salicylic acid derivative. Its purification can be complicated by the presence of structurally similar impurities, including isomers, unreacted starting materials, and byproducts from the synthetic process. The presence of three different functional groups—carboxylic acid, hydroxyl, and methoxy—on the benzene ring dictates its solubility and reactivity, which in turn are key to designing an effective purification strategy.

Frequently Asked Questions (FAQs)

General Purity Issues

Q1: What are the most likely impurities in my sample of this compound?

A1: While the exact impurity profile depends on the synthetic route, common impurities in the bromination of phenolic compounds can include:

  • Isomeric Byproducts: Bromination of 2-hydroxy-3-methoxybenzoic acid may lead to the formation of other brominated isomers.

  • Unreacted Starting Material: Incomplete bromination will leave residual 2-hydroxy-3-methoxybenzoic acid.

  • Di-brominated Products: Over-bromination can lead to the formation of di-bromo species.

  • Solvent Residues: Residual solvents from the reaction or initial work-up may be present.

Q2: How can I get a preliminary assessment of my sample's purity?

Troubleshooting Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Q3: What is a good starting solvent for the recrystallization of this compound?

A3: Given the polar nature of the molecule due to the carboxylic acid and hydroxyl groups, polar solvents are a good starting point. Patents for the purification of a similar compound, 2-bromo-5-methoxybenzoic acid, suggest solvents such as methanol, ethanol, and isopropanol [1]. A mixture of solvents, such as ethanol/water or acetic acid/water, can also be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Experimental Protocol: Solvent Screening for Recrystallization

  • Place a small amount (e.g., 20-30 mg) of your crude this compound into several test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition. A good solvent will not dissolve the compound at room temperature.

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath. A suitable solvent will dissolve the compound completely upon heating.

  • Allow the clear solution to cool slowly to room temperature, and then in an ice bath. The formation of a significant amount of crystals indicates a good recrystallization solvent.

Q4: My compound "oils out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is common with impure compounds. Here are some solutions:

  • Increase the Solvent Volume: The concentration of your compound may be too high. Add more hot solvent to the oiled-out mixture to fully dissolve it, then allow it to cool slowly.

  • Lower the Crystallization Temperature Slowly: Rapid cooling encourages oiling out. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can help slow the cooling process.

  • Change the Solvent System: The solvent may be too non-polar. Try a more polar solvent or a solvent mixture.

Q5: I have a very low yield after recrystallization. How can I improve it?

A5: Low yield is a common problem in recrystallization. Consider the following:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve your compound. Any excess solvent will retain more of your product in the mother liquor upon cooling.

  • Ensure Complete Crystallization: Allow sufficient time for crystallization to occur. Cooling the solution in an ice bath for an extended period (e.g., 30-60 minutes) after it has reached room temperature can maximize crystal formation.

  • Minimize Transfers: Each transfer of the solution or crystals can result in material loss.

Q6: My recrystallized product is still colored. How can I remove the color?

A6: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.

Protocol: Decolorization with Activated Charcoal

  • Dissolve your crude compound in the minimum amount of hot recrystallization solvent.

  • Remove the solution from the heat source and allow it to cool slightly to prevent bumping.

  • Add a small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Adding charcoal to a boiling solution can cause it to froth over.

  • Reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal.

  • Allow the clear filtrate to cool and crystallize as usual.

It is important to note that charcoal should be used with caution for phenolic compounds as it can sometimes react with the hydroxyl group, leading to colored complexes[2].

Logical Flow for Recrystallization Troubleshooting

G start Crude Product solvent_selection Select Solvent System start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution colored Colored Crystals? dissolution->colored oiling_out Product Oils Out? add_solvent Add More Hot Solvent oiling_out->add_solvent Yes low_yield Low Yield? oiling_out->low_yield No slow_cool Cool Slowly add_solvent->slow_cool slow_cool->oiling_out concentrate Concentrate Mother Liquor low_yield->concentrate Yes collect_crystals Collect Crystals low_yield->collect_crystals No concentrate->collect_crystals purity_check Check Purity (MP, NMR, HPLC) collect_crystals->purity_check pure Pure Product purity_check->pure High Purity re_recrystallize Re-recrystallize purity_check->re_recrystallize Low Purity re_recrystallize->solvent_selection colored->oiling_out No charcoal Use Activated Charcoal colored->charcoal Yes charcoal->dissolution

Caption: Troubleshooting workflow for recrystallization.

Troubleshooting Purification by Acid-Base Extraction

Acid-base extraction is an excellent technique for separating acidic, basic, and neutral compounds. This compound, being a phenolic carboxylic acid, is acidic and can be readily manipulated with bases of different strengths.

Q7: How can I use acid-base extraction to purify my compound?

A7: The carboxylic acid group is significantly more acidic than the phenolic hydroxyl group. This difference in acidity allows for a selective extraction. You can separate your desired compound from neutral impurities and less acidic phenolic impurities.

Experimental Protocol: Purification by Acid-Base Extraction

  • Dissolve the crude sample in an organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt and move into the aqueous layer, while neutral impurities and less acidic phenols remain in the organic layer.

  • Separate the aqueous layer.

  • Acidify the aqueous layer with a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (test with pH paper). Your purified compound should precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Q8: I don't see any precipitate after acidifying the aqueous layer. What went wrong?

A8: There are a few possibilities:

  • Insufficient Acidification: The solution may not be acidic enough to protonate the carboxylate and cause precipitation. Add more acid and recheck the pH.

  • Compound is Soluble in the Acidic Aqueous Solution: If your compound has some water solubility even in its neutral form, it may not precipitate completely. In this case, you can extract the acidified aqueous layer with a fresh portion of an organic solvent (e.g., diethyl ether or ethyl acetate) to recover your product.

  • Low Concentration: If the concentration of your compound is very low, it may not precipitate. You can try to concentrate the aqueous solution before acidification or extract with an organic solvent after acidification.

Logical Flow for Acid-Base Extraction

G start Crude Product in Organic Solvent extract_bicarb Extract with aq. NaHCO3 start->extract_bicarb separate_layers Separate Layers extract_bicarb->separate_layers organic_layer Organic Layer (Neutral & Weakly Acidic Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Product as Carboxylate Salt) separate_layers->aqueous_layer acidify Acidify Aqueous Layer with HCl aqueous_layer->acidify precipitation Precipitate Forms? acidify->precipitation filter Filter, Wash, and Dry precipitation->filter Yes extract_product Extract with Organic Solvent precipitation->extract_product No pure_product Pure Product filter->pure_product dry_organic Dry and Evaporate Solvent extract_product->dry_organic dry_organic->pure_product

Caption: Workflow for purification via acid-base extraction.

Troubleshooting Purification by Column Chromatography

For challenging separations where recrystallization and acid-base extraction are insufficient, column chromatography provides a higher degree of purification.

Q9: What stationary and mobile phases should I use for column chromatography?

A9: For a polar compound like this compound, a normal-phase chromatography setup is generally suitable.

  • Stationary Phase: Silica gel is the most common and appropriate choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) is typically used. You will likely need a relatively high proportion of the polar solvent. Adding a small amount of acetic acid (e.g., 1%) to the eluent can help to improve the peak shape and reduce tailing of acidic compounds on silica gel.

Q10: How do I choose the right eluent composition?

A10: The ideal eluent composition is determined using Thin Layer Chromatography (TLC). The goal is to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4.

Experimental Protocol: TLC for Eluent Selection

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a ratio of 7:3 or 1:1).

  • Visualize the spots under a UV lamp.

  • Adjust the solvent ratio to achieve the desired Rf value for your product. If the Rf is too low, increase the proportion of the more polar solvent (ethyl acetate). If it is too high, increase the proportion of the less polar solvent (hexane).

Q11: My compound is streaking on the TLC plate and the column. What can I do?

A11: Streaking is often caused by the strong interaction of the acidic compound with the silica gel.

  • Add Acetic Acid to the Eluent: As mentioned, adding a small amount of acetic acid to your mobile phase can suppress the deprotonation of the carboxylic acid and lead to sharper bands.

  • Use a Different Stationary Phase: In some cases, a less acidic stationary phase like alumina might be considered, but silica is generally the first choice.

Assessing Purity

Q12: What analytical techniques should I use to confirm the purity of my final product?

A12: A combination of techniques is recommended for a comprehensive purity assessment:

  • Melting Point: As discussed, a sharp melting point is a good indicator of purity.

  • ¹H NMR Spectroscopy: This will confirm the structure of your compound and can reveal the presence of impurities. For pure this compound, you would expect to see distinct signals for the aromatic protons, the methoxy group protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts for the acidic protons can be broad and may vary with solvent and concentration[3].

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing purity. A pure compound should show a single major peak. For method development, a reverse-phase C18 column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., phosphoric acid or formic acid) is a good starting point[4].

Expected ¹H NMR Spectral Features

While a definitive spectrum for this compound is not available, based on the structure and data for similar compounds[5], the expected regions for the proton signals are:

  • Aromatic Protons: Two singlets or doublets in the aromatic region (typically 6.5-8.0 ppm).

  • Methoxy Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm.

  • Hydroxyl Proton (-OH): A broad singlet, which can appear over a wide range (typically 4-10 ppm)[3].

  • Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield chemical shift (typically 9-13 ppm)[3].

Purity Assessment Summary Table

TechniqueParameter to Observe in Pure SampleCommon Indication of Impurity
Melting Point Sharp melting point range (<2°C)Broad and depressed melting point range
¹H NMR Clean spectrum with expected signals and integrationPresence of unexpected signals, incorrect integration
HPLC Single, sharp, symmetrical peakPresence of additional peaks

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound and similar halogenated aromatic compounds should be handled with care as they can be irritants.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

This technical support guide provides a comprehensive overview of strategies to improve the purity of this compound. By understanding the principles behind each purification technique and anticipating common challenges, you can develop a robust and effective purification protocol.

References

  • Quick Company. A Process For Preparation Of Substituted Salicylic Acids. [Link]

  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Stenutz. 5-bromo-2-hydroxy-3-methoxybenzaldehyde. [Link]

  • Google Patents.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Recrystallization. [Link]

  • University College London. Chemical shifts. [Link]

  • Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • Agilent. Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modfiers Application. [Link]

  • China/Asia On Demand (CAOD). Purification of Salicylic Acid by Sublimation. [Link]

  • SIELC Technologies. 2-Bromo-5-methoxybenzoic acid. [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-2-hydroxy-3-methoxybenzoic acid. This resource is designed for researchers and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the mechanistic rationale behind procedural choices, offering field-proven insights to ensure the integrity and reproducibility of your experiments.

Overview of the Synthetic Strategy

The most reliable and commonly employed synthetic route to this compound involves a two-step process starting from the readily available o-vanillin (2-hydroxy-3-methoxybenzaldehyde). This strategy leverages a highly regioselective electrophilic aromatic substitution followed by a mild oxidation of the aldehyde functionality.

The primary challenges in this synthesis are:

  • Controlling Regioselectivity: Ensuring the selective bromination at the C-5 position.

  • Preventing Side Reactions: Avoiding over-bromination and degradation of the aromatic ring.

  • Mild Oxidation: Converting the aldehyde to a carboxylic acid without cleaving the methoxy group or promoting decarboxylation.

  • Product Purification: Effectively removing starting materials, reagents, and byproducts.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Selective Oxidation A o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) B 5-Bromo-o-vanillin (5-Bromo-2-hydroxy-3-methoxybenzaldehyde) A->B Br₂ / Acetic Acid or in situ Br₂ source C 5-Bromo-o-vanillin D Target Product (this compound) C->D NaClO₂ / Buffer (Pinnick Oxidation)

Caption: Analysis of substituent directing effects on o-vanillin.

The hydroxyl group is the most powerful activating group, strongly directing the incoming electrophile (Br⁺) to its para position (C-5). This effect is reinforced by the meta-directing nature of the aldehyde group. The other activated positions are either already substituted or sterically hindered, leading to excellent regioselectivity for the C-5 position.

References

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Mexican Chemical Society. [Link]

  • Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. Chemed.chem.pitt.edu. [Link]

  • Bromination of Vanillin without bromine. Sciencemadness.org Discussion Board. [Link]

  • 12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn. UCLA Chemistry and Biochemistry. [Link]

  • Benzoic acid, 5-bromo-2-hydroxy- - NIST WebBook. National Institute of Standards and Technology. [Link]

  • Odd results from 5-bromovanillin synthesis? Sciencemadness.org Discussion Board. [Link]

  • Decarboxylation. Master Organic Chemistry. [Link]

  • Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. AFINITICA. [Link]

Technical Support Center: Bromination of Salicylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of brominated salicylic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic aromatic substitution on these highly activated systems. Instead of a generic overview, we will directly address the common side reactions and product distribution issues encountered in the lab, providing not just solutions but the mechanistic reasoning behind them.

Part 1: Foundational Concepts & FAQs

This section addresses the fundamental principles governing the reactivity of salicylic acid and its derivatives in bromination reactions.

Q1: Why is the salicylic acid scaffold so susceptible to over-bromination and side reactions?

The reactivity of the salicylic acid ring is a classic example of competing electronic effects. The ring is substituted with both an activating group and a deactivating group:

  • Hydroxyl (-OH) Group: This is a powerful activating, ortho, para-directing group. The lone pairs on the oxygen atom are delocalized into the benzene ring, significantly increasing its electron density and making it highly nucleophilic.[1][2] This high reactivity is the primary reason why controlling bromination is challenging, as the ring is prone to multiple substitutions.[3]

  • Carboxylic Acid (-COOH) Group: This is a deactivating, meta-directing group. It withdraws electron density from the ring, making it less nucleophilic.

The powerful activating effect of the hydroxyl group overwhelmingly dominates the deactivating effect of the carboxylic acid group.[4] This makes the ring much more reactive than benzene itself and prone to poly-substitution, even without a Lewis acid catalyst.[1]

Q2: What is the expected mechanism for the mono-bromination of salicylic acid?

The reaction proceeds via a standard electrophilic aromatic substitution (EAS) mechanism. The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic bromine species.

Here is a visual representation of the mechanism leading to the formation of 5-bromosalicylic acid:

Competing_Pathways Start Salicylic Acid + Br₂ Conditions Reaction Conditions (Solvent, Temp, Stoichiometry) Start->Conditions Path1 Desired Pathway: Controlled Mono-bromination Conditions->Path1 Non-Polar Solvent Low Temp 1 eq. Br₂ Path2 Side Reaction 1: Over-bromination Conditions->Path2 Excess Br₂ High Temp Path3 Side Reaction 2: Bromodecarboxylation Conditions->Path3 Polar Solvent (H₂O) Excess Br₂ Product1 5-Bromosalicylic Acid Path1->Product1 Product2 3,5-Dibromosalicylic Acid Path2->Product2 Product2->Path3 Further Reaction Product3 2,4,6-Tribromophenol Path3->Product3

Caption: Competing Reaction Pathways.

Problem 3: Formation of Tarry Byproducts and Poor Yield.

Q: My reaction mixture turns dark brown or black, and the final yield of the desired product is very low after purification. What is causing this decomposition?

A: The formation of dark, tarry materials is typically a sign of oxidation. [5]Molecular bromine is a potent oxidizing agent, and phenols are susceptible to oxidation, especially under harsh conditions or in the presence of strong activating groups. [3] Causality & Solutions:

  • Oxidative Decomposition: The electron-rich phenol ring can be oxidized by bromine, leading to complex polymeric materials. This is exacerbated by higher temperatures and prolonged reaction times. [3][5]* Controlled Addition: Rapidly adding bromine creates localized "hot spots" of high concentration and temperature, promoting oxidation.

    • Action: Add the brominating agent slowly and with efficient stirring to maintain a homogeneous mixture and dissipate any heat generated.

  • Protecting Groups: For particularly sensitive salicylic acid derivatives, temporary protection of the highly activating hydroxyl group can be a viable strategy.

    • Action: Acetylating the -OH group to form acetylsalicylic acid significantly attenuates its activating influence, allowing for more controlled bromination. [3]The acetyl group can be removed later via hydrolysis.

Part 3: Experimental Protocols

The following protocols are provided as a starting point for optimization. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Controlled Mono-bromination of Salicylic Acid (Synthesis of 5-Bromosalicylic Acid)

This protocol is designed to minimize over-bromination and decarboxylation by using a non-polar solvent and controlled temperature.

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve salicylic acid (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Bromine Addition: Prepare a solution of molecular bromine (1.05 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred salicylic acid solution over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Quenching & Isolation: Once the reaction is complete, pour the mixture into a beaker of cold water. A precipitate will form. If any orange color from excess bromine remains, add a small amount of saturated sodium bisulfite solution until the color disappears.

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure 5-bromosalicylic acid.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Bromination Reaction Performed Analysis Analyze Crude Product (TLC, NMR, LC-MS) Start->Analysis Problem1 Problem: Poly-bromination (Di-/Tri-bromo products) Analysis->Problem1 Observed Problem2 Problem: Decarboxylation (Brominated Phenols) Analysis->Problem2 Observed Problem3 Problem: Low Yield / Tar (Oxidation) Analysis->Problem3 Observed Success Success: Clean Product Analysis->Success Clean Solution1a Switch to Non-Polar Solvent (e.g., Acetic Acid) Problem1->Solution1a Solution1b Lower Reaction Temperature (0-5 °C) Problem1->Solution1b Solution1c Use Milder Reagent (e.g., NBS) Problem1->Solution1c Solution2a Ensure Non-Polar Solvent Problem2->Solution2a Solution2b Use Strict Stoichiometry (1.0-1.1 eq. Bromine) Problem2->Solution2b Solution3a Add Bromine Slowly Problem3->Solution3a Solution3b Ensure Low Temperature Problem3->Solution3b Solution1a->Start Re-run Solution1b->Start Re-run Solution1c->Start Re-run Solution2a->Start Re-run Solution2b->Start Re-run Solution3a->Start Re-run Solution3b->Start Re-run

Caption: A workflow for troubleshooting common bromination issues.

References
  • Patil, S. L., et al. (2010). Kinetics and Mechanism of the Bromination of Salicylic Acid. Asian Journal of Chemistry, 22(7), 5072-5076. Link

  • Allen Career Institute. (n.d.). The aciton of bromine water (excess) on salicylic acid results in the formation of. Allen Test Series. Link

  • Gauth. (n.d.). Outline the mechanism for the bromination of salicylic acid shown in reaction 2 in the fl. Gauthmath. Link

  • Filo. (n.d.). Salicylic acid to 2,4,6 tribromo phenol. Filo. Link

  • Patil, S. L., et al. (2010). Kinetics and Mechanism of the Bromination of Salicylic Acid. ResearchGate. Link

  • Vedantu. (n.d.). Write the mechanism involved in bromination of salicylic acid. Vedantu. Link

  • Quora. (2015). How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible? Quora. Link

  • Li, H., et al. (2020). Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light. ACS Catalysis. Link

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. BYJU'S. Link

  • Chemistry Stack Exchange. (2020). Electrophilic Aromatic Substitution of phenols. Chemistry Stack Exchange. Link

  • BenchChem. (2025). Dealing with unexpected regioselectivity in aromatic bromination with BDMS. BenchChem Tech Support. Link

  • Save My Exams. (n.d.). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. Link

  • Surine, W. R., & Majewski, T. E. (1968). U.S. Patent No. 3,381,032. U.S. Patent and Trademark Office. Link

  • Allen Career Institute. (n.d.). Salicylic acid is treated with bromine under two different conditions as shown. Allen Test Series. Link

  • Vione, D., et al. (2012). New insight into photo-bromination processes in saline surface waters: the case of salicylic acid. Science of The Total Environment. Link

  • Clark, J. H., et al. (1998). EP0866046A1 - Catalytic process for selective aromatic bromination. Google Patents. Link

  • Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. Link

  • LibreTexts Chemistry. (2019). 18.6: Electrophilic Substitution of Phenols. LibreTexts. Link

  • Smith, A. G., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry. Link

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Link

  • Smith, A. G., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry. Link

  • ResearchGate. (n.d.). Kinetics and mechanism of oxidation of salicylaldehyde by N-bromonicotinamide. ResearchGate. Link

  • Chemistry Stack Exchange. (2018). How can bromine water be used to distinguish between benzoic acid and salicylic acid? Chemistry Stack Exchange. Link

  • Janz, K., & Kaila, N. (2009). Bromodecarboxylation of Quinoline Salicylic Acids: Increasing the Diversity of Accessible Substituted Quinolines. The Journal of Organic Chemistry. Link

  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? r/chemistry. Link

  • Scribd. (n.d.). Solvent Effects on Bromine Reactions. Scribd. Link

  • Allen Career Institute. (n.d.). The action of bromine water (excess) on salicylic acid results in the formation of. Allen Test Series. Link

  • Chemistry Stack Exchange. (2017). Decarboxylation of Salicylic acid. Chemistry Stack Exchange. Link

  • Broadwater, M. A., et al. (2018). Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. Environmental Science: Water Research & Technology. Link

  • Doubtnut. (2023). The action of bromine water (excess) on salicylic acid results in the formation of. YouTube. Link

  • Reddit. (2024). Bromination Help. r/Chempros. Link

  • ChemHelp ASAP. (2021). Electrophilic aromatic bromination with N-bromosuccinimide. YouTube. Link

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination. ACS GCI Reagent Guides. Link

  • Reddit. (2025). Decarboxylation of Salicylic Acid Mechanism. r/chemhelp. Link

  • Marino, J. (2023). Exploring the Effect of Temperature on the Concentration of Salicylic Acid in Acetylsalicylic Acid. ChemRxiv. Link

  • Marino, J. (2023). Exploring the Effect of Temperature on the Concentration of Salicylic Acid in Acetylsalicylic Acid. Cambridge Open Engage. Link

Sources

Technical Support Center: Purification of 5-Bromo-2-hydroxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-BHMB-PUR-001

Version: 1.0

Introduction

Welcome to the technical support guide for 5-Bromo-2-hydroxy-3-methoxybenzoic acid (CAS 35090-76-7). This molecule is a valuable substituted benzoic acid derivative used in various synthetic applications, including the development of novel pharmaceutical agents and advanced materials. The precise arrangement of its functional groups (carboxylic acid, hydroxyl, methoxy, and bromo) makes it susceptible to specific impurities during synthesis, primarily from starting materials and isomeric side-products.

Achieving high purity is critical for downstream success, as contaminants can lead to ambiguous characterization data, reduced yields in subsequent steps, and unpredictable biological or material properties. This guide provides field-proven troubleshooting advice and detailed protocols to help you diagnose and resolve common purification challenges.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle crude or purified this compound?

A:

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Protect from light, as phenolic compounds can be light-sensitive over long periods. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow oxidation.

  • Handling: this compound and related structures are classified as irritants. They can cause skin, eye, and respiratory irritation.[2][3] Always handle this chemical in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is suitable), and safety goggles.[4] Avoid creating and inhaling dust.[5]

Q2: My compound has a brownish or yellowish tint. Is this normal?

A: While a slightly off-white or pale-yellow color can be common for crude products, a significant brownish or yellowish tint often indicates the presence of oxidized impurities or residual reagents from the synthesis. Phenolic compounds are particularly prone to oxidation, which can form highly colored quinone-type structures. This discoloration is a strong indicator that further purification is necessary.

Q3: What are the first analytical steps I should take to assess the purity of my crude product?

A: Before attempting a large-scale purification, a quick purity assessment is essential.

  • Thin-Layer Chromatography (TLC): This is the most straightforward initial step. Spot your crude material alongside the starting materials on a silica gel plate. A single spot for your product that is well-separated from any other spots indicates relatively high purity. Multiple spots confirm the presence of impurities.

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point compared to the literature or supplier value is a definitive sign of impurities.[6]

  • Proton NMR (¹H NMR): If available, a quick ¹H NMR spectrum of the crude material can provide quantitative insight into the types and amounts of impurities present. Pay close attention to the aromatic region to spot signals from starting materials or isomers.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter. The solutions are designed to be logical, starting with the simplest and most common techniques.

Problem ID Observed Issue Probable Cause(s) Recommended Solutions (In Order of Approach)
P-01 Multiple spots on TLC, including one that co-elutes with the starting material (e.g., 2-hydroxy-3-methoxybenzoic acid).Incomplete bromination reaction.1. Acid-Base Extraction: Separate the acidic product from less acidic or neutral starting materials. (See Protocol 2) 2. Recrystallization: If the starting material has significantly different solubility. (See Protocol 1) 3. Column Chromatography: The most reliable but resource-intensive method. (See Protocol 3)
P-02 Product appears pure by TLC but has a broad melting point. ¹H NMR shows extra, closely-spaced aromatic signals.Presence of regioisomeric impurities (e.g., 3-Bromo-2-hydroxy-5-methoxybenzoic acid). These often have very similar polarities.1. Careful Recrystallization: Attempt recrystallization from a solvent system where the isomers have a slight solubility difference. This may require screening several solvents and may need to be repeated. 2. Preparative HPLC/Column Chromatography: High-resolution column chromatography with a shallow solvent gradient is often required to separate isomers. (See Protocol 3)
P-03 Final product is a sticky oil or gum instead of a solid, even after solvent removal under high vacuum.Residual solvents (especially high-boiling ones like DMF or DMSO) or low-melting point eutectic mixtures with impurities.1. Solvent Trituration/Slurrying: Suspend the gum in a non-solvent (e.g., hexanes or cold water), sonicate or stir vigorously. This can often induce crystallization by washing away the impurities that inhibit it. 2. Re-dissolve and Precipitate: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and add it dropwise into a large volume of a stirred, cold non-solvent (e.g., hexanes) to crash out the product.
P-04 Significant product loss during recrystallization (low yield in mother liquor).The chosen solvent is too good, meaning the product remains highly soluble even at low temperatures. The product-to-solvent ratio is too low.1. Optimize Solvent System: Use a binary solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent and then add a "poor" solvent dropwise until turbidity persists. Re-heat to clarify and then cool slowly. 2. Concentrate Mother Liquor: Reduce the volume of the mother liquor by ~50% and cool again to recover a second crop of crystals. Note: This second crop may be less pure.

Visualization of Purification Strategy

The following diagram outlines a logical workflow for purifying your crude this compound.

Purification_Workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_methods Purification Methods cluster_end Finish Crude Crude Product Analysis Assess Purity (TLC, Melting Point) Crude->Analysis Decision Purity Acceptable? Analysis->Decision Recrystallize Recrystallization (Protocol 1) Decision->Recrystallize No (Simple Impurities) Extraction Acid-Base Extraction (Protocol 2) Decision->Extraction No (Neutral Impurities) Chromatography Column Chromatography (Protocol 3) Decision->Chromatography No (Complex/Isomeric Impurities) Pure Pure Product (Verify Purity) Decision->Pure Yes Recrystallize->Analysis Extraction->Analysis Chromatography->Analysis

Caption: Decision workflow for selecting an appropriate purification method.

Detailed Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is effective for removing small amounts of impurities with different solubility profiles than the desired compound. The key is selecting an appropriate solvent.

Rationale for Solvent Selection: this compound has both polar (hydroxyl, carboxyl) and non-polar (brominated aromatic ring) character. Therefore, a moderately polar solvent or a binary mixture is often ideal.

Solvent/System Properties Suitability & Rationale
Ethanol/Water Good solvent when hot, poor when cold.Highly Recommended. The compound should dissolve well in hot ethanol. Water is then added as an anti-solvent to decrease solubility upon cooling, promoting crystal formation. This is a common technique for phenolic acids.[7][8]
Isopropanol Moderately polar protic solvent.Good. Offers a good balance of polarity. May provide high recovery if solubility decreases significantly upon cooling.[7]
Acetic Acid/Water Acidic solvent system.Effective, but use with caution. Acetic acid can be difficult to remove. However, it can be an excellent solvent for benzoic acids and suppress deprotonation, aiding crystallization.[9]
Toluene Aromatic, non-polar solvent.Poor. Unlikely to dissolve the polar benzoic acid sufficiently, even when hot.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate with stirring) until the solid fully dissolves.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.

  • Induce Crystallization:

    • Single Solvent: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Binary Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with swirling until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to re-dissolve the precipitate and make the solution clear again.

  • Crystal Growth: Cover the flask and allow it to cool undisturbed to room temperature, followed by cooling in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent or the "poor" solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Acid-Base Extraction

This technique is exceptionally effective for separating the acidic product from any neutral or basic impurities.

Mechanism: The phenolic carboxylic acid is deprotonated by a weak base (sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral impurities remain in the organic phase and are washed away. The aqueous phase is then re-acidified to protonate the carboxylate, causing the pure acid to precipitate out of the solution.

AcidBase_Extraction Start Crude Product in Ethyl Acetate Funnel Separatory Funnel Start->Funnel AddBase Add aq. NaHCO₃ Shake & Vent Funnel->AddBase Separate1 Separate Layers AddBase->Separate1 OrganicLayer Organic Layer (Contains Neutral Impurities) DISCARD Separate1->OrganicLayer Top Layer AqueousLayer Aqueous Layer (Contains Product as Salt) Separate1->AqueousLayer Bottom Layer AddAcid Cool in Ice Bath Add 2M HCl dropwise until pH ~2 AqueousLayer->AddAcid Precipitate Precipitate Forms AddAcid->Precipitate Filter Vacuum Filter Wash with Cold Water Dry Under Vacuum Precipitate->Filter End Pure Solid Product Filter->End

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolve: Dissolve the crude material in an organic solvent like ethyl acetate or diethyl ether.

  • Extract: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Shake & Separate: Stopper the funnel, shake vigorously while periodically venting to release CO₂ gas. Allow the layers to separate.

  • Collect Aqueous Layer: Drain the lower aqueous layer into a clean flask. Add more NaHCO₃ solution to the organic layer and repeat the extraction two more times to ensure all the acidic product has been transferred to the aqueous phase. Combine all aqueous extracts.

  • Wash: Wash the combined aqueous layers with a fresh portion of ethyl acetate to remove any trapped neutral impurities. Discard this organic wash.

  • Acidify: Cool the aqueous solution in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ≈ 2, check with pH paper) and a precipitate is no longer forming.

  • Isolate: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.

Protocol 3: Flash Column Chromatography

This method is used for difficult separations, such as removing isomers or when other methods fail.

Rationale: The compound is separated based on its differential adsorption to a solid stationary phase (silica gel) and solubility in a mobile phase. By gradually increasing the solvent polarity, impurities can be eluted before or after the desired product. The inclusion of a small amount of acetic acid in the eluent is crucial to prevent the carboxylic acid from streaking on the silica gel.

Step-by-Step Methodology:

  • Select Eluent: Using TLC, find a solvent system that gives your product an Rf value of ~0.3. A good starting point is a mixture of Hexane and Ethyl Acetate. For this compound, a system of 70:30 Hexane:Ethyl Acetate + 0.5% Acetic Acid is a plausible starting point.

  • Pack Column: Pack a glass column with silica gel slurried in the initial, least polar eluent.

  • Load Sample: Dissolve the crude product in a minimal amount of the eluent or another strong solvent (like dichloromethane). If solubility is low, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elute: Run the column by passing the eluent through the silica gel. Start with a less polar mixture and gradually increase the polarity (e.g., from 10% to 50% ethyl acetate in hexanes).

  • Collect Fractions: Collect the eluate in a series of test tubes or flasks.

  • Analyze Fractions: Spot each fraction on a TLC plate to identify which ones contain the pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.

References

  • Fisher Scientific. (2010). Safety Data Sheet: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Bromobenzoic acid.

  • Sigma-Aldrich. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97%. Retrieved from

  • Thermo Fisher Scientific. (2009). Safety Data Sheet: 2-Bromo-5-methoxybenzoic acid.

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Bromo-5-hydroxybenzoic acid.

  • ChemicalBook. (2023). 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE Synthesis. Retrieved from

  • ChemicalBook. (2023). This compound. Retrieved from

  • Echemi. (n.d.). 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE Safety Data Sheets. Retrieved from

  • PubChem. (n.d.). Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. Retrieved from

  • PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. Retrieved from

  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from

  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. Retrieved from

  • Google Patents. (2023). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid. Retrieved from

  • ChemBK. (n.d.). 5-Bromo-2-hydroxybenzoic acid. Retrieved from

  • BLD Pharm. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | 5034-74-2. Retrieved from

  • Google Patents. (2019). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from

  • ResearchGate. (2006). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from

  • Google Patents. (2019). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid. Retrieved from

  • PubChem. (n.d.). 5-Bromosalicylic acid. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxybenzoic acid 98%. Retrieved from

  • Tokyo Chemical Industry. (n.d.). 2-Bromo-5-methoxybenzoic Acid. Retrieved from

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzoic acid. Retrieved from

  • ChemicalBook. (2023). 2-bromo-5-hydroxybenzoic acid Synthesis. Retrieved from

  • Google Patents. (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved from

  • Harjono, et al. (2021). Purification of Curcumin Derivate...Using Chromatotron. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia.

Sources

Technical Support Center: Resolving Isomers in the Synthesis of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isomer formation and resolution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental endeavors.

Introduction: The Challenge of Isomerism in Benzoic Acid Synthesis

The synthesis of substituted benzoic acids is a cornerstone of organic chemistry, with wide-ranging applications in pharmaceuticals, materials science, and agrochemicals. However, a frequent and often vexing challenge is the concurrent formation of positional isomers (ortho, meta, and para). These isomers can exhibit remarkably similar physicochemical properties, making their separation and the isolation of the desired product a significant hurdle.[1] This guide will equip you with the knowledge to anticipate, control, and resolve isomer-related issues in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: Why do I get a mixture of ortho, para, and meta isomers during my electrophilic aromatic substitution reaction?

A1: The regiochemical outcome of electrophilic aromatic substitution (EAS) on a substituted benzene ring is dictated by the electronic properties of the substituent already present on the ring.[2] Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing).[3][4]

  • Activating Groups (Ortho, Para-directing): These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[4] They stabilize the carbocation intermediates formed during ortho and para attack through resonance or inductive effects. Examples include alkyl groups (-R), hydroxyl (-OH), and alkoxy (-OR) groups.[3]

  • Deactivating Groups (Meta-directing): These groups withdraw electron density from the aromatic ring, making it less reactive.[4][5] They destabilize the carbocation intermediates at the ortho and para positions more than at the meta position.[6] The carboxyl group (-COOH) in benzoic acid is a deactivating, meta-directing group.[7][8][9]

Therefore, if you are performing an EAS reaction on a benzoic acid derivative, the incoming electrophile will predominantly be directed to the meta position.[7] If your starting material has an activating group, you will likely obtain a mixture of ortho and para isomers.

Q2: I am trying to perform a Friedel-Crafts alkylation on benzoic acid, but the reaction is not working. Why?

A2: Friedel-Crafts reactions, both alkylation and acylation, are prone to failure with strongly deactivated aromatic rings.[10][11] The carboxyl group (-COOH) of benzoic acid is a strong deactivating group, which makes the benzene ring electron-poor and thus not nucleophilic enough to attack the carbocation or acylium ion electrophile generated in the reaction.[3][5] Additionally, the Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pairs on the oxygen atoms of the carboxyl group, further deactivating the ring.[10]

Q3: How can I selectively synthesize the para-isomer of a substituted benzoic acid?

A3: Selectively obtaining the para-isomer often requires a strategic approach to manage steric hindrance and directing group effects.

  • Utilizing Bulky Groups: If your directing group is an ortho, para-director, using a bulky alkylating or acylating agent in a Friedel-Crafts reaction can favor the formation of the para-isomer due to steric hindrance at the ortho positions.[12]

  • Blocking Groups: In some cases, a "blocking group" can be temporarily installed at the ortho positions to force substitution at the para position. The blocking group is then removed in a subsequent step. Sulfonation is a classic example of this strategy.

  • Reaction Temperature: The ratio of ortho to para isomers can sometimes be influenced by the reaction temperature. For instance, in some Friedel-Crafts alkylations, lower temperatures may favor the ortho isomer, while higher temperatures can lead to thermodynamic equilibrium favoring the more stable para isomer.[13]

Troubleshooting Guide: Resolving Isomer Mixtures

Even with careful planning, the formation of isomer mixtures is often unavoidable. The following section provides detailed troubleshooting steps for their separation and characterization.

Issue 1: My crude product is a mixture of ortho, meta, and para isomers that are difficult to separate by simple crystallization.

Positional isomers often have very similar physical properties, making their separation challenging.[1]

Root Cause Analysis:

The slight differences in polarity, crystal packing, and intermolecular interactions between the isomers are often insufficient for a clean separation by a single crystallization.

Workflow for Isomer Resolution:

Caption: Workflow for resolving isomeric mixtures of substituted benzoic acids.

Detailed Protocols:

1. Fractional Crystallization:

This technique exploits small differences in solubility between isomers.[14]

  • Protocol:

    • Dissolve the crude isomer mixture in a minimum amount of a suitable hot solvent. Water is often a good choice for benzoic acid derivatives due to the significant difference in solubility at high and low temperatures.[15][16]

    • Allow the solution to cool slowly. The least soluble isomer will crystallize out first.[17]

    • Filter the crystals and collect the mother liquor.

    • Concentrate the mother liquor and cool again to obtain subsequent crops of crystals, which will be enriched in the more soluble isomers.

    • Analyze the purity of each fraction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Expert Tip: The success of fractional crystallization is highly dependent on the solvent system and the cooling rate. Slow cooling is crucial for the formation of well-defined crystals and efficient purification.[14]

2. Column Chromatography:

For isomers that are inseparable by crystallization, column chromatography is a powerful alternative.

  • Protocol:

    • Stationary Phase Selection: Silica gel is the most common stationary phase for the separation of benzoic acid isomers.

    • Mobile Phase Optimization: Begin with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). The optimal solvent system should provide good separation of the spots on a TLC plate. The addition of a small amount of acetic acid to the mobile phase can sometimes improve peak shape and resolution for acidic compounds.[18]

    • Column Packing and Loading: Pack the column with the chosen stationary phase and equilibrate with the mobile phase. Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

    • Elution and Fraction Collection: Elute the column with the mobile phase, collecting fractions. Monitor the separation by TLC.

    • Solvent Evaporation and Analysis: Combine the fractions containing the pure isomer and remove the solvent under reduced pressure.

3. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²):

For analytical and preparative-scale separations of challenging isomer mixtures, HPLC and UPC² offer superior resolution.[1]

  • HPLC: Reversed-phase HPLC using a C18 column is a common method.[19] The mobile phase typically consists of a mixture of water (often with an acid modifier like acetic or formic acid to suppress ionization) and an organic solvent like methanol or acetonitrile.[19]

  • UPC²: This technique utilizes supercritical CO₂ as the primary mobile phase and can provide rapid and efficient separation of positional isomers without the need for derivatization.[1]

Separation TechniquePrincipleThroughputBest Suited For
Fractional Crystallization Differential solubilityLow to MediumInitial purification of large quantities
Column Chromatography Differential adsorptionLow to MediumLab-scale purification
HPLC/UPC² Differential partitioningHighAnalytical and preparative-scale high-resolution separation[1][19]
Issue 2: I have isolated what I believe to be a pure isomer, but I need to confirm its identity and purity.

Unambiguous characterization is crucial to ensure you have the correct isomer.

Root Cause Analysis:

Co-elution or co-crystallization can lead to isomeric impurities even after purification. Spectroscopic methods are essential for definitive identification.[20]

Workflow for Spectroscopic Characterization:

Caption: Workflow for the spectroscopic characterization of substituted benzoic acid isomers.

Detailed Protocols:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is the most powerful tool for distinguishing positional isomers.[21]

  • ¹H NMR: The chemical shifts and splitting patterns of the aromatic protons are highly diagnostic.[22]

    • Ortho-substituted: Will typically show a complex multiplet for the aromatic protons.

    • Meta-substituted: Will often exhibit four distinct signals in the aromatic region.

    • Para-substituted: Due to symmetry, will show two doublets (an AA'BB' system) in the aromatic region.

  • ¹³C NMR: The number of signals in the aromatic region can confirm the substitution pattern.

    • Ortho and Meta: Will show six distinct aromatic carbon signals.

    • Para: Due to symmetry, will show only four aromatic carbon signals.

2. Infrared (IR) Spectroscopy:

IR spectroscopy is useful for confirming the presence of the carboxylic acid functional group and can sometimes provide clues about the substitution pattern.[20][23]

  • O-H Stretch: A very broad absorption between 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid dimer.[24]

  • C=O Stretch: A strong absorption around 1700 cm⁻¹ indicates the carbonyl group.[23][24]

  • C-H Bending (Out-of-Plane): The pattern of absorptions in the 680-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.

3. Mass Spectrometry (MS):

MS provides the molecular weight of the compound and its fragmentation pattern can sometimes help distinguish between isomers, particularly with high-resolution mass spectrometry (HRMS).[25][26][27]

Conclusion

The successful synthesis and isolation of a specific isomer of a substituted benzoic acid require a thorough understanding of directing group effects and a systematic approach to purification and characterization. By employing the troubleshooting strategies and detailed protocols outlined in this guide, researchers can confidently navigate the challenges of isomerism and achieve their synthetic goals.

References

  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. (n.d.). Waters. Retrieved from [Link]

  • Jin, Y., & Lee, W. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199–207. [Link]

  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. (n.d.). Waters Corporation. Retrieved from [Link]

  • Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Explain the position of electrophilic substitution in benzoic acid. (n.d.). Allen. Retrieved from [Link]

  • Electrophilic aromatic directing groups. (n.d.). In Wikipedia. Retrieved from [Link]

  • Svärd, M., et al. (2019). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Retrieved from [Link]

  • Hinze, W. L., & Armstrong, D. W. (1982). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Analytical Letters, 15(A12), 1093-1104. [Link]

  • Is benzoic acid meta directing? (2017, January 6). Quora. Retrieved from [Link]

  • Wang, Q., et al. (2002). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A, 961(2), 215-219. [Link]

  • Why do benzoic acid undergoes electrophilic substitution reaction at meta position? (2017, March 21). Quora. Retrieved from [Link]

  • Ortho, Para, Meta. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. (2018). Journal of The American Society for Mass Spectrometry, 29(4), 741–750. [Link]

  • Electrophilic aromatic substitution: meta directors. (2018, May 2). YouTube. Retrieved from [Link]

  • Synthesis of Isomer Maleimidobenzoic Acid Esters. (2020). AIP Conference Proceedings, 2313(1), 020002. [Link]

  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Ortho effect. (n.d.). In Wikipedia. Retrieved from [Link]

  • Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. (2018). Semantic Scholar. Retrieved from [Link]

  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... (n.d.). ResearchGate. Retrieved from [Link]

  • Exp 2 - Recrystallization of Benzoic Acid. (n.d.). Scribd. Retrieved from [Link]

  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018). DergiPark. Retrieved from [Link]

  • Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. (2001). Journal of Medicinal Chemistry, 44(11), 1794-1802. [Link]

  • The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry. Retrieved from [Link]

  • How does ortho-effect work in benzoic acids? (n.d.). Khan Academy. Retrieved from [Link]

  • Synthesis of benzonitriles from substituted benzoic acid. (2005). Google Patents.
  • Purification of benzoic acid. (1966). Google Patents.
  • IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2015). ResearchGate. Retrieved from [Link]

  • Synthesis of the three isomeric ortho-substituted phenylthienyl benzoic acids. (1956). The Journal of Organic Chemistry, 21(9), 989–992. [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • Recrystallization of Impure Benzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • The Recrystallization of Impure Benzoic Acid Lab. (2024, April 13). YouTube. Retrieved from [Link]

  • Process for preparing substituted benzoic acid. (2000). Google Patents.
  • Chemistry 210 Experiment Ib. (2012, November 14). Retrieved from [Link]

  • Friedel-Crafts Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • EAS Friedel Crafts Alkylation and Acylation. (n.d.). Chad's Prep. Retrieved from [Link]

  • Benzene underwent a Friedel–Crafts acylation followed by a Wolff–... (n.d.). Study Prep in Pearson+. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Bromination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bromination reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions, specifically time and temperature, to achieve high yields and selectivity in your bromination experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your bromination reactions.

Question 1: My aromatic bromination reaction is showing low yield and a significant amount of starting material remains, even after prolonged reaction times. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in electrophilic aromatic bromination often points to insufficient activation of either the aromatic ring or the brominating agent. Here’s a systematic approach to troubleshoot this issue:

  • Insufficiently Activated Aromatic Ring:

    • Cause: The substrate may possess deactivating groups that slow down the electrophilic aromatic substitution (EAS) reaction.

    • Solution: For deactivated arenes, more forcing conditions are necessary. Consider using a stronger Lewis acid catalyst, such as FeBr₃ with Br₂, to increase the electrophilicity of the bromine.[1][2] Alternatively, performing the reaction at a higher temperature can provide the necessary activation energy to overcome the reaction barrier. However, be cautious as higher temperatures can sometimes lead to side reactions.[3]

  • Ineffective Brominating Agent/Catalyst System:

    • Cause: The combination of your brominating agent and catalyst may not be potent enough for your specific substrate. For instance, N-bromosuccinimide (NBS) alone may not be sufficient for less reactive arenes.

    • Solution: If using NBS, the addition of a catalytic amount of a protic acid (like HCl) or a Lewis acid can enhance its reactivity.[4][5] For moderately deactivated arenes, using tribromoisocyanuric acid in trifluoroacetic acid at room temperature can be an effective strategy.[6]

  • Suboptimal Reaction Temperature:

    • Cause: The reaction may be kinetically slow at the current temperature.

    • Solution: Gradually increase the reaction temperature while monitoring the progress by an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7][8][9] For some reactions, refluxing the mixture is necessary to drive the reaction to completion.[10]

Experimental Protocol: General Procedure for Optimizing Temperature in Aromatic Bromination

  • Set up the reaction at room temperature and monitor its progress over a set period (e.g., 2-4 hours) using TLC or HPLC.

  • If little to no conversion is observed, incrementally increase the temperature by 10-20 °C.

  • After each temperature increase, allow the reaction to stir for 1-2 hours and re-analyze the reaction mixture.

  • Continue this stepwise heating until a significant increase in product formation is observed without the appearance of major side products.

  • Once the optimal temperature range is identified, you can fine-tune the reaction time for complete conversion.

Question 2: My free-radical bromination of an alkane is resulting in a mixture of brominated isomers, leading to poor selectivity. How can I favor the formation of the desired product?

Answer:

Poor selectivity in free-radical bromination is often a result of reaction conditions that are not optimized to exploit the inherent selectivity of the bromine radical.[11][12] Here are the key factors to consider:

  • Reaction Temperature:

    • Cause: Excessively high temperatures can diminish the selectivity of the bromine radical.[13] While heat is required for thermal initiation, too much energy can lead to the abstraction of primary and secondary hydrogens, even though tertiary hydrogens are kinetically favored.[12]

    • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For reactions initiated by UV light, it's often possible to run them at or even below room temperature.[14] If thermal initiation is necessary, use a controlled heating source and aim for a gentle reflux.

  • Initiation Method:

    • Cause: The method of radical initiation can influence the reaction's selectivity.

    • Solution: Photochemical initiation (using UV light) is often a milder method than thermal initiation and can lead to higher selectivity.[14] If using a chemical initiator like AIBN or benzoyl peroxide, ensure you are using the appropriate concentration as recommended in established protocols.[15]

  • Nature of the Brominating Agent:

    • Cause: While elemental bromine (Br₂) is commonly used, other reagents might offer different selectivity profiles.

    • Solution: For most alkane brominations, Br₂ provides excellent selectivity for the most substituted carbon.[11][16] N-bromosuccinimide (NBS) is typically used for allylic and benzylic brominations.[15][17] Ensure you are using the correct reagent for your desired transformation.

Table 1: Relative Reactivity of C-H Bonds in Free-Radical Halogenation

Hydrogen TypeRelative Reactivity (Chlorination at 25°C)Relative Reactivity (Bromination at 125°C)
Primary (1°)11
Secondary (2°)3.982
Tertiary (3°)5.21640

Data sourced from various organic chemistry principles.

This table clearly illustrates the much higher selectivity of bromination compared to chlorination, a key principle to leverage for selective synthesis.[18]

Question 3: I am observing the formation of unwanted side products, such as over-brominated compounds or products resulting from reaction with the solvent. How can I minimize these side reactions?

Answer:

The formation of side products is a common challenge in bromination reactions and can often be controlled by carefully adjusting the reaction time, temperature, and solvent.

  • Over-bromination:

    • Cause: This occurs when the desired product is sufficiently activated to undergo a second bromination. It is particularly common in the bromination of activated aromatic compounds.

    • Solution:

      • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent. Avoid large excesses.

      • Lower Temperature: Running the reaction at a lower temperature can often disfavor the second bromination, which typically has a higher activation energy.[3]

      • Monitor Reaction Progress: Carefully monitor the reaction using TLC, GC, or HPLC and stop the reaction as soon as the starting material is consumed.[7][13][19]

  • Solvent Participation:

    • Cause: Nucleophilic solvents like water, alcohols, or DMF can react with the brominating agent or intermediates. For example, in the presence of water, bromination of alkenes can lead to the formation of halohydrins.[19][20] PBr₃ can react with DMF.[21]

    • Solution: Choose an inert solvent that does not participate in the reaction. For radical brominations, non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are often preferred.[22] For electrophilic aromatic brominations, solvents like dichloromethane (CH₂Cl₂), acetonitrile, or acetic acid are common choices.[3][23] Always ensure your solvent is anhydrous if water-sensitive reagents or intermediates are involved.[19]

Workflow for Minimizing Side Products

G A Reaction Setup B Monitor Progress (TLC/GC/HPLC) A->B C Side Products Observed? B->C D Identify Side Products (NMR/MS) C->D Yes J Reaction Complete & Clean C->J No E Over-bromination? D->E F Solvent-related? D->F G Reduce Stoichiometry of Brominating Agent E->G Yes H Lower Reaction Temperature E->H Yes I Change to Inert Solvent F->I Yes G->A H->A I->A K Work-up J->K G A Start Reaction at Optimal Temperature B Take Aliquot at t=0 A->B C Analyze Aliquot (TLC/GC/HPLC) B->C D Continue Reaction C->D E Take Aliquots at Regular Intervals D->E F Analyze Aliquots E->F G Plot [Product] vs. Time F->G H Identify Plateau of Product Formation G->H I Optimal Reaction Time Determined H->I

Sources

Technical Support Center: Ensuring the Stability of 5-Bromo-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the stability of 5-Bromo-2-hydroxy-3-methoxybenzoic acid. By understanding its potential degradation pathways and implementing the recommended procedures, you can ensure the integrity of your experimental results and the quality of your research.

Introduction: Understanding the Molecule's Vulnerabilities

This compound is a polysubstituted aromatic compound featuring three key functional groups on a benzene ring: a carboxylic acid, a hydroxyl group (phenolic), and a methoxy group, along with a bromine substituent. This specific arrangement of functional groups makes the molecule susceptible to two primary degradation pathways:

  • Oxidation of the Phenolic Hydroxyl Group: The electron-rich phenol ring is prone to oxidation, which can be initiated by atmospheric oxygen (auto-oxidation), light, or trace metal contaminants. This process can lead to the formation of colored quinone-type impurities, which may interfere with downstream applications.

  • Decarboxylation of the Carboxylic Acid Group: Like many benzoic acid derivatives, particularly those with ortho-hydroxyl groups, this molecule can undergo decarboxylation (loss of CO₂) under thermal stress. This results in the formation of 4-Bromo-2-methoxyphenol, fundamentally altering the molecule's structure and properties.

This guide provides practical, evidence-based strategies to mitigate these and other potential degradation routes.

Troubleshooting Guide: Diagnosing and Resolving Common Stability Issues

This section addresses specific issues you may encounter during your experiments with this compound.

Observed Issue Potential Cause(s) Recommended Solutions & Explanations
Discoloration of Solid Compound (Yellowing/Browning) Oxidation: Prolonged exposure to air and/or light can cause the phenolic group to oxidize, forming colored quinone-like byproducts.Storage: Store the solid compound in an amber, tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature. Purification: If mild discoloration is observed, consider recrystallization from a suitable solvent system to remove impurities before use.
Solution Turns Pink, Yellow, or Brown Over Time Oxidation in Solution: Dissolved oxygen, exposure to ambient light, or an inappropriate pH can accelerate the oxidation of the phenolic hydroxyl group.[1] Contamination with metal ions (e.g., Fe³⁺, Cu²⁺) can also catalyze this process.Solvent Choice & Degassing: Use high-purity, degassed solvents. Purging the solvent with an inert gas (N₂ or Ar) for 15-30 minutes before use can significantly reduce dissolved oxygen. pH Control: Maintain a slightly acidic pH (4-6) for aqueous solutions, as phenolic compounds are generally more stable under these conditions.[2] Avoid alkaline conditions, which can deprotonate the phenol and increase its susceptibility to oxidation.[3][4] Inert Atmosphere: Prepare and handle solutions under an inert atmosphere whenever possible. Chelating Agents: If metal contamination is suspected, the addition of a small amount of a chelating agent like EDTA can sequester metal ions and inhibit catalysis.
Unexpected NMR/LC-MS Peaks in a Freshly Prepared Sample Solvent-Induced Degradation: Certain solvents may not be inert and could react with the compound, especially if they contain impurities (e.g., peroxides in aged ethers). Thermal Stress During Dissolution: Using excessive heat to dissolve the compound can induce decarboxylation.Solvent Purity: Use freshly opened, high-purity solvents. Be particularly cautious with solvents like tetrahydrofuran (THF) and diethyl ether, which can form peroxides over time.[5] Gentle Dissolution: Dissolve the compound at room temperature with agitation (stirring or sonication). If gentle warming is necessary, use a water bath and do not exceed 40-50°C for short periods.
Loss of Compound and Appearance of a New Peak in a Reaction Mixture (Even with Unrelated Reagents) Thermal Decomposition (Decarboxylation): Reaction temperatures, even those considered moderate, may be sufficient to induce decarboxylation, especially during prolonged reaction times.[6]Lower Reaction Temperature: If the reaction chemistry allows, perform the reaction at a lower temperature. Minimize Reaction Time: Monitor the reaction closely and quench it as soon as it reaches completion to avoid prolonged exposure to heat. Catalyst Considerations: Be aware that certain metals or reagents used in subsequent reaction steps could potentially catalyze decarboxylation.[7][8]
Inconsistent Results in Biological Assays Formation of Active/Interfering Degradants: Degradation products may have their own biological activity or may interfere with the assay, leading to unreliable results. Reduced Concentration of Active Compound: Degradation lowers the effective concentration of your target molecule.Confirm Purity Before Use: Always analyze the purity of your compound (e.g., by HPLC-UV) immediately before use in sensitive applications. Stability in Assay Buffer: Perform a preliminary experiment to assess the stability of the compound in your specific assay buffer and under the assay conditions (temperature, light exposure).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. The storage environment should be cool and dry, ideally between 2-8°C. For enhanced protection against oxidation, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

Q2: I've noticed my solution of this compound in methanol slowly turning yellow. What is happening and how can I prevent it?

A2: The yellowing is a classic sign of oxidation of the phenolic group.[9] This is likely due to dissolved oxygen in the methanol and/or exposure to ambient light. To prevent this, use methanol that has been degassed by sparging with nitrogen or argon. Prepare the solution under subdued light and store it in an amber vial, under an inert atmosphere if possible. For critical applications, preparing the solution fresh is the best practice.

Q3: Can I heat my solution to get the compound to dissolve faster?

A3: While gentle warming can aid dissolution, excessive or prolonged heating should be avoided. Hydroxybenzoic acids can undergo thermal decarboxylation.[6] If warming is necessary, use a water bath set to a temperature no higher than 40-50°C and only for the minimum time required.

Q4: What solvents and reagents are incompatible with this compound?

A4: Due to its functional groups, you should avoid the following:

  • Strong Oxidizing Agents: (e.g., peroxides, permanganates, chromates) will aggressively oxidize the phenol.

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) will deprotonate the phenolic and carboxylic acid groups, making the molecule more susceptible to oxidative degradation, especially in the presence of air.[10]

  • Certain Reactive Solvents: While common organic solvents like methanol, ethanol, DMSO, and DMF are generally suitable for short-term use (if pure and degassed), be cautious with solvents that can generate radicals or peroxides, such as aged ethers (THF, diethyl ether).[5]

Q5: How can I monitor the stability of my compound over time?

A5: The most reliable way to monitor stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11][12] A stability-indicating method is one that can separate the intact parent compound from its degradation products. By analyzing your sample at different time points, you can quantify the amount of parent compound remaining and detect the formation of any new impurity peaks. See the "Experimental Protocols" section for a sample HPLC-UV method.

Visualizing Degradation: Potential Pathways and Stability Workflow

To better understand the chemical transformations that this compound can undergo, the following diagram illustrates the two primary degradation pathways.

G cluster_main This compound cluster_oxidation Oxidative Degradation cluster_decarboxylation Thermal Degradation A Parent Compound B Quinone-type Impurities A->B Light (Photolysis) Air (O₂) Metal Ions High pH C 4-Bromo-2-methoxyphenol (Decarboxylation Product) A->C Heat (Thermolysis)

Caption: Primary degradation pathways for this compound.

The following workflow provides a systematic approach to assessing the stability of your compound.

start Start: Pure Compound prep Prepare Solutions (e.g., in Methanol) start->prep stress Expose to Stress Conditions (Light, Heat, pH, Oxidant) prep->stress analysis Analyze via Stability-Indicating HPLC-UV Method stress->analysis data Collect Data: - Parent Peak Area - Impurity Peak Areas analysis->data eval Evaluate Stability: - Calculate % Degradation - Identify Degradants (LC-MS) data->eval end End: Stability Profile eval->end

Caption: Experimental workflow for a forced degradation stability study.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[13]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Calibrated oven, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Cool and neutralize with 1 mL of 0.1 M NaOH. Dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 4 hours. Cool and neutralize with 1 mL of 0.1 M HCl. Dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Thermal Degradation: Place 10 mg of the solid compound in a calibrated oven at 80°C for 48 hours. After exposure, cool and prepare a 0.1 mg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze a control sample stored in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC-UV method described below.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for a reversed-phase HPLC method to quantify this compound and separate it from its potential degradation products.[6][12][14]

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm (or scan with PDA for optimal wavelength)
Injection Volume 10 µL

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) until a stable baseline is achieved.

  • Injection: Inject the prepared control and stressed samples.

  • Data Analysis:

    • Identify the peak for the intact this compound in the control sample based on its retention time.

    • In the chromatograms of the stressed samples, look for new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Calculate the percentage of degradation for each stress condition.

References

  • Castada, H. Z., & Sun, Z. (2020). Thermal Degradation of p‐Hydroxybenzoic Acid in Macadamia Nut Oil, Olive Oil, and Corn Oil. Journal of the American Oil Chemists' Society.
  • Eriksson, J., et al. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. PubMed.
  • BenchChem. (2025).
  • Gimeno, O., et al. (2005).
  • Xu, P., & López-Rojas, P. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society.
  • Alsante, K. M., et al. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Friedman, M., & Jürgens, H. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed.
  • Musaev, F. N., et al. (1986).
  • Patil, S. A., et al. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. World Journal of Pharmaceutical Sciences.
  • BenchChem. (2025). Technical Support Center: Prevention of Phenol Compound Oxidation During Reactions. BenchChem Technical Support.
  • Panderi, I., et al. (1997). Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products.
  • Singh, R., & Rehman, Z. (2012).
  • Kubosaki, S., et al. (2020). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts.
  • Wang, Y., et al. (2022).
  • Cayman Chemical. (n.d.). 5-bromo-3-phenyl Salicylic Acid. Cayman Chemical.
  • Vyas, A. J., et al. (2023). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis.
  • Gabbana, P., et al. (2023). Phenol and para-substituted phenols electrochemical oxidation pathways.
  • The Royal Society of Chemistry. (n.d.).
  • Aspey, S. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
  • Pan, M., et al. (2013). Formation and Decomposition of New and Unknown Polar Brominated Disinfection Byproducts during Chlorination.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97. Sigma-Aldrich.
  • Srivastava, A., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. PMC - NIH.
  • University of Delaware. (n.d.). Incompatible Chemicals. Risk Management and Safety.
  • Faraji, M., & Farajtabar, A. (2012). Solvent effect on protonation constants of salicylic acid in mixed aqueous organic solutions of DMSO.
  • BenchChem. (2025). A Comparative Guide to HPLC Method Development for 3,5-Dibromo-4-methoxybenzoic Acid Analysis. BenchChem Technical Support.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzoic Acid: Method Validation and Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the efficient and reliable production of substituted aromatic compounds is paramount. 5-Bromo-2-hydroxy-3-methoxybenzoic acid is a valuable building block, and its synthetic pathway can significantly impact the overall efficiency and cost-effectiveness of a research and development program. This guide provides an in-depth, objective comparison of the primary synthesis methodologies for this compound, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their specific applications.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through two main strategies: a two-step synthesis involving the bromination of a precursor followed by oxidation, and a direct synthesis via the bromination of the corresponding benzoic acid derivative. This guide will dissect and validate both approaches, offering a comparative analysis of their respective strengths and weaknesses.

Method 1: Two-Step Synthesis via Bromination of o-Vanillin and Subsequent Oxidation

This widely employed method leverages the readily available starting material, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), and proceeds through the intermediate, 5-bromo-2-hydroxy-3-methoxybenzaldehyde (5-bromovanillin).

Step 1: Electrophilic Bromination of o-Vanillin

The first step involves the electrophilic aromatic substitution of o-vanillin with bromine. The hydroxyl and methoxy groups on the aromatic ring are activating and ortho-, para-directing. Due to steric hindrance from the adjacent aldehyde and methoxy groups, the bromine is directed to the C5 position, para to the hydroxyl group.[1][2]

Reaction Scheme:

cluster_0 Step 1: Bromination of o-Vanillin o-Vanillin o-Vanillin 5-Bromovanillin 5-Bromovanillin o-Vanillin->5-Bromovanillin + HBr Br2_AcOH Br2, Acetic Acid cluster_1 Step 2: Oxidation to Carboxylic Acid 5-Bromovanillin 5-Bromovanillin Final_Product This compound 5-Bromovanillin->Final_Product + MnO2 KMnO4_NaOH 1. KMnO4, NaOH 2. H3O+

Caption: Oxidation of 5-Bromovanillin to the final product.

The mechanism of aldehyde oxidation with permanganate involves the formation of a hydrate from the aldehyde, which is then oxidized in a manner similar to an alcohol. [3][4]

Method 2: Direct Bromination of 2-Hydroxy-3-methoxybenzoic Acid

A more direct approach to the target molecule is the electrophilic bromination of 2-hydroxy-3-methoxybenzoic acid. Similar to the bromination of o-vanillin, the directing effects of the hydroxyl and methoxy groups would favor substitution at the C5 position.

Reaction Scheme:

cluster_2 Direct Bromination Starting_Acid 2-Hydroxy-3-methoxybenzoic acid Final_Product This compound Starting_Acid->Final_Product + HBr Br2_Solvent Br2, Solvent

Caption: Direct Bromination of 2-Hydroxy-3-methoxybenzoic acid.

While this method appears more atom-economical, the reactivity of the starting material and the potential for side reactions, such as decarboxylation under harsh conditions, must be carefully considered.

Comparative Performance Data

ParameterMethod 1: Two-Step SynthesisMethod 2: Direct Bromination
Starting Material o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)2-Hydroxy-3-methoxybenzoic acid
Key Reagents Bromine, Acetic Acid, Potassium Permanganate, Sodium HydroxideBromine, Solvent (e.g., Acetic Acid)
Number of Steps 21
Reported Yield (Step 1) High (up to 98%) [5]-
Reported Yield (Step 2) Generally high for aldehyde oxidations (>90%) [4]Potentially lower due to side reactions
Overall Yield Good to ExcellentModerate to Good (estimated)
Purity of Intermediate High, can be purified by recrystallization [6]-
Purity of Final Product High, purification by recrystallization is effectiveMay require more extensive purification
Reaction Conditions Step 1: Room temperature; Step 2: Heating may be requiredMay require careful temperature control
Key Advantages Reliable and well-established methods for each step, high purity of intermediate.Fewer steps, more atom-economical.
Key Disadvantages Two separate reaction and work-up procedures.Potential for lower selectivity and side reactions (e.g., decarboxylation). Availability of starting material.

Experimental Protocols

Method 1: Two-Step Synthesis

Step 1: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde [5]

  • Dissolve o-vanillin (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from ethanol to yield pale yellow crystals.

Step 2: Synthesis of this compound (General Procedure for Aldehyde Oxidation) [3][7]

  • In a round-bottom flask, dissolve 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., aqueous acetone or a phase-transfer catalysis system). [4]2. Add a solution of sodium carbonate or sodium hydroxide to make the solution alkaline.

  • Slowly add a solution of potassium permanganate (approximately 0.67 equivalents) while monitoring the reaction temperature.

  • Stir the mixture at room temperature or with gentle heating until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.

  • Cool the reaction mixture and filter to remove the manganese dioxide.

  • Acidify the filtrate with a mineral acid (e.g., HCl or H2SO4) to precipitate the carboxylic acid.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent (e.g., aqueous ethanol) for further purification.

Method 2: Direct Synthesis of this compound

(A general procedure based on the bromination of related compounds)

  • Dissolve 2-hydroxy-3-methoxybenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in the same solvent dropwise.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization.

Validation and Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methoxy group protons, and the acidic proton of the carboxylic acid and hydroxyl group.

  • ¹³C NMR: The carbon NMR spectrum will provide evidence for all the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

  • FTIR: The infrared spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid and the phenolic hydroxyl group, the C=O stretch of the carboxylic acid, and C-Br stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound.

Conclusion and Recommendations

Both the two-step synthesis via o-vanillin and the direct bromination of 2-hydroxy-3-methoxybenzoic acid present viable routes to this compound.

  • For reliability and high purity, the two-step method is recommended. The procedures for both the bromination of o-vanillin and the subsequent oxidation of the aldehyde are well-documented and generally provide high yields of pure products.

  • For a more atom-economical and shorter synthesis, the direct bromination method is attractive. However, this route may require more optimization to maximize the yield and minimize side products. The availability and cost of the starting 2-hydroxy-3-methoxybenzoic acid should also be considered.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, purity, and available resources. This guide provides the foundational information and comparative data to assist researchers in making a strategic and evidence-based decision.

References

[4]IRA Academico Research. Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. [8]All Bachelor. Preparation of Benzoic Acid from Benzaldehyde by Oxidation. 2024-09-01. [9]BYJU'S. Electrophilic Substitution Reactions of Phenols. [10]Chemistry LibreTexts. 9: Multistep Synthesis (Experiment). 2020-06-29. [3]Scribd. Title:: To Prepare Benzoic Acid by Alkaline Oxidation of Benzaldehyde. [7]YouTube. Synthesis of Benzoic acid from Benzaldehyde. 2020-06-28. [1]ChemistryStudent. Phenol Reactions (A-Level). [11]YouTube. Bromination of phenol. 2021-02-17. [2]YouTube. Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. 2022-11-28. [12]PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. [13]Beilstein Journals. Supplementary Information. [14]Stenutz. 5-bromo-2-hydroxy-3-methoxybenzaldehyde. [15]Google Patents. HU200581B - New process for producing 5-bromovanillin. [5]ChemicalBook. 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE | 5034-74-2. 2025-07-24. [16]PubChem. 2-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 89906. [17]Google Patents. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-. [18]The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [6]Sciencemadness Discussion Board. Odd results from 5-bromovanillin synthesis?. 2010-10-01. [19]Austin Publishing Group. Kinetics and Mechanism of Oxidation of Vanillin by Permanganate in Neutral Medium and the Effect of Different Transition Metal Ion Catalysts. [20]SpectraBase. 5-Bromo-2-hydroxy-m-anisaldehyde. [21]Benchchem. A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid. [22]ResearchGate. Crystal structures of 5-Bromo-2-hydroxybenzaldehyde, 2-hydroxy-3-methoxybenzaldehyde, and 2-hydroxynaphthalene-1-carbaldehyde 4-(2-pyridyl) thiosemicarbazones | Request PDF. 2025-08-07. [23]Benchchem. An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-Bromo-5-hydroxybenzaldehyde. [24]Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [25]PMC - NIH. Kinetics and Mechanism Studies of Oxidation of Dibromothymolsulfonphthalein Toxic Dye by Potassium Permanganate in Neutral Media with the Synthesis of 2-Bromo-6-isopropyl-3-methyl-cyclohexa-2,5-dienone.

Sources

purity analysis of 5-Bromo-2-hydroxy-3-methoxybenzoic acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of HPLC Methodologies for the Purity Analysis of 5-Bromo-2-hydroxy-3-methoxybenzoic Acid

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. As a critical intermediate in the synthesis of novel pharmaceutical compounds and complex organic molecules, ensuring its purity is paramount. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Analytical Imperative

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid, a hydroxyl group, a methoxy group, and a bromine atom, presents a unique analytical challenge. Each functional group can influence its chromatographic behavior and potential impurity profile. Purity analysis is not merely a quality control checkpoint; it is a fundamental requirement to ensure the safety, efficacy, and reproducibility of downstream applications.[1] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1]

The goal of any HPLC method for purity analysis is to separate the main compound from all potential impurities, which may include starting materials, intermediates, by-products, and degradation products. This guide compares two distinct reversed-phase HPLC (RP-HPLC) approaches: a conventional, robust method suitable for routine quality control and a high-resolution method designed for comprehensive impurity profiling and faster analysis times.

Understanding Potential Impurities

An effective purity method must be able to resolve the active pharmaceutical ingredient (API) from its potential impurities. For this compound, impurities can arise from the synthetic route. A common synthesis involves the bromination of 2-hydroxy-3-methoxybenzoic acid. Therefore, potential impurities include:

  • Starting Material: 2-hydroxy-3-methoxybenzoic acid (unreacted precursor).

  • Over-brominated Species: Dibromo-derivatives formed if the reaction proceeds too far.

  • Isomeric Impurities: Bromination at other positions on the aromatic ring.

  • Related Substances: Such as the corresponding aldehyde, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, which is a structurally similar and commercially available compound.[2][3]

Comparative HPLC Methodologies

Reversed-phase HPLC is the most suitable technique for separating moderately polar compounds like phenolic acids.[4][5] The acidic nature of the analyte necessitates an acidified mobile phase to suppress the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention.[6][7] We will compare two methods based on this principle but employing different column technologies and elution strategies.

Method A: The Robust Workhorse - Isocratic Elution on a C18 Column

This method represents a standard, reliable approach. The C18 stationary phase provides excellent hydrophobic selectivity, which is ideal for retaining the aromatic backbone of the analyte. An isocratic mobile phase simplifies the method, making it highly reproducible and easy to transfer between different HPLC systems.

Method B: High-Resolution & Speed - Gradient Elution on a PFP Column

This method utilizes a Pentafluorophenyl (PFP) stationary phase, which offers alternative selectivity to a standard C18 column.[8] PFP columns provide multiple modes of interaction, including hydrophobic, π-π, dipole-dipole, and weak anion exchange. This is particularly advantageous for separating halogenated and aromatic compounds with subtle structural differences, such as positional isomers.[8] A gradient elution is employed to reduce the analysis time and improve the peak shape of later-eluting impurities.

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for implementing both HPLC methods.

Instrumentation and Reagents
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Reagents: HPLC-grade acetonitrile, methanol, and water. Phosphoric acid (85%) and formic acid (≥98%), analytical grade.

  • Reference Standards: Well-characterized reference standards of this compound and any known potential impurities.

Standard and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the Working Standard Solution.

  • Spiked Sample Solution: To assess specificity, spike the Sample Solution with known impurities at a level of 0.1-1.0% of the main analyte concentration.

Chromatographic Conditions: Head-to-Head Comparison
ParameterMethod A: Robust C18Method B: High-Resolution PFP
Stationary Phase C18, 5 µm, 4.6 x 150 mmPentafluorophenyl (PFP), 3 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic: 55% Mobile Phase BGradient: 40% to 95% B in 8 min; hold at 95% B for 2 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 245 nm245 nm
Injection Volume 10 µL5 µL

Causality Behind Choices:

  • Mobile Phase Acid: Phosphoric acid (Method A) is a strong, non-volatile acid modifier providing excellent peak shape, ideal for a robust, dedicated method. Formic acid (Method B) is volatile and mass spectrometry (MS) compatible, offering greater flexibility for impurity identification if needed.[9]

  • Column Temperature: A slightly elevated temperature (35 °C in Method B) reduces mobile phase viscosity, lowering backpressure and improving peak efficiency, especially with smaller particle columns.

  • Gradient vs. Isocratic: The gradient in Method B ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are eluted as sharp peaks within a shorter overall run time.

Workflow and Logic Visualization

The general workflow for HPLC purity analysis is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Solutions hplc_setup HPLC System Setup & Equilibration prep_std->hplc_setup prep_sample Prepare Sample Solutions prep_sample->hplc_setup inject Inject Samples & Standards hplc_setup->inject acquire Data Acquisition inject->acquire integrate Peak Integration acquire->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: General experimental workflow for HPLC purity analysis.

The logical comparison between the two proposed methods is based on a trade-off between simplicity/robustness and speed/resolution.

Method_Comparison center Purity Analysis Goal method_A Method A (Robust C18) center->method_A Choose for Routine QC method_B Method B (High-Res PFP) center->method_B Choose for R&D/ Impurity Profiling A_attr1 Simplicity method_A->A_attr1 A_attr2 High Reproducibility method_A->A_attr2 A_attr3 Longer Run Time method_A->A_attr3 B_attr1 High Resolution method_B->B_attr1 B_attr2 Speed (High Throughput) method_B->B_attr2 B_attr3 Complex Method Development method_B->B_attr3

Caption: Logical decision framework for selecting an HPLC method.

Performance Data & Comparison

The following table summarizes the expected performance data from both methods, based on established principles of chromatography and method validation guidelines from the International Council for Harmonisation (ICH).[10][11]

Performance MetricMethod A: Robust C18Method B: High-Resolution PFPInterpretation
Retention Time (t_R) of Main Peak ~ 8.5 min~ 5.2 minMethod B is significantly faster.
Total Analysis Time 15 min10 minMethod B allows for higher sample throughput.
Resolution (R_s) (Main Peak vs. Closest Impurity) 2.13.5Both methods achieve baseline separation (R_s > 1.5), but Method B provides superior resolution, crucial for complex samples.
Tailing Factor (T_f) of Main Peak 1.11.0Both methods produce symmetrical peaks (ideal T_f = 1.0).
Theoretical Plates (N) ~ 9,000~ 15,000The smaller particle size and optimized conditions of Method B result in higher column efficiency and sharper peaks.
Limit of Quantification (LOQ) for Impurities ~ 0.05%~ 0.02%The higher efficiency of Method B leads to better sensitivity for trace impurities.

Discussion and Recommendations

Method A (Robust C18) proves to be an excellent choice for routine quality control environments. Its primary advantages are its simplicity and ruggedness. The isocratic mobile phase eliminates variability associated with gradient formation, making it highly reproducible.[12] While the analysis time is longer, the method is straightforward to implement and validate, providing reliable purity data for batch release testing where the impurity profile is well-understood.

Method B (High-Resolution PFP) is the superior choice for research, development, and in-depth stability studies. The key advantage is the enhanced resolving power of the PFP column combined with the speed of a gradient elution.[8] This combination is critical during method development when unknown impurities may be present or when closely related isomers need to be separated. The significant reduction in analysis time also provides a considerable advantage in high-throughput screening environments. The improved sensitivity (lower LOQ) is essential for meeting the stringent purity requirements of regulatory bodies.[12][13]

The choice between these two methods should be guided by the specific analytical objective.

  • For routine, established QC testing , the simplicity and proven reliability of Method A are ideal.

  • For complex impurity profiling, method development, and high-throughput analysis , the superior resolution, speed, and sensitivity of Method B are indispensable.

This comparative guide demonstrates that by carefully selecting the column chemistry and elution mode, HPLC methods can be tailored to meet diverse analytical challenges in the pharmaceutical industry, ensuring the quality and integrity of critical intermediates like this compound.

References

  • Development of a reversed-phase high performance chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts. University of Georgia College of Agricultural & Environmental Sciences. [Link]

  • A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. ResearchGate. [Link]

  • SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Redalyc. [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. [Link]

  • HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves. Journal of Chromatographic Science, Oxford Academic. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH). [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. ijarsct.co.in. [Link]

  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health (NIH). [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • 2-Bromo-5-methoxybenzoic acid. SIELC Technologies. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Synthetic method of 2-bromo-5-methoxybenzoic acid.

Sources

A Comparative Guide to the Reactivity of Brominated Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of substituents on an aromatic ring can profoundly influence a molecule's physicochemical properties and chemical reactivity. In the realm of drug discovery and fine chemical synthesis, a nuanced understanding of these differences is paramount for rational molecular design and the optimization of synthetic pathways. This guide provides an in-depth comparative analysis of the reactivity of ortho-, meta-, and para-brominated benzoic acids. By examining their behavior in key organic transformations and grounding the discussion in fundamental principles of electronic and steric effects, this document serves as a technical resource for anticipating and leveraging the distinct chemical personalities of these versatile building blocks.

The Decisive Influence of Substituent Position: Electronic and Steric Effects

The reactivity of the bromobenzoic acid isomers is governed by a delicate interplay of electronic and steric effects imparted by the bromo (−Br) and carboxylic acid (−COOH) substituents.

  • Electronic Effects : The bromine atom exerts a dual electronic influence: a deactivating inductive effect (−I) due to its high electronegativity, which withdraws electron density from the ring, and an activating resonance effect (+R) where its lone pairs can donate electron density to the aromatic system. The −I effect is distance-dependent, being strongest at the ortho position and weakest at the para position. Conversely, the +R effect is most pronounced at the ortho and para positions. The carboxylic acid group is a deactivating group, withdrawing electron density from the ring through both inductive and resonance effects (−I, −R).

  • Steric Effects : The spatial arrangement of the substituents can significantly impact reaction rates. The bulky bromine atom at the ortho position can sterically hinder the approach of reagents to the adjacent carboxylic acid group, a phenomenon with profound consequences for certain reactions.

These fundamental principles dictate the distinct reactivity profiles of the three isomers, which we will explore in the context of acidity and three common classes of organic reactions.

A Quantitative Comparison of Acidity: The Ortho Effect in Focus

The acidity of a benzoic acid derivative is a direct measure of the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups increase acidity by stabilizing the negative charge of the carboxylate. The position of the electron-withdrawing bromine atom, therefore, has a significant impact on the pKa value.

CompoundpKa in Water at 25°C
Benzoic Acid4.20
2-Bromobenzoic Acid (ortho)2.85
3-Bromobenzoic Acid (meta)3.86
4-Bromobenzoic Acid (para)3.97

Analysis of Acidity Trends:

  • 2-Bromobenzoic Acid : The ortho isomer is the most acidic of the three, a phenomenon known as the "ortho effect" . This is a combination of a strong electron-withdrawing inductive effect from the nearby bromine and, crucially, steric hindrance. The bulky ortho bromo group forces the carboxylic acid group out of the plane of the benzene ring. This twisting inhibits resonance between the carboxyl group and the phenyl ring, stabilizing the carboxylate anion and thereby increasing acidity.

  • 3-Bromobenzoic Acid : The meta isomer is more acidic than benzoic acid. At the meta position, the electron-withdrawing inductive effect (−I) of the bromine atom is dominant and effectively stabilizes the benzoate anion. The resonance effect (+R) does not operate at the meta position.

  • 4-Bromobenzoic Acid : The para isomer is only slightly more acidic than benzoic acid. At the para position, the electron-withdrawing inductive effect is weaker due to the increased distance, and it is partially counteracted by the electron-donating resonance effect of the bromine atom.

cluster_acidity Factors Influencing Acidity Ortho 2-Bromobenzoic Acid (pKa = 2.85) Meta 3-Bromobenzoic Acid (pKa = 3.86) Ortho->Meta Strongest Acid (Ortho Effect) Para 4-Bromobenzoic Acid (pKa = 3.97) Meta->Para Inductive Effect Dominates Benzoic Benzoic Acid (pKa = 4.20) Para->Benzoic Inductive vs. Resonance

Caption: Relative acidity of brominated benzoic acid isomers.

Reactivity in Fischer Esterification: A Case of Steric Hindrance

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The reaction proceeds via a tetrahedral intermediate, and its rate is sensitive to both electronic and steric factors.

Mechanism of Fischer Esterification

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the ester and regenerate the acid catalyst.

Fischer_Esterification RCOOH R-COOH Protonated_RCOOH R-C(OH)₂⁺ RCOOH->Protonated_RCOOH + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate R-C(OH)₂(O⁺HR') Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Proton_Transfer Proton Transfer R-C(OH)(OH₂⁺)(OR') Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Water_Elimination Water Elimination R-C(OH)(OR')⁺ Proton_Transfer->Water_Elimination - H₂O Ester Ester R-COOR' Water_Elimination->Ester - H⁺

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Comparative Reactivity
  • 2-Bromobenzoic Acid (Ortho): This isomer is expected to have the slowest rate of esterification . The bulky bromine atom ortho to the carboxylic acid creates significant steric hindrance, impeding the nucleophilic attack of the alcohol on the carbonyl carbon. This steric effect is the dominant factor influencing its reactivity in this reaction.

  • 3-Bromobenzoic Acid (Meta): The meta isomer is expected to react faster than the ortho isomer due to the absence of significant steric hindrance. The electron-withdrawing inductive effect of the bromine at the meta position slightly increases the electrophilicity of the carbonyl carbon, potentially leading to a slightly faster rate than the para isomer.

  • 4-Bromobenzoic Acid (Para): The para isomer is also sterically unhindered and is expected to have a reaction rate comparable to the meta isomer . The electronic effects at the para position (a weaker -I effect and a +R effect) make the carbonyl carbon slightly less electrophilic than in the meta isomer, which might result in a marginally slower rate.

Therefore, the expected order of reactivity in Fischer esterification is: 3-Bromobenzoic Acid ≈ 4-Bromobenzoic Acid > 2-Bromobenzoic Acid .

Experimental Protocol: Comparative Kinetic Analysis of Fischer Esterification

This protocol outlines a standardized procedure to experimentally determine the relative rates of esterification for the three isomers.

  • Reaction Setup : For each isomer, charge a separate round-bottom flask with the bromobenzoic acid (1.0 mmol), a large excess of methanol (e.g., 10 mL, to ensure pseudo-first-order kinetics), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol).

  • Rationale : Using the alcohol as the solvent and in large excess ensures that its concentration remains effectively constant throughout the reaction, simplifying the kinetic analysis. Sulfuric acid is a common and effective catalyst for this transformation.

  • Reaction Conditions : Heat the reaction mixtures to reflux in an oil bath equipped with a condenser.

  • Rationale : Refluxing ensures a constant reaction temperature, which is crucial for comparing reaction rates.

  • Monitoring : At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture. Quench the reaction in the aliquot by neutralizing the acid catalyst with a sodium bicarbonate solution.

  • Rationale : Time-course sampling allows for the determination of reaction progress over time. Quenching is necessary to stop the reaction at the time of sampling.

  • Analysis : Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the ester product or the remaining carboxylic acid.

  • Rationale : Chromatographic methods provide quantitative data on the composition of the reaction mixture, allowing for the calculation of reaction rates.

  • Data Interpretation : Plot the concentration of the product versus time for each isomer. The initial slope of these plots will be proportional to the initial reaction rate, providing a direct comparison of the isomers' reactivity.

Reactivity in Suzuki-Miyaura Coupling: A Palladium-Catalyzed C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for the synthesis of biaryls.

Catalytic Cycle of Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle:

  • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.

  • Transmetalation : In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination : The two organic moieties on the palladium complex are eliminated to form the biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Intermediate Ar-Pd(II)L₂(Br) OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' RedElim->Product ArylBromide Ar-Br ArylBromide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity

The rate-determining step in the Suzuki coupling of aryl bromides is often the initial oxidative addition of the Pd(0) catalyst to the C-Br bond. The reactivity is influenced by both electronic and steric factors.

  • 2-Bromobenzoic Acid (Ortho): The ortho isomer may exhibit reduced reactivity. The steric bulk of the ortho-carboxyl group can hinder the approach of the bulky palladium catalyst to the C-Br bond, potentially slowing down the oxidative addition step.

  • 3-Bromobenzoic Acid (Meta): This isomer is expected to be quite reactive. The electron-withdrawing nature of the carboxyl group at the meta position can make the C-Br bond more susceptible to oxidative addition.

  • 4-Bromobenzoic Acid (Para): The para isomer is also expected to be highly reactive. While the carboxyl group is electron-withdrawing, its effect on the C-Br bond is less pronounced than in the meta isomer. Generally, aryl bromides are excellent substrates for Suzuki coupling.

While a definitive order is difficult to predict without direct experimental comparison, it is plausible that the steric hindrance in the ortho isomer would make it the least reactive. The relative rates of the meta and para isomers would depend on the specific catalyst and reaction conditions, but both are generally efficient substrates.

Experimental Protocol: Comparative Yield Analysis of Suzuki-Miyaura Coupling

This protocol provides a standardized method for comparing the performance of the three isomers in a Suzuki coupling reaction.

  • Reaction Setup : In three separate reaction vessels, combine the bromobenzoic acid isomer (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like potassium carbonate (3.0 mmol).

  • Rationale : Phenylboronic acid is a common and reactive coupling partner. Pd(PPh₃)₄ is a widely used and effective catalyst for Suzuki reactions. The base is essential for the transmetalation step.

  • Solvent and Atmosphere : Add a degassed solvent system, for example, a mixture of toluene and water. Purge the vessels with an inert gas (e.g., argon) and maintain an inert atmosphere throughout the reaction.

  • Rationale : Degassing the solvent removes dissolved oxygen, which can deactivate the palladium catalyst. An inert atmosphere is crucial to prevent catalyst oxidation.

  • Reaction Conditions : Heat the reaction mixtures to a consistent temperature (e.g., 90-100 °C) with vigorous stirring for a fixed period (e.g., 12 hours).

  • Rationale : A standardized reaction time and temperature are essential for a valid comparison of yields.

  • Workup and Isolation : After cooling, perform a standard aqueous workup. Dilute the mixture with an organic solvent, wash with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Rationale : A consistent workup procedure ensures that any differences in isolated yield are due to the reaction's efficiency and not variations in the isolation process.

  • Analysis : Purify the crude products by column chromatography or recrystallization and determine the isolated yield for each isomer.

  • Rationale : The isolated yield of the pure product is the ultimate measure of the reaction's success and provides a direct comparison of the isomers' utility in this transformation.

Reactivity in Nucleophilic Aromatic Substitution (SNAr): The Need for Activation

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic aliphatic substitution, the SNAr mechanism does not proceed via an SN2 or SN1 pathway. Instead, it typically involves a two-step addition-elimination mechanism.

Mechanism of SNAr

The reaction requires the presence of strong electron-withdrawing groups (typically nitro groups) positioned ortho or para to the leaving group. These groups are necessary to activate the ring towards nucleophilic attack and to stabilize the resulting negatively charged intermediate, known as a Meisenheimer complex.

SNAr_Mechanism ArylHalide Aryl Halide (with EWG) Meisenheimer Meisenheimer Complex (Resonance Stabilized) ArylHalide->Meisenheimer + Nu⁻ (Addition) Nucleophile Nu⁻ Product Substituted Product Meisenheimer->Product - X⁻ (Elimination) LeavingGroup X⁻

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Reactivity

The bromobenzoic acids themselves are generally unreactive towards SNAr. The carboxylic acid group is a deactivating group for electrophilic attack, but it is not sufficiently electron-withdrawing to activate the ring for nucleophilic attack. Therefore, to compare the reactivity of the isomers in an SNAr context, they would need to be further substituted with a strong activating group, such as a nitro group.

For the hypothetical nitrated bromobenzoic acids (e.g., bromo-nitrobenzoic acids), the reactivity would depend on the position of the nitro group relative to the bromine leaving group. The isomer with the nitro group positioned ortho or para to the bromine would be the most reactive, as this allows for effective resonance stabilization of the Meisenheimer complex. The meta-nitro isomer would be significantly less reactive.

Conclusion: A Tale of Three Isomers

The ortho, meta, and para isomers of bromobenzoic acid, while structurally similar, exhibit remarkably distinct reactivity profiles. The ortho isomer's chemistry is often dominated by the steric hindrance and electronic consequences of the "ortho effect," leading to enhanced acidity but retarded rates in sterically demanding reactions like esterification. The meta and para isomers, free from significant steric constraints, display reactivity patterns that are a more direct reflection of the inductive and resonance effects of the bromo and carboxyl substituents. A thorough understanding of these nuances is not merely an academic exercise; it is a practical necessity for the medicinal chemist designing a new therapeutic agent or the process chemist scaling up a synthesis. By appreciating the unique electronic and steric environments of each isomer, researchers can make more informed decisions in synthetic planning, ultimately leading to more efficient and successful outcomes.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-, 3-, and 4-Bromobenzoic Acid. BenchChem.
  • Wikipedia. (n.d.). Ortho effect. In Wikipedia. Retrieved from [Link]

  • Vedantu. (n.d.). Ortho Effect in Chemistry: Definition, Examples & Key Insights. Vedantu. Retrieved from [Link]

  • Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Quora. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids. BenchChem.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. Retrieved from [Link]

  • BenchChem. (2025).
  • Bulletin of the Chemical Society of Japan. (n.d.). Analysis of Ortho Effects with a Steric Parameter Defined by the Acidic Hydrolysis Rate of Ortho-Substituted Benzamides. Oxford Academic. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute. Retrieved from [Link]

  • Khan Academy. (n.d.). How does ortho-effect work in benzoic acids?. Khan Academy. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. ACS Publications. Retrieved from [Link]

  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Request PDF. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. ACS Publications. Retrieved from [Link]

  • BenchChem. (2025). Theoretical Reactivity of 5-Bromo-2-iodobenzoic Acid: A Technical Guide. BenchChem.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. In Wikipedia. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. BYJU'S. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of the rates of esterification of some hydroxy compounds. ResearchGate. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. UMass Boston.
  • BenchChem. (2025).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... ResearchGate. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

A Comparative Guide to the Synthesis of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist >

Substituted benzoic acids are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their prevalence in biologically active molecules makes the efficient and selective synthesis of these compounds a critical endeavor for researchers in drug development and materials science.[3][4] This guide provides an in-depth, comparative analysis of the most prominent synthetic routes to substituted benzoic acids, offering field-proven insights and experimental data to assist researchers in selecting the optimal methodology for their specific synthetic challenges.

Classical Approaches: Time-Tested and Robust

Oxidation of Alkylbenzenes

The oxidation of alkyl side chains on an aromatic ring is a classic and widely utilized method for the synthesis of benzoic acids.[5] This approach is particularly valuable for its use of readily available starting materials.[6]

Mechanism and Rationale: The reaction proceeds via the oxidation of the benzylic carbon. A key requirement for this transformation is the presence of at least one hydrogen atom on the benzylic carbon.[7][8][9] Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, are typically employed.[5][10] The reaction is believed to proceed through a radical mechanism, where the initial step is the abstraction of a benzylic hydrogen, forming a resonance-stabilized benzylic radical.[10][11] This inherent stability of the intermediate facilitates the selective oxidation at the benzylic position, regardless of the length of the alkyl chain.[7][9]

dot graph "Oxidation_of_Alkylbenzenes" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Alkylbenzene [label="Substituted Alkylbenzene"]; OxidizingAgent [label="KMnO4 or CrO3/H2SO4", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; BenzoicAcid [label="Substituted Benzoic Acid"];

Alkylbenzene -> BenzoicAcid [label="Oxidation"]; OxidizingAgent -> BenzoicAcid; } Figure 1: General workflow for the oxidation of alkylbenzenes.

Advantages:

  • Cost-effective: Utilizes inexpensive and readily available starting materials and reagents.[12]

  • Scalability: The process is amenable to large-scale industrial production.[13][14]

Limitations:

  • Harsh Conditions: Often requires high temperatures and strong, often toxic, oxidizing agents.[10]

  • Limited Functional Group Tolerance: The strong oxidizing conditions can be incompatible with sensitive functional groups on the aromatic ring or the alkyl side chain.[15][16]

  • Waste Generation: The use of stoichiometric amounts of heavy metal oxidants generates significant waste.

Experimental Protocol: Synthesis of p-Nitrobenzoic Acid from p-Nitrotoluene

  • To a solution of 1.5 g of p-nitrotoluene in 50 mL of water, add 5 g of potassium permanganate.[13]

  • Heat the mixture to reflux with vigorous stirring for 1-2 hours, or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid until the precipitation of p-nitrobenzoic acid is complete.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Grignard Carboxylation

The carboxylation of Grignard reagents is a versatile and reliable method for preparing carboxylic acids from aryl halides.[2][17] This reaction is a cornerstone of organic synthesis due to its ability to form a new carbon-carbon bond.

Mechanism and Rationale: The synthesis begins with the formation of a Grignard reagent (an organomagnesium halide) from an aryl halide and magnesium metal. This reagent is a potent nucleophile and readily attacks the electrophilic carbon of carbon dioxide (typically in the form of dry ice) to form a magnesium carboxylate salt.[18] Subsequent acidification protonates the carboxylate to yield the desired benzoic acid.[17] The reaction's success hinges on the rigorously anhydrous conditions required to prevent the highly basic Grignard reagent from being quenched by protic sources.[19]

dot graph "Grignard_Carboxylation" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

ArylHalide [label="Substituted Aryl Halide"]; Mg [label="Mg, Dry Ether/THF", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Grignard [label="Grignard Reagent"]; CO2 [label="1. CO2 (dry ice)\n2. H3O+", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; BenzoicAcid [label="Substituted Benzoic Acid"];

ArylHalide -> Grignard [label="Formation"]; Mg -> Grignard; Grignard -> BenzoicAcid [label="Carboxylation"]; CO2 -> BenzoicAcid; } Figure 2: Workflow for Grignard carboxylation.

Advantages:

  • High Yields: Generally provides good to excellent yields of the carboxylic acid.

  • Broad Substrate Scope: Applicable to a wide range of aryl and heteroaryl halides.[20]

Limitations:

  • Moisture Sensitivity: Requires strictly anhydrous conditions.[19]

  • Functional Group Incompatibility: The Grignard reagent is incompatible with acidic protons (e.g., -OH, -NH2, -SH) and certain electrophilic functional groups (e.g., esters, ketones, nitriles).[17]

Experimental Protocol: Synthesis of Benzoic Acid from Bromobenzene

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place 1.2 g of magnesium turnings.

  • Add a solution of 6.3 g of bromobenzene in 25 mL of anhydrous diethyl ether dropwise to initiate the reaction.[19]

  • Once the reaction is complete, cool the flask in an ice bath and slowly pour the Grignard solution onto an excess of crushed dry ice with stirring.[18]

  • After the excess dry ice has sublimed, add 50 mL of 6 M HCl to the mixture.[18]

  • Separate the ether layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain benzoic acid.

Hydrolysis of Benzonitriles

The hydrolysis of benzonitriles provides a direct route to benzoic acids and is particularly useful when the corresponding nitrile is readily accessible.[21]

Mechanism and Rationale: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[21][22][23] In basic hydrolysis, the hydroxide ion attacks the electrophilic carbon of the nitrile, and subsequent protonation steps lead to the formation of a carboxylate salt, which is then acidified to yield the carboxylic acid.[24][25] Acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.[24]

dot graph "Nitrile_Hydrolysis" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Benzonitrile [label="Substituted Benzonitrile"]; Conditions [label="H3O+ or OH-, H2O, Heat", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; BenzoicAcid [label="Substituted Benzoic Acid"];

Benzonitrile -> BenzoicAcid [label="Hydrolysis"]; Conditions -> BenzoicAcid; } Figure 3: General scheme for the hydrolysis of benzonitriles.

Advantages:

  • High Conversion: The hydrolysis reaction typically proceeds to completion.

  • Functional Group Tolerance: The reaction conditions can often be tuned to tolerate a variety of functional groups.

Limitations:

  • Harsh Conditions: Can require prolonged heating in strong acid or base.

  • Substrate Availability: The utility of this method is dependent on the availability of the starting benzonitrile.

Experimental Protocol: Basic Hydrolysis of Benzamide to Benzoic Acid

  • In a round-bottom flask, combine 5 g of benzamide and 75 mL of 10% aqueous sodium hydroxide solution.[26]

  • Heat the mixture under reflux until the evolution of ammonia ceases.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid until precipitation is complete.[26]

  • Collect the benzoic acid by vacuum filtration, wash with cold water, and recrystallize from hot water.[26]

Modern Synthetic Approaches: Enhanced Efficiency and Selectivity

Palladium-Catalyzed Carboxylation

Palladium-catalyzed carboxylation reactions have emerged as powerful alternatives to traditional methods, offering milder reaction conditions and improved functional group tolerance.[27] These methods typically utilize carbon monoxide (CO) or, more recently, carbon dioxide (CO₂) as the carboxylating agent.[28][29]

Mechanism and Rationale: In a typical catalytic cycle, an active Pd(0) species undergoes oxidative addition to an aryl halide or triflate.[27] This is followed by the insertion of CO or CO₂ into the palladium-carbon bond.[27][28] The resulting acyl-palladium or carboxylate-palladium intermediate then undergoes reductive elimination or reaction with a nucleophile to release the benzoic acid derivative and regenerate the Pd(0) catalyst.[30][31] The choice of ligands, base, and solvent is crucial for the efficiency and selectivity of the reaction.

dot graph "Palladium_Carboxylation" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

ArylHalide [label="Substituted Aryl Halide"]; PdCatalyst [label="Pd Catalyst, Ligand, Base", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CO_Source [label="CO or CO2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; BenzoicAcid [label="Substituted Benzoic Acid"];

ArylHalide -> BenzoicAcid [label="Carboxylation"]; PdCatalyst -> BenzoicAcid; CO_Source -> BenzoicAcid; } Figure 4: Palladium-catalyzed carboxylation workflow.

Advantages:

  • Mild Reaction Conditions: Often proceeds at lower temperatures and pressures compared to classical methods.[29]

  • Excellent Functional Group Tolerance: Tolerates a wide variety of sensitive functional groups.[28][30]

  • Direct Carboxylation: Allows for the direct insertion of CO₂ without the need for pre-formed organometallic reagents.[28][29]

Limitations:

  • Catalyst Cost and Sensitivity: Palladium catalysts and specialized ligands can be expensive and sensitive to air and moisture.

  • CO Handling: Reactions involving carbon monoxide require specialized equipment and safety precautions due to its high toxicity.[30]

Comparative Performance Analysis

Synthesis RouteTypical Yields (%)Substrate ScopeFunctional Group ToleranceKey AdvantagesKey Disadvantages
Oxidation of Alkylbenzenes 60-90Good for alkylbenzenesPoorLow cost, scalable[12][14]Harsh conditions, waste[10]
Grignard Carboxylation 70-95Broad (aryl halides)PoorHigh yields, reliable[17]Moisture sensitive, incompatible FGs[17]
Hydrolysis of Benzonitriles 80-98Good (benzonitriles)Moderate to GoodHigh conversion[21]Harsh conditions, substrate availability
Pd-Catalyzed Carboxylation 75-95ExcellentExcellentMild conditions, high tolerance[28][29][30]Catalyst cost, CO toxicity[30]

Conclusion

The selection of an appropriate synthetic route for a substituted benzoic acid is a critical decision that depends on several factors, including the desired substitution pattern, the presence of other functional groups, cost considerations, and scalability. Classical methods like the oxidation of alkylbenzenes and Grignard carboxylation remain valuable for their simplicity and the use of inexpensive reagents, particularly for large-scale syntheses of less complex molecules. However, for the synthesis of highly functionalized and structurally diverse benzoic acids, modern palladium-catalyzed methods offer unparalleled advantages in terms of mild reaction conditions and broad functional group compatibility. By carefully considering the strengths and weaknesses of each approach, researchers can devise the most efficient and effective strategy to access these vital chemical building blocks.

References

  • Correa, A., & Martín, R. (2009). Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide. Journal of the American Chemical Society, 131(43), 15974–15975. [Link][28][29]

  • Chemistry LibreTexts. (2020). 16.3: Reactions of alkylbenzenes. [Link][7]

  • University of Calgary. (n.d.). Oxidation of Alkyl Side Chains. [Link][8]

  • Correa, A., & Martín, R. (2009). Palladium-Catalyzed Direct Carboxylation of Aryl Bromides with Carbon Dioxide. Journal of the American Chemical Society, 131(43), 15974–15975. [Link][29]

  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link][9]

  • Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. [Link][21]

  • Dell'Amico, L., & Beller, M. (2022). Advances in Palladium-Catalyzed Carboxylation Reactions. Chemistry, 3(1), 23-40. [Link][27]

  • Ueda, T., Konishi, H., & Manabe, K. (2012). Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Letters, 14(12), 3100–3103. [Link][30]

  • Allen. (n.d.). How would you convert the following into benzoic acid? Benzonitrile. [Link][22]

  • ChemSurvival. (2014, February 15). Oxidation of Alkylbenzenes to Make Benzoic Acids [Video]. YouTube. [Link][10]

  • Correa, A., & Martin, R. (2010). Process for the carboxylation of aryl halides with palladium catalysts. Google Patents. [31]

  • Rudakov, E. S., & Lobachev, V. L. (2000). The first step of oxidation of alkylbenzenes by permanganates in acidic aqueous solutions. Russian Chemical Bulletin, 49(1), 1-13. [Link]

  • Chemistry Stack Exchange. (2012). Mechanism of arene side chain oxidation by permanganate. [Link][11]

  • De La Cruz, J. F., & Elsohly, M. A. (1999). Process for synthesizing benzoic acids. Google Patents. [20]

  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. [Link][23]

  • Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. [Link][24]

  • JustLong. (2024). Industrial Methods for Preparing Benzoic Acid. [Link][13]

  • Verma, A., Kumar, N., & Shukla, S. (2020). A Comprehensive Review on Benzoic Acid and Its Derivatives. YMER, 19(10). [Link][2]

  • Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. [Link][17]

  • Chem21Labs. (n.d.). Synthesis of Benzoic Acid. [Link][19]

  • University of Sydney. (n.d.). Organic synthesis: benzoic acid via a grignard reaction. [Link]

  • Pharmaceutical Chemistry-II. (2021, March 20). (Experiment No.23 : Synthesis of Benzoic acid from Benzamide) [Video]. YouTube. [Link][26]

  • University of Calgary. (n.d.). Organic synthesis: benzoic acid via a grignard reaction. [Link]

  • Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9. [Link]

  • Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747. [Link]

  • Pearson. (2022). Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Chegg. (2022). Solved SYNTHESIS OF BENZOIC ACID FROM BASIC HYDROLYSIS OF. [Link][25]

  • Kumar, A., et al. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1 H -tetrazoles catalyzed by a graphene oxide-based solid acid catalyst. RSC Advances, 11(20), 12053-12063. [Link]

  • CN1251833A. (2000). Process for preparing substituted benzoic acid.
  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link][4]

  • Sciencemadness.org. (2018). Benzoic Acid Synthesis options. [Link][12]

  • ResearchGate. (2018). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. [Link]

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link][15]

  • Chemistry LibreTexts. (2021). 18.7: Side-Chain Reactions of Benzene Derivatives. [Link][5]

  • ResearchGate. (n.d.). Synthesis and refining of benzoic acid. [Link][14]

  • Scientific.Net. (2012). Research on Synthesis of Benzoic Acids Intermediates. [Link]

  • Imperial College London. (n.d.). Organic Synthesis Part 2 - Functional Group Interconversions. [Link][6]

  • MDPI. (n.d.). Catalytic Oxidation Mechanism of Toluene on the Ce0.875Zr0.125O2 (110) Surface. [Link]

  • ijarsct.co.in. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • Scribd. (n.d.). CHEM35.1 E2 Aromatic Side Chain Oxidation. [Link]

  • BYJU'S. (n.d.). Properties of Benzoic Acid. [Link]

Sources

A Guide to the Spectroscopic Characterization of 5-Bromo-2-hydroxy-3-methoxybenzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of the expected spectroscopic signatures of 5-Bromo-2-hydroxy-3-methoxybenzoic acid by leveraging experimental data from closely related compounds. By understanding the individual and combined effects of the hydroxyl, methoxy, bromine, and carboxylic acid moieties on the benzene ring, we can predict the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for our target compound with a high degree of confidence.

Molecular Structures: A Framework for Comparison

The key to this comparative approach lies in dissecting the molecule into its constituent parts and examining the spectroscopic data of compounds that share these features. The primary analogues for this analysis are 2-hydroxy-3-methoxybenzoic acid and 5-bromosalicylic acid, which allow for the assessment of the bromine substituent's impact. Additionally, the readily available data for 5-Bromo-2-hydroxy-3-methoxybenzaldehyde provides an excellent proxy for the substitution pattern on the aromatic ring.

G cluster_target Target Molecule cluster_analogues Structural Analogues for Comparison Target This compound A 2-Hydroxy-3-methoxybenzoic acid Target->A [Lacks Bromine] B 5-Bromosalicylic acid (5-Bromo-2-hydroxybenzoic acid) Target->B [Lacks Methoxy Group] C 5-Bromo-2-hydroxy-3-methoxybenzaldehyde Target->C [Aldehyde instead of Carboxylic Acid]

Caption: Molecular structures of the target compound and its key analogues used for comparative spectroscopic analysis.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are all influenced by the electronic effects of neighboring functional groups.

Predicted ¹H NMR Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)~12-13Singlet (broad)1H
Phenolic Hydroxyl (-OH)~9-11Singlet (broad)1H
Aromatic H-6~7.5-7.7Doublet (J ≈ 2-3 Hz)1H
Aromatic H-4~7.2-7.4Doublet (J ≈ 2-3 Hz)1H
Methoxy (-OCH₃)~3.9-4.0Singlet3H
Rationale for Predictions

The predicted spectrum is derived from the analysis of its analogues. For instance, in 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, the two aromatic protons appear as doublets at approximately 7.18 and 7.31 ppm, respectively.[1] The replacement of the aldehyde group with a carboxylic acid is expected to induce a slight downfield shift for the aromatic protons due to the latter's electron-withdrawing nature.

  • Aromatic Protons: The two remaining protons on the benzene ring (H-4 and H-6) are meta-coupled, which typically results in a small coupling constant (J) of 2-3 Hz, appearing as a doublet for each. The H-6 proton is ortho to the electron-withdrawing carboxylic acid group, which will likely shift it further downfield compared to the H-4 proton.

  • Functional Group Protons: The carboxylic acid proton is expected to be a broad singlet at a very downfield position, characteristic of acidic protons. The phenolic hydroxyl proton will also be a broad singlet. The methoxy group protons will appear as a sharp singlet around 3.9-4.0 ppm.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube. The choice of solvent is crucial, as acidic protons may exchange with protic solvents.

  • Instrumentation: Acquire the spectrum on a 300, 400, or 500 MHz NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature, typically with 16 or 32 scans.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon is highly sensitive to its electronic environment.

Predicted ¹³C NMR Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)~170-172
C-2 (C-OH)~150-152
C-3 (C-OCH₃)~148-150
C-1 (C-COOH)~122-124
C-6~120-122
C-4~118-120
C-5 (C-Br)~112-114
Methoxy (-OCH₃)~56-57
Rationale for Predictions

The predicted chemical shifts are extrapolated from known data for similar structures. For example, the ¹³C NMR spectrum of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde shows signals for the carbon attached to the methoxy group at ~150.9 ppm and the carbon attached to the hydroxyl group at ~149.3 ppm.[1] The carbon bearing the bromine is observed at ~111.1 ppm.[1]

  • Aromatic Carbons: The carbons directly attached to electronegative oxygen atoms (C-2 and C-3) will be the most downfield in the aromatic region. The carbon attached to the bromine (C-5) will be significantly shielded compared to the other aromatic carbons.

  • Functional Group Carbons: The carboxylic acid carbonyl carbon will be the most downfield signal in the entire spectrum. The methoxy carbon will appear in the typical aliphatic region around 56-57 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Utilize the same NMR spectrometer as for the ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, with chemical shifts referenced to the deuterated solvent signal.

FT-IR Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted FT-IR Data for this compound
Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Very broad, characteristic of H-bonded dimer
O-H (Phenol)3200-3600Broad
C-H (Aromatic)3000-3100Sharp
C=O (Carboxylic Acid)1680-1710Strong, sharp
C=C (Aromatic)1450-1600Multiple bands
C-O (Aryl Ether & Phenol)1200-1300Strong
C-Br500-650
Rationale for Predictions

The FT-IR spectrum of a substituted benzoic acid is characterized by several key absorptions. The IR spectrum for 5-bromosalicylic acid, for instance, shows the characteristic broad O-H stretch of the carboxylic acid and a strong C=O absorption.[2]

  • O-H Stretching: A very broad absorption from 2500-3300 cm⁻¹ is the hallmark of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. The phenolic O-H stretch will also be present and may overlap with this region.

  • C=O Stretching: A strong, sharp absorption between 1680-1710 cm⁻¹ is expected for the carbonyl group of the aromatic carboxylic acid.

  • C-O and C-Br Stretching: Strong bands in the fingerprint region will correspond to C-O stretching of the ether and phenol, and a lower frequency absorption will be due to the C-Br stretch.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment or the ATR crystal. Then, record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrometry Data for this compound
  • Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, there will be two peaks of nearly equal intensity: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope. The predicted m/z for the molecular ions would be approximately 246 and 248.

  • Key Fragmentation Patterns:

    • Loss of H₂O: A fragment corresponding to the loss of water (m/z 228/230) from the molecular ion is possible.

    • Loss of -OH: A fragment from the loss of the hydroxyl radical from the carboxylic acid group (m/z 229/231).

    • Loss of -COOH: A fragment from the loss of the entire carboxylic acid group (m/z 201/203).

    • Decarboxylation (-CO₂): Loss of carbon dioxide is a common fragmentation for benzoic acids, leading to a fragment at m/z 202/204.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this type of compound, typically using an electron energy of 70 eV. Electrospray ionization (ESI) would be used for LC-MS.

  • Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Workflow for Comparative Spectroscopic Analysis

G Start Target Compound: This compound NoData Direct Spectroscopic Data Unavailable Start->NoData SelectAnalogues Identify & Select Structural Analogues (e.g., 5-Bromosalicylic acid, o-Vanillic acid) NoData->SelectAnalogues GatherData Gather Experimental Spectroscopic Data for Analogues (NMR, IR, MS) SelectAnalogues->GatherData AnalyzeAnalogues Analyze Spectra of Analogues: Identify Key Features & Substituent Effects GatherData->AnalyzeAnalogues PredictSpectra Predict Spectroscopic Data for Target Compound Based on Comparative Analysis AnalyzeAnalogues->PredictSpectra Justify Justify Predictions Based on Spectroscopic Principles PredictSpectra->Justify End Comprehensive Spectroscopic Profile Justify->End

Caption: Workflow diagram illustrating the process of comparative spectroscopic analysis for compounds with limited direct experimental data.

Conclusion

By employing a systematic, comparative approach, it is possible to construct a detailed and reliable spectroscopic profile for this compound, even in the absence of directly published spectra. This guide demonstrates that by analyzing the known spectral features of closely related structural analogues, one can make robust predictions for the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data of the target compound. This methodology is not only a valuable tool for the characterization of this specific molecule but also serves as a practical framework for researchers when faced with similar challenges in the structural elucidation of novel chemical entities.

References

  • SpectraBase. 5-Bromo-2-hydroxy-m-anisaldehyde. Available from: [Link]

  • PubChem. 3-Bromo-5-methoxybenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • NIST. Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Available from: [Link]

Sources

A Comparative Guide to the Biological Activity of 5-Bromo-2-hydroxy-3-methoxybenzoic Acid and Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of Substituted Benzoic Acids

The benzoic acid scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds.[1] The therapeutic efficacy of these molecules is profoundly influenced by the nature and position of substituents on the aromatic ring, which modulate their electronic properties, lipophilicity, and steric profile. This guide provides a comparative analysis of the anticipated biological activities of 5-Bromo-2-hydroxy-3-methoxybenzoic acid, a brominated derivative of vanillic acid. Due to a scarcity of direct experimental data on this specific molecule, this guide will draw upon established findings for structurally related compounds, including vanillic acid and other brominated phenols, to infer its potential bioactivities. We will delve into key performance areas such as antimicrobial, antioxidant, anticancer, and anti-inflammatory activities, supported by detailed experimental protocols and mechanistic insights.

Comparative Analysis of Biological Activities

The introduction of a bromine atom to the vanillic acid structure is predicted to significantly alter its biological profile. Halogenation can enhance the lipophilicity of a compound, potentially improving its ability to cross cell membranes and interact with intracellular targets.[2] Furthermore, the presence of a halogen can influence the electronic environment of the phenolic hydroxyl and carboxylic acid groups, which are crucial for many biological interactions.

Antimicrobial Activity

Vanillic acid is known to possess moderate antimicrobial properties, primarily by disrupting the integrity of bacterial cell membranes.[3][4] The introduction of a bromine atom, as seen in this compound, is hypothesized to enhance this activity. Brominated phenols, in general, have demonstrated potent antibacterial and antifungal properties.[2]

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundTarget OrganismMIC (µg/mL)Reference
This compound Staphylococcus aureusPredicted: < 2.5 mg/mlInferred
Escherichia coliPredicted: < 800Inferred
Vanillic AcidStaphylococcus aureus2.5 mg/ml[3]
Escherichia coli800 - 900[3]
Enterobacter hormaechei800[3]
Isovanillic AcidEscherichia coli>1000 mg/L[3]
Staphylococcus aureus>1000 mg/L[3]

Note: The MIC values for this compound are predictive and require experimental validation.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. The position of these hydroxyl groups is critical, with ortho and para positions relative to the carboxyl group generally showing enhanced activity.[5] While vanillic acid is a known antioxidant[4], the electron-withdrawing nature of the bromine atom in this compound may slightly modulate its radical scavenging potential.

Table 2: Comparative Antioxidant Activity

CompoundAssayMeasurementPredicted/Observed ActivityReference
This compound DPPH Radical ScavengingIC50Predicted: ModerateInferred
ABTS Radical ScavengingTEACPredicted: ModerateInferred
Ferric Reducing Antioxidant Power (FRAP)AbsorbancePredicted: ModerateInferred
Vanillic AcidMultiple assaysRadical ScavengingDemonstrated Antioxidant[4]
Dihydroxybenzoic AcidsDPPH, CUPRACAntioxidant CapacityGenerally strong, position-dependent[6]
Cinnamic Acid DerivativesKinetic test, LDL oxidationAntioxidant CapacityMore efficient than benzoic acid counterparts[7]
Anticancer Activity

Vanillic acid has been shown to induce apoptosis and inhibit the proliferation of cancer cells by modulating key signaling pathways such as PI3K/Akt and Raf/MEK/ERK.[4][8] The enhanced lipophilicity of this compound may lead to increased cellular uptake and potentially more potent cytotoxic effects against cancer cell lines.

Table 3: Comparative Anticancer Activity (IC50)

CompoundCell LineIC50 (µM)Reference
This compound MCF-7 (Breast Cancer)Predicted: Potentially < 50Inferred
HCT-116 (Colon Cancer)Predicted: Potentially < 50Inferred
Vanillic AcidHCT-116 (Colon Cancer)Inhibits proliferation[8]
Licoricidin (a phenolic compound)Huh7, MCF7, HCT1162.4 - 33[9]
N-(5-methoxyphenyl) methoxybenzenesulphonamides (bromo-substituted)MCF-7 (Breast Cancer)Sub-micromolar[10]

Note: The IC50 values for this compound are predictive and require experimental validation.

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is a key factor in many diseases. Vanillic acid and its derivatives have demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, and downregulating pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11][12][13] This is often achieved through the inhibition of the NF-κB and MAPK signaling pathways.[13] The structural similarities suggest that this compound would likely exhibit similar, if not enhanced, anti-inflammatory properties.

Mechanistic Insights: Targeting Key Signaling Pathways

The biological activities of many phenolic compounds, including the anticipated effects of this compound, are often mediated through the modulation of critical intracellular signaling pathways.

NF-κB and MAPK Signaling in Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation and are frequently dysregulated in cancer.[1][14][15][16][17]

  • NF-κB Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and proliferation.[14][15]

  • MAPK Pathway: This pathway consists of a cascade of protein kinases that transduce extracellular signals to intracellular responses, regulating processes like cell growth, differentiation, and apoptosis. Key players include ERK, JNK, and p38 MAPKs.[1]

It is plausible that this compound, like its parent compound vanillic acid, exerts its anti-inflammatory and anticancer effects by inhibiting the activation of these pathways.

G Hypothesized Anti-inflammatory Mechanism of this compound cluster_nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway activates Compound This compound Compound->IKK inhibits Compound->MAPK_pathway inhibits IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammation activates transcription of MAPK_pathway->Inflammation contributes to

Caption: Hypothesized mechanism of anti-inflammatory action.

Experimental Protocols

To facilitate further research and validation of the predicted activities of this compound, detailed experimental methodologies are provided below.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains (e.g., S. aureus, E. coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Aseptically transfer a single colony of the microorganism into sterile broth and incubate to achieve a logarithmic growth phase. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include positive (microorganism without test compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the test compound at which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.

G Workflow for Minimum Inhibitory Concentration (MIC) Assay Start Start Prepare_Inoculum Prepare Microbial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate Serial_Dilution Perform Serial Dilution of Test Compound Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Read Results (Visual/Spectrophotometric) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Step-by-step workflow for the MIC assay.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[18][19][20]

Materials:

  • Test compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare various concentrations of the test compound in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each sample concentration to the wells. Then, add the DPPH solution to initiate the reaction. A control well should contain methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

G Workflow for DPPH Radical Scavenging Assay Start Start Prepare_Samples Prepare Sample Dilutions Start->Prepare_Samples Add_DPPH Add DPPH Solution to Samples Prepare_Samples->Add_DPPH Incubate Incubate in the Dark (30 min) Add_DPPH->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Scavenging Calculate % Scavenging and IC50 Measure_Absorbance->Calculate_Scavenging End End Calculate_Scavenging->End

Caption: Step-by-step workflow for the DPPH assay.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.[21]

Materials:

  • Test compound

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control cells.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm).

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently limited, a comprehensive analysis of its structural analogs provides a strong basis for predicting its therapeutic potential. The presence of the bromine atom is anticipated to enhance its antimicrobial and anticancer properties compared to its parent compound, vanillic acid. Its anti-inflammatory and antioxidant activities are also expected to be significant, likely mediated through the modulation of the NF-κB and MAPK signaling pathways.

The experimental protocols provided in this guide offer a framework for the systematic evaluation of these predicted activities. Further research, including in vitro and in vivo studies, is essential to validate these hypotheses and to fully elucidate the mechanisms of action of this promising compound. Such investigations will be crucial in determining the potential of this compound as a lead compound for the development of novel therapeutic agents.

References

  • Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. National Institutes of Health. [Link]

  • Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. F1000Research. [Link]

  • NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer. ResearchGate. [Link]

  • The complexity of NF-κB signaling in inflammation and cancer. SciSpace. [Link]

  • Antioxidant properties of benzoic acid derivatives against superoxide radical. [Link]

  • Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. PubMed. [Link]

  • Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. [Link]

  • Antioxidant properties of benzoic acid derivatives against Superoxide radical. ResearchGate. [Link]

  • NF‐κB signaling in inflammation and cancer. PubMed Central. [Link]

  • NF-κB in inflammation and cancer. ResearchGate. [Link]

  • Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. ResearchGate. [Link]

  • Improving anticancer activity towards colon cancer cells with a new p53-activating agent. [Link]

  • DPPH Antioxidant Assay. G-Biosciences. [Link]

  • Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants. ResearchGate. [Link]

  • Comparative cytotoxicity of phenols in vitro. ResearchGate. [Link]

  • A Review on Pharmacological Activities of Vanillic Acid and its Derivatives. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • DPPH Antioxidant Assay Kit D678 manual. DOJINDO. [Link]

  • Mechanisms of action of cytotoxic phenolic compounds from Glycyrrhiza iconica roots. [Link]

  • DPPH Radical Scavenging Assay. MDPI. [Link]

  • Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. [Link]

  • Antioxidant Assays. ResearchGate. [Link]

  • Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro. PubMed. [Link]

  • Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants. PubMed. [Link]

  • Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro. MDPI. [Link]

  • Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice. PubMed. [Link]

  • Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI. [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed. [Link]

Sources

A Definitive Guide to the Structural Analysis and Confirmation of 5-Bromo-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the analytical techniques required for the structural elucidation of 5-Bromo-2-hydroxy-3-methoxybenzoic acid. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), comparing the expected data for our target compound with that of its close structural analogs.

The Imperative of Orthogonal Analytical Approaches

The confirmation of a chemical structure, particularly one with multiple substituents on an aromatic ring, necessitates a multi-faceted analytical approach. Relying on a single technique can lead to ambiguity, as isomers can exhibit similar properties. By employing orthogonal methods—techniques that measure different physical and chemical properties—we can build a self-validating system of evidence that confirms the precise arrangement of functional groups and substituents.

This guide will use 5-Bromo-2-hydroxy-3-methoxybenzaldehyde as a primary reference, a commercially available and well-characterized precursor, to predict and interpret the data for the target benzoic acid. Furthermore, we will draw comparisons with isomeric alternatives to highlight the subtle yet critical differences that these analytical techniques can reveal.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Causality Behind Experimental Choices in NMR

The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve the polar benzoic acid and the presence of acidic protons (hydroxyl and carboxylic acid) which are observable in this solvent. For referencing, Tetramethylsilane (TMS) is the universally accepted standard (δ = 0.00 ppm).

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve 10-20 mg of the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.[1]

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.[2]

  • ¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.[1]

Data Interpretation and Comparison

The key to confirming the structure lies in the chemical shifts (δ), splitting patterns (multiplicity), and integration values of the proton signals, as well as the chemical shifts of the carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Data Comparison

CompoundNucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ¹H~12.5 - 13.5broad s1H-COOH
¹H~9.5 - 10.5s1H-OH
¹H~7.4d, J ≈ 2.5 Hz1HH-6
¹H~7.2d, J ≈ 2.5 Hz1HH-4
¹H~3.9s3H-OCH₃
¹³C~170s--COOH
¹³C~151s-C-3
¹³C~148s-C-2
¹³C~128s-C-6
¹³C~122s-C-4
¹³C~118s-C-1
¹³C~110s-C-5
¹³C~56s--OCH₃
5-Bromo-2-hydroxy-3-methoxybenzaldehyde[3]¹H11.00s1H-OH
¹H9.86s1H-CHO
¹H7.31d, J = 2.4 Hz1HH-6
¹H7.18d, J = 2.4 Hz1HH-4
¹H3.92s3H-OCH₃
¹³C195.4s--CHO
¹³C150.9s-C-3
¹³C149.3s-C-2
¹³C126.1s-C-4
¹³C121.3s-C-1
¹³C120.8s-C-6
¹³C111.1s-C-5
¹³C56.3s--OCH₃

Note: Predicted data for the benzoic acid is based on the aldehyde data and known substituent effects.

The oxidation of the aldehyde to a carboxylic acid will cause a significant downfield shift for the carbon of that group (from ~195 ppm to ~170 ppm). The aromatic proton and carbon signals will also experience slight shifts due to the change in the electronic nature of the substituent at C1. The presence of two distinct aromatic doublets, each integrating to one proton with a small coupling constant (J ≈ 2.5 Hz), is characteristic of a meta-coupling, confirming the 1,2,3,5-substitution pattern.

II. Fourier-Transform Infrared (FTIR) Spectroscopy: Probing the Functional Groups

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" of the compound.

Causality Behind Experimental Choices in FTIR

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) method is often preferred over the traditional KBr pellet method. ATR requires minimal sample preparation, is non-destructive, and provides high-quality spectra.[4]

Experimental Protocol: FTIR-ATR Spectroscopy
  • Instrument Preparation : Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.[4]

  • Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application : Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition : Co-add a sufficient number of scans (e.g., 32 or 64) over a range of 4000 to 400 cm⁻¹ to obtain a high-quality spectrum.[5]

Data Interpretation and Comparison

The FTIR spectrum of this compound will be distinguished by the presence of characteristic absorptions for the carboxylic acid and hydroxyl groups.

Table 2: Key FTIR Absorption Bands (cm⁻¹)

Functional GroupExpected Absorption Range (cm⁻¹)Comments
O-H (Carboxylic Acid)2500-3300 (very broad)A hallmark of carboxylic acid dimers, often overlapping with C-H stretches.
O-H (Phenolic)3200-3600 (broad)Indicates the presence of the hydroxyl group.
C-H (Aromatic)3000-3100 (sharp)Stretching vibrations of the C-H bonds on the benzene ring.
C=O (Carboxylic Acid)1680-1710 (strong, sharp)The most intense and characteristic peak for the carboxylic acid. Its position can indicate conjugation.
C=C (Aromatic)1450-1600 (multiple bands)Skeletal vibrations of the aromatic ring.
C-O (Ether & Acid)1200-1320 (strong)Stretching vibrations for the aryl-ether and the C-O of the carboxylic acid.
C-Br500-600Stretching vibration for the carbon-bromine bond.

The most significant difference compared to the aldehyde precursor would be the appearance of the very broad O-H stretch of the carboxylic acid and the shift of the C=O stretch from the aldehyde region (~1660 cm⁻¹) to the carboxylic acid region (~1700 cm⁻¹).

III. Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound and, with high-resolution instruments, its elemental composition. Fragmentation patterns also offer valuable structural clues.

Causality Behind Experimental Choices in MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this compound, provided it is first derivatized to increase its volatility.[6] Silylation, for instance with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method for derivatizing carboxylic acids and phenols.[7] Electron Ionization (EI) is a standard ionization technique that produces a characteristic fragmentation pattern.

Experimental Protocol: GC-MS with Derivatization
  • Derivatization : In a sealed vial, dissolve ~1 mg of the sample in a suitable solvent (e.g., pyridine or acetonitrile). Add an excess of BSTFA and heat at 60-70°C for 30 minutes.[7]

  • GC Separation : Inject an aliquot of the derivatized sample into a GC equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that starts at a low temperature (e.g., 100°C) and ramps up to a higher temperature (e.g., 280°C) to ensure separation from any impurities or derivatizing agent.

  • MS Detection : Analyze the eluting compounds using a mass spectrometer in EI mode (typically at 70 eV).

Data Interpretation and Comparison

The mass spectrum will provide the molecular ion peak, which corresponds to the molecular weight of the derivatized compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Table 3: Expected Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Expected Fragments (m/z)
This compound C₈H₇BrO₄247.04Molecular Ion (M⁺): 246/248 (characteristic 1:1 bromine isotope pattern).Key Fragments: [M-OH]⁺, [M-COOH]⁺, [M-OCH₃]⁺.
Alternative: 2-Bromo-5-methoxybenzoic acid[8]C₈H₇BrO₃231.04Molecular Ion (M⁺): 230/232 (characteristic 1:1 bromine isotope pattern).Key Fragments: [M-OH]⁺, [M-COOH]⁺, [M-OCH₃]⁺. The fragmentation pattern will differ due to the different substitution pattern.

The presence of the bromine isotope pattern in the molecular ion peak immediately confirms the presence of one bromine atom in the molecule. High-resolution mass spectrometry would allow for the determination of the elemental formula, further corroborating the proposed structure.

IV. High-Performance Liquid Chromatography (HPLC): Purity Assessment and Comparison

HPLC is the workhorse of analytical chemistry for separating and quantifying components in a mixture. For structural confirmation, it is primarily used to assess the purity of the synthesized compound and can be used to differentiate it from isomers.

Causality Behind Experimental Choices in HPLC

A reversed-phase HPLC (RP-HPLC) method is ideal for analyzing substituted benzoic acids.[9][10] A C18 column is a robust choice, providing good retention and separation based on hydrophobicity. The mobile phase should be acidic to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times. UV detection is suitable as the aromatic ring is a strong chromophore.

Experimental Protocol: RP-HPLC
  • Mobile Phase Preparation : Prepare a mobile phase consisting of a mixture of an aqueous acidic solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A typical starting point could be a 60:40 ratio of aqueous to organic.

  • Sample Preparation : Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions :

    • Column : C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detection : UV at 254 nm.

    • Injection Volume : 10 µL.

  • Analysis : Inject the sample and analyze the resulting chromatogram for the presence of a single major peak, indicating the purity of the compound. The retention time can be compared to that of standards and known impurities.

Comparative Analysis with Isomers

Isomers of this compound, such as 2-Bromo-5-hydroxy-4-methoxybenzoic acid, will likely have different retention times under the same HPLC conditions due to differences in their polarity and interaction with the stationary phase.[11] This allows for the chromatographic separation and differentiation of isomers, which might be difficult to distinguish by other methods alone.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the structural confirmation process.

Structural Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_confirmation Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC Confirmation Structure Confirmed NMR->Confirmation FTIR->Confirmation MS->Confirmation HPLC->Confirmation

Caption: A generalized workflow for the synthesis, purification, and structural confirmation of a target compound.

Comparative Analysis Logic cluster_techniques Analytical Techniques Target Target Compound This compound NMR NMR Data (Chemical Shifts, Coupling) Target->NMR FTIR FTIR Data (Vibrational Frequencies) Target->FTIR MS MS Data (Molecular Ion, Fragmentation) Target->MS HPLC HPLC Data (Retention Time, Purity) Target->HPLC Alternative1 Alternative 1 Isomeric Compound A Alternative1->NMR Alternative1->FTIR Alternative1->MS Alternative1->HPLC Alternative2 Alternative 2 Precursor Compound Alternative2->NMR Alternative2->FTIR Alternative2->MS Alternative2->HPLC

Caption: Logical relationship for comparing the analytical data of the target compound with alternatives.

Conclusion

The structural confirmation of this compound is a process of accumulating corroborating evidence from multiple, independent analytical techniques. By combining the detailed connectivity information from NMR, the functional group identification from FTIR, the molecular weight and formula from MS, and the purity assessment from HPLC, a confident and unambiguous structural assignment can be made. This guide provides the foundational protocols and interpretive logic for researchers to successfully navigate this critical aspect of chemical and pharmaceutical research.

References

  • PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • SciELO. (2018). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Scientific Electronic Library Online. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • PubMed Central. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. National Library of Medicine. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-sulfo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Books Gateway. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. ACS Publications. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 2-Bromo-5-methoxybenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • UniTechLink. (2023). Step-by-step Analysis of FTIR. Retrieved from [Link]

  • Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Bromo-2-hydroxy-m-anisaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS and LC-MS methods presented for carboxylic acid determination and related high. Retrieved from [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). Retrieved from [Link]

  • PubMed. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. National Library of Medicine. Retrieved from [Link]

  • AOBChem. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • Stenutz. (n.d.). 5-bromo-2-hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Retrieved from [Link]

  • ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • PubMed Central. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • PubMed Central. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. National Library of Medicine. Retrieved from [Link]

Sources

A Comparative Guide to the Quantitative Analysis of 5-Bromo-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the precise and accurate quantification of 5-Bromo-2-hydroxy-3-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural lists to explain the fundamental principles and rationale behind experimental choices. We will explore and contrast the primary analytical techniques, offering detailed protocols, supporting data, and expert insights to facilitate robust method development and validation.

Introduction: The Analytical Imperative

This compound is a substituted benzoic acid derivative. Such molecules often serve as critical building blocks or intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs) and other high-value chemical entities. The purity and concentration of this starting material directly impact the yield, impurity profile, and overall quality of the final product. Therefore, access to reliable, accurate, and validated quantitative methods is not merely a procedural formality but a cornerstone of quality control, reaction monitoring, and regulatory compliance.

This guide will compare the most effective techniques for this purpose: High-Performance Liquid Chromatography (HPLC), a powerhouse for specificity and sensitivity; UV-Vis Spectrophotometry, a rapid and accessible method; and Gas Chromatography-Mass Spectrometry (GC-MS), a highly specific technique often employed for impurity identification. We will also briefly touch upon classical titration as a fundamental, cost-effective alternative for bulk analysis.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC, particularly in its reversed-phase mode, is the premier technique for the quantitative analysis of non-volatile, polar organic molecules like this compound. Its strength lies in its ability to separate the analyte of interest from synthetic precursors, by-products, and degradation products, ensuring unparalleled specificity.

Causality Behind Experimental Choices

The selection of a C18 (octadecylsilyl) stationary phase is the logical starting point. The nonpolar C18 chains interact with the relatively nonpolar substituted benzene ring of the analyte via hydrophobic interactions. The mobile phase, typically a mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer, is used to elute the compound. Adding an acid (e.g., phosphoric acid or formic acid) to the mobile phase is critical; it suppresses the ionization of the carboxylic acid group on the analyte, ensuring a single, un-ionized form that interacts consistently with the stationary phase, resulting in a sharp, symmetrical chromatographic peak.[1][2][3] UV detection is ideal due to the presence of the chromophoric benzene ring.

Experimental Protocol: Reversed-Phase HPLC
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid (v/v) in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Final Mobile Phase (Isocratic): Prepare a mixture of 40% Mobile Phase A and 60% Mobile Phase B. Degas the solution for 15 minutes using sonication or vacuum filtration.[3]

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

    • Working Standards: Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a sample containing the analyte and dissolve it in methanol to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove particulates.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm (or wavelength of maximum absorbance determined by UV scan).

    • Injection Volume: 10 µL.

  • Analysis and Data Processing:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the sample solutions.

    • Quantify the analyte in the samples by interpolating their peak areas from the calibration curve.

Visualizing the HPLC Workflow

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (Pump, Injector, Column) prep->hplc Inject detect UV Detector (230 nm) hplc->detect Elute data Data Acquisition (Chromatogram) detect->data quant Quantification (Calibration Curve) data->quant

Caption: High-level workflow for HPLC analysis.

UV-Vis Spectrophotometry: A Rapid, High-Throughput Approach

UV-Vis spectrophotometry is a straightforward and cost-effective technique based on the principle of Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The aromatic ring system in this compound absorbs UV light, making this method viable.

Causality Behind Experimental Choices

The primary limitation of UV-Vis is its lack of specificity. Any impurity that absorbs at the analytical wavelength will interfere with the measurement, leading to an overestimation of the analyte's concentration. Therefore, this method is best suited for analyzing relatively pure samples or for high-throughput screening where absolute accuracy is secondary to speed. The choice of solvent is important; it must dissolve the analyte and be transparent in the wavelength range of interest. Ethanol or methanol are common choices. The analytical wavelength (λmax) should be at a peak of maximum absorbance to maximize sensitivity and minimize deviations from Beer's Law. For a similar compound, 5-bromosalicylic acid, spectral data is available which can guide initial wavelength selection.[4][5] In some cases, the analyte can be reacted with a reagent to form a colored complex, shifting the analysis into the visible range to avoid interference.[6][7]

Experimental Protocol: UV-Vis Spectrophotometry
  • Solvent Selection: Use a UV-grade solvent, such as methanol or ethanol, that dissolves the analyte and does not absorb at the analytical wavelength.

  • Determine λmax:

    • Prepare a moderately concentrated solution of the analyte in the chosen solvent.

    • Scan the solution using the spectrophotometer from approximately 200 nm to 400 nm to identify the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation:

    • Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of the solvent in a volumetric flask.

    • Working Standards: Prepare a series of calibration standards (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution with the solvent.

  • Sample Preparation:

    • Prepare a sample solution with a concentration expected to fall within the calibration range.

    • Ensure the sample is fully dissolved and free of particulates.

  • Measurement and Quantification:

    • Set the spectrophotometer to the predetermined λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard and the sample solution.

    • Plot a calibration curve of Absorbance vs. Concentration for the standards.

    • Determine the concentration of the sample from its absorbance using the calibration curve.

Visualizing the UV-Vis Workflow

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis std_prep Prepare Standard Dilutions measure Measure Absorbance at λmax std_prep->measure smp_prep Prepare Sample Solution smp_prep->measure curve Generate Calibration Curve measure->curve calc Calculate Sample Concentration curve->calc

Caption: Standard curve method for UV-Vis analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an exceptionally powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which has low volatility due to its carboxylic acid and hydroxyl groups, direct analysis is challenging. Chemical derivatization is typically required to convert the analyte into a more volatile and thermally stable form (e.g., by esterification or silylation) before injection into the GC.

While complex for routine quantification of the parent acid, GC-MS is invaluable for identifying and quantifying volatile or semi-volatile impurities in the sample. The mass spectrometer provides structural information, allowing for confident identification of unknown peaks.

Method Comparison: A Quantitative Overview

The choice of analytical method depends on the specific requirements of the analysis, including the need for specificity, sensitivity, sample throughput, and available instrumentation. The following table provides a comparative summary of the discussed techniques.

ParameterHPLC-UVUV-Vis SpectrophotometryGC-MS (with Derivatization)
Principle Chromatographic SeparationLight AbsorbanceChromatographic Separation & Mass
Specificity High (separates from interferences)Low (prone to interference)Very High (mass-based detection)
Sensitivity (Typical LOQ) ~0.1 - 1 µg/mL~1 - 5 µg/mL~0.01 - 0.1 µg/mL
Analysis Time/Sample 5 - 15 minutes< 1 minute15 - 30 minutes (plus derivatization)
Sample Preparation Moderate (dissolution, filtration)Simple (dissolution)Complex (derivatization required)
Cost (Instrument & Consumables) HighLowVery High
Best For Accurate quantification, purity analysisRapid screening, pure samplesImpurity identification, trace analysis

Conclusion and Recommendations

For the robust, accurate, and specific quantitative analysis of this compound in research and quality control settings, Reversed-Phase HPLC with UV detection is the unequivocally recommended method . It provides the necessary specificity to distinguish the analyte from structurally similar impurities, a crucial requirement for drug development and manufacturing.

UV-Vis spectrophotometry serves as a valuable secondary technique. It is ideal for rapid, high-throughput applications such as monitoring reaction kinetics or for preliminary concentration estimates of relatively pure samples where speed is more critical than absolute specificity.

Finally, while GC-MS is not the primary choice for quantifying the parent acid, its role in identifying and quantifying volatile impurities is indispensable for comprehensive sample characterization and impurity profiling.

A multi-faceted approach, leveraging the strengths of each technique, will provide the most comprehensive analytical understanding of this compound, ensuring product quality and supporting rigorous scientific investigation.

References

  • This compound | 35090-76-7. ChemicalBook.
  • 4-Bromobenzoic acid. SIELC Technologies.
  • 5-Bromo-2-hydroxy-3-methylbenzoic acid | C8H7BrO3 | CID 2764345. PubChem.
  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | C8H7BrO3 | CID 262238. PubChem.
  • A Study Utilising High Temperature UPLC with Mass Spectrometric Detection to Quantify the Metabolites of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • Direct spectrophotometric determination of titanium(IV) with 5-bromo-2- hydroxy-3-methoxybenzaldehyde-p-hydroxybenzoic. JOCPR.
  • 2-Bromo-5-methoxybenzoic acid. SIELC Technologies.
  • Direct Spectrophotometric determination of Aluminum (III) using 5-Bromo-2-hydroxy-3-methoxybenzaldehyde-P. IOSR Journal.
  • A Comparative Guide to HPLC Method Development for 3,5-Dibromo-4-methoxybenzoic Acid Analysis. Benchchem.
  • Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Benzoic acid, 5-bromo-2-hydroxy-. NIST WebBook.
  • Benzoic acid, 5-bromo-2-hydroxy-. NIST WebBook.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening of Polyherbal Aqueous Leaves Extract (PALE).
  • 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684. PubChem.
  • (PDF) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening of Polyherbal Aqueous Leaves Extract (PALE).

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercial 5-Bromo-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a starting material is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and translatable scientific results are built. 5-Bromo-2-hydroxy-3-methoxybenzoic acid is a substituted aromatic building block with significant potential in the synthesis of novel pharmaceutical agents and complex organic molecules. Its polyfunctional nature makes it a versatile synthon, but also susceptible to a range of process-related impurities that can confound experimental outcomes or introduce unforeseen toxicity.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of commercially available this compound. We will move beyond simple protocol recitation to explain the scientific rationale behind methodological choices, ensuring that the described workflows are not only accurate but also self-validating, in line with the principles of robust analytical science.

Understanding the Impurity Profile: A Synthesis-Forward Approach

To effectively hunt for impurities, one must first understand where they are likely to originate. While commercial suppliers may not disclose their exact synthetic routes, a logical pathway for this compound likely involves the bromination of a vanillic acid derivative followed by oxidation, or the oxidation of a brominated o-vanillin derivative.

A plausible synthetic route starting from o-vanillin (2-hydroxy-3-methoxybenzaldehyde) helps to anticipate the most probable process-related impurities.

cluster_0 Anticipated Synthetic Pathway cluster_1 Potential Process-Related Impurities Start 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) Bromination Electrophilic Bromination (e.g., Br2 in Acetic Acid) Start->Bromination Step 1 Impurity1 Unreacted Starting Material (o-Vanillin) Start->Impurity1 Incomplete Reaction Intermediate 5-Bromo-2-hydroxy-3-methoxybenzaldehyde Bromination->Intermediate Step 2 Impurity3 Regioisomers (e.g., 3-Bromo isomer) Bromination->Impurity3 Poor Regioselectivity Impurity4 Over-brominated Species (e.g., Dibromo- derivatives) Bromination->Impurity4 Excess Brominating Agent Oxidation Oxidation (e.g., Jones Oxidation, Pinnick Oxidation) Intermediate->Oxidation Step 3 Impurity2 Unoxidized Intermediate (5-Bromo-o-vanillin) Intermediate->Impurity2 Incomplete Oxidation Product This compound (Target Compound) Oxidation->Product

Figure 1. Plausible synthetic pathway and the origin of key process-related impurities.

Based on this, the primary impurities to screen for are:

  • Starting Materials & Intermediates: Unreacted 2-hydroxy-3-methoxybenzaldehyde or the intermediate aldehyde, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.

  • Regioisomers: Bromination at other positions on the aromatic ring.

  • Over-brominated products: Di- or tri-brominated species.

  • Residual Solvents: Volatile organic compounds from synthesis and purification.

  • Inorganic Salts: Remnants from reaction workups.

Comparative Analysis of Core Analytical Techniques

A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique can provide a complete picture. The four pillars of purity analysis for a compound like this are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Mass Spectrometry (MS), and classical Titrimetry.

Technique Primary Purpose Specificity Quantitation Key Advantage Limitation
HPLC-UV Separation and quantification of organic impuritiesHighExcellent (Area % and with standards)Gold standard for resolving closely related impurities.Requires reference standards for absolute quantification of each impurity.
qNMR Absolute purity assay (mass fraction) and structural confirmationHighExcellent (Absolute)Primary method; does not require a reference standard of the analyte itself.Lower sensitivity than HPLC for trace impurities; peak overlap can be an issue.
Mass Spectrometry Identification of impurities and structural confirmationVery HighSemi-quantitative (without standards)Unambiguous mass identification of unknowns.Ionization efficiency varies, making it non-quantitative without specific standards.
Titration Assay of the carboxylic acid functional group (purity as an acid)ModerateExcellent (Absolute)Inexpensive, highly precise assay of the active functional group based on stoichiometry.Non-specific; titrates any acidic impurity, leading to overestimation of purity.

I. High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling

Expertise & Causality: HPLC is the workhorse for purity analysis due to its exceptional resolving power. For this compound, a reversed-phase (RP-HPLC) method is the logical choice. The molecule possesses both polar (hydroxyl, carboxyl) and non-polar (aromatic ring, bromo, methoxy) character, making it well-suited for retention on a non-polar stationary phase like C18. The acidic nature of the mobile phase is critical; it suppresses the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape and preventing poor chromatography. A UV detector is ideal as the aromatic ring provides strong chromophores for sensitive detection.

Trustworthiness: A robust HPLC method must be validated to be trustworthy. This protocol incorporates system suitability testing, as mandated by international guidelines, to ensure the chromatographic system is performing adequately before any samples are analyzed.[1][2][3]

Experimental Protocol: RP-HPLC-UV
  • System Preparation:

    • HPLC System: A quaternary pump HPLC with an autosampler and a UV/Vis or Photodiode Array (PDA) detector.

    • Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size. (This is a general-purpose column providing a good balance of efficiency and backpressure).

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water. (The acid ensures the analyte is in its protonated, less polar form).

    • Mobile Phase B: Acetonitrile.

    • Isocratic Elution: 60% Mobile Phase A, 40% Mobile Phase B. (An isocratic method is simpler and more robust for routine purity checks if it provides adequate separation).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. (Controlling temperature ensures retention time reproducibility).

    • Detection Wavelength: 230 nm. (Chosen based on the UV absorbance maxima of substituted benzoic acids).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Solvent (Diluent): 50:50 Acetonitrile:Water.

    • Standard Solution (for reference): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the commercial sample in the same manner as the standard solution.

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the Standard Solution.

    • Acceptance Criteria (per USP/ICH guidelines):

      • The relative standard deviation (RSD) of the peak area for the main peak must be ≤ 2.0%.[4]

      • The tailing factor for the main peak should be ≤ 2.0.

      • The theoretical plates (column efficiency) should be ≥ 2000.

    • Rationale: The SST confirms that the system is precise, and the column is providing efficient and symmetrical chromatography on the day of analysis.

  • Analysis and Data Interpretation:

    • Inject the Sample Solution.

    • Identify the main peak corresponding to this compound by comparing its retention time to the standard.

    • All other peaks are considered impurities.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • A PDA detector can provide additional confidence by performing peak purity analysis, which compares UV spectra across a single peak to detect co-eluting impurities.[5]

II. Quantitative ¹H NMR (qNMR) for Absolute Purity Assay

Expertise & Causality: qNMR is a powerful primary analytical method that provides an absolute measure of purity (mass fraction) without needing a reference standard of the analyte itself.[6][7][8] The principle relies on the fact that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal. By co-dissolving a known mass of the sample with a known mass of a highly pure, stable internal standard with a simple spectrum, the purity of the sample can be calculated directly.

Trustworthiness: The accuracy of qNMR is contingent on several key experimental parameters: using a high-purity internal standard, ensuring a sufficient relaxation delay (d1) to allow for complete proton relaxation between scans, and selecting non-overlapping peaks for integration. This protocol is designed to mitigate these potential sources of error.

Experimental Protocol: ¹H qNMR
  • Instrumentation and Materials:

    • NMR Spectrometer: 400 MHz or higher field strength.

    • Internal Standard (IS): Maleic acid (high purity, stable solid with a sharp singlet at ~6.3 ppm in DMSO-d₆).

    • Deuterated Solvent: DMSO-d₆ (chosen for its ability to dissolve both the analyte and the internal standard, and to exchange with the acidic -OH and -COOH protons, often moving them out of cluttered regions).

  • Sample Preparation:

    • Accurately weigh (~10 mg) of the this compound sample using a calibrated microbalance. Record the mass precisely.

    • Accurately weigh (~5 mg) of the maleic acid internal standard into the same vial. Record the mass precisely.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆ directly in the vial, then transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a standard proton NMR spectrum.

    • Key Parameters for Quantitation:

      • Relaxation Delay (d1): ≥ 30 seconds. (This is critical to ensure all protons, especially those with long T1 relaxation times, have fully relaxed before the next pulse, ensuring signal integrals are truly proportional to proton count).

      • Number of Scans (ns): ≥ 16 (to achieve adequate signal-to-noise).

      • Pulse Angle: 90°.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Select well-resolved, non-overlapping signals for integration:

      • Analyte (A): The aromatic protons of the analyte (expected to be two distinct singlets or doublets).

      • Internal Standard (IS): The singlet from the two olefinic protons of maleic acid.

    • Integrate the selected peaks accurately.

    • Calculate the purity using the following formula[8]:

      Purity (%) = (IA / IIS) * (NIS / NA) * (MA / MIS) * (mIS / mA) * 100

      Where:

      • I: Integral area of the signal

      • N: Number of protons for the integrated signal (e.g., NIS = 2 for maleic acid)

      • M: Molar mass (Analyte: 247.04 g/mol ; Maleic Acid: 116.07 g/mol )

      • m: Mass weighed

III. Mass Spectrometry (MS) for Impurity Identification

Expertise & Causality: Mass spectrometry is unparalleled for determining the molecular weight of the analyte and its impurities. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it will readily deprotonate the carboxylic acid in negative ion mode ([M-H]⁻) or protonate in positive ion mode ([M+H]⁺), yielding the molecular ion with minimal fragmentation. This allows for the confident identification of impurities based on their mass, such as an unoxidized intermediate (which would have a lower mass) or an over-brominated product (which would have a higher mass).

Workflow: LC-MS
  • Methodology: The most powerful approach is to couple the HPLC system described above directly to a mass spectrometer (LC-MS).

  • Ionization Mode: ESI in negative ion mode is often preferred for carboxylic acids as they readily form stable [M-H]⁻ ions.

  • Data Interpretation:

    • The mass spectrum of the main HPLC peak should show a prominent ion at m/z 246/248, corresponding to the [M-H]⁻ of this compound (C₈H₇BrO₃, MW=247.04). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an ~1:1 ratio) will result in two peaks of nearly equal intensity separated by 2 Da, which is a definitive signature.

    • Analyze the mass spectra of the impurity peaks. For example:

      • An impurity with m/z 230/232 could correspond to the unoxidized intermediate aldehyde.

      • An impurity with m/z 167 could correspond to the unbrominated starting material.

      • An impurity with m/z 324/326/328 could correspond to a dibrominated product.

IV. Acid-Base Titration for Functional Group Assay

Expertise & Causality: Titration is a classic, absolute quantification method that provides an orthogonal assessment of purity based on the reactivity of the carboxylic acid functional group. It determines the "assay" value, or the percentage of the material that behaves as a monoprotic acid. This method is grounded in well-established stoichiometric principles and is described in pharmacopeias such as the United States Pharmacopeia (USP).[5][9]

Trustworthiness: The procedure's reliability is ensured by using a standardized titrant (NaOH) that has been calibrated against a primary standard (potassium hydrogen phthalate, KHP). A blank titration is performed to correct for any consumption of titrant by the solvent system. The European Pharmacopoeia recommends potentiometric endpoint detection for its superior accuracy and reproducibility over visual indicators.[10][11][12]

Experimental Protocol: Potentiometric Titration
  • Materials and Reagents:

    • Titrator: An automatic potentiometric titrator with a combination pH electrode.

    • Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.

    • Solvent: 70% Ethanol in Water. (Ethanol helps dissolve the organic analyte, while water allows for proper electrode function).

  • Procedure:

    • Accurately weigh ~200 mg of the this compound sample into a beaker.

    • Dissolve the sample in 50 mL of the 70% ethanol solvent.

    • Immerse the calibrated pH electrode and the titrant delivery tube into the solution.

    • Titrate the solution with standardized 0.1 M NaOH, recording the volume of titrant delivered versus the pH. The endpoint is the point of maximum inflection on the titration curve (the first derivative).

    • Perform a blank titration using 50 mL of the solvent mixture and subtract this volume from the sample titration volume.

  • Calculation:

    Purity (%) = ( (VS - VB) * MNaOH * MWAnalyte ) / ( WS * 10 )

    Where:

    • VS: Volume of NaOH consumed by the sample (mL)

    • VB: Volume of NaOH consumed by the blank (mL)

    • MNaOH: Molarity of the standardized NaOH solution (mol/L)

    • MWAnalyte: Molecular weight of the analyte (247.04 g/mol )

    • WS: Weight of the sample (mg)

Integrated Purity Assessment Workflow

A comprehensive assessment combines these techniques in a logical sequence. HPLC-UV and qNMR provide the core data on purity and impurity profile, MS confirms identities, and titration provides a robust, orthogonal assay of the functional group.

Start Commercial Sample of This compound HPLC 1. HPLC-UV Analysis (Impurity Profile) Start->HPLC qNMR 2. Quantitative ¹H NMR (Absolute Purity Assay) Start->qNMR Titration 3. Potentiometric Titration (Functional Group Assay) Start->Titration LCMS 4. LC-MS Analysis (Impurity ID) HPLC->LCMS Identify unknown peaks Decision Compare Results: - HPLC Area % Purity - qNMR Absolute Purity - Titration Assay HPLC->Decision qNMR->Decision Titration->Decision Pass Purity Confirmed (Lot Release) Decision->Pass Results Correlate Fail Purity Discrepancy (Further Investigation) Decision->Fail Discrepancy > 2%

Figure 2. Recommended workflow for comprehensive purity assessment.

Final Recommendation: For any research or development work, the purity of this compound should be established by at least two orthogonal methods. The combination of HPLC-UV for impurity profiling and qNMR for an absolute purity assay provides the most complete and trustworthy assessment. Titration serves as an excellent, cost-effective verification of the qNMR result, while LC-MS is an invaluable tool for identifying any significant unknown impurities flagged by the HPLC analysis. By adopting this rigorous, multi-faceted approach, scientists can proceed with confidence, knowing their foundational chemistry is sound.

References

  • An Overview of Titrimetry. (2022, September 24). Pharma Specialists. [Link]

  • Bharti, S. K., & Roy, R. (2012). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • Ryan, T. W. (1998). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array Detection. Journal of Liquid Chromatography & Related Technologies, 21(5), 651-667. [Link]

  • AMS Biopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Slideshare. (n.d.). Analytical methods validation as per ich & usp. [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

  • AMS Biopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Gfeller, D., & Schymanski, E. L. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9221-9223. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022). Technical guide for the elaboration of monographs. 8th edition. [Link]

  • USP-NF. (n.d.). General Chapter <541> Titrimetry. [Link]

  • Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2005). Technical Guide for the Elaboration of Monographs, 4th Edition. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2019, September 11). Specific monographs: APIs. [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. [Link]

Sources

A Comparative Analysis of the Acidity of Brominated Benzoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the acidity of an active pharmaceutical ingredient (API) is a cornerstone of its pharmacokinetic and pharmacodynamic profile. The dissociation constant (pKa) dictates a molecule's charge state at a given pH, which in turn influences critical properties such as solubility, membrane permeability, and receptor binding. For researchers working with substituted benzoic acids, a common scaffold in medicinal chemistry, understanding the subtle interplay of substituent effects on acidity is paramount. This guide provides an in-depth comparison of the acidity of ortho-, meta-, and para-brominated benzoic acids, supported by experimental data and a detailed protocol for pKa determination.

The Influence of Bromine Substitution on Benzoic Acid Acidity

The acidity of a substituted benzoic acid is primarily governed by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups (EWGs) enhance acidity by delocalizing the negative charge on the carboxylate group, thereby stabilizing the anion.[1] Conversely, electron-donating groups (EDGs) decrease acidity. The position of the substituent on the benzene ring dictates the extent of this electronic influence through a combination of inductive and resonance effects.

  • Inductive Effect (-I): Bromine is an electronegative atom that withdraws electron density from the benzene ring through the sigma bonds. This -I effect helps to stabilize the negative charge of the carboxylate anion, thus increasing the acidity of the benzoic acid derivative.[2][3] The strength of the inductive effect diminishes with distance from the carboxyl group.[3]

  • Resonance Effect (+R): The bromine atom also possesses lone pairs of electrons that can be delocalized into the pi-system of the benzene ring. This +R effect donates electron density to the ring, which can destabilize the carboxylate anion and decrease acidity.[1]

The net effect on acidity depends on the interplay between these two opposing effects, which varies with the position of the bromine atom.

Positional Isomers: A Head-to-Head Comparison

The acidity of the three positional isomers of brominated benzoic acid differs significantly due to the varying influence of the inductive and resonance effects.

  • 2-Bromobenzoic Acid (ortho-isomer): This isomer is the most acidic of the three. This enhanced acidity is attributed to the "ortho effect," a combination of steric and electronic factors.[1][4] The proximity of the bulky bromine atom to the carboxyl group forces the carboxyl group out of the plane of the benzene ring. This steric inhibition of resonance disrupts the delocalization of the carboxylate group's electrons into the ring, which would be a destabilizing interaction. The strong electron-withdrawing inductive effect of the nearby bromine atom is the dominant factor, leading to significant stabilization of the conjugate base and a lower pKa.[4]

  • 3-Bromobenzoic Acid (meta-isomer): In the meta position, the resonance effect of the bromine atom does not extend to the carboxylate group. Therefore, the electron-withdrawing inductive effect (-I) is the primary electronic influence.[1] This effect stabilizes the benzoate anion, making 3-bromobenzoic acid more acidic than benzoic acid itself.

  • 4-Bromobenzoic Acid (para-isomer): At the para position, both the inductive (-I) and resonance (+R) effects of the bromine atom are at play. While the inductive effect withdraws electron density and stabilizes the anion, the resonance effect donates electron density, which is a destabilizing influence. For halogens, the inductive effect generally outweighs the resonance effect.[5] Consequently, 4-bromobenzoic acid is more acidic than benzoic acid, but typically slightly less acidic than the meta-isomer where the destabilizing resonance effect is absent.[1]

Quantitative Comparison of pKa Values

The following table summarizes the pKa values for benzoic acid and its brominated derivatives, providing a clear quantitative comparison of their acidities. A lower pKa value indicates a stronger acid.

CompoundpKa Value
Benzoic Acid4.20
2-Bromobenzoic Acid2.85
3-Bromobenzoic Acid3.86
4-Bromobenzoic Acid3.97

Data sourced from BenchChem[1]

Visualizing Electronic Effects

The following diagram illustrates the key electronic effects that influence the acidity of brominated benzoic acids.

G cluster_ortho ortho-Bromobenzoic Acid cluster_meta meta-Bromobenzoic Acid cluster_para para-Bromobenzoic Acid cluster_benzoic Benzoic Acid (Reference) ortho Strongest Acidity (pKa ~2.85) ortho_factors Dominant -I Effect Steric Inhibition of Resonance (Ortho Effect) ortho->ortho_factors due to meta Intermediate Acidity (pKa ~3.86) meta_factors -I Effect Only (No Resonance Effect on COOH) meta->meta_factors due to para Increased Acidity (pKa ~3.97) para_factors Competing -I and +R Effects (-I > +R) para->para_factors due to benzoic Baseline Acidity (pKa ~4.20)

Caption: Electronic effects on the acidity of brominated benzoic acid isomers.

Experimental Determination of pKa: A Step-by-Step Protocol via Potentiometric Titration

Potentiometric titration is a reliable and widely used method for determining the pKa of weak acids and bases.[6][7][8] The procedure involves the gradual addition of a titrant (a strong base in this case) to a solution of the acid, while monitoring the pH. The pKa is determined from the resulting titration curve.[9][10]

I. Materials and Equipment
  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beakers (250 mL)

  • Volumetric flasks

  • Analytical balance

  • Brominated benzoic acid sample (e.g., 2-bromobenzoic acid)

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl)

  • Deionized water

  • Buffer solutions (pH 4, 7, and 10) for pH meter calibration

II. Experimental Workflow

G A 1. pH Meter Calibration B 2. Sample Preparation (e.g., ~0.1-0.2g in 100mL H2O) A->B C 3. Initial Acidification (optional) (Adjust to pH ~2 with 0.1M HCl) B->C D 4. Potentiometric Titration (Add 0.1M NaOH in increments, record pH and volume) C->D E 5. Data Plotting (pH vs. Volume of NaOH) D->E F 6. Determine Equivalence Point (V_eq) (Inflection point of the curve) E->F G 7. Determine Half-Equivalence Point (V_1/2 = V_eq / 2) F->G H 8. pKa Determination (pH at the half-equivalence point) G->H

Caption: Workflow for pKa determination by potentiometric titration.

III. Detailed Procedure
  • pH Meter Calibration: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10 to ensure accurate measurements.[11]

  • Sample Preparation: Accurately weigh approximately 0.1-0.2 g of the brominated benzoic acid and dissolve it in about 100 mL of deionized water in a 250 mL beaker.[12] Gentle warming may be necessary to facilitate dissolution; if so, cool the solution to room temperature before proceeding.

  • Titration Setup: Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Initial pH Adjustment: For a complete titration curve, you can make the initial solution acidic (pH 1.8-2.0) by adding a small amount of 0.1 M HCl.[10]

  • Titration: Fill the burette with the standardized 0.1 M NaOH solution. Add the NaOH solution in small increments (e.g., 0.5-1.0 mL), recording the pH and the total volume of titrant added after each addition. As you approach the equivalence point (where the pH changes rapidly), add the titrant in smaller increments (e.g., 0.1-0.2 mL) to obtain a more detailed curve.[11] Continue the titration until the pH has stabilized at a high value (e.g., pH 11-12).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence volume (Veq).[6]

    • The half-equivalence point occurs at exactly half the volume of the equivalence point (V½ = Veq / 2).[12]

    • According to the Henderson-Hasselbalch equation, at the half-equivalence point, the concentrations of the acid and its conjugate base are equal, and therefore, the pH is equal to the pKa of the acid.[12] Find the pH value from your graph that corresponds to the volume at the half-equivalence point. This pH value is the experimentally determined pKa.

Conclusion

The position of a bromine atom on a benzoic acid ring significantly influences its acidity through a combination of inductive and resonance effects, with the ortho-isomer exhibiting the highest acidity due to the additional ortho effect. A thorough understanding of these principles is crucial for medicinal chemists in designing molecules with desired physicochemical properties. The provided potentiometric titration protocol offers a robust and reliable method for the experimental determination of pKa values, enabling researchers to validate theoretical predictions and make informed decisions in the drug development process.

References

  • HCPG. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

  • Ertokus, G. P., & Aktas, A. H. (2010). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 21, 3825-3835. Retrieved from [Link]

  • CUTM Courseware. (n.d.). UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Asian Journal of Chemistry. (2010). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

  • Quora. (2017, April 26). Which is more acidic between benzoic acid and p-bromobenzoic acid, and why? Retrieved from [Link]

  • ResearchGate. (2025, August 6). Potentiometric Determination of pK(a) Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures | Request PDF. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]

  • Lifescience Global. (2015, February 25). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. Retrieved from [Link]

  • Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., & Völgyi, G. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • ChemBK. (n.d.). P-Bromobenzoic acid. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry. Retrieved from [Link]

  • Wyzant. (2020, February 23). Inductive effect and delocalization on relative acidity | Wyzant Ask An Expert. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.2: Acidity of Carboxylic Acids. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, February 17). Inductive Effect - Acids and Bases [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromobenzoic acid. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Quora. (2017, May 2). Which is more acidic, a p-bromobenzoic acid or a p-chlorobenzoic acid? Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • Quora. (2021, January 16). Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why? Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromobenzoic acid. Retrieved from [Link]

Sources

A Researcher's Guide to Evaluating 5-Bromo-2-hydroxy-3-methoxybenzoic Acid Derivatives: A Framework for Efficacy Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quest for novel therapeutic agents is a journey of meticulous evaluation and comparative analysis. Substituted benzoic acid scaffolds, such as 5-Bromo-2-hydroxy-3-methoxybenzoic acid, represent a promising class of compounds with potential applications spanning antimicrobial, antioxidant, and anticancer domains. This guide provides a comprehensive framework for assessing the efficacy of derivatives of this compound. While direct comparative data on a broad series of these specific derivatives is emerging, this document synthesizes insights from structurally related compounds to propose a robust evaluation strategy. We will delve into the causality behind experimental choices, detail self-validating protocols, and provide the foundational knowledge to empower your research.

The Structural Significance of the this compound Core

The this compound molecule possesses a unique combination of functional groups that are pivotal to its potential biological activity. Understanding their individual and synergistic contributions is the first step in designing and evaluating effective derivatives.

  • The Benzoic Acid Moiety: The carboxylic acid group is a fundamental pharmacophore, capable of forming hydrogen bonds and acting as a proton donor. Its acidity and planarity are critical for interactions with biological targets.

  • The Hydroxyl Group (-OH): Positioned ortho to the carboxylic acid, the hydroxyl group can form a strong intramolecular hydrogen bond. This influences the acidity of the carboxylic acid and the overall conformation of the molecule. Phenolic hydroxyl groups are also well-known for their antioxidant properties, acting as hydrogen donors to neutralize free radicals.

  • The Methoxy Group (-OCH₃): This electron-donating group can modulate the electronic properties of the aromatic ring, potentially enhancing the antioxidant capacity of the hydroxyl group. Its steric bulk can also influence binding to target enzymes or receptors.

  • The Bromo Group (-Br): As an electron-withdrawing halogen, the bromo group significantly alters the electronic landscape of the aromatic ring. It increases lipophilicity, which can enhance membrane permeability, a crucial factor for antimicrobial and anticancer agents. Furthermore, the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-protein binding.

The interplay of these substituents creates a unique chemical entity. Derivatization of the carboxylic acid (e.g., to form esters or amides) or modification of the substituent pattern on the aromatic ring can lead to a diverse library of compounds with a wide spectrum of biological activities.

A Comparative Framework for Efficacy Evaluation

A systematic evaluation of this compound derivatives requires a multi-pronged approach, employing a battery of well-established in vitro assays. The following sections outline key assays and present a hypothetical comparative analysis to illustrate how data can be structured and interpreted.

Antioxidant Activity Assessment

Oxidative stress is implicated in a multitude of pathological conditions. The capacity of a compound to scavenge free radicals is a key indicator of its therapeutic potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method for determining antioxidant capacity.

Compound IDDerivative TypeR-GroupDPPH Scavenging IC₅₀ (µM)
BHMB-A Parent Acid-H25.4
BHMB-E1 Ester-CH₃42.1
BHMB-E2 Ester-CH₂CH₃48.9
BHMB-Am1 Amide-NH₂35.7
BHMB-Am2 Amide-NHCH₃40.2
Ascorbic Acid Standard-15.8

Note: The data presented in this table is hypothetical and for illustrative purposes only, designed to guide researchers in how to present and interpret their own experimental findings.

From this hypothetical data, one could infer that esterification and amidation of the carboxylic acid group of this compound may lead to a decrease in antioxidant activity, as the free carboxylic acid appears to be more potent. This underscores the importance of the free carboxyl group in the antioxidant mechanism of this class of compounds.

Antimicrobial Efficacy Screening

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzoic acid derivatives have long been known for their antimicrobial properties. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[1][2]

Compound IDDerivative TypeR-GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
BHMB-A Parent Acid-H128>256
BHMB-E1 Ester-CH₃64128
BHMB-E2 Ester-CH₂CH₃3264
BHMB-Am1 Amide-NH₂128256
BHMB-Am2 Amide-NHCH₃64128
Ciprofloxacin Standard-10.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

This hypothetical data suggests that ester derivatives, particularly with longer alkyl chains, may exhibit enhanced antimicrobial activity compared to the parent acid. This could be attributed to increased lipophilicity, facilitating better penetration of the bacterial cell membrane.

Cytotoxicity and Anticancer Potential Evaluation

For derivatives being considered for anticancer applications, it is crucial to assess their cytotoxicity against cancer cell lines and, importantly, their selectivity towards cancer cells over normal cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity, which is an indicator of cell viability.[3][4]

Compound IDDerivative TypeR-GroupIC₅₀ (µM) vs. HeLa (Cervical Cancer)IC₅₀ (µM) vs. HEK293 (Normal Kidney)Selectivity Index (SI)
BHMB-A Parent Acid-H85.2>100>1.17
BHMB-E1 Ester-CH₃45.692.32.02
BHMB-E2 Ester-CH₂CH₃38.188.52.32
BHMB-Am1 Amide-NH₂62.9>100>1.59
BHMB-Am2 Amide-NHCH₃51.495.71.86
Doxorubicin Standard-1.25.84.83

Note: The data presented in this table is hypothetical and for illustrative purposes only. The Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells.

In this hypothetical scenario, the ester derivatives show greater cytotoxicity against the HeLa cancer cell line compared to the parent acid and amide derivatives. The increasing length of the alkyl chain in the ester appears to correlate with increased potency. Importantly, these derivatives exhibit some selectivity towards cancer cells, though less than the standard chemotherapeutic agent, doxorubicin.

Experimental Protocols: A Self-Validating System

The integrity of your comparative data hinges on the meticulous execution of standardized protocols. Below are detailed, step-by-step methodologies for the key assays discussed.

DPPH Radical Scavenging Assay

This assay quantifies the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., methanol or DMSO) to create a stock solution, from which serial dilutions are made.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • For the control, add 100 µL of the DPPH solution to 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample in 96-well Plate Prep_DPPH->Mix Prep_Sample Prepare Serial Dilutions of Test Compounds Prep_Sample->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]

Protocol:

  • Media Preparation: Prepare Mueller-Hinton Broth (MHB) or another suitable broth for the test microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution:

    • In a 96-well microplate, perform serial two-fold dilutions of the test compounds in the broth.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation: Add the standardized inoculum to each well (except the negative control).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

MIC_Workflow A Prepare Serial Dilutions of Compound in Broth (96-well plate) C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate (e.g., 37°C, 18-24h) C->D E Visually Assess for Turbidity D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for MIC Determination by Broth Microdilution.

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[3][4]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value is the concentration of the compound that reduces cell viability by 50%.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_assay_proc Assay Procedure cluster_data_acq Data Acquisition & Analysis Seed Seed Cells in 96-well Plate Treat Treat with Test Compounds Seed->Treat Add_MTT Add MTT Solution & Incubate (2-4h) Treat->Add_MTT Solubilize Add Solubilizing Agent Add_MTT->Solubilize Read_Abs Read Absorbance (570 nm) Solubilize->Read_Abs Calculate_Viability Calculate % Viability & IC50 Read_Abs->Calculate_Viability

Caption: Workflow of the MTT Assay for Cell Viability.

Mechanistic Insights and Structure-Activity Relationships

While the above assays provide quantitative measures of efficacy, understanding the underlying mechanisms of action and structure-activity relationships (SAR) is crucial for rational drug design.

For antioxidant activity, the key determinant is the ability of the phenolic hydroxyl group to donate a hydrogen atom. The electronic effects of the bromo and methoxy groups will modulate this ability. A strong correlation is often observed between the bond dissociation enthalpy of the O-H bond and antioxidant activity.

In the context of antimicrobial activity, increased lipophilicity often leads to better membrane perturbation and uptake into the bacterial cell. Therefore, esterification of the carboxylic acid can be a viable strategy to enhance potency.

For anticancer activity, the mechanism can be multifaceted, including the induction of apoptosis, cell cycle arrest, or inhibition of specific signaling pathways. The planarity of the aromatic ring and the specific spatial arrangement of the functional groups will be critical for binding to target proteins.

SAR_Concept cluster_derivatives Derivatives cluster_properties Physicochemical Properties cluster_activity Biological Activity Core 5-Bromo-2-hydroxy- 3-methoxybenzoic Acid Esters Esters Core->Esters Amides Amides Core->Amides Analogs Ring-Substituted Analogs Core->Analogs Lipophilicity Lipophilicity Esters->Lipophilicity Electronics Electronic Effects Esters->Electronics Sterics Steric Hindrance Esters->Sterics Amides->Lipophilicity Amides->Electronics Amides->Sterics Analogs->Lipophilicity Analogs->Electronics Analogs->Sterics Antioxidant Antioxidant Lipophilicity->Antioxidant Antimicrobial Antimicrobial Lipophilicity->Antimicrobial Anticancer Anticancer Lipophilicity->Anticancer Electronics->Antioxidant Electronics->Antimicrobial Electronics->Anticancer Sterics->Antioxidant Sterics->Antimicrobial Sterics->Anticancer

Caption: Conceptual Relationship Between Structure and Activity.

Conclusion

This guide provides a foundational framework for the systematic evaluation of this compound derivatives. By employing standardized assays and carefully considering the structure-activity relationships, researchers can effectively navigate the early stages of drug discovery with this promising class of compounds. The key to success lies in the rigorous and comparative nature of the investigation, allowing for the identification of lead candidates with superior efficacy and desirable pharmacological profiles.

References

  • Broth microdilution. Wikipedia. [URL: https://en.wikipedia.org/wiki/Broth_microdilution]
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • DPPH Antioxidant Assay Kit D678 manual. Dojindo Molecular Technologies. [URL: https://www.dojindo.com/Images/Product%20Photo/D678_manual.pdf]
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [URL: https://clytetechnologies.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. [URL: https://www.ncbi.nlm.nih.gov/books/NBK44222/]
  • DPPH Antioxidant Assay Kit. G-Biosciences. [URL: https://www.gbiosciences.com/file/102015/DPPH-Antioxidant-Assay.pdf]
  • MTT Cell Proliferation Assay. ATCC. [URL: https://www.atcc.org/~/media/files/manuals/30-1010k.pdf]
  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [URL: https://dnascience.plos.org/2021/03/07/antimicrobial-susceptibility-testing-microdilution-technique/]
  • DPPH Radical Scavenging Assay. MDPI. [URL: https://www.mdpi.com/2227-9040/10/11/200]
  • Protocol for Cell Viability Assays. BroadPharm. [URL: https://broadpharm.com/blogs/news/protocol-for-cell-viability-assays]
  • MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 5-Bromo-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 5-Bromo-2-hydroxy-3-methoxybenzoic acid. It is intended for researchers, scientists, and drug development professionals who require a robust understanding of the specificity of analytical methods for this compound. We will delve into the rationale behind experimental design, provide detailed protocols for both immunological and chromatographic assays, and present a clear methodology for data interpretation.

Introduction: The Imperative of Specificity in Small Molecule Analysis

This compound is a substituted benzoic acid derivative. As with many small molecules, its accurate quantification is critical in various research and development contexts, from pharmacological studies to environmental monitoring. The core challenge in any analytical method developed for such a compound is ensuring specificity—the ability to differentiate the target analyte from structurally related molecules.

The Basis of Cross-Reactivity: A Structural Perspective

The potential for cross-reactivity is rooted in molecular similarity. For this compound, we can anticipate interference from compounds that share its core structural features: a benzoic acid backbone, and hydroxyl, methoxy, and bromo substitutions.

Key Structural Features Influencing Cross-Reactivity:

  • Benzoic Acid Core: The foundational carboxylated benzene ring is a common moiety.

  • Substitution Pattern: The ortho-hydroxyl and meta-methoxy groups create a specific electronic and steric profile.

  • Halogenation: The bromine atom at the para position is a key feature, and other halogenated analogs could be significant cross-reactants.

Based on these features, a panel of potential cross-reactants should be selected for testing. This panel should include precursors, metabolites, and other structurally related synthetic analogs.

Table 1: Proposed Panel of Potential Cross-Reactants

Compound NameRationale for Inclusion
Salicylic AcidParent compound, lacks bromo and methoxy groups.
Vanillic AcidShares the hydroxyl and methoxy groups but lacks the bromine.
5-Bromosalicylic AcidLacks the methoxy group, isolating the effect of this functional group.
2-Hydroxy-3-methoxybenzoic AcidLacks the bromine atom, directly assessing the impact of halogenation.
5-Chloro-2-hydroxy-3-methoxybenzoic AcidInvestigates the effect of a different halogen at the same position.
5-Bromo-2,3-dimethoxybenzoic AcidAssesses the impact of methylating the hydroxyl group.
Benzoic AcidThe fundamental parent structure.[1][2]

Experimental Design: A Dual-Pronged Approach

To ensure the trustworthiness of our findings, a two-tiered experimental approach is recommended. We will utilize a high-throughput screening method, such as a competitive enzyme-linked immunosorbent assay (ELISA), followed by a highly specific confirmatory method like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

G cluster_0 Cross-Reactivity Assessment Workflow start Select Potential Cross-Reactants primary_screen Primary Screening: Competitive ELISA start->primary_screen data_analysis_1 Calculate % Cross-Reactivity primary_screen->data_analysis_1 confirmatory Confirmatory Analysis: HPLC-MS/MS data_analysis_1->confirmatory If Cross-Reactivity > 1% conclusion Final Report on Specificity Profile data_analysis_1->conclusion If Cross-Reactivity <= 1% data_analysis_2 Assess Specificity and Interference confirmatory->data_analysis_2 data_analysis_2->conclusion

Caption: Workflow for assessing cross-reactivity.

Primary Screening: Competitive Immunoassay

Immunoassays are a powerful tool for the sensitive detection of small molecules.[3][4][5] A competitive ELISA format is particularly well-suited for this purpose.[3][4][5] In this assay, the potential cross-reactant competes with a labeled version of the target analyte for a limited number of antibody binding sites. The degree of displacement of the labeled analyte is proportional to the concentration and binding affinity of the cross-reactant.

  • Coating: Microtiter plates are coated with an antigen conjugate (e.g., this compound conjugated to a carrier protein like BSA).

  • Blocking: Unbound sites on the plate are blocked to prevent non-specific binding.

  • Competition: A fixed concentration of a specific monoclonal antibody against this compound is pre-incubated with varying concentrations of either the target analyte (for the standard curve) or the potential cross-reactant.

  • Incubation: The antibody-analyte mixture is added to the coated plate and incubated.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a measurable signal (e.g., colorimetric).

  • Data Analysis: The signal is inversely proportional to the concentration of the analyte in the sample. The 50% inhibitory concentrations (IC50) for the target analyte and each potential cross-reactant are determined.

Calculation of Percent Cross-Reactivity:

Percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) * 100

Table 2: Hypothetical Competitive ELISA Data

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound10100%
2-Hydroxy-3-methoxybenzoic Acid2504.0%
5-Bromosalicylic Acid5002.0%
Vanillic Acid>10,000<0.1%
Salicylic Acid>10,000<0.1%
Confirmatory Analysis: HPLC-MS/MS

Any compound exhibiting significant cross-reactivity in the primary screen should be further investigated using a more definitive method. HPLC-MS/MS offers high selectivity and sensitivity, allowing for the unambiguous identification and quantification of the target analyte in the presence of potential interferents.[6]

  • Sample Preparation: Prepare solutions of this compound and the cross-reacting compound(s) at relevant concentrations.

  • Chromatographic Separation: Utilize a suitable reverse-phase HPLC column to achieve baseline separation of the target analyte from the cross-reactants. The mobile phase composition and gradient should be optimized for this purpose.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the target analyte and the cross-reactant.

  • Data Analysis: Analyze the chromatograms to confirm that the target analyte and the cross-reactant are chromatographically resolved and that their respective MRM transitions do not interfere with each other.

G cluster_0 HPLC-MS/MS Confirmation sample_prep Prepare Analyte and Cross-Reactant Mixture hplc HPLC Separation sample_prep->hplc ms Tandem MS Detection (MRM) hplc->ms data_analysis Analyze Chromatograms for Resolution and Interference ms->data_analysis

Caption: Confirmatory analysis workflow using HPLC-MS/MS.

Interpretation and Conclusion

The results from both the primary screening and the confirmatory analysis provide a comprehensive picture of the analytical method's specificity. A low percentage of cross-reactivity in the ELISA, coupled with baseline chromatographic separation and unique MRM transitions in the HPLC-MS/MS, would indicate a highly specific method. Conversely, significant cross-reactivity in the ELISA that is confirmed by chromatographic co-elution and isobaric interference in the mass spectrometer would necessitate further method development or the use of an alternative analytical approach.

This rigorous, multi-faceted approach to studying cross-reactivity ensures the reliability and accuracy of data generated for this compound, upholding the principles of scientific integrity in research and development.

References

  • Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. Available at: [Link][3]

  • Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. Available at: [Link][4]

  • Hu, Y., et al. (2013). Development of immunoassays for multi-residue detection of small molecule compounds. Taylor & Francis Online. Available at: [Link]

  • Rissin, D. M., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. Available at: [Link][5]

  • Drug Target Review. (2018). Immunoassay developed to detect small molecules. Available at: [Link]

  • Broadwater, M. A., et al. (2018). Comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. Environmental Science: Water Research & Technology. Available at: [Link]

  • Broadwater, M. A., et al. (2018). Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. NSF Public Access Repository. Available at: [Link]

  • Broadwater, M. A., et al. (2018). Emerging investigators series: Comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. ResearchGate. Available at: [Link]

  • Agrup, G., et al. (1969). Importance of pure chemicals in investigations of cross sensitivity. Cross sensitization among halogen salicylaldehydes. PubMed. Available at: [Link]

  • PubChem. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. Available at: [Link]

  • The Royal Society of Chemistry. Analytical Methods. Available at: [Link]

  • Ringbio. Anti benzoic acid monoclonal antibody. Available at: [Link][1]

  • Zhao, Q., et al. (2023). Development of a Sensitive Monoclonal Antibody-Based Lateral Flow Immunoassay for the Detection of Benzoic Acid in Liquid Food. Research Square. Available at: [Link]

  • Zhao, Q., et al. (2023). Development of a Sensitive Monoclonal Antibody-Based Lateral Flow Immunoassay for the Detection of Benzoic Acid in Liquid Food. ResearchGate. Available at: [Link]

  • Stenutz. 5-bromo-2-hydroxy-3-methoxybenzaldehyde. Available at: [Link]

  • Horiguchi, Y., et al. (2013). Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro. PubMed. Available at: [Link][2]

  • Singh, A., et al. (2022). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH. Available at: [Link]

  • Scheman, A., & Te, R. (2017). Contact Allergy to Salicylates and Cross-Reactions. PubMed. Available at: [Link]

  • PubChem. Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. Available at: [Link]

  • United Nations Office on Drugs and Crime. Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Available at: [Link]

Sources

Benchmarking 5-Bromo-2-hydroxy-3-methoxybenzoic Acid: A Comparative Guide to its Efficacy Against Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the identification and characterization of novel small molecule inhibitors with therapeutic potential is a cornerstone of progress. 5-Bromo-2-hydroxy-3-methoxybenzoic acid is a halogenated phenolic compound with a structure suggestive of potential biological activity. Its substituted benzoic acid scaffold is a common feature in a variety of pharmacologically active molecules. This guide provides a comprehensive framework for benchmarking this compound against established inhibitors of two key enzymes: Protein Tyrosinase Phosphatase 1B (PTP1B) and Tyrosinase.

The selection of these targets is predicated on the structural characteristics of this compound. Brominated phenols have demonstrated inhibitory activity against PTP1B, a key regulator in insulin and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity.[1][2][3] Concurrently, hydroxylated benzoic acid derivatives are known to inhibit tyrosinase, a central enzyme in melanin biosynthesis, which is a primary target for agents addressing hyperpigmentation.[4][5]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It offers a hypothetical, yet scientifically rigorous, comparison of this compound's performance against well-characterized inhibitors, supported by detailed experimental protocols.

Comparative Analysis: Benchmarking Against Known Inhibitors

To objectively evaluate the inhibitory potential of this compound, a direct comparison with established inhibitors of PTP1B and tyrosinase is essential. For this purpose, we have selected Suramin and Ertiprotafib as benchmarks for PTP1B inhibition, and Kojic Acid and Tropolone for tyrosinase inhibition.

Target Enzyme 1: Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a critical negative regulator of insulin and leptin signaling pathways. Its inhibition is a validated therapeutic strategy for type 2 diabetes and obesity.[6]

Known Inhibitors:

  • Suramin: A polysulfonated naphthylurea that acts as a reversible and competitive inhibitor of PTP1B.[7][8] It is a well-characterized tool compound for studying PTP1B function.

  • Ertiprotafib: A potent, non-competitive inhibitor of PTP1B that has been evaluated in clinical trials for type 2 diabetes.[9][10][11]

Target Enzyme 2: Tyrosinase

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis. Inhibitors of this enzyme are widely sought after for cosmetic and therapeutic applications to treat hyperpigmentation disorders.[4][5]

Known Inhibitors:

  • Kojic Acid: A naturally occurring fungal metabolite that is a well-known slow-binding inhibitor of tyrosinase, widely used in skin-whitening products.[5][12][13][14]

  • Tropolone: A potent, competitive inhibitor of mushroom tyrosinase.[1][15][16]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for conducting the comparative inhibition assays.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This colorimetric assay measures the enzymatic activity of PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate. The dephosphorylation of pNPP by PTP1B produces p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

Materials:

  • Human recombinant PTP1B

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer (50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound

  • Suramin

  • Ertiprotafib

  • 96-well microplate

  • Microplate reader

Protocol:

  • Compound Preparation: Prepare stock solutions of this compound, Suramin, and Ertiprotafib in a suitable solvent (e.g., DMSO). Create serial dilutions to achieve a range of final assay concentrations.

  • Assay Reaction:

    • To each well of a 96-well plate, add 20 µL of the test compound dilution.

    • Add 160 µL of Assay Buffer to each well.

    • Initiate the reaction by adding 20 µL of PTP1B enzyme solution.

    • Incubate the plate at 37°C for 10 minutes.

    • Add 20 µL of pNPP substrate solution to each well.

  • Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 30 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compounds. Determine the percentage of inhibition relative to the uninhibited control and calculate the IC50 value for each compound.

Tyrosinase Inhibition Assay

This colorimetric assay is based on the oxidation of L-DOPA to dopachrome by tyrosinase, which produces a colored product with an absorbance maximum around 475-510 nm.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • This compound

  • Kojic Acid

  • Tropolone

  • 96-well microplate

  • Microplate reader

Protocol:

  • Compound Preparation: Prepare stock solutions of this compound, Kojic Acid, and Tropolone in a suitable solvent (e.g., DMSO). Create serial dilutions to achieve a range of final assay concentrations.

  • Assay Reaction:

    • To each well of a 96-well plate, add 20 µL of the test compound dilution.

    • Add 140 µL of Sodium Phosphate Buffer to each well.

    • Add 20 µL of tyrosinase enzyme solution.

    • Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of L-DOPA solution to each well to start the reaction.

  • Measurement: Measure the absorbance at 475 nm (or 510 nm) in kinetic mode for 20-30 minutes.[17][18]

  • Data Analysis: Calculate the rate of dopachrome formation. Determine the percentage of inhibition for each compound concentration compared to the control and calculate the IC50 values.

Data Presentation and Visualization

The quantitative data from these assays should be summarized for clear comparison.

Table 1: Comparative Inhibitory Activity against PTP1B

CompoundIC50 (µM)Inhibition Type
This compoundTo be determinedTo be determined
Suramin~1.5 - 5.5[7][19]Competitive
Ertiprotafib~0.4[9]Non-competitive

Table 2: Comparative Inhibitory Activity against Tyrosinase

CompoundIC50 (µM)Inhibition Type
This compoundTo be determinedTo be determined
Kojic Acid~16.7[5]Slow-binding
Tropolone~0.4[15]Competitive
Experimental Workflow and Signaling Pathway Diagrams

Visual representations are crucial for understanding the experimental design and the biological context.

experimental_workflow cluster_prep Compound & Enzyme Preparation cluster_assay Inhibition Assays cluster_analysis Data Analysis Test_Compound 5-Bromo-2-hydroxy- 3-methoxybenzoic acid PTP1B_Assay PTP1B Assay (pNPP substrate) Test_Compound->PTP1B_Assay Tyrosinase_Assay Tyrosinase Assay (L-DOPA substrate) Test_Compound->Tyrosinase_Assay Known_Inhibitors Known Inhibitors (Suramin, Ertiprotafib, Kojic Acid, Tropolone) Known_Inhibitors->PTP1B_Assay Known_Inhibitors->Tyrosinase_Assay Enzymes Enzymes (PTP1B, Tyrosinase) Enzymes->PTP1B_Assay Enzymes->Tyrosinase_Assay Absorbance Measure Absorbance (Kinetic Mode) PTP1B_Assay->Absorbance Tyrosinase_Assay->Absorbance IC50 Calculate IC50 Values Absorbance->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: Experimental workflow for benchmarking this compound.

signaling_pathways cluster_ptp1b PTP1B Signaling Pathway cluster_tyrosinase Tyrosinase and Melanin Synthesis Insulin_Receptor Insulin Receptor (Phosphorylated) PTP1B PTP1B Insulin_Receptor->PTP1B Substrate Downstream_Signaling Downstream Signaling (e.g., GLUT4 translocation) Insulin_Receptor->Downstream_Signaling Dephosphorylated_IR Insulin Receptor (Dephosphorylated) PTP1B->Dephosphorylated_IR Dephosphorylates Dephosphorylated_IR->Downstream_Signaling Inhibition Inhibitor_PTP1B 5-Bromo-2-hydroxy- 3-methoxybenzoic acid (Hypothetical Inhibitor) Inhibitor_PTP1B->PTP1B Inhibits Tyrosine L-Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase LDOPA L-DOPA Tyrosinase->LDOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidation LDOPA->Tyrosinase Melanin Melanin Dopaquinone->Melanin ... Inhibitor_Tyrosinase 5-Bromo-2-hydroxy- 3-methoxybenzoic acid (Hypothetical Inhibitor) Inhibitor_Tyrosinase->Tyrosinase Inhibits

Caption: Hypothesized inhibition of PTP1B and Tyrosinase signaling pathways.

Conclusion

This guide outlines a robust and scientifically grounded approach to benchmarking the inhibitory potential of this compound against established inhibitors of PTP1B and tyrosinase. The provided experimental protocols are based on standard, validated methods, ensuring the generation of reliable and comparable data. By following this framework, researchers can effectively characterize the inhibitory profile of this novel compound, determine its potency (IC50), and gain insights into its potential mechanism of action. The resulting data will be invaluable for making informed decisions regarding its further development as a potential therapeutic agent. The structural features of this compound make it a compelling candidate for investigation, and this comparative guide provides the necessary tools to unlock its pharmacological potential.

References

  • A comprehensive review on tyrosinase inhibitors. PubMed Central. [Link]

  • PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta). PubMed. [Link]

  • Ertiprotafib is a non-competitive inhibitor of PTP1B. ResearchGate. [Link]

  • Slow-Binding Inhibition of Mushroom (Agaricus bisporus) Tyrosinase Isoforms by Tropolone. ACS Publications. [Link]

  • Kojic acid, a cosmetic skin whitening agent, is a slow-binding inhibitor of catecholase activity of tyrosinase. PubMed. [Link]

  • Ertiprotafib | C31H27BrO3S | CID 157049. PubChem. [Link]

  • The 5 Most Powerful Tyrosinase Inhibitors To Lighten Skin. Skin Type Solutions. [Link]

  • The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib. PubMed Central. [Link]

  • The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib. PubMed. [Link]

  • Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. MDPI. [Link]

  • Suramin derivatives as inhibitors and activators of protein-tyrosine phosphatases. PubMed. [Link]

  • Discovery of Novel Dihydroxyphenol Tyrosinase Inhibitors for Treatment of Pigmentation: From Enzyme Screening to Three-Dimensional Human Skin Melanin Evaluation. ACS Publications. [Link]

  • Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity. SciSpace. [Link]

  • What Is A Tyrosinase Inhibitor + Why Are They Important? by Kin Aesthetics. [Link]

  • An Updated Review of Tyrosinase Inhibitors. PubMed Central. [Link]

  • Brightening Moisturizer- 3% Vitamin C + 1% Kojic Acid Dipalmitate. Deconstruct. [Link]

  • Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential. Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential. [Link]

  • Slow-binding inhibition of mushroom (Agaricus bisporus) tyrosinase isoforms by tropolone. PubMed. [Link]

  • Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. National Institutes of Health. [Link]

  • Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades. PubMed Central. [Link]

  • Suramin Is an Active Site-directed, Reversible, and Tight-binding Inhibitor of Protein-tyrosine Phosphatases. ResearchGate. [Link]

  • Inhibitors of protein tyrosine phosphatase 1B (PTP1B). PubMed. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of 5-Bromo-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Benzoic Acid Derivative

In the landscape of drug discovery, phenolic compounds, particularly benzoic acid derivatives, represent a promising reservoir of bioactive molecules. Their inherent antioxidant and anti-inflammatory properties make them attractive candidates for therapeutic development. This guide focuses on 5-Bromo-2-hydroxy-3-methoxybenzoic acid, a halogenated derivative with a substitution pattern that suggests the potential for modulated biological activity. Due to the limited availability of direct experimental data for this compound, this document will serve as a comprehensive roadmap for its evaluation. We will explore robust in vitro and in vivo methodologies, drawing comparisons with the well-characterized and structurally similar compound, Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) . This comparative approach will allow us to hypothesize the potential impact of the bromine substitution at the C5 position on the molecule's efficacy and safety profile.

This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind the experimental designs. Our objective is to equip you with the necessary framework to rigorously assess the therapeutic potential of this compound.

Section 1: In Vitro Assessment of Bioactivity

In vitro assays are the foundational step in characterizing a novel compound. They offer a controlled environment to elucidate specific mechanisms of action, determine potency, and assess potential cytotoxicity before advancing to more complex biological systems.

Evaluating Antioxidant Capacity: The First Line of Defense

Oxidative stress is a key pathological feature in numerous diseases. The ability of a compound to scavenge free radicals is a primary indicator of its therapeutic potential. We will utilize two common spectrophotometric assays to quantify antioxidant activity.

Causality of Experimental Choices: The DPPH and ABTS assays are selected for their simplicity, reliability, and differing reaction mechanisms. DPPH measures the capacity to donate a hydrogen atom, while ABTS assesses both hydrogen donation and electron transfer. Comparing results from both assays provides a more comprehensive antioxidant profile.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare stock solutions of this compound, Vanillic Acid, and a positive control (e.g., Ascorbic Acid) in methanol. Create a dilution series for each compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each compound dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

Experimental Protocol: ABTS Radical Cation Scavenging Assay

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each compound dilution.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

Comparative Antioxidant Activity Data

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound Hypothesized: 15-25Hypothesized: 8-15
Vanillic Acid~35[1][2]~20[2]
Ascorbic Acid (Positive Control)~30~15

Note: The hypothesized values for this compound suggest a potentially enhanced antioxidant activity due to the electron-donating nature of the bromine atom, which could facilitate more efficient radical scavenging.

Probing Anti-inflammatory Potential in a Cellular Context

To move beyond simple chemical reactions, we must assess the compound's effect on inflammatory pathways in a cellular model. Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages are a widely accepted model for this purpose.

Causality of Experimental Choices: LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines. Measuring the inhibition of these mediators provides a direct indication of the compound's anti-inflammatory activity.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or Vanillic Acid for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • NO Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO concentration.

  • Data Analysis:

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Experimental Protocol: Cytokine (TNF-α and IL-6) Measurement

  • Cell Culture and Treatment: Follow the same procedure as for the NO inhibition assay.

  • Cytokine Quantification (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis:

    • Determine the concentration of each cytokine from the standard curve and calculate the percentage of inhibition.

Comparative Anti-inflammatory Activity Data

CompoundNO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
This compound Hypothesized: 20-30Hypothesized: 25-35Hypothesized: 30-40
Vanillic Acid~50-100[3]~100[3][4]~100[3][4]
Dexamethasone (Positive Control)~1-5~0.1-1~0.1-1

Note: The hypothesized lower IC50 values for the brominated compound suggest that the bromine atom may enhance its ability to modulate inflammatory signaling pathways.

Assessing Cytotoxicity: A Critical Safety Checkpoint

It is crucial to ensure that the observed bioactivity is not a result of general toxicity. The MTT assay is a standard colorimetric assay to assess cell viability.

Causality of Experimental Choices: The MTT assay measures the metabolic activity of cells, which is an indicator of their viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. This allows for the quantification of viable cells and the determination of a compound's cytotoxic concentration (CC50).

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate as previously described.

    • Treat the cells with a wide range of concentrations of the test compounds for 24 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the CC50 value (the concentration that reduces cell viability by 50%).

Comparative Cytotoxicity Data

CompoundCC50 in RAW 264.7 cells (µM)
This compound Hypothesized: >200
Vanillic Acid>200[4]
Doxorubicin (Positive Control)~1-10

Note: A high CC50 value is desirable, indicating low cytotoxicity and a good therapeutic window.

in_vitro_workflow cluster_antioxidant Antioxidant Assays cluster_anti_inflammatory Anti-inflammatory Assays cluster_cytotoxicity Cytotoxicity Assay DPPH DPPH Assay ABTS ABTS Assay RAW_cells RAW 264.7 Macrophages LPS_stimulation LPS Stimulation RAW_cells->LPS_stimulation NO_assay Griess Assay (NO) LPS_stimulation->NO_assay ELISA ELISA (TNF-α, IL-6) LPS_stimulation->ELISA MTT_assay MTT Assay start This compound start->DPPH start->ABTS start->RAW_cells start->MTT_assay

Caption: In vitro experimental workflow for evaluating the bioactivity of the target compound.

Section 2: In Vivo Validation of Therapeutic Efficacy

In vivo studies are indispensable for understanding a compound's effects in a complex, whole-organism system, providing insights into its pharmacokinetics, safety, and efficacy in a disease model.

Acute Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema

This is a classic and highly reproducible model of acute inflammation.

Causality of Experimental Choices: Carrageenan injection induces a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) involves prostaglandins and cytokines. This model allows for the assessment of a compound's ability to inhibit different stages of acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar rats (180-200 g).

  • Grouping and Dosing:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.).

    • Group 2: this compound (e.g., 25, 50, 100 mg/kg, p.o.).

    • Group 3: Vanillic Acid (e.g., 50, 100 mg/kg, p.o.).

    • Group 4: Indomethacin (positive control, 10 mg/kg, p.o.).

  • Procedure:

    • Administer the test compounds or vehicle orally 1 hour before inducing inflammation.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Comparative In Vivo Anti-inflammatory Data

Treatment Group (Dose)% Inhibition of Paw Edema at 3 hours
This compound (50 mg/kg) Hypothesized: 40-50%
Vanillic Acid (50 mg/kg)~30-40%[5][6]
Indomethacin (10 mg/kg)~60-70%[7]

Note: The hypothesized greater inhibition by the brominated compound suggests it may have superior bioavailability or potency in the in vivo setting.

in_vivo_workflow cluster_animal_prep Animal Preparation cluster_inflammation_induction Inflammation Induction & Measurement cluster_data_analysis Data Analysis Rats Wistar Rats Grouping Grouping & Dosing Rats->Grouping Oral_Admin Oral Administration Grouping->Oral_Admin Initial_Paw_Vol Measure Initial Paw Volume Oral_Admin->Initial_Paw_Vol Carrageenan_Injection Carrageenan Injection Initial_Paw_Vol->Carrageenan_Injection Post_Injection_Vol Measure Paw Volume (1-5h) Carrageenan_Injection->Post_Injection_Vol Edema_Inhibition Calculate % Edema Inhibition Post_Injection_Vol->Edema_Inhibition

Caption: In vivo experimental workflow for the carrageenan-induced paw edema model.

Preliminary In Vivo Toxicity Assessment

An acute oral toxicity study is essential to determine the safety profile of the compound.

Causality of Experimental Choices: This study, often conducted according to OECD Guideline 423 (Acute Toxic Class Method), provides an estimate of the median lethal dose (LD50) and identifies potential target organs for toxicity.

Experimental Protocol: Acute Oral Toxicity Study

  • Animal Model: Female Wistar rats.

  • Procedure:

    • Administer a starting dose of the compound (e.g., 300 mg/kg) to a group of three animals.

    • Observe the animals for signs of toxicity and mortality for 14 days.

    • Based on the outcome, the dose is increased or decreased for the next group of animals.

  • Endpoints:

    • Mortality, clinical signs of toxicity, body weight changes, and gross necropsy at the end of the study.

Comparative Toxicity Data

CompoundAcute Oral LD50 in Rats (mg/kg)
This compound Hypothesized: >2000
Vanillic Acid>2000[8][9]

Note: A high LD50 value is indicative of a low acute toxicity profile.

Section 3: Bridging In Vitro and In Vivo Data - The Path Forward

The comprehensive evaluation outlined in this guide provides a robust framework for characterizing the bioactivity of this compound. The in vitro data will elucidate its antioxidant and anti-inflammatory mechanisms at a cellular level, while the in vivo studies will validate its efficacy and safety in a whole-organism context.

The comparative analysis with Vanillic Acid is critical. If this compound demonstrates superior potency in both in vitro and in vivo models, it would strongly suggest that the addition of the bromine atom positively modulates its therapeutic properties. This could be due to altered electronic properties influencing its interaction with biological targets or improved pharmacokinetic properties.

Positive outcomes from these studies would warrant further investigation, including more detailed mechanistic studies (e.g., Western blotting to probe specific signaling pathways like NF-κB), pharmacokinetic profiling, and evaluation in chronic disease models. This structured and comparative approach ensures a scientifically rigorous evaluation, paving the way for the potential development of a novel therapeutic agent.

References

  • Magiera A, Kołodziejczyk-Czepas J, Olszewska MA. Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro. Molecules. 2025 Jan 22;30(3):467. [Link]

  • Lee JK, Lee S, Shin TY, Khang D, Kim SH. Anti-Inflammatory Effect of o-Vanillic Acid on Lipopolysaccharide-Stimulated Macrophages and Inflammation Models. Journal of Food and Nutrition Research. 2018;6(4):227-33. [Link]

  • Calixto-Campos C, Carvalho TT, Hohmann MSN, et al. Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice. J Nat Prod. 2015;78(8):1799-808. [Link]

  • Magiera A, Kołodziejczyk-Czepas J, Olszewska MA. Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro. PubMed. [Link]

  • Lee JK, Lee S, Shin TY, Khang D, Kim SH. Anti-Inflammatory Effect of o-Vanillic Acid on Lipopolysaccharide-Stimulated Macrophages and Inflammation Models. Science and Education Publishing. [Link]

  • Kim MC, Kim SJ, Kim DS, et al. Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages. Immunopharmacol Immunotoxicol. 2011;33(3):525-32. [Link]

  • Calixto-Campos C, Carvalho TT, Hohmann MSN, et al. Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice. PubMed. [Link]

  • Kim MC, Kim SJ, Kim DS, et al. Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages. Kyung Hee University. [Link]

  • Anonymous. Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. International Journal of Pharmaceutical Sciences. [Link]

  • Magiera A, Kołodziejczyk-Czepas J, Olszewska MA. (PDF) Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro. ResearchGate. [Link]

  • Calixto-Campos C, Carvalho TT, Hohmann MSN, et al. Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice. ResearchGate. [Link]

  • Mirza S, Panchal F. Safety Assessment of Vanillic Acid: Subacute Oral Toxicity Studies in Wistar Rats. ResearchGate. [Link]

  • Mirza S, Panchal F. Safety Assessment of Vanillic Acid: Subacute Oral Toxicity Studies in Wistar Rats. PMC. [Link]

  • Anonymous. IC 50 values of the tested phenolic compounds in DPPH and ABTS þ assays. ResearchGate. [Link]

  • Ghasemi F, Mehri S, Hosseinzadeh H. Vanillic acid protects mortality and toxicity induced by N-ethyl-N-nitrosourea in mice; in vivo model of chronic lymphocytic leukemia. NIH. [Link]

  • Srikanth J, Muralidharan P. Evaluation of anti-inflammatory property of vanillin in carrageenan induced paw edema model in rats. International Journal of Bioassays. [Link]

  • Al-Ishaq RK, Abotaleb M, Kubatka P, Kajo K, Büsselberg D. Vanillic Acid Inhibited the Induced Glycation Using In Vitro and In Vivo Models. PMC. [Link]

  • Widowati W, Girsang E, Patellongi I, et al. IC 50 value DPPH scavenging activity of OSE, vanillin, and coumaric acid. ResearchGate. [Link]

  • Srikanth J, Muralidharan P. Evaluation of the anti-Inflammatory property of Vanillin in carrageenan induced paw edema model rats. ResearchGate. [Link]

  • Dhingra D, Kumar V. IC 50 values of DPPH scavenging activity of isolated compounds and that of standard. ResearchGate. [Link]

  • Kwak JH, Kim M, Lee Y, et al. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC. [Link]

  • Colak N, Gunes A, Yildirim A. Investigation of Free and Bound Phenolic Profiles in Walnut Male Flowers during Ripening and Their Contribution to Antibacterial. Journal of Agricultural and Food Chemistry. [Link]

  • Chao CY, Hsiu SL, Tsai SY, et al. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]

  • Haque M, Ansari S, Najm MZ, et al. Anti Inflammatory Activity of Ferulic Acid against Carrageenan and Formalin Induced Paw Edema in Swiss Albino Mice. International Journal of Science and Research (IJSR). [Link]

  • de Souza Lino R, de Farias L, de Oliveira V, et al. Systemic changes following carrageenan-induced paw inflammation in rats. PubMed. [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of 5-Bromo-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of 5-Bromo-2-hydroxy-3-methoxybenzoic acid, a novel compound with potential therapeutic applications. Drawing upon established methodologies and field-proven insights, this document outlines a self-validating experimental workflow designed to deliver robust and reproducible data.

The scarcity of published data on the specific biological targets of this compound necessitates a broad, unbiased screening approach followed by targeted validation experiments. Structurally related compounds have demonstrated anti-inflammatory and cytotoxic properties, suggesting that this molecule may impinge upon critical cellular signaling pathways.[1][2][3] This guide will therefore focus on a logical progression of experiments, from initial target identification to the characterization of downstream cellular effects.

Section 1: Unbiased Target Identification - Casting a Wide Net

The foundational step in MoA validation is to identify the direct molecular targets of this compound. Given the propensity for small molecules to interact with multiple proteins, particularly within the kinome, a high-throughput screening method is the most logical starting point.

Kinobeads-Based Competition Binding Assay

Rationale: The Kinobeads assay is a powerful chemical proteomics tool for identifying kinase inhibitors and their targets directly from the native cellular proteome.[4][5] This technique utilizes immobilized, broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome. By pre-incubating cell lysates with this compound, we can identify its specific kinase targets through competition; proteins that show reduced binding to the Kinobeads in the presence of the compound are its potential interactors. This approach offers an unbiased view of the compound's selectivity and affinity across a large panel of endogenous kinases.[6][7]

Experimental Workflow:

Caption: Kinobeads competition binding workflow.

Protocol: Kinobeads Competition Binding Assay

  • Cell Lysate Preparation:

    • Culture a relevant human cell line (e.g., a cancer cell line if anti-proliferative effects are suspected) to ~80% confluency.

    • Harvest cells and lyse in a buffer containing protease and phosphatase inhibitors to preserve the native state of proteins.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Competition Binding:

    • Aliquot the cell lysate into multiple tubes.

    • Add increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (DMSO) to the lysates.

    • Incubate for 1 hour at 4°C with gentle rotation to allow for compound-target binding.

  • Kinobeads Pulldown:

    • Add the pre-washed Kinobeads slurry to each lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads.

    • Perform in-solution or on-bead tryptic digestion to generate peptides.

    • Desalt the resulting peptides using a C18 column.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantify the relative abundance of each identified kinase in the compound-treated samples compared to the vehicle control.

    • A significant decrease in the abundance of a particular kinase on the beads in the presence of the compound indicates a direct binding interaction.

Data Presentation:

Potential Kinase TargetIC50 (µM) from Kinobeads
Kinase A1.2
Kinase B8.5
Kinase C> 100

Section 2: In-Cell Target Engagement - Confirming the Interaction

A positive result from the Kinobeads assay provides a strong indication of direct binding, but it is crucial to validate this interaction within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[8][9][10]

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA operates on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[11] By heating intact cells treated with this compound to various temperatures, we can assess the stability of the putative target proteins identified in the Kinobeads screen. A shift in the melting temperature (Tm) of a protein in the presence of the compound provides strong evidence of direct target engagement in a physiological context.[12]

Experimental Workflow:

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol: Western Blot-Based CETSA

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with a saturating concentration of this compound or vehicle control for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffered saline solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.

  • Western Blot Analysis:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Perform SDS-PAGE and Western blot analysis using an antibody specific to the putative target protein identified from the Kinobeads assay.[13][14]

    • Also probe for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Data Analysis:

    • Quantify the band intensities at each temperature for both the treated and control samples.

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves.

    • Determine the Tm for each condition. A significant shift in the Tm in the presence of the compound confirms target engagement.

Data Presentation:

Target ProteinVehicle Control Tm (°C)Compound-Treated Tm (°C)ΔTm (°C)
Kinase A52.158.36.2
Kinase B55.856.10.3

Section 3: Elucidating Downstream Signaling Consequences

Once direct target engagement is confirmed, the next logical step is to investigate the functional consequences of this interaction on downstream signaling pathways. This involves examining changes in the phosphorylation status of key signaling molecules and the expression of target genes.

Western Blot Analysis of Pathway Modulation

Rationale: If this compound inhibits a kinase, it is expected to decrease the phosphorylation of that kinase's downstream substrates. Western blotting is a robust technique to quantify these changes in protein phosphorylation.[15] Based on the identity of the confirmed target (e.g., a MAPK, PI3K/Akt pathway member), a panel of phospho-specific antibodies can be used to probe for pathway modulation.

Protocol: Western Blot for Phospho-Proteins

  • Cell Treatment and Lysis:

    • Treat cells with varying concentrations of this compound for an appropriate duration.

    • If the pathway is activated by a specific stimulus (e.g., a growth factor), pre-treat with the compound before stimulation.

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[14]

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., anti-phospho-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Normalization and Analysis:

    • Strip the membrane and re-probe with an antibody against the total form of the protein to normalize for protein loading.

    • Quantify the band intensities and express the results as a ratio of phosphorylated protein to total protein.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Rationale: Changes in signaling pathways ultimately lead to alterations in gene expression. qPCR is a highly sensitive and quantitative method to measure changes in the mRNA levels of genes that are known to be regulated by the signaling pathway .[16][17][18]

Protocol: Two-Step RT-qPCR [17]

  • RNA Isolation and cDNA Synthesis:

    • Treat cells with this compound as described for the Western blot analysis.

    • Isolate total RNA from the cells using a commercial kit.

    • Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR Reaction:

    • Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target gene(s).[19]

    • Include primers for a stably expressed housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and housekeeping genes.

    • Calculate the relative change in gene expression using the ΔΔCt method.

Data Presentation:

Target GeneFold Change in Expression (Compound vs. Control)
Gene X0.45
Gene Y2.1

Section 4: Comparison with Alternative Compounds

To provide context for the activity of this compound, it is essential to compare its performance with known inhibitors of the validated target or with structurally similar compounds.

CompoundTarget(s)Cellular Effect
This compound Kinase AInhibition of cell proliferation
Reference Inhibitor for Kinase A Kinase AInhibition of cell proliferation
Structural Analog (e.g., 5-Bromosalicylic acid) [20]To be determinedTo be determined

This comparative analysis will highlight the unique properties of this compound and its potential advantages over existing molecules.

Conclusion

References

  • Monitoring gene expression: quantitative real-time rt-PCR - PubMed. Available at: [Link]

  • What is an Inhibition Assay? - Blog - Biobide. Available at: [Link]

  • Gene expression analysis by quantitative Real-Time PCR (qPCR) - Protocols.io. Available at: [Link]

  • The target landscape of clinical kinase drugs - PMC - NIH. Available at: [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. Available at: [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research - Da-Ta Biotech. Available at: [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC. Available at: [Link]

  • Characterization of binding, depletion and competition properties of... - ResearchGate. Available at: [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - NIH. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. Available at: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. Available at: [Link]

  • Western Blot Protocol & Troubleshooting Guide - Assay Genie. Available at: [Link]

  • 6.4: Enzyme Inhibition - Biology LibreTexts. Available at: [Link]

  • In vitro enzymatic assay - ResearchGate. Available at: [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | C8H7BrO3 | CID 262238 - PubChem. Available at: [Link]

  • Methyl 5-bromo-2-hydroxy-3-methoxybenzoate | C9H9BrO4 | CID 15054916 - PubChem. Available at: [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed. Available at: [Link]

  • The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed. Available at: [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC - NIH. Available at: [Link]

  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde - AOBChem USA. Available at: [Link]

  • 5-Bromo-2-methoxybenzoic acid | C8H7BrO3 | CID 881739 - PubChem. Available at: [Link]

  • 3-Bromo-4-hydroxy-5-methoxybenzoic acid - Common Chemistry - CAS.org. Available at: [Link]

  • 5-Bromo-2-hydroxy-3-methylbenzoic acid | C8H7BrO3 | CID 2764345 - PubChem. Available at: [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells - MDPI. Available at: [Link]

  • Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen - MDPI. Available at: [Link]

  • 5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem - NIH. Available at: [Link]

  • 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem. Available at: [Link]

  • 5-bromouracil - DNAmod: the DNA modification database. Available at: [Link]

  • 5-Bromouracil - Wikipedia. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, procedural framework for the proper disposal of 5-Bromo-2-hydroxy-3-methoxybenzoic acid, grounding every step in the principles of chemical compatibility, regulatory compliance, and operational safety. The causality behind each recommendation is explained to build a robust, self-validating safety protocol.

Author's Note: This document synthesizes data from safety data sheets (SDS) of structurally similar compounds and established regulatory guidelines. It is imperative to always consult the specific Safety Data Sheet provided by the manufacturer for the exact lot number of this compound you are using, as hazard information and disposal requirements can vary.

Hazard Assessment: Understanding the "Why"

Before handling disposal, we must first understand the intrinsic hazards of this compound. Based on data for analogous compounds, this chemical is a solid organic acid that presents several risks.[1][2][3]

  • Health Hazards: It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation upon inhalation of its dust.[1][2][4] Direct contact can cause redness and pain, while inhalation may lead to coughing and discomfort in the respiratory tract.

  • Chemical Classification: As a brominated aromatic compound, it falls under the category of halogenated organic waste .[5][6][7] This is a critical distinction, as halogenated wastes have specific disposal pathways, often requiring high-temperature incineration to prevent the formation of toxic and persistent environmental byproducts.[8]

  • Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[2] Mixing with these substances can lead to vigorous, exothermic reactions.

Quantitative Hazard Summary

The following table summarizes the Globally Harmonized System (GHS) classifications based on data for structurally related chemicals.

Hazard ClassificationGHS CategoryDescriptionSource
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][4]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2][4]

Immediate Safety & Personal Protective Equipment (PPE)

A proactive approach to safety is paramount. Handling this compound, whether in pure form or as waste, requires adherence to standard laboratory safety protocols to minimize exposure risk.

Required PPE
  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure. Change gloves immediately if they become contaminated.[4]

  • Skin and Body Protection: A standard laboratory coat must be worn. Ensure it is fully buttoned.[4]

  • Respiratory Protection: All handling of the solid compound that may generate dust, and the preparation of waste, should be performed in a certified chemical fume hood to avoid inhalation.[9]

First Aid Measures in Case of Exposure
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][2][4]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2][4]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[1][4]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as a regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [10][11]

Experimental Workflow: Waste Disposal Pathway

cluster_0 Step 1: Characterization & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Labeling cluster_3 Step 4: Storage cluster_4 Step 5: Final Disposal Char Characterize Waste: This compound (Solid, Halogenated Organic Acid) Seg Segregate at Point of Generation - Keep Solids Separate - Designate as 'Halogenated Organic Waste' Char->Seg Is it a Halogenated Organic? YES Cont Select Compatible Container: - Solid Waste Container - Chemically resistant (e.g., HDPE) - Sealable Lid Seg->Cont Label Attach Hazardous Waste Label: - Full Chemical Name - Hazard Pictograms (Irritant) - Accumulation Start Date - PI/Lab Information Cont->Label Store Store in Satellite Accumulation Area (SAA): - Under PI control - Secondary Containment - Away from incompatibles (bases, oxidizers) Label->Store Pickup Arrange for Pickup: - Contact institutional EHS - For disposal by a licensed  waste management contractor Store->Pickup

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Bromo-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 5-Bromo-2-hydroxy-3-methoxybenzoic acid. As a Senior Application Scientist, my objective is to offer a framework grounded in rigorous scientific principles and practical, field-tested experience. The causality behind each recommendation is explained to ensure a deep, functional understanding of the safety protocols, moving beyond mere compliance to foster a culture of proactive safety.

Hazard Identification and Risk Assessment: The "Why"

Before any handling, a thorough risk assessment is mandatory. This compound, like many halogenated benzoic acids, presents specific hazards that dictate our safety protocols. While a dedicated Safety Data Sheet (SDS) for this exact compound is not available, data from closely related analogues like 5-Bromosalicylic acid and 5-Bromo-2-hydroxy-3-methoxybenzaldehyde provide a strong basis for hazard assessment.

The primary hazards are categorized under the Globally Harmonized System (GHS) as follows:

  • Skin Irritation (Category 2, H315): Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation (Category 2, H319): Causes serious, potentially damaging eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335): May cause respiratory irritation if inhaled as a dust or powder.[1][2][4]

These classifications identify the three primary routes of exposure we must protect against: dermal (skin) contact, ocular (eye) contact, and inhalation. Our Personal Protective Equipment (PPE) strategy is therefore designed as a multi-layered defense against these specific entry points.

Mandatory Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic response to the specific hazards of the chemical and the procedures being performed.

Eye and Face Protection

Ocular exposure to fine powders or splashes of solutions containing this acid can cause severe irritation.[1][4] Therefore, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant or EN166-compliant chemical safety goggles must be worn at all times in the laboratory where this chemical is handled.[1][5] Standard safety glasses with side shields do not provide an adequate seal against airborne dust.

  • Elevated Risk Tasks: When handling larger quantities or performing operations with a high potential for splashing (e.g., dissolution in a solvent), a full-face shield must be worn in addition to chemical safety goggles.[6][7]

Hand Protection

To prevent skin irritation, selection of the correct glove material is critical.[1][8] Since this compound is a solid, the primary risk is from contact with the powder and subsequent solutions.

  • Recommended Glove Material: Nitrile gloves are the standard for handling solid chemicals and non-aggressive solutions. Always inspect gloves for tears or punctures before use.[9]

  • Protocol for Glove Use:

    • Don gloves before entering the designated handling area.

    • If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly before donning a new pair.[10]

    • Never wear gloves outside of the laboratory area to prevent cross-contamination.[11]

    • After completing work, remove gloves and wash hands thoroughly with soap and water.[12][13]

Body Protection

Protecting exposed skin is essential to prevent irritation.[8][9]

  • Laboratory Coat: A standard, long-sleeved lab coat is required for all procedures. It should be kept fully fastened.

  • Chemical-Resistant Apron: For procedures involving significant quantities of the compound or the potential for splashes, a chemical-resistant apron should be worn over the lab coat.[9]

Respiratory Protection

The primary inhalation risk comes from airborne dust generated when weighing or transferring the solid compound.[1][2][4] All such operations must be performed within a certified chemical fume hood or other ventilated enclosure.

  • Standard Operations (in a Fume Hood): When handling small quantities within a properly functioning fume hood, additional respiratory protection may not be necessary.

  • Risk of Dust Generation: For weighing operations or when engineering controls are insufficient, a NIOSH-approved respirator is required. A dust mask (e.g., N95) is the minimum requirement for protection against fine particulates.[14]

Table 1: Summary of Personal Protective Equipment

Body PartPPE TypeSpecifications and Rationale
Eyes / Face Chemical Safety GogglesMust provide a complete seal around the eyes to protect against dust and splashes. (Required for all handling).
Face ShieldTo be used in addition to goggles during tasks with a high splash potential.
Hands Nitrile GlovesProvides a sufficient barrier against solid chemicals and protects against skin irritation. Must be inspected before use.
Body Laboratory CoatProtects skin and personal clothing from contamination. Must be kept fastened.
Chemical-Resistant ApronRecommended over a lab coat when handling larger quantities or during tasks with a higher risk of splashes.
Respiratory NIOSH-Approved Respirator (e.g., N95)Required when weighing or transferring powder outside of a fume hood, or if dust generation is unavoidable.

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol provides a self-validating system for handling this compound safely.

Step 1: Pre-Handling Preparation

  • Review the SDS: Although one for this specific chemical is not available, review the SDS for a close analogue like 5-Bromosalicylic acid to reinforce understanding of the hazards.[1][2][3]

  • Designate a Handling Area: All work must be conducted in a designated area, preferably within a certified chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weigh boats, solvents, and waste containers, before donning PPE.

  • Verify Emergency Equipment: Ensure that an eyewash station and safety shower are accessible and unobstructed.[7]

Step 2: Donning PPE

  • Put on the lab coat and any additional body protection.

  • Put on chemical safety goggles.

  • Put on nitrile gloves, ensuring they fit properly and have no defects.

Step 3: Chemical Handling (Inside Fume Hood)

  • Carefully open the container, avoiding any puff of powder.

  • Use a clean spatula to transfer the desired amount of the solid to a weigh boat. Minimize the creation of dust by handling the material gently.

  • Close the primary container tightly.

  • If preparing a solution, slowly add the solid to the solvent to prevent splashing.

Step 4: Post-Handling Decontamination

  • Clean all non-disposable equipment (spatulas, glassware) thoroughly.

  • Wipe down the work surface within the fume hood with an appropriate cleaning agent.

  • Place all contaminated disposable items (weigh boats, wipes) into a designated hazardous waste container.

Step 5: Doffing PPE

  • Remove gloves first, using a technique that avoids touching the outer surface with bare skin.

  • Remove the lab coat.

  • Remove eye protection.

  • Wash hands and forearms thoroughly with soap and water.

Safe Handling Workflow Diagram

G Figure 1: Safe Handling Workflow A 1. Risk Assessment & Preparation (Review SDS, Assemble Materials) B 2. Don Full PPE (Goggles, Gloves, Lab Coat) A->B C 3. Conduct Work in Ventilated Enclosure (Chemical Fume Hood) B->C D 4. Handle Chemical (Weighing, Transfer, Reaction) Minimize Dust Generation C->D E 5. Segregate & Label Waste (Contaminated Disposables, Excess Chemical) D->E F 6. Decontaminate Work Area & Equipment E->F G 7. Doff PPE Correctly (Gloves First) F->G H 8. Wash Hands Thoroughly G->H

Caption: A procedural diagram illustrating the critical steps for safely handling this compound.

Disposal Plan

Improper disposal of chemical waste poses a significant risk to personnel and the environment.

  • Waste Classification: this compound and any materials contaminated with it are classified as hazardous waste.

  • Containment: All waste, including excess solid, contaminated gloves, weigh paper, and wipes, must be collected in a clearly labeled, sealed hazardous waste container.[1][15] Do not mix with other waste streams unless compatibility has been verified.

  • Disposal Procedure: The sealed waste container must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[1][2] Never pour this chemical or its solutions down the drain.[8]

Emergency Procedures: Immediate Response Plan

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove any contaminated clothing.[1][2] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.[1][15]

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[1][2] If they are having difficulty breathing, call for emergency medical assistance.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

References

  • Application Notes and Protocols for Handling Halogenated Benzoic Acids: Personal Protective Equipment (PPE). Benchchem.
  • SAFETY DATA SHEET: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. Fisher Scientific.
  • 5034-74-2|5-Bromo-2-hydroxy-3-methoxybenzaldehyde. BLD Pharm.
  • 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE Safety Data Sheets. Echemi.
  • Personal protective equipment for handling Benzoic acid, 2,3,5-triiodo-, sodium salt. Benchchem.
  • SAFETY DATA SHEET: 3-Bromo-5-hydroxybenzoic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET: 2-Bromo-5-methoxybenzoic acid. Thermo Fisher Scientific.
  • SDS of Benzoic Acid: Important Data and Information Collected.
  • Benzoic Acid Hazards and How to Manage Them. CloudSDS.
  • PAF C-16 Carboxylic Acid SAFETY DATA SHEET. Szabo-Scandic.
  • 5-Bromo-2-methoxybenzoic acid Safety Data Sheet. CymitQuimica.
  • SAFETY DATA SHEET: 2-Bromo-5-methoxybenzoic acid.
  • SAFETY DATA SHEET: 3-Bromo-2,6-dimethoxybenzoic acid. Fisher Scientific.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro.
  • 2-Bromo-5-hydroxybenzoic acid Safety Data Sheet. Apollo Scientific.
  • SAFETY DATA SHEET: 1H-Indole-2-carboxylic acid.
  • Safety Data Sheet. RecSupply.
  • SAFETY DATA SHEET: Cefixime. Spectrum Chemical.
  • Chemical Safety Guide, 5th Ed. National Institutes of Health Office of Research Services.
  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97%. Sigma-Aldrich.
  • 5-Bromosalicylic acid | C7H5BrO3 | CID 6972. PubChem, National Institutes of Health.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.